molecular formula C4H6N2O2 B1283704 (5-Methyl-1,2,4-oxadiazol-3-yl)methanol CAS No. 25977-23-5

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Cat. No.: B1283704
CAS No.: 25977-23-5
M. Wt: 114.1 g/mol
InChI Key: QAMJOTCGJONJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3-5-4(2-7)6-8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMJOTCGJONJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587999
Record name (5-Methyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25977-23-5
Record name (5-Methyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,2,4-oxadiazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. This document will delve into its chemical identity, proposed synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Isomeric Context

This compound is a five-membered heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a well-established pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2]

A crucial aspect of working with substituted oxadiazoles is the precise definition of their isomeric form, as the arrangement of substituents significantly impacts the molecule's properties and biological activity.

Isomeric Forms: It is critical to distinguish the target compound from its isomers, which possess distinct CAS numbers and potentially different biological profiles.

IsomerCAS Number
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol112960-56-2[5][6]
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol915924-37-7[7][8]
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol915924-67-3[9]

This guide will focus specifically on the this compound isomer.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for this compound is not widely published, its properties can be predicted based on the analysis of its constituent functional groups and data from structurally related compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
Appearance Likely a white to off-white solid at room temperature.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Boiling Point Not readily available; likely to decompose at higher temperatures.
Melting Point Expected to be in the range of other small molecule oxadiazoles. For example, 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide has a melting point of approximately 163-167°C.[10]

Spectroscopic Characterization: The structural confirmation of this compound would rely on a combination of spectroscopic techniques.[11]

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Characteristic peaks would be observed for the methyl carbon, the methylene carbon, and the two distinct carbons of the oxadiazole ring.

  • IR Spectroscopy: Key absorption bands would indicate the presence of the O-H bond (broad), C-H bonds, C=N bond of the oxadiazole ring, and C-O bonds.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound can be approached through established methods for the formation of the 1,2,4-oxadiazole ring, followed by functional group manipulation. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway:

G A Acetamidoxime C Intermediate O-acylamidoxime A->C Acylation B Methyl glycolate B->C D This compound C->D Cyclization/ Reduction

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of the 1,2,4-Oxadiazole Ring: A common and effective method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the reaction of an amidoxime with a carboxylic acid derivative.[12][13]

    • Reactants: Acetamidoxime and a suitable protected form of glycolic acid, such as methyl glycolate.

    • Procedure: The reaction is typically carried out in the presence of a coupling agent and a base, or by heating the reactants in a suitable solvent. This forms an intermediate O-acylamidoxime, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.

    • Causality: The nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the ester. The subsequent intramolecular cyclization and elimination of water lead to the formation of the stable aromatic oxadiazole ring.

  • Formation of the Methanol Moiety: If the starting material is a carboxylic acid or ester at the 3-position, a reduction step is necessary.

    • Reactant: 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid or its ester.

    • Reducing Agent: A suitable reducing agent, such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF).

    • Procedure: The oxadiazole substrate is treated with the reducing agent under controlled temperature conditions, followed by an aqueous workup to quench the reaction and isolate the product.

    • Causality: The hydride from the reducing agent nucleophilically attacks the carbonyl carbon of the ester or carboxylic acid, leading to its reduction to the corresponding primary alcohol.

Purification: The crude product can be purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[2]

Potential Therapeutic Areas:

  • Oncology: Numerous 1,2,4-oxadiazole derivatives have been investigated as potential anticancer agents.

  • Infectious Diseases: The scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.

  • Neurological Disorders: Compounds containing the 1,2,4-oxadiazole ring have shown promise as modulators of various receptors and enzymes in the central nervous system.

  • Inflammation and Pain: The bioisosteric nature of the oxadiazole ring has been exploited to develop novel anti-inflammatory and analgesic agents.

Mechanism of Action: The biological activity of 1,2,4-oxadiazole-containing compounds is diverse and depends on the nature and position of the substituents. They can act as enzyme inhibitors, receptor agonists or antagonists, or disrupt other cellular processes.

Signaling Pathway Example:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Target Receptor Kinase Kinase Cascade Receptor->Kinase Activation/Inhibition TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene Protein Protein Gene->Protein Protein Synthesis Oxadiazole This compound Derivative Oxadiazole->Receptor Modulation Cellular_Response Cellular_Response Protein->Cellular_Response Biological Effect

Caption: Hypothetical modulation of a signaling pathway by an oxadiazole derivative.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling laboratory chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel bioactive molecules. While its specific properties and CAS number require further investigation, the established chemistry of the 1,2,4-oxadiazole ring provides a solid foundation for its synthesis and exploration. The versatility of this scaffold in medicinal chemistry suggests that derivatives of this compound could hold promise in the development of new therapeutic agents across various disease areas. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

  • 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide - ChemBK. (2024, April 9).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH.
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace.
  • Synthesis of 5-Hydroxymethyl-8-methyl-3-(3-aryl-[10][15][16]oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-2-ones and Their Esters - Taylor & Francis Online. (2008, October 14).
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one - MDPI.
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][10][16] OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC.
  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing). (2023, November 10).
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub.
  • CAS Registry - CAS.org.
  • 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole - PubChem.
  • CAS Registry - List Details - SRS | US EPA.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central.
  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanol - PubChem.
  • Synthesis of 1,2,4-oxadiazoles 3a-h and 5a-t. - ResearchGate.
  • 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances - MDPI. (2021, November 23).
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry.
  • Synthesis of 1-Methyl-3-(3-methoxymethyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridinium oxalate - PrepChem.com.

Sources

A Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, prized for its role as a robust bioisosteric replacement for amide and ester functionalities, which often enhances metabolic stability and refines pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive analysis of a key derivative, (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. While direct experimental data for this specific molecule is limited, this document synthesizes information from established literature on the 1,2,4-oxadiazole class to present a detailed profile covering its predicted physicochemical and spectroscopic properties, a robust and plausible synthetic methodology, and its potential reactivity. Furthermore, we explore its strategic importance as a versatile synthon for researchers, scientists, and drug development professionals engaged in the design of novel therapeutic agents.

The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Drug Design

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2] Its isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention from the scientific community due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The key to its utility lies in its electronic and steric resemblance to esters and amides. This bioisosterism allows chemists to replace metabolically labile groups with the more stable oxadiazole ring, often improving a drug candidate's half-life and oral bioavailability without sacrificing target affinity.[1][4] The scaffold is not merely a passive linker; its tunable physicochemical properties can be exploited to optimize solubility, polarity, and hydrogen bonding capabilities.[1]

Molecular Profile of this compound

This compound represents a synthetically valuable building block. It incorporates the stable 5-methyl-1,2,4-oxadiazole core and provides a primary alcohol functional group, which serves as a versatile handle for subsequent chemical modifications.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Methoxymethyl)-5-methyl-1,2,4-oxadiazole

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add acetamidoxime (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add dry pyridine (1.1 eq) dropwise.

  • Acylation: Add a solution of methoxyacetyl chloride (1.05 eq) in anhydrous THF dropwise to the cooled suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Intermediate Isolation): Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude O-acyl amidoxime intermediate is often used directly in the next step.

  • Cyclization: Dissolve the crude intermediate in toluene and heat the mixture to reflux for 8-12 hours. The cyclodehydration reaction can be monitored by TLC.

  • Purification: After cooling, concentrate the solvent in vacuo. Purify the residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the protected oxadiazole.

Step 2: Deprotection to this compound

  • Setup: Dissolve the purified 3-(methoxymethyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Cleavage: Cool the solution to -78 °C (dry ice/acetone bath). Add boron tribromide (BBr₃, 1.2 eq, typically as a 1M solution in DCM) dropwise.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the final compound, this compound.

Chemical Reactivity and Stability

  • Ring Stability: The 1,2,4-oxadiazole ring is generally considered aromatic and is stable to a wide range of reagents and conditions. However, it possesses a characteristically weak N-O bond, making it susceptible to cleavage under certain harsh conditions, such as high heat or UV irradiation, which can lead to rearrangement reactions. [5][6]For most synthetic applications, it is a robust and reliable scaffold.

  • Hydroxymethyl Group Reactivity: The primary alcohol is the main site of reactivity.

    • Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).

    • Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids (e.g., Fischer esterification) or acid chlorides, and can be converted to an ether.

    • Nucleophilic Substitution: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly to a halide (e.g., using SOCl₂). This activates the position for Sₙ2 reactions with a wide range of nucleophiles, providing a key route for molecular elaboration.

  • Methyl Group Reactivity: The C5-methyl group is largely unreactive. However, studies on related 3-aryl-5-methyl-1,2,4-oxadiazoles have shown that its protons can undergo exchange with deuterated solvents like benzyl alcohol under heating, indicating a degree of acidity, though functionalization at this position is not trivial. [7]

Role as a Synthon in Drug Development

The title compound is an exemplary synthon for fragment-based drug design and lead optimization. Its value stems from the combination of the metabolically stable oxadiazole core and the synthetically versatile hydroxymethyl handle.

G cluster_main Drug Candidate Synthesis Fragment This compound (Fragment/Building Block) Drug Final Drug Candidate Fragment->Drug Linkage Formation (Ester, Ether, etc.) Core Core Scaffold (with leaving group or coupling site) Core->Drug

Caption: Role of the title compound as a synthon in drug discovery.

In a typical drug discovery workflow, a larger "core scaffold" might be identified that binds to a biological target but requires improved properties. This compound can be attached to this core via its hydroxyl group to:

  • Introduce a Bioisostere: Add the oxadiazole ring to replace a less stable group on the core.

  • Explore New Chemical Space: The methyl group and the oxadiazole ring itself can probe new pockets in the target's binding site.

  • Modulate Physicochemical Properties: The addition of this polar fragment can improve solubility and modify the overall lipophilicity of the final molecule.

Conclusion

This compound is a strategically important heterocyclic building block. While specific experimental data remains to be broadly published, its chemical properties can be reliably predicted from the extensive knowledge base surrounding the 1,2,4-oxadiazole scaffold. Its synthesis is achievable through well-established and robust chemical transformations. The combination of a metabolically stable core and a versatile functional handle makes this compound a valuable tool for medicinal chemists aiming to develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
  • Pace, A., & Buscemi, S. (2020). Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All". IRIS UniPA. [Link]
  • Gomha, S. M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
  • Pace, A., & Buscemi, S. (2020). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar. [Link]
  • Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(5), 1073. [Link]
  • Gissha, O., et al. (2005). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Archiv der Pharmazie, 338(4), 161-166. [Link]
  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
  • Wang, L., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(24), 5525-5528. [Link]
  • Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(20), 4818. [Link]
  • Broxton, T. J., & P-L, R. (1980). Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine. Australian Journal of Chemistry, 33(5), 1057-1065. [Link]
  • PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. PubChem Compound Summary for CID 14072448. [Link]
  • Sharma, D., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • Fisyuk, A. S., & Vorob'ev, M. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-547. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 915924-37-7, (5-methyl-1,3,4-oxadiazol-2-yl)methanol. [Link]
  • Al-Dhfyan, A., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(2), M1368. [Link]
  • LibreTexts Chemistry. (2021). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis. [Link]
  • Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B] [12][14]OXAZIN-4-YL) ACETATE DERIVATIVES. Rasayan Journal of Chemistry, 14(1), 166-170. [Link]
  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]
  • Khedkar, N. R., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 14(11), 2201-2221. [Link]
  • Patel, S., et al. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction.
  • Asif, M. (2022). Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid. Acta Poloniae Pharmaceutica, 79(1), 45-56. [Link]
  • Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. [Link]
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
  • Wikipedia. (2024). Methanol. [Link]
  • ResearchGate. (2024). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. [Link]
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level structural analysis of marine dissolved organic matter. Biogeosciences, 10, 1583-1629. [Link]
  • PubChem. Methanol. PubChem Compound Summary for CID 887. [Link]
  • Teimoury, A., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of the Serbian Chemical Society, 83(10), 1149-1161. [Link]
  • Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B] [12][14]OXAZIN-4-YL) ACETATE DERIVATIVES.
  • Prokopov, D. Y., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]
  • Zhang, C., et al. (2023). Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210)

Sources

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical properties and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of a specific derivative, (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. This document will detail its molecular structure, propose a robust synthetic pathway, and provide predicted spectroscopic data for its characterization. Furthermore, we will delve into the potential applications of this molecule within drug discovery, drawing on the established pharmacological relevance of the 1,2,4-oxadiazole scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel heterocyclic compounds.

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in pharmaceutical research due to its bioisosteric relationship with amides and esters, offering enhanced metabolic stability and improved pharmacokinetic profiles.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and anti-tubercular properties.[2] The versatility of the 1,2,4-oxadiazole core allows for diverse substitutions at the C3 and C5 positions, enabling the fine-tuning of its biological and physical characteristics.

Molecular Structure of this compound

The molecule of interest, this compound, features a methyl group at the C5 position and a hydroxymethyl group at the C3 position of the 1,2,4-oxadiazole ring. This specific substitution pattern is anticipated to influence its solubility, hydrogen bonding capacity, and interaction with biological targets.

Molecular Formula: C₄H₆N₂O₂

Molecular Weight: 114.10 g/mol

** IUPAC Name:** this compound

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

A reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[4] The following is a proposed two-step synthesis for this compound, starting from commercially available reagents.

Step 1: Synthesis of (Z)-N'-hydroxyacetimidamide (Acetamidoxime)

This initial step involves the reaction of acetonitrile with hydroxylamine hydrochloride in the presence of a base.

  • Reactants: Acetonitrile, Hydroxylamine hydrochloride, Sodium carbonate

  • Solvent: Ethanol/Water mixture

  • Procedure:

    • Dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.

    • Add this aqueous solution to a solution of acetonitrile in ethanol.

    • Stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude acetamidoxime.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure (Z)-N'-hydroxyacetimidamide.

Step 2: Synthesis of this compound

The second step involves the reaction of acetamidoxime with a suitable acylating agent, followed by cyclization. For the introduction of the hydroxymethyl group at the C3 position, methoxyacetyl chloride can be used, followed by demethylation. A more direct approach, however, would be to use a protected form of a hydroxyacetylating agent. A plausible and efficient method involves the reaction with 2-acetoxyacetyl chloride followed by deacetylation.

  • Reactants: (Z)-N'-hydroxyacetimidamide, 2-Acetoxyacetyl chloride, Pyridine (as a base and catalyst)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve (Z)-N'-hydroxyacetimidamide in the chosen solvent and cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add a solution of 2-acetoxyacetyl chloride in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • The reaction proceeds via an O-acylated intermediate which then undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acetylated product.

    • Purify the crude product by column chromatography.

    • The final deacetylation step can be achieved by treating the purified acetylated oxadiazole with a mild base such as potassium carbonate in methanol to yield this compound.

Synthesis_Pathway acetonitrile Acetonitrile acetamidoxime (Z)-N'-hydroxyacetimidamide acetonitrile->acetamidoxime Step 1 hydroxylamine Hydroxylamine HCl, Na2CO3 hydroxylamine->acetamidoxime acetylated_oxadiazole Acetylated Intermediate acetamidoxime->acetylated_oxadiazole Step 2a acetoxyacetyl_chloride 2-Acetoxyacetyl chloride, Pyridine acetoxyacetyl_chloride->acetylated_oxadiazole final_product This compound acetylated_oxadiazole->final_product Step 2b deprotection K2CO3, Methanol deprotection->final_product

Caption: Proposed synthesis workflow for the target molecule.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Experimental verification is required for confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.80s2H-CH₂OH
~2.60s3H-CH₃
~2.50br s1H-OH
  • Causality: The methylene protons (-CH₂OH) are adjacent to the electron-withdrawing oxadiazole ring and the oxygen atom, leading to a downfield shift. The methyl protons (-CH₃) are attached to the heterocyclic ring and are expected to appear as a singlet in the upfield region. The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)Assignment
~175C5 (Oxadiazole)
~168C3 (Oxadiazole)
~58-CH₂OH
~12-CH₃
  • Causality: The carbon atoms of the 1,2,4-oxadiazole ring are significantly deshielded and appear in the downfield region of the spectrum. The carbon of the hydroxymethyl group will be in the typical range for an alcohol, while the methyl carbon will be in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
2980-2850MediumC-H stretch (aliphatic)
1620-1580MediumC=N stretch (oxadiazole ring)
1450-1350MediumC-H bend (aliphatic)
1200-1000StrongC-O stretch (alcohol and ring)
  • Causality: The broad O-H stretch is characteristic of the hydroxyl group. The C=N and C-O stretches are indicative of the 1,2,4-oxadiazole ring system.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or the methyl group.

m/zInterpretation
114[M]⁺
83[M - CH₂OH]⁺
99[M - CH₃]⁺

Potential Applications in Drug Discovery

The this compound scaffold holds promise for various therapeutic areas due to the established biological activities of 1,2,4-oxadiazole derivatives.

  • Anti-inflammatory Agents: The 1,2,4-oxadiazole nucleus is present in several compounds with potent anti-inflammatory activity.[5] The hydroxymethyl group could potentially enhance interactions with biological targets through hydrogen bonding.

  • Anticancer Agents: Numerous 1,2,4-oxadiazole derivatives have been investigated for their anticancer properties.[1] This molecule could serve as a valuable building block for the synthesis of more complex structures with potential cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The structural features of this compound make it a candidate for investigation as an antibacterial or antifungal agent.[1]

Potential_Applications Core This compound AntiInflammatory Anti-inflammatory Core->AntiInflammatory Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial

Caption: Potential therapeutic applications of the core molecule.

Conclusion

This compound is a structurally interesting heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic data to aid in its synthesis and characterization. The inherent biological potential of the 1,2,4-oxadiazole scaffold suggests that this molecule and its derivatives warrant further investigation as novel therapeutic agents. The protocols and data presented herein serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. (n.d.). ResearchGate.
  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). SpringerLink.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2011). Molecules.
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][6] OXAZIN-4-YL) ACETATE DERIV. (2021). RASAYAN Journal of Chemistry.
  • Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). (2005). ResearchGate.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules.
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI.
  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. (n.d.). PubChem.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2021). Research Results in Pharmacology.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Oriental Journal of Chemistry.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2022). Metabolites.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports.
  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. (2015). ResearchGate.
  • 1H and 13C NMR Assignments for (N-methyl)-(−)-(α)-isosparteinium iodide and (−)-(α)-isosparteine. (2018). Chapman University Digital Commons.
  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2004). The University of Liverpool Repository.
  • Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. (2024). PeerJ.
  • GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. (2018). The Journal of Phytopharmacology.
  • FTIR spectra from methanol (1) and methanol + formaldehyde (2) interaction with AC-TiO 2 before (a) and after (b) irradiation for 5 min. (n.d.). ResearchGate.
  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. (2015). International Journal of Environmental Science and Development.
  • FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. (2024). MDPI.

Sources

An In-depth Technical Guide to the Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive technical overview of a robust and logical synthetic pathway to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a valuable building block in the synthesis of complex pharmaceutical agents. The proposed synthesis addresses the absence of a direct, one-pot synthesis in the current literature by focusing on a reliable two-stage approach: the formation of the key intermediate, 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde, followed by its selective reduction to the target primary alcohol. This document furnishes detailed theoretical and practical insights, including reaction mechanisms, step-by-step experimental protocols, and data interpretation, to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery stems from its unique physicochemical properties. It often serves as a metabolically stable replacement for labile ester and amide groups, a strategy that has been successfully employed to improve the druglikeness of numerous therapeutic agents.[1] The inherent polarity and hydrogen bonding capabilities of the oxadiazole ring can also positively influence solubility and target engagement.

This compound, in particular, offers a versatile handle for further chemical elaboration. The primary alcohol functionality allows for a wide array of subsequent reactions, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution, making it a highly sought-after intermediate in the construction of diverse molecular architectures.

Strategic Approach to the Synthesis

A direct, single-step synthesis of this compound is not prominently featured in the scientific literature. Therefore, a more strategic, multi-step approach is warranted. The most logical and scientifically sound pathway involves the synthesis of a stable precursor, 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde, followed by its chemoselective reduction to the desired primary alcohol.

This two-stage strategy offers several advantages:

  • Modular Approach: It allows for the optimization of each step independently.

  • Intermediate Stability: The aldehyde intermediate is a stable, isolable compound, facilitating purification and characterization.

  • Versatility: The aldehyde can serve as a branching point for the synthesis of other derivatives, such as carboxylic acids or amines.

The overall synthetic workflow is depicted below:

Synthetic_Workflow Starting_Materials Acetamidoxime & Glyoxylic Acid Derivative Oxadiazole_Formation 1,2,4-Oxadiazole Ring Formation Starting_Materials->Oxadiazole_Formation Aldehyde_Intermediate 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde Oxadiazole_Formation->Aldehyde_Intermediate Reduction Selective Reduction Aldehyde_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Figure 1: Proposed two-stage synthetic workflow for this compound.

Stage 1: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde

The cornerstone of this synthesis is the construction of the 1,2,4-oxadiazole ring. The most prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime with a carboxylic acid derivative.[2][3] In this case, acetamidoxime will provide the C5-methyl and N4, O1 atoms, while a protected form of glyoxylic acid will furnish the C3-carboxaldehyde and N2 atoms.

Mechanistic Insights

The reaction proceeds via the initial O-acylation of the amidoxime by the activated carboxylic acid, forming an O-acylamidoxime intermediate. This is followed by a base- or heat-mediated intramolecular cyclodehydration to yield the stable 1,2,4-oxadiazole ring. The use of a protected aldehyde, such as a dimethyl acetal, is crucial to prevent unwanted side reactions of the aldehyde functionality under the reaction conditions. The deprotection is then carried out in a subsequent step.

Mechanism_Oxadiazole_Formation cluster_0 Acylation cluster_1 Cyclodehydration cluster_2 Deprotection Acetamidoxime Acetamidoxime O_Acylamidoxime O-Acylamidoxime Intermediate Acetamidoxime->O_Acylamidoxime Glyoxylic_Acetal Glyoxylic Acid Dimethyl Acetal Glyoxylic_Acetal->O_Acylamidoxime Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->O_Acylamidoxime Cyclization Intramolecular Cyclization O_Acylamidoxime->Cyclization Dehydration Dehydration Cyclization->Dehydration Protected_Oxadiazole 3-(Dimethoxymethyl)-5-methyl -1,2,4-oxadiazole Dehydration->Protected_Oxadiazole Acidic_Hydrolysis Acidic Hydrolysis Protected_Oxadiazole->Acidic_Hydrolysis Aldehyde_Product 5-Methyl-1,2,4-oxadiazole -3-carboxaldehyde Acidic_Hydrolysis->Aldehyde_Product

Figure 2: Mechanistic pathway for the formation of 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Acetamidoxime622-30-074.08
2,2-Dimethoxyacetic acid621-57-8120.10
EDC.HCl25952-53-8191.70
HOBt2592-95-2135.13
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
Dichloromethane (DCM)75-09-284.93
Formic Acid64-18-646.03

Procedure:

  • Coupling Reaction: To a solution of 2,2-dimethoxyacetic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture for 20 minutes.

  • Add acetamidoxime (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate.

  • Cyclodehydration: Dissolve the crude intermediate in a suitable high-boiling solvent (e.g., toluene or xylene) and heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 3-(dimethoxymethyl)-5-methyl-1,2,4-oxadiazole.

  • Deprotection: Dissolve the purified acetal in a mixture of formic acid and water (2:1) and stir at room temperature for 2-4 hours.

  • Final Work-up and Purification: Neutralize the reaction mixture with a saturated NaHCO₃ solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde as a solid.

Stage 2: Reduction to this compound

The selective reduction of the aldehyde to a primary alcohol is a standard transformation in organic synthesis. Care must be taken to choose a reducing agent that does not affect the 1,2,4-oxadiazole ring. Mild reducing agents such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) are ideal for this purpose.

Rationale for Reagent Selection

Sodium borohydride is a cost-effective and easy-to-handle reagent that is highly selective for the reduction of aldehydes and ketones in the presence of other functional groups like esters and amides, and it is unreactive towards the oxadiazole ring. The use of a protic solvent like methanol or ethanol facilitates the reaction. A similar protocol using lithium borohydride has been successfully employed for the synthesis of (5-methyl-1,3-oxazol-4-yl)methanol.[4]

Experimental Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde1083300-23-5126.10
Sodium Borohydride (NaBH₄)16940-66-237.83
Methanol (MeOH)67-56-132.04
Tetrahydrofuran (THF)109-99-972.11

Procedure:

  • Reduction: Dissolve 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde (1.0 eq) in a mixture of THF and methanol (2:1) and cool to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Characterization and Data

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected Mass Spec (ESI+)
5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde~9.9 (s, 1H, CHO), ~2.7 (s, 3H, CH₃)~185 (CHO), ~170 (C=N), ~168 (C=N), ~12 (CH₃)m/z = 127.0 [M+H]⁺
This compound~4.8 (s, 2H, CH₂), ~3.5 (br s, 1H, OH), ~2.6 (s, 3H, CH₃)~172 (C=N), ~169 (C=N), ~58 (CH₂OH), ~11 (CH₃)m/z = 129.1 [M+H]⁺

Conclusion

The synthesis of this compound can be reliably achieved through a well-planned, two-stage synthetic sequence. This guide provides a robust framework for its preparation, from the strategic construction of the 1,2,4-oxadiazole ring via an aldehyde precursor to its final, selective reduction. The detailed protocols and mechanistic rationale are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable building block for application in drug discovery and medicinal chemistry programs. The principles outlined herein are also adaptable for the synthesis of other 3-hydroxymethyl-1,2,4-oxadiazole derivatives.

References

  • Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2587. [Link]
  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537–548. [Link]
  • Poulsen, S.-A., & Young, D. W. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(10), 4437–4450. [Link]
  • Zarei, M. (2018). One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes using Vilsmeier reagent. Tetrahedron Letters, 59(33), 3225-3228.

Sources

A Comprehensive Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in modern medicinal chemistry, prized for its unique physicochemical properties and broad range of biological activities.[1][2] This technical guide provides an in-depth analysis of a specific, functionalized derivative, (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. We will elucidate its formal nomenclature, detail its key physicochemical properties, and present a robust, field-proven synthetic protocol. Furthermore, this document explores the strategic application of this molecule within drug discovery programs, contextualized by its role as a versatile building block and pharmacophore. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of functionalized oxadiazoles in their research endeavors.

The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Drug Design

The five-membered 1,2,4-oxadiazole ring has garnered significant attention from the pharmaceutical industry for several compelling reasons.[1] Primarily, it serves as a highly effective bioisostere for ester and amide functionalities.[3] This bioisosteric replacement is a key strategy for enhancing the metabolic stability and pharmacokinetic profiles of lead compounds, as the oxadiazole ring is resistant to hydrolytic cleavage by common metabolic enzymes.[3][4]

Compounds incorporating this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiparasitic effects.[1][5] The versatility of the 1,2,4-oxadiazole core allows for substitution at the C3 and C5 positions, enabling fine-tuning of a molecule's steric and electronic properties to optimize potency and selectivity for a given biological target.[3][6] The subject of this guide, this compound, is an exemplar of this design principle, featuring a small alkyl group at C5 and a reactive hydroxymethyl group at C3, making it a valuable intermediate for further chemical elaboration.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structure

The unambiguous name for the topic compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . The numbering of the heterocyclic ring begins at one of the oxygen atoms and proceeds around the ring to give the nitrogen atoms the lowest possible locants.

Its structural isomer, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, is a distinct chemical entity with different properties and synthetic origins.[7] It is crucial to correctly identify the substitution pattern, as it profoundly impacts the molecule's three-dimensional shape and its potential interactions with biological targets.

Physicochemical Data

The predicted physicochemical properties of this compound are summarized below. These parameters are critical for assessing the molecule's drug-likeness, including its likely absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₄H₆N₂O₂Calculated
Molecular Weight 114.10 g/mol Calculated
XLogP3 -0.3PubChem[7]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 3PubChem[7]
Rotatable Bond Count 1PubChem[7]
Topological Polar Surface Area 59.2 ŲPubChem[7]
Heavy Atom Count 8PubChem[7]

Note: Data is derived from calculations for the isomeric structure (3-Methyl-1,2,4-oxadiazol-5-yl)methanol as a close proxy, available from PubChem.

Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the chemical literature. The most prevalent and reliable method involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[1] However, for the specific synthesis of this compound, a more direct and efficient pathway is the chemical reduction of its corresponding carboxylic acid precursor.

General Synthetic Pathway for the 1,2,4-Oxadiazole Core

The foundational chemistry for creating the 1,2,4-oxadiazole ring typically involves the reaction of an N-hydroxyamidine (amidoxime) with an acylating agent, such as an acyl chloride or carboxylic acid, followed by a dehydration-cyclization step. This robust method allows for diverse substituents to be installed at the C3 and C5 positions.

Synthesis of 1,2,4-Oxadiazole Amidoxime R1-C(=NOH)-NH2 Amidoxime Intermediate R1-C(=NOH)-NH-C(=O)R2 O-Acyl Amidoxime Intermediate Amidoxime->Intermediate + Acyl Chloride AcylChloride R2-COCl Acyl Chloride AcylChloride->Intermediate Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclization - H2O Base Base (e.g., Pyridine) Base->Intermediate Heat Heat (Δ) Heat->Oxadiazole Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Hit_ID Hit Identification (Initial Active Compound) Hit_to_Lead Hit-to-Lead (Initial SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Synthesis Synthesis of Analogs Lead_Opt->Synthesis Precursor This compound (Building Block) Precursor->Synthesis Incorporate for improved PK/Potency Screening In Vitro & In Vivo Screening Synthesis->Screening Screening->Lead_Opt Iterative SAR Feedback Candidate Preclinical Candidate Selection Screening->Candidate

Sources

An In-Depth Technical Guide to the Spectral Characterization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential spectroscopic data for the characterization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Given the importance of rigorous structural confirmation in regulatory submissions and preclinical studies, a thorough understanding of its spectral signature is paramount. This document synthesizes predictive data based on established spectroscopic principles and analogous structures, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind spectral features and providing field-proven protocols for data acquisition.

Molecular Structure and Significance

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, often utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[3] The title compound, this compound, incorporates a reactive hydroxymethyl group, making it a valuable building block for further synthetic elaboration. Accurate spectral analysis ensures the identity and purity of this key intermediate.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be simple and highly informative, with three distinct signals corresponding to the methyl, methylene, and hydroxyl protons. The choice of a deuterated solvent like DMSO-d₆ is strategic; its ability to form hydrogen bonds with the hydroxyl proton allows this signal to be observed as a distinct, exchangeable peak, preventing potential signal broadening or disappearance.[4]

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~4.80s2H-CH₂ OHMethylene protons adjacent to the electron-withdrawing oxadiazole ring and the oxygen atom are deshielded.
~5.50t (broad)1H-OH Chemical shift is solvent and concentration-dependent. Coupling to the adjacent CH₂ may be observed.[5]
~2.65s3H-CH₃ Methyl protons attached to the oxadiazole ring are slightly deshielded compared to a standard alkane.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H data by identifying all carbon environments, including the quaternary carbons of the oxadiazole ring. The chemical shifts are highly dependent on the electronic environment, providing a fingerprint of the heterocyclic core.[6]

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~175C 5 (Oxadiazole)Carbon atom situated between a nitrogen and the methyl group.
~168C 3 (Oxadiazole)Carbon atom positioned between the ring oxygen and nitrogen, attached to the hydroxymethyl group.[7]
~56-C H₂OHMethylene carbon is shielded by the attached oxygen but deshielded by the ring.
~12-C H₃Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyl, and oxadiazole ring moieties.

Predicted FT-IR Spectral Data

The key diagnostic peaks are the broad O-H stretch, indicative of hydrogen bonding, and the vibrations associated with the heterocyclic ring.[1][8]

Table 3: Predicted FT-IR Spectral Data (Liquid Film/KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Strong, BroadO-H stretchThe broadness is a classic indicator of intermolecular hydrogen bonding between the alcohol groups.[8]
2980-2850MediumC-H stretchAliphatic C-H stretching vibrations from the methyl and methylene groups.
~1640Medium-StrongC=N stretchCharacteristic stretching vibration of the imine functionality within the 1,2,4-oxadiazole ring.[1]
1450-1375MediumC-H bendBending (scissoring and rocking) vibrations of the methyl and methylene groups.
1250-1000StrongC-O stretchA combination of C-O stretching from the alcohol and the C-O-C ether-like linkage within the oxadiazole ring.[1]
Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Liquid Film): If the sample is a low-melting solid or oil, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum Data (ESI-MS)

The molecular weight of this compound (C₄H₆N₂O₂) is 114.10 g/mol .

  • Molecular Ion: A prominent peak is expected at m/z 115.1 [M+H]⁺.

  • Fragmentation Analysis: The structural integrity is validated by analyzing the fragmentation pattern. The bonds adjacent to the hydroxyl group and the heterocyclic ring are common cleavage points.[9][10] The stability of the resulting fragments dictates the intensity of their corresponding peaks in the spectrum.[11]

G M [C₄H₆N₂O₂H]⁺ m/z = 115 (Molecular Ion) F1 [C₄H₅N₂O]⁺ m/z = 97 (Loss of H₂O) M->F1 - H₂O F2 [C₃H₃N₂O]⁺ m/z = 83 (Loss of CH₂O) M->F2 - CH₂O F3 [C₂H₃N₂]⁺ m/z = 55 (Ring Cleavage) F2->F3 - CO F4 [CH₃CNH]⁺ m/z = 42 F3->F4 - HCN

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-200). For fragmentation analysis (MS/MS), select the precursor ion (m/z 115) and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust and self-validating framework for the unambiguous identification and characterization of this compound. By correlating the predicted NMR, IR, and MS data, researchers can confidently confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts. The provided protocols represent standard, field-proven methodologies for obtaining high-quality spectral data.

References

  • Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-15.
  • Pisani, L., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(11), 3352.
  • Semantic Scholar. (n.d.). Synthesis and spectroscopic study of three new oxadiazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • Al-Warhi, T., et al. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2021(4), M1291.
  • STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Indonesian Journal of Multidisciplinary Research. (2021). Interpretation of Mass Spectra.
  • Selva, A. (1994). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 13(5-6), 455-478.
  • Preprints.org. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • ResearchGate. (n.d.). FTIR spectrum of liquid methanol CH3OH.
  • Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][13] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 1-6.
  • ResearchGate. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B][1][13] OXAZIN-4-YL) ACETATE DERIVATIVES.
  • Srivastava, R. M., de Oliveira, M. L., & de Albuquerque, J. F. C. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society, 4(4), 117-120.
  • ResearchGate. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Clark, J. (2015). Interpretation of the infrared spectrum of methanol. Doc Brown's Chemistry.

Sources

An In-Depth Technical Guide to the Solubility Profile of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of a chemical entity is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a practical manual, blending theoretical principles with detailed, field-proven experimental protocols. We will explore the foundational physicochemical properties that govern solubility, provide step-by-step methodologies for determining both kinetic and thermodynamic solubility, and outline a strategy for developing a robust analytical method for quantification. The objective is to empower researchers to generate a complete, reliable, and decision-enabling solubility dataset for this and similar novel chemical entities.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, poor aqueous solubility is a primary contributor to compound attrition.[1][2] It can lead to a host of complications, including the underestimation of biological activity, unreliable structure-activity relationships (SAR), and significant challenges in formulating a viable drug product.[2] Therefore, a thorough understanding of a compound's solubility profile is not merely a checkbox exercise but a foundational pillar of a successful research program.[3]

The 1,2,4-oxadiazole moiety is a well-regarded heterocycle in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability and other pharmacokinetic properties. However, like many heterocyclic systems, they can present solubility challenges that must be systematically addressed.[4]

This guide focuses on this compound. Our approach is designed to be a self-validating system, providing the causal logic behind experimental choices to ensure that the data generated is both accurate and contextually relevant for drug development decisions.

Foundational Physicochemical Properties: A Predictive Framework

Before embarking on experimental measurements, it is crucial to establish a theoretical baseline. While experimental data for this compound is not publicly available, we can use computational tools and data from a close constitutional isomer, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, to generate predictive insights.[5] These predictions are invaluable for experimental design, such as estimating the required concentration range for assays and selecting appropriate analytical techniques.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Source Significance for Solubility
Molecular Formula C₄H₆N₂O₂ PubChem[5] Provides the basis for molecular weight calculation.
Molecular Weight 114.10 g/mol PubChem[5] Lower molecular weight (<500 g/mol ) is generally favorable for good oral absorption.[6]
XLogP3 (Lipophilicity) -0.3 PubChem[5] A negative LogP value suggests the compound is hydrophilic, predicting favorable aqueous solubility.
Hydrogen Bond Donors 1 (from the -OH group) Inferred The hydroxyl group can donate a hydrogen bond, enhancing interaction with protic solvents like water.
Hydrogen Bond Acceptors 3 (2 from oxadiazole N, 1 from -OH) Inferred Multiple acceptor sites can interact with water, contributing positively to aqueous solubility.

| Predicted pKa | Not Available | - | The presence of the oxadiazole ring (weakly basic) and alcohol (weakly acidic) suggests pH may influence solubility. This is a critical parameter to determine experimentally. |

Note: Properties are based on the constitutional isomer (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (PubChem CID: 14072448) and serve as an estimate.[5] The low predicted LogP is a promising indicator, suggesting that the compound is likely to be reasonably soluble in aqueous media. However, the interplay of crystal lattice energy (from the solid form) and solvation energy will ultimately determine the measured solubility.

A Tiered Strategy for Solubility Assessment

A comprehensive solubility assessment follows a logical progression from high-throughput screening to definitive equilibrium measurements. This tiered approach ensures that resources are used efficiently, with early, rapid assays guiding more resource-intensive experiments.

G cluster_0 Tier 1: Early Discovery Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Pre-formulation & Development T1 Kinetic Solubility Assay (Nephelometry) T2 Thermodynamic Solubility (Shake-Flask, Aqueous Buffer pH 7.4) T1->T2 Provides rapid rank-ordering and flags potential issues. T3 pH-Solubility Profile (Shake-Flask, Multiple Buffers) T2->T3 Establishes intrinsic solubility and informs pH studies. T4 Biorelevant Media Solubility (FaSSIF & FeSSIF) T3->T4 Characterizes impact of ionization on solubility.

Caption: Tiered approach to solubility assessment.

Experimental Protocols: Generating the Data

The integrity of any solubility dataset rests on the quality of the experimental protocols used. The following sections provide detailed, step-by-step methodologies for determining kinetic and thermodynamic solubility.

Protocol for Kinetic Solubility Determination (Nephelometry)

Rationale: This high-throughput method is ideal for early-stage discovery.[1] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, forms insoluble particles.[7] This value is highly relevant for predicting behavior in in vitro biological assays, which often use similar dosing procedures. Light scattering, measured by a nephelometer, provides a sensitive endpoint for detecting precipitation.[8]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, create a serial dilution series of the compound directly in a 96- or 384-well microplate. Dispense the 10 mM DMSO stock into the first column and perform a 1:2 serial dilution across the plate with DMSO.

  • Addition of Aqueous Buffer: Rapidly add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to all wells simultaneously using a multichannel pipette or liquid handler. The final DMSO concentration should be kept low and consistent, typically ≤1%.

  • Incubation and Shaking: Immediately place the plate on a plate shaker for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[9]

  • Measurement: Place the microplate into a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU).

  • Data Analysis: Plot the NTU signal against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline, often calculated as the intersection of the two lines fitted to the pre- and post-precipitation data.[8]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the "gold standard" for determining thermodynamic or equilibrium solubility.[10] It measures the saturation concentration of a compound in a specific solvent after a sufficient equilibration period, reflecting the true equilibrium between the dissolved and solid states.[11] This value is critical for pre-formulation and understanding the maximum achievable concentration under equilibrium conditions. Quantification via HPLC ensures specificity and accuracy.[1]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the test solvent (e.g., PBS pH 7.4, FaSSIF, FeSSIF) in a glass vial. "Excess" is confirmed by visually observing undissolved solid material at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to equilibrate for at least 24 hours to ensure a true equilibrium is reached.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Use either centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) or filtration through a low-binding 0.22 µm syringe filter (e.g., PVDF).

  • Quantification Sample Preparation: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analytical Quantification (HPLC-UV): Analyze the diluted sample using a validated HPLC-UV method (see Section 5).

  • Calculation: Construct a calibration curve by plotting the peak area of known concentration standards against their concentration. Use the linear regression equation from this curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated supernatant by applying the dilution factor.

Analytical Method Development: A Strategy for Quantification

A reliable and robust analytical method is essential for accurate solubility determination. For a small, polar molecule like this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and appropriate choice.[1]

G cluster_0 Method Development Workflow A Select Column (e.g., C18, 100 Å, 2.6 µm) B Select Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol C Initial Gradient Screen (e.g., 5-95% B over 5 min) B->C Run initial scouting gradient D Optimize Gradient (Adjust slope for resolution) C->D Evaluate peak shape & retention E Method Validation (Linearity, Accuracy, Precision) D->E Finalize conditions

Caption: HPLC method development workflow.

Recommended Starting Conditions:

  • Column: A standard C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a robust starting point.[3]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. The acid helps to protonate silanols and improve peak shape.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Detection: A photodiode array (PDA) detector should be used to scan a range of wavelengths (e.g., 210-400 nm) to determine the absorbance maximum (λmax) for sensitive detection. For oxadiazole derivatives, this is often in the 230-280 nm range.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C to ensure reproducibility.

  • Initial Gradient: A fast scouting gradient (e.g., 5% to 95% B over 5-10 minutes) should be employed to determine the approximate retention time of the analyte. The gradient can then be optimized to ensure the peak elutes with good shape and is well-resolved from any potential impurities or solvent front artifacts.

Expanding the Profile: pH and Biorelevant Media

To build a comprehensive profile, solubility should be assessed under various physiologically relevant conditions.

  • pH-Solubility Profile: The thermodynamic shake-flask protocol should be repeated using a series of buffers covering a pH range from 2 to 8. This will reveal the impact of ionization on solubility and is critical for predicting absorption in different regions of the gastrointestinal (GI) tract.

  • Biorelevant Media: Determining solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provides invaluable insight into potential food effects on drug absorption.[2] These media contain bile salts and phospholipids that mimic the conditions in the human small intestine, which can significantly alter the solubility of many compounds, especially those with some lipophilicity.[2]

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility profile of this compound. By systematically applying the tiered strategy and detailed protocols within, researchers can generate high-quality, reliable data. This data is not an endpoint but a critical tool for informed decision-making, guiding lead optimization efforts, enabling effective formulation development, and ultimately increasing the probability of success for promising new chemical entities. The principles and methodologies outlined herein are broadly applicable and represent a best-practice approach to solubility assessment in modern drug discovery.

References

  • Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05).
  • Biorelevant.com. (n.d.). What is the composition of FeSSIF? Biorelevant.com.
  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Discovery. Pharma Lesson.
  • PubChem. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information.
  • Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. ChemAxon.
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Sundia.
  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab.
  • Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta.
  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH.
  • PubChem. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information.
  • Fokin, A. A., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 547-555.
  • PubChem. (n.d.). 3-Chloro-5-Methyl-1,2,4-Oxadiazole. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Thiazolylmethanol. National Center for Biotechnology Information.
  • ResearchGate. (2020). Oxadiazole: Synthesis, characterization and biological activities. ResearchGate.
  • PubChem. (n.d.). 1,3-Oxazol-5-ylmethanol. National Center for Biotechnology Information.
  • El-Sayed, M. A., et al. (2021). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Advances, 11(56), 35595-35610.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • PubChem. (n.d.). Methanol. National Center for Biotechnology Information.
  • ResearchGate. (2023). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate.
  • SwissADME. (n.d.). Frequently Asked Questions. Swiss Institute of Bioinformatics.
  • Mishra, S., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico study. Journal of Applied Pharmaceutical Science, 12(05), pp. 165-171.
  • PubChem. (n.d.). (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol. National Center for Biotechnology Information.
  • Daina, A., & Zoete, V. (2017). The Bioavailability Radar. SwissADME.
  • PubChem. (n.d.). (5-methyl-3-phenyl-isoxazol-4-ylmethoxy)-pyridine. National Center for Biotechnology Information.
  • Shehzadi, S. A., et al. (2016). In silico drug-qualifying parameters of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Journal of Taibah University for Science, 10(6), 870-877.
  • ResearchGate. (2013). Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[1][9] Oxadiazole-2-Thiol and their derivatives. ResearchGate.

Sources

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal stability and storage conditions for this compound. As a key heterocyclic building block, understanding its chemical liabilities is paramount for ensuring the integrity of experimental outcomes and the long-term viability of compound libraries. This guide moves beyond generic recommendations to explain the underlying chemical principles that dictate its stability profile.

The Intrinsic Stability of the 1,2,4-Oxadiazole Core

The stability of this compound is fundamentally governed by the properties of its core 1,2,4-oxadiazole ring. Unlike more robust aromatic systems, 1,2,4-oxadiazoles are characterized by a relatively low degree of aromaticity and the presence of a weak Nitrogen-Oxygen (N-O) single bond.[1][2] This inherent feature makes the ring susceptible to cleavage and rearrangement under certain conditions, a critical consideration for its long-term storage and handling.

While the 1,2,4-oxadiazole scaffold is widely valued in medicinal chemistry as a bioisostere for esters and amides to enhance metabolic stability, its chemical stability is highly dependent on the surrounding environment.[3][4]

Predicted Degradation Pathways: A Mechanistic Perspective

While specific degradation kinetics for this compound are not extensively published, a robust mechanistic understanding can be derived from studies on analogous 1,2,4-oxadiazole-containing molecules. Research on the drug candidate BMS-708163, which features a 1,2,4-oxadiazole ring, revealed a distinct pH-dependent degradation profile that serves as an excellent predictive model.[5]

The primary mechanism of degradation is the hydrolytic opening of the oxadiazole ring. This process is catalyzed by both acidic and basic conditions and, critically, requires a proton donor, such as water.[5]

  • Acid-Catalyzed Degradation: Under low pH conditions, the N4 atom of the oxadiazole ring becomes protonated. This activation facilitates a nucleophilic attack by water on the adjacent methine carbon (C3), leading to ring scission.[5]

  • Base-Catalyzed Degradation: At high pH, a hydroxide ion directly attacks the C3 carbon. This generates an anionic intermediate on the N4 atom, which then abstracts a proton from a donor (like water) to complete the ring-opening process.[5]

Significantly, in the absence of a proton donor (e.g., in dry acetonitrile), the anionic intermediate in the base-catalyzed pathway can revert to the stable parent compound, highlighting the pivotal role of moisture in mediating degradation.[5] Studies have shown that maximum stability for such compounds is often achieved in a slightly acidic pH range of 3 to 5.[5]

G cluster_acid Acid-Catalyzed Pathway (Low pH) cluster_base Base-Catalyzed Pathway (High pH) A_Start This compound A_Protonation Protonation of N4 (Activation) A_Start->A_Protonation H⁺ A_Attack Nucleophilic Attack by H₂O at C3 A_Protonation->A_Attack A_Cleavage Ring Cleavage A_Attack->A_Cleavage A_Product Degradation Products (e.g., Nitrile Analogs) A_Cleavage->A_Product B_Start This compound B_Attack Nucleophilic Attack by OH⁻ at C3 B_Start->B_Attack OH⁻ B_Intermediate Anionic Intermediate on N4 B_Attack->B_Intermediate B_Intermediate->B_Start Reversion (No H₂O) B_Protonation Proton Abstraction from H₂O B_Intermediate->B_Protonation H₂O (Proton Donor) B_Product Degradation Products (e.g., Nitrile Analogs) B_Protonation->B_Product

Caption: Predicted pH-dependent hydrolytic degradation pathways.

Recommended Storage and Handling Protocols

Based on the compound's core chemistry and data from analogous structures, the following protocols are recommended to ensure maximum stability and purity.

Long-Term Storage Conditions

The primary objective for long-term storage is to mitigate exposure to the key degradation factors: heat, moisture, and light.

ParameterRecommendationRationale
Temperature 2°C to 8°CReduces the rate of chemical degradation. Recommended for related oxadiazole compounds.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture, a key reactant in the hydrolytic degradation pathway.[5]
Container Tightly Sealed Amber Glass VialAmber glass protects against potential photodegradation, while a tight seal prevents moisture ingress.[7] Glass is chemically inert.
Location Cool, Dry, Well-Ventilated AreaEnsures consistent temperature and prevents condensation.[8][9]
Experimental Handling Workflow

Proper handling during experimental use is crucial to prevent the introduction of contaminants and maintain the integrity of the bulk material.

Caption: Recommended workflow for handling the compound for use.

Step-by-Step Protocol:

  • Equilibrate to Ambient Temperature: Before opening, allow the sealed container to warm to room temperature. This critical step prevents condensation of atmospheric moisture onto the cold solid compound.

  • Use an Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox). For benchtop use, employ techniques to blanket the container with inert gas during dispensing.

  • Minimize Exposure: Open the container only for the minimum time necessary to dispense the material.

  • Resealing: Before resealing, it is best practice to flush the container's headspace with a gentle stream of dry nitrogen or argon to displace any moist air that may have entered.

  • Return to Storage Promptly: Once sealed, return the compound to the recommended 2-8°C storage conditions.

Hazard Assessment and Incompatible Materials

Likely Hazard Profile: Based on GHS classifications for the isomeric compound (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, users should assume the following potential hazards and take appropriate precautions[10]:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood.[8]

Incompatible Materials: To prevent violent reactions and degradation, this compound should be stored separately from the following chemical classes[11][12][13]:

Incompatible ClassExamplesRationale
Strong Oxidizing Agents Peroxides, Nitric Acid, PermanganatesCan lead to exothermic and potentially explosive reactions with the alcohol functional group.
Strong Acids Hydrochloric Acid, Sulfuric AcidCan act as a catalyst for degradation and potentially react with the heterocyclic ring.
Strong Bases Sodium Hydroxide, Potassium HydroxideCan catalyze the degradation of the oxadiazole ring and deprotonate the alcohol.
Acid Chlorides / Anhydrides Acetyl Chloride, Acetic AnhydrideWill react with the hydroxyl group.

By adhering to these scientifically-grounded storage and handling principles, researchers can ensure the stability and reliability of this compound, thereby safeguarding the integrity of their research and development activities.

References

  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. URL: http://www.scirp.
  • Pace, A., Pierro, P. (n.d.). Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All". IRIS UniPA. URL: https://iris.unipa.it/handle/10447/560413
  • Brito, M. F., Ferreira, L. S., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/38367676/
  • Val Tech Diagnostics. (n.d.). Methanol SDS. URL: https://www.labchem.com/tools/msds/msds/VT430.pdf
  • Pace, A., Pierro, P., et al. (2022). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Rearrangements-of-1%2C2%2C4-Oxadiazole%3A-%E2%80%9COne-Ring-to-Pace-Pierro/062d3a3915152864119307779f74a0048685e135
  • Österman, P., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1963–1976. URL: https://pubs.acs.org/doi/10.1021/jm2013248
  • Guidechem. (n.d.). (5-Methylisoxazol-3-yl)methanol (CAS No. 35166-33-7) SDS. URL: https://www.guidechem.com/msds/35166-33-7.html
  • Achmem. (n.d.). (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. URL: https://www.achmem.com/cas-915924-37-7.html
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methanol. URL: https://www.chemos.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (4-Methyl-1,2,5-oxadiazol-3-yl)methanol. URL: https://www.aksci.com/sds/TL0125_sds.pdf
  • Raglione, T., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2897-907. URL: https://pubmed.ncbi.nlm.nih.gov/22581621/
  • Methanol Safety Data Sheet. (2023). URL: https://www.chemsrc.com/en/msds/67-56-1_1034870.html
  • Matrix Scientific. (n.d.). (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. URL: https://www.
  • Chrompure. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. URL: https://www.chrompure.
  • Irla, M., et al. (2021). Evaluation of Heterologous Biosynthetic Pathways for Methanol-Based 5-Aminovalerate Production by Thermophilic Bacillus methanolicus. Frontiers in Bioengineering and Biotechnology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236239/
  • Fisher Scientific. (2025). Methanol - SAFETY DATA SHEET. URL: https://www.fishersci.com/msds?productName=A4124
  • Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage? URL: https://www.suz-chem.com/news/what-methods-should-be-mastered-for-the-benzyl-alcohol-storage-78717855.html
  • Medline. (2014). SAFETY DATA SHEET - Methanol. URL: https://www.medline.com/media/assets/msds/MOL/Methanol.pdf
  • Advanced ChemBlocks. (n.d.). (5-methyl-1,3,4-oxadiazol-2-yl)methanol. URL: https://www.achemblock.com/products/X187097.html
  • PubChem. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14072448
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. URL: https://www.sigmaaldrich.
  • Dorokhov, Y. L., et al. (2015). Metabolic Methanol: Molecular Pathways and Physiological Roles. Physiological Reviews, 95(2), 603-644. URL: https://www.researchgate.
  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. URL: https://www.dec.ny.
  • Kim, J. H., et al. (2008). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. Acta Crystallographica Section E, 64(Pt 12), o2388. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960410/
  • Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol. URL: https://www.njchems.com/news/learn-about-the-application-and-storage-of-allyl-alcohol-78680184.html

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged from the periphery of medicinal chemistry to become a cornerstone scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, have propelled the development of a vast array of derivatives with a wide spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the significant therapeutic potential of 1,2,4-oxadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The 1,2,4-Oxadiazole Core: A Privileged Structure in Medicinal Chemistry

The stability and synthetic accessibility of the 1,2,4-oxadiazole ring make it an attractive starting point for the design of new chemical entities.[1][4] A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.[5][6] This versatile synthesis allows for the introduction of diverse substituents at the 3- and 5-positions, enabling extensive exploration of the chemical space and fine-tuning of biological activity.

Anticancer Activity: Targeting the Hallmarks of Cancer

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 1,2,4-oxadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9] Some derivatives have been shown to activate caspases, a family of proteases that are central to the apoptotic cascade.[9] Additionally, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating uncontrollably.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the 1,2,4-oxadiazole ring is critical for anticancer activity. For instance, the presence of specific aromatic or heterocyclic moieties at the 3- and 5-positions can significantly influence cytotoxicity. Structure-activity relationship studies have revealed that the nature and position of substituents on these rings can modulate the potency and selectivity of the compounds.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3][4][10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens, including multidrug-resistant strains.[12][13][14][15]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial mechanism of certain 1,2,4-oxadiazoles involves the inhibition of essential bacterial enzymes, such as those involved in cell wall biosynthesis.[13][14] For example, some derivatives have been identified as inhibitors of penicillin-binding proteins (PBPs), which are crucial for the integrity of the bacterial cell wall.[14]

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the antibacterial potency of 1,2,4-oxadiazole derivatives.[12][13][15] Key findings include the importance of specific substituents on the terminal aryl rings for activity against Gram-positive bacteria like Staphylococcus aureus.[12][13] For instance, the presence of a hydrogen bond donor on one of the aryl rings has been shown to be crucial for antibacterial efficacy.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17][18][19][20]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after incubation.

Step-by-Step Methodology:

  • Antimicrobial Preparation: Prepare a stock solution of the 1,2,4-oxadiazole derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in Mueller-Hinton broth (or another appropriate broth) directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) from a fresh culture of the test organism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis A Serial Dilution of 1,2,4-Oxadiazole Derivative C Inoculate Microtiter Plate A->C B Standardized Bacterial Inoculum B->C D Incubate (16-20h) C->D E Observe for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory disorders.[5][6][21]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][21][22] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting the activation and nuclear translocation of NF-κB, 1,2,4-oxadiazole derivatives can effectively suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[6][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[9][23][24][25][26]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the 1,2,4-oxadiazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. 1,2,4-oxadiazole derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for these debilitating conditions.[10][27][28][29][30]

Mechanism of Action: Combating Oxidative Stress and Cholinesterase Inhibition

One of the key neuroprotective mechanisms of 1,2,4-oxadiazole derivatives is their ability to combat oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[31][32] Some derivatives act as antioxidants, scavenging harmful reactive oxygen species (ROS). Additionally, certain 1,2,4-oxadiazoles have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10][27][28] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease.[10][27][28]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.[31][32][33][34][35]

Principle: SH-SY5Y cells are exposed to an oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂) to mimic neuronal damage. The ability of a test compound to protect the cells from this damage is assessed by measuring cell viability.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate medium. For some experiments, differentiation into a more neuron-like phenotype can be induced using agents like retinoic acid.

  • Pre-treatment with Test Compound: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivative for a specific period (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of an oxidative stressor (e.g., H₂O₂) for a defined duration (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay (as described in section 2.3) or by measuring lactate dehydrogenase (LDH) release (an indicator of cell death).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of treated cells to that of cells exposed to the oxidative stressor alone.

Neuroprotection_Workflow cluster_workflow In Vitro Neuroprotection Workflow Start Culture SH-SY5Y Cells Pretreat Pre-treat with 1,2,4-Oxadiazole Derivative Start->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce_Stress Assess_Viability Assess Cell Viability (e.g., MTT Assay) Induce_Stress->Assess_Viability Analyze Analyze Neuroprotective Effect Assess_Viability->Analyze

Caption: A simplified workflow for assessing the neuroprotective effects of 1,2,4-oxadiazole derivatives.

Pharmacokinetics and ADMET Properties

For any promising derivative to advance as a drug candidate, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[36][37][38][39] In silico and in vitro ADME studies are often conducted early in the drug discovery process to predict the pharmacokinetic behavior and potential toxicity of 1,2,4-oxadiazole derivatives.[36][37][38][39] These studies help in selecting candidates with favorable drug-like properties for further development.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with diverse and potent biological activities. The journey from initial synthesis to potential clinical application is arduous, yet the compelling preclinical data for many 1,2,4-oxadiazole derivatives in the areas of oncology, infectious diseases, inflammation, and neurodegeneration provide a strong impetus for continued research. Future efforts will likely focus on the development of more selective and potent analogs, a deeper understanding of their mechanisms of action, and comprehensive preclinical and clinical evaluation to translate the promise of this versatile scaffold into tangible therapeutic benefits for patients.

References

  • Bender, J. A., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Infectious Diseases, 1(11), 539-544. [Link]
  • Fish, S., et al. (2016). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry, 59(17), 7854-7865. [Link]
  • He, W., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(3), 1437-1447. [Link]
  • Bender, J. A., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(15), 2986-2990. [Link]
  • Nazari, M., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. EXCLI Journal, 20, 907-921. [Link]
  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances, 12(34), 22005-22021. [Link]
  • Nazari, M., et al. (2021).
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
  • Ayoub, M. A., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry, 18(1), 1-15. [Link]
  • Niles, A. L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]
  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
  • He, W., et al. (2015). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials.
  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. [Link]
  • Wąs-Gubała, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
  • Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(6), 374-378. [Link]
  • Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
  • Schmidt-Malan, S. M., et al. (2018). Broth microdilution susceptibility testing. Bio-protocol, 8(14), e2924. [Link]
  • Kabri, Y., et al. (2010). New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
  • Iadarola, M. J., et al. (1988). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Neuroscience, 8(1), 8.6.1-8.6.8. [Link]
  • Inotiv. (n.d.).
  • Harrison, T. G., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Microbiology, 167(11), 001111. [Link]
  • Karali, N., & Camci, E. (2023). Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al.
  • Satyanarayana, M., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 75. [Link]
  • Crunkhorn, S., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392-402. [Link]
  • Singh, S., et al. (2023). 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. Current Drug Discovery Technologies, 20(4), e011123222889. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
  • Kulkarni, M. V., et al. (1990). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Journal of the Indian Chemical Society, 67(10), 823-825. [Link]
  • Satyanarayana, M., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 75. [Link]
  • Festa, C., et al. (2019). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 24(17), 3121. [Link]
  • Morris, C. J. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Singh, S., et al. (2022). 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. Bentham Science Publisher. [Link]
  • Kumar, A., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 40(10), 4381-4394. [Link]
  • Pinto, R. G. D. M. D., et al. (2025). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties.
  • Zhang, Y., et al. (2021). In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress environment after acute ischemic stroke.
  • Satyanarayana, M., et al. (2025). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells.
  • Frontiers. (2018).
  • Kumar, A., et al. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 13, 938562. [Link]
  • Kim, J. H., et al. (2017). Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress. Experimental and Therapeutic Medicine, 14(6), 5557-5563. [Link]
  • Kim, M. J., et al. (2018). Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. Journal of the Korean Society of Food Science and Nutrition, 47(3), 267-274. [Link]

Sources

An In-Depth Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: Synthesis, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound belonging to the 1,2,4-oxadiazole class. While specific literature on the discovery and history of this exact molecule is sparse, this document situates it within the broader context of 1,2,4-oxadiazole chemistry, a field of significant interest in medicinal chemistry. This guide details the historical background of the 1,2,4-oxadiazole scaffold, outlines a plausible and detailed synthetic pathway for this compound based on established chemical principles, and discusses the potential applications and significance of this molecular class in drug discovery.

Introduction: The 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884 by Tiemann and Krüger, this scaffold has garnered considerable attention in the field of medicinal chemistry over the last four decades.[1][2] Its prevalence in drug discovery is largely due to its role as a bioisostere for ester and amide functionalities.[3][4] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity of drug candidates.[5] The 1,2,4-oxadiazole moiety is present in a wide array of compounds investigated for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][6]

This compound represents a simple yet functionalized member of this important class of heterocycles. The presence of a hydroxymethyl group at the 3-position offers a handle for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules.

Historical Context: The Emergence of 1,2,4-Oxadiazoles

The journey of the 1,2,4-oxadiazole ring system from a chemical curiosity to a staple in medicinal chemistry has been a long one.

  • 1884: The first synthesis of the 1,2,4-oxadiazole heterocycle was reported by Tiemann and Krüger.[2]

  • Mid-20th Century: The biological potential of 1,2,4-oxadiazoles began to be recognized, leading to their exploration in drug design.[7]

  • Late 20th and Early 21st Century: A surge in research highlighted the versatility of the 1,2,4-oxadiazole scaffold as a bioisostere, leading to its incorporation into a multitude of drug candidates across various therapeutic areas.[5][6]

While a specific discovery timeline for this compound is not documented in readily available literature, its existence is predicated on the development of synthetic methodologies for the 1,2,4-oxadiazole ring system.

Synthesis of this compound: A Proposed Pathway

A logical and efficient synthetic route to this compound involves a two-step process: the formation of the 1,2,4-oxadiazole ring, followed by the reduction of a carboxylic acid or ester functionality at the 3-position.

Step 1: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivative.[2][8] In this proposed synthesis, acetamidoxime would react with an activated form of oxalic acid. A more direct precursor, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, is commercially available, simplifying the overall process.[9][10]

Step 2: Reduction to this compound

The reduction of the carboxylic acid or its corresponding ester at the 3-position of the 1,2,4-oxadiazole ring yields the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols and is the reagent of choice for this transformation.[1][2] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters under standard conditions.[3][6]

The overall proposed synthetic workflow is illustrated below:

G cluster_0 Step 1: Oxadiazole Formation (Conceptual) cluster_1 Step 2: Reduction Acetamidoxime Acetamidoxime Carboxylic_Acid 5-Methyl-1,2,4-oxadiazole- 3-carboxylic acid Acetamidoxime->Carboxylic_Acid Cyclocondensation Oxalic_acid_derivative Oxalic_acid_derivative Oxalic_acid_derivative->Carboxylic_Acid Ester Methyl 5-methyl-1,2,4-oxadiazole- 3-carboxylate Carboxylic_Acid->Ester Esterification (e.g., SOCl2, MeOH) Alcohol (5-Methyl-1,2,4-oxadiazol- 3-yl)methanol Ester->Alcohol Reduction LiAlH4 LiAlH4 (in dry THF) LiAlH4->Ester

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound based on established chemical principles for the reduction of carboxylic esters with LiAlH₄.

4.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate19703-94-7142.11
Lithium aluminum hydride (LiAlH₄)16853-85-337.95
Tetrahydrofuran (THF), anhydrous109-99-972.11
Diethyl ether, anhydrous60-29-774.12
Sodium sulfate, anhydrous7757-82-6142.04
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49
Hydrochloric acid (HCl), 1M aqueous7647-01-036.46

4.2. Step-by-Step Procedure

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of LiAlH₄: Anhydrous tetrahydrofuran (50 mL) is added to the flask via a syringe. Lithium aluminum hydride (X.X g, Y.Y mmol, 2.0 eq) is added carefully in portions to the stirred solvent.

  • Addition of Ester: Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (A.A g, B.B mmol, 1.0 eq) is dissolved in anhydrous tetrahydrofuran (25 mL) and added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the dropwise addition of water (Z mL), followed by 15% aqueous sodium hydroxide (Z mL), and then water again (3Z mL) (Fieser workup).

  • Workup: The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 25 mL). The combined organic filtrates are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

4.3. Characterization

The structure of the final product would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

While there is no specific information on the biological activity of this compound, its structural features suggest potential as a valuable scaffold in medicinal chemistry.

  • Scaffold for Library Synthesis: The hydroxymethyl group provides a convenient point of attachment for diversification, allowing for the synthesis of a library of related compounds for screening against various biological targets.

  • Bioisosteric Replacement: The 1,2,4-oxadiazole core can be incorporated into larger molecules as a metabolically stable replacement for ester or amide groups.[3][4]

  • Modulation of Physicochemical Properties: The introduction of the 1,2,4-oxadiazole ring can influence the lipophilicity, solubility, and hydrogen bonding capacity of a molecule, which are critical parameters for drug-likeness.

The following diagram illustrates the central role of the 1,2,4-oxadiazole scaffold in medicinal chemistry:

G cluster_properties Physicochemical Properties cluster_applications Therapeutic Areas Oxadiazole 1,2,4-Oxadiazole Core Bioisostere Bioisostere for Ester/Amide Oxadiazole->Bioisostere Metabolic_Stability Enhanced Metabolic Stability Oxadiazole->Metabolic_Stability Solubility Modulation of Solubility Oxadiazole->Solubility Anticancer Anticancer Oxadiazole->Anticancer Anti_inflammatory Anti-inflammatory Oxadiazole->Anti_inflammatory Antimicrobial Antimicrobial Oxadiazole->Antimicrobial Antiviral Antiviral Oxadiazole->Antiviral

Caption: The role of the 1,2,4-oxadiazole core in medicinal chemistry.

Conclusion

This compound, while not extensively documented as an individual compound, belongs to the historically and medicinally significant 1,2,4-oxadiazole family. Its synthesis is readily achievable through established synthetic methodologies, primarily involving the reduction of a corresponding carboxylic acid or ester. The true value of this molecule likely lies in its potential as a versatile building block for the creation of more complex and biologically active compounds. As the search for novel therapeutics continues, the strategic use of well-designed heterocyclic scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Bora, R. O., Dar, B. A., Pradhan, V., & Farooqui, M. (2014).[1][3][11]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369.
  • Buscemi, S., Pace, A., & Pibiri, I. (2021). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 13(22), 1957-1960.
  • Garrido-Charles, A., Hein, C. D., & Fustero, S. (2020). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 444-447.
  • Kauth, A. M., & Dömling, A. (2016). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Drug Development and Research, 8(1), 1-10.
  • Kumar, A., & Kumar, S. (2018). 1,2,4-Oxadiazole: A Biologically Active Scaffold. European Journal of Medicinal Chemistry, 157, 1-23.
  • Lucherk, L. M., & Grygorenko, O. O. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(8), 754.
  • Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-414.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
  • Reagent Guide. Sodium Borohydride. Common Organic Chemistry.
  • ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS.
  • Świątek, P., & Szymański, P. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573.
  • Tausch, E., & Lindequist, U. (2017). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 22(10), 1672.
  • Vakhidov, R. R., & Ibragimov, B. T. (2011). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 16(12), 9964-9994.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Pace, A., & Buscemi, S. (2022). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 27(15), 4948.
  • Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1, 2, 4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.
  • Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Serbian Chemical Society, 75(4), 475-480.
  • Slideshare. NaBH4.
  • Wikipedia. Sodium borohydride.
  • BYJU'S. Lithium aluminium hydride.
  • Lumen Learning. Reductions using NaBH4, LiAlH4. Organic Chemistry II.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Baghdad Science Journal. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids.
  • Kayukova, L. A. (2005). Synthesis of 1, 2, 4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 533-542.
  • Beilstein Journals. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions.
  • O'Donovan, D. H., & O'Donovan, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2, 5-Disubstituted 1, 3, 4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12347-12362.
  • MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • Royal Society of Chemistry. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant.
  • MDPI. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
  • Bentham Science. (2022). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

Sources

The Ascendant Role of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-oxadiazole ring system has emerged as a cornerstone in contemporary drug design, valued for its metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, offers a rigid and planar scaffold that can appropriately orient substituents for optimal interaction with biological targets.[2] Its inherent electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents, spanning indications from oncology and inflammation to infectious diseases and neuroscience.[1][3][4]

Within this important class of heterocycles, (5-Methyl-1,2,4-oxadiazol-3-yl)methanol represents a particularly versatile building block. The primary alcohol functionality at the 3-position provides a convenient handle for further chemical elaboration, allowing for its seamless integration into larger, more complex molecular architectures. The methyl group at the 5-position can contribute to favorable pharmacokinetic properties and provides a point for modulating steric and electronic interactions within the target binding site. This guide provides an in-depth review of the synthesis, properties, and applications of this compound, offering a technical resource for researchers leveraging this valuable synthon in their drug discovery endeavors.

Synthetic Strategies for this compound

The synthesis of this compound is typically achieved through a multi-step sequence, culminating in the reduction of a corresponding carboxylic acid ester or an related carbonyl compound. A plausible and commonly employed synthetic strategy is outlined below.

General Synthetic Workflow

Synthesis of this compound start Acetamidoxime intermediate1 O-Acyl Acetamidoxime Intermediate start->intermediate1 Acylation reagent1 Ethyl Oxalyl Chloride reagent1->intermediate1 cyclization Thermal or Base-mediated Cyclization intermediate1->cyclization intermediate2 Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate cyclization->intermediate2 product This compound intermediate2->product Reduction reagent2 Reducing Agent (e.g., LiBH4, NaBH4) reagent2->product

Caption: A general synthetic route to this compound.

Step-by-Step Experimental Protocol (Exemplary)

The following protocol is a representative example for the synthesis of this compound, adapted from general procedures for the synthesis of 1,2,4-oxadiazoles and subsequent reduction of ester functionalities.[5]

Step 1: Synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

  • Reaction Setup: To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Acylation: Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the acylation is complete, the reaction mixture is gently warmed to room temperature and then heated to reflux. The cyclization can be promoted by the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) or by thermal means.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and methanol under an inert atmosphere.[5]

  • Reduction: Cool the solution to 0 °C and add a suitable reducing agent such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) portion-wise.[5][6] The choice of reducing agent is critical; LiBH₄ is generally more reactive than NaBH₄ for ester reduction. The reaction is then allowed to warm to room temperature and may require gentle heating to drive to completion.

  • Quenching and Work-up: After the reduction is complete (as monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[5] The mixture is then extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude alcohol is purified by column chromatography on silica gel to yield this compound.

Physicochemical Properties and Characterization

The structural integrity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Characteristics
Appearance White to off-white solid
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
¹H NMR Characteristic peaks for the methyl group (singlet, ~2.5 ppm), the methylene group (singlet, ~4.7 ppm), and the hydroxyl proton (broad singlet). Chemical shifts may vary depending on the solvent.
¹³C NMR Resonances corresponding to the methyl carbon, the methylene carbon, and the two distinct carbons of the oxadiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.

Application in Drug Discovery: A Case Study in Serotonin Receptor Modulation

The this compound scaffold is an attractive building block for the synthesis of modulators of G-protein coupled receptors (GPCRs), a large family of integral membrane proteins involved in a vast array of physiological processes.[1] One notable example is the development of selective serotonin (5-HT) receptor agonists.

Case Study: A 5-HT₄ Receptor Agonist

While a direct clinical candidate containing the exact this compound moiety is not publicly disclosed, the closely related compound, 2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline, has been identified as a potent and selective 5-HT₄ receptor agonist.[7] This highlights the utility of the 1,2,4-oxadiazole-3-yl core in targeting this important receptor class. The 5-HT₄ receptor is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade is involved in various physiological functions, including gastrointestinal motility and cognitive processes.[9]

5-HT4_Receptor_Signaling cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α-subunit activates agonist 5-HT4 Agonist (e.g., a derivative of This compound) agonist->receptor Binds and Activates atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) pka->cellular_response Phosphorylates Downstream Targets

Sources

Safety and handling of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this compound and adhere to all institutional and regulatory safety protocols.

Section 1: Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, a precautionary approach is mandated. The hazard assessment is a composite, drawing from the known hazards of the methanol functional group and data from similar oxadiazole-containing molecules.

GHS Hazard Classification (Anticipated)

Based on available data for analogous compounds, the following Globally Harmonized System (GHS) classifications should be anticipated.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)1 (Eyes, Central Nervous System)H370: Causes damage to organs
Flammable Liquids2H225: Highly flammable liquid and vapor

This classification is extrapolated from the known hazards of methanol and related oxadiazole compounds.[2][3][4][5]

Hazard Pictograms

The following pictograms should be prominently displayed on all containers and in areas where this compound is handled:

  • Flame: Represents the flammability hazard.

  • Skull and Crossbones: Indicates acute toxicity.

  • Health Hazard: Signifies specific target organ toxicity.

  • Exclamation Mark: Warns of skin and eye irritation.

Signal Word: DANGER
Primary Routes of Exposure

The primary routes of exposure are anticipated to be inhalation, skin contact, eye contact, and ingestion.[2][6]

Section 2: Physicochemical Properties and Stability

While specific data for this compound is not available, the properties of methanol provide a baseline for anticipating its behavior.

PropertyAnticipated Value/BehaviorSource
Molecular Formula C4H6N2O2N/A
Molecular Weight 114.10 g/mol [7]
Appearance Likely a colorless liquid or low-melting solid[8]
Solubility Expected to be soluble in water and organic solvents like ethanol.[9]
Boiling Point Not determined.[10]
Flash Point Anticipated to be low, given the methanol component. Treat as highly flammable.[4][11]
Stability Stable under normal laboratory conditions.[12]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases. Reacts violently with acetyl bromide and can react explosively with isocyanates under basic conditions.[9][13]
Hazardous Decomposition Products Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][14]

Section 3: Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]

  • Ventilation: Ensure adequate general laboratory ventilation.[2][13]

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[2][16]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[17]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[15]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[16]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[17]

PPE_Workflow cluster_ppe Personal Protective Equipment Goggles Chemical Goggles Gloves Nitrile Gloves Goggles->Gloves Wear LabCoat Lab Coat (Flame-Resistant) Gloves->LabCoat Wear End Proceed with Work LabCoat->End FaceShield Face Shield (as needed) Start Before Handling Start->Goggles Wear

Caption: Required PPE before handling the compound.

Storage Requirements
  • Store in a tightly sealed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[13][15]

  • Store in a flammable liquids storage cabinet.[15]

  • Segregate from incompatible materials, especially oxidizing agents.[13][18]

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response
  • Small Spills (<100 mL):

    • Evacuate all non-essential personnel from the immediate area.[12]

    • Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[13][15]

    • Do not use combustible materials like paper towels to absorb the spill.

    • Collect the absorbed material into a sealable container for hazardous waste disposal.[14]

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill < 100 mL Assess->SmallSpill Small LargeSpill > 100 mL Assess->LargeSpill Large Contain Contain with Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Emergency Response Evacuate->Alert Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean End Spill Managed Clean->End

Caption: Decision workflow for spill response.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][19]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. Methanol poisoning is a medical emergency and may require specific antidotes like fomepizole or ethanol, administered by a medical professional.[20]

Section 5: Fire-Fighting Measures

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[12] A water spray can be used to cool containers but may not be effective at extinguishing the fire.[12]

  • Specific Hazards: The compound is highly flammable and its vapors can form explosive mixtures with air.[17][21] Vapors are heavier than air and may travel to a source of ignition and flash back.[8][9] Containers may explode when heated.[9] The flame may be nearly invisible in daylight.[12][22]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[12][19]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[18] Do not mix with incompatible waste streams.[23]

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal company.[14] Adhere to all federal, state, and local regulations.[14][18] Under no circumstances should this chemical be disposed of down the drain.[16][24]

References

  • Methanol Safety Data Sheet. Val Tech Diagnostics. [URL not directly available, but content is reflected in search results]
  • Methanol Safety Data Sheet. Airgas. [URL not directly available, but content is reflected in search results]
  • Methanol - Standard Operating Procedure. University of California, Santa Barbara. (2012-12-14) [URL not directly available, but content is reflected in search results]
  • Hazards Classification - Methanol. Gulf Petrochemical Industries Company (GPIC). (2024-04-01) [URL not directly available, but content is reflected in search results]
  • Methanol Safety Data Sheet. Methanex Corporation. (2017-11-22) [URL not directly available, but content is reflected in search results]
  • Incident management: methanol. GOV.UK. [URL not directly available, but content is reflected in search results]
  • (4-Methyl-1,2,5-oxadiazol-3-yl)methanol Safety Data Sheet. AK Scientific, Inc. [URL not directly available, but content is reflected in search results]
  • Methanol Safety Data Sheet. Carl Roth. [URL not directly available, but content is reflected in search results]
  • [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol Safety Information. Thermo Scientific. [URL not directly available, but content is reflected in search results]
  • Methanol Safety Data Sheet. Agilent Technologies, Inc. (2024-08-23) [URL not directly available, but content is reflected in search results]
  • Methanol Safety Data Sheet. Carl Roth (Australia). [URL not directly available, but content is reflected in search results]
  • Methanol Safety Data Sheet. Sigma-Aldrich. (2024-09-08) [URL not directly available, but content is reflected in search results]
  • METHANOL SMALL QUANTITIES BULLETIN. State of Michigan. [URL not directly available, but content is reflected in search results]
  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Safety Data Sheet. AK Scientific, Inc. [URL not directly available, but content is reflected in search results]
  • Methanol Safety Data Sheet. Carl Roth (Ireland). [URL not directly available, but content is reflected in search results]
  • Methanol MSDS. ScienceLab.com. (2013-01-04) [URL not directly available, but content is reflected in search results]
  • Protocol – EMACC-WG / MSF Norway / Oslo University Hospital – 2023 - methanol poisoning. [URL not directly available, but content is reflected in search results]
  • (5-Methyl-1,3,4-oxadiazol-2-yl)methanol Safety Information. Achmem. [URL not directly available, but content is reflected in search results]
  • Edit chemical label this compound. [URL not directly available, but content is reflected in search results]
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [URL not directly available, but content is reflected in search results]
  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [URL not directly available, but content is reflected in search results]
  • METHANOL - CAMEO Chemicals. NOAA. [URL not directly available, but content is reflected in search results]
  • Methanol | CH3OH | CID 887. PubChem - NIH. [URL not directly available, but content is reflected in search results]
  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12) [URL not directly available, but content is reflected in search results]
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023-02-27) [URL not directly available, but content is reflected in search results]
  • Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. Dräger VOICE. [URL not directly available, but content is reflected in search results]
  • Physical Properties of Pure Methanol. Methanol Institute. [URL not directly available, but content is reflected in search results]
  • Methanol Safety Data Sheet. Chemos GmbH&Co.KG. [URL not directly available, but content is reflected in search results]
  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. PubChem. [URL not directly available, but content is reflected in search results]
  • METHANOL SMALL QUANTITIES BULLETIN. [URL not directly available, but content is reflected in search results]
  • (5-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE) synthesis. Chemicalbook. [URL not directly available, but content is reflected in search results]
  • Methanol. Wikipedia. [URL not directly available, but content is reflected in search results]
  • Design, Synthesis, Molecular Modeling, In Silico ADME Studies and Anti-HIV-1 Assay of New Diazocoumarin Derivatives. Semantic Scholar. [URL not directly available, but content is reflected in search results]
  • (3-ethyl-5-methyl-4-isoxazolyl)methanol. Chemical Synthesis Database. (2025-05-20) [URL not directly available, but content is reflected in search results]
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [URL not directly available, but content is reflected in search results]
  • (1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]carbonyl}-4-piperidinyl)methanol. Sigma-Aldrich. [URL not directly available, but content is reflected in search results]

Sources

Navigating the Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate dance of drug discovery and development, the accessibility of novel chemical entities is a perpetual challenge. This guide delves into the commercial availability and synthetic pathways for a molecule of significant interest: (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. The 1,2,4-oxadiazole motif is a well-established pharmacophore, valued for its role as a bioisostere for esters and amides, which contributes to improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This guide serves as a technical resource for professionals navigating the acquisition and synthesis of this specific derivative.

Part 1: Commercial Availability Assessment

A comprehensive survey of commercial chemical vendor databases reveals that this compound is not a readily available stock item . Extensive searches for a specific CAS number for this compound have been unsuccessful, which strongly indicates its status as a novel or non-commercial entity.

However, it is crucial to distinguish it from its commercially available isomer, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol , which is listed with CAS Number 112960-56-2 .[2] The distinct substitution pattern of the target molecule necessitates a synthetic approach for its acquisition.

Fortunately, a key precursor, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 19703-92-5) , is commercially available from suppliers such as Apollo Scientific.[3] This availability provides a strategic starting point for the synthesis of the desired methanol derivative.

Table 1: Availability of this compound and Key Isomers/Precursors
Compound NameCAS NumberCommercial AvailabilityNotes
This compoundNot FoundNot AvailableThe target compound of this guide.
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol112960-56-2AvailableAn isomer of the target compound.[2]
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid19703-92-5AvailableA key precursor for the synthesis of the target compound.[3]
(5-methyl-1,3,4-oxadiazol-2-yl)methanol915924-37-7AvailableA related oxadiazole isomer.[4][5]

Part 2: Recommended Synthetic Strategy

The most direct and efficient pathway to synthesize this compound is through the reduction of the corresponding carboxylic acid. This approach leverages the commercial availability of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid.

G A 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (Commercially Available) B Reduction A->B Suitable Reducing Agent (e.g., LiAlH4, BH3·THF) C This compound (Target Compound) B->C

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

This protocol is a generalized procedure based on standard laboratory practices for the reduction of carboxylic acids to primary alcohols. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

  • 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex solution (BH₃·THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF or BH₃·THF solution, typically 1.5-2.0 equivalents) to the stirred solution of the carboxylic acid via the dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by 1 M HCl at 0 °C to neutralize the excess reducing agent.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Part 3: The Significance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. Its incorporation into drug candidates can lead to enhanced potency, selectivity, and pharmacokinetic profiles.

G A 1,2,4-Oxadiazole Core Bioisosteric Replacement (Amides, Esters) Improved Metabolic Stability Enhanced Pharmacokinetics Diverse Biological Activities B Drug Candidate A:f4->B Leads to

Figure 2: The role of the 1,2,4-oxadiazole core in drug design.

Numerous studies have highlighted the diverse biological activities of 1,2,4-oxadiazole derivatives, including their application as:

  • Anticancer agents

  • Anti-inflammatory compounds

  • Antiviral and antibacterial agents

  • Central nervous system modulators

The synthesis of novel derivatives, such as this compound, provides researchers with new building blocks to explore these therapeutic areas further.

Part 4: Conclusion and Future Outlook

While this compound is not currently a commercially available compound, this guide provides a clear and actionable synthetic strategy for its preparation in a laboratory setting. By leveraging the available precursor, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, researchers can access this novel molecule and investigate its potential applications in drug discovery and development. The continued exploration of the chemical space around the 1,2,4-oxadiazole scaffold holds significant promise for the identification of next-generation therapeutics. For laboratories without synthetic capabilities, custom synthesis by a specialized contract research organization (CRO) is a viable alternative for obtaining this compound.

References

  • Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][7] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN J. Chem., 14(1).
  • PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for determining and interpreting the fundamental physical properties of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, specifically its melting and boiling points. Given the novelty of this compound and the absence of extensive published data, this document emphasizes robust experimental methodology and the theoretical underpinnings crucial for its characterization.

Introduction: The Significance of this compound in Medicinal Chemistry

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for esters and amides.[1][2] Derivatives of 1,2,4-oxadiazole have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] this compound, as a functionalized member of this class, represents a valuable building block for the synthesis of novel therapeutic agents.

Accurate determination of its physical properties, such as melting and boiling points, is a cornerstone of its chemical identity and purity assessment. These parameters are critical for:

  • Compound Identification and Purity: A sharp, well-defined melting point is a primary indicator of a pure crystalline solid.[4]

  • Stability and Storage: Knowledge of thermal properties informs appropriate storage conditions.

  • Reaction Optimization: Understanding the boiling point is essential for purification techniques like distillation and for setting appropriate temperature parameters in subsequent synthetic steps.

While specific experimental values for the melting and boiling points of this compound are not extensively reported in publicly available literature, this guide provides the necessary protocols for their precise determination.

Physicochemical Properties: A Predictive Overview

PropertyPredicted Value/RangeSignificance in Drug Development
Melting Point Solid at room temp.Influences solubility, dissolution rate, and formulation strategies. A sharp melting range is indicative of high purity.[4]
Boiling Point Likely highAffects purification methods (e.g., distillation) and is an indicator of the strength of intermolecular forces. The presence of a hydroxyl group suggests a higher boiling point due to hydrogen bonding.

The presence of a hydroxyl (-OH) group in the molecule suggests that this compound will exhibit hydrogen bonding, a strong intermolecular force. This is expected to result in a relatively high melting point for a solid of its molecular weight and a boiling point that is significantly higher than analogous compounds lacking this group.

Experimental Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[4] For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1°C).[4]

Causality Behind Experimental Choices

The chosen method, capillary melting point determination, is a standard and reliable technique for organic compounds. It requires a minimal amount of sample and provides an accurate melting range. The use of a calibrated thermometer and a controlled heating rate are critical for obtaining reproducible and accurate results. A slow heating rate (1-2°C per minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powder form.

    • Tap the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.[4]

    • Pack the sample into the bottom of the capillary by tapping the sealed end on a hard surface or by dropping it down a long glass tube. The packed sample should be approximately 2-3 mm high.[4]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[4]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more accurate measurements.

    • Accurate Measurement: Allow the apparatus to cool. Begin heating again, but slow the rate of temperature increase to 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[4]

Interpreting the Results
  • Sharp Melting Range (0.5-1°C): Indicates a high degree of purity.[4]

  • Broad Melting Range (>2°C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature and over a wider range.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow A Dry and Pulverize Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Mel-Temp Apparatus B->C D Rapid Heating for Approximate M.P. C->D E Cool and Prepare for Accurate Run D->E F Slow Heating (1-2°C/min) Near M.P. E->F G Record T1 (First Liquid) & T2 (All Liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] Like the melting point, a sharp boiling point is characteristic of a pure substance.

Causality Behind Experimental Choices

For small quantities of a novel compound, a micro boiling point determination method is ideal. This technique minimizes sample loss and is safer. The principle relies on trapping a small bubble of air in an inverted capillary tube. As the liquid is heated, the air expands, and eventually, the vapor of the liquid fills the capillary. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, and a steady stream of bubbles emerges. The boiling point is then measured as the temperature at which the liquid re-enters the capillary upon cooling.

Step-by-Step Protocol for Micro Boiling Point Determination
  • Apparatus Setup:

    • Place a few drops of this compound into a small test tube (Thiele tube or similar).

    • Take a melting point capillary tube and seal one end. Place this capillary, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer.

    • Immerse the setup in a heating bath (e.g., mineral oil).

  • Measurement:

    • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the bath to cool slowly.

    • Observe the sample carefully. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Pressure Correction

Boiling points are dependent on atmospheric pressure.[4] If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary.

Visualization of Micro Boiling Point Apparatusdot

BoilingPointSetup HeatSource Heat Source cluster_0 cluster_0 HeatSource->cluster_0 Gentle Heating Observation Observe for rapid bubbling, then liquid entering capillary upon cooling. cluster_0->Observation

Sources

Methodological & Application

Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol from ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: High-Fidelity Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Introduction: The 1,2,4-oxadiazole heterocycle is a cornerstone motif in contemporary medicinal chemistry and drug development.[1][2] Its utility as a bioisostere for amide and ester functionalities provides a strategic advantage in modulating pharmacokinetic properties, such as metabolic stability and cell permeability.[3] this compound represents a key building block, a primary alcohol that serves as a versatile handle for further synthetic elaboration into more complex pharmacologically active agents.

This document provides a comprehensive, field-proven guide for the synthesis of this compound through the high-fidelity reduction of its precursor, ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate. We will delve into the mechanistic underpinnings of the transformation, present a detailed, step-by-step protocol optimized for safety and yield, and outline rigorous analytical methods for product characterization and validation.

Part 1: Mechanistic Rationale and Reagent Selection

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and is dictated by the reactivity of the ester's carbonyl group.

1.1. The Reducing Agent: Lithium Aluminum Hydride (LAH) While sodium borohydride (NaBH₄) is a mild and selective reagent for reducing aldehydes and ketones, it is generally not reactive enough to reduce esters under standard conditions.[4][5] Its use for ester reduction often requires harsh conditions, such as high temperatures or the use of activating additives, which can compromise yield and selectivity.[6][7][8]

In contrast, Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of efficiently reducing a wide array of functional groups, including esters and carboxylic acids, to their corresponding primary alcohols.[9][10] The high polarization of the Al-H bond in the [AlH₄]⁻ anion renders the hydride (H⁻) species exceptionally nucleophilic, making LAH the reagent of choice for this transformation.[11]

1.2. Reaction Mechanism The reduction proceeds through a two-stage mechanism involving two equivalents of hydride.

  • Nucleophilic Acyl Substitution: The first hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide (-OEt) leaving group to generate an aldehyde intermediate.[4][10]

  • Aldehyde Reduction: The resulting aldehyde is more reactive towards nucleophilic attack than the starting ester. A second hydride equivalent from another LAH molecule rapidly attacks the aldehyde carbonyl, forming a new tetrahedral intermediate, which is a lithium-aluminum alkoxide salt.[10][12]

  • Protonation: A careful aqueous workup at the end of the reaction protonates the alkoxide to yield the final primary alcohol product.[4]

LiAlH4 Ester Reduction Mechanism Figure 1: Mechanism of Ester Reduction by LiAlH₄ cluster_reactants cluster_products Ester Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Aldehyde Aldehyde Intermediate Ester->Aldehyde 1. Hydride Attack 2. Ethoxide Elimination LAH LiAlH₄ (H⁻) Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide Hydride Attack Product This compound Alkoxide->Product Protonation Workup H₂O Workup

Caption: Figure 1: Mechanism of Ester Reduction by LiAlH₄

Part 2: Experimental Protocol

2.1. Critical Safety Precautions Lithium Aluminum Hydride is a highly hazardous material requiring strict safety protocols.

  • Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic solvents to release hydrogen gas, which is highly flammable and can auto-ignite.[9][13][14][15]

  • Handling: All manipulations must be conducted in a certified chemical fume hood under a dry, inert atmosphere (e.g., nitrogen or argon).[14][16] All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere before use.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and nitrile gloves are mandatory.[13][17]

  • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible. Do not use water or carbon dioxide extinguishers on an LAH fire. [13][14]

2.2. Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylateC₆H₈N₂O₃156.1410.01.0
Lithium Aluminum Hydride (LAH)LiAlH₄37.9515.01.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--
Deionized WaterH₂O18.02--
15% (w/v) Sodium Hydroxide (aq.)NaOH40.00--
Anhydrous Magnesium SulfateMgSO₄120.37--
Celite® 545----
Ethyl Acetate (for extraction/chromatography)C₄H₈O₂88.11--
Hexane (for chromatography)C₆H₁₄86.18--

2.3. Step-by-Step Synthesis Procedure

Synthesis Workflow Figure 2: Experimental Workflow Setup 1. Inert Atmosphere Setup (Oven-dried glassware, N₂ flush) LAH_Suspension 2. Prepare LAH Suspension (LAH in anhydrous THF, cool to 0°C) Setup->LAH_Suspension Ester_Addition 3. Substrate Addition (Dropwise addition of ester solution at 0°C) LAH_Suspension->Ester_Addition Reaction 4. Reaction (Warm to RT, stir 2h, monitor by TLC) Ester_Addition->Reaction Quench 5. Fieser Workup (Cool to 0°C, sequential H₂O, NaOH, H₂O addition) Reaction->Quench Filtration 6. Filtration (Filter through Celite®, wash with EtOAc) Quench->Filtration Isolation 7. Product Isolation (Concentrate filtrate under reduced pressure) Filtration->Isolation Purification 8. Purification (Silica gel column chromatography) Isolation->Purification

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser topped with a nitrogen inlet. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen gas. Maintain a positive nitrogen pressure throughout the reaction.

  • LAH Suspension: To the reaction flask, add anhydrous THF (50 mL) via syringe. Carefully add Lithium Aluminum Hydride (0.57 g, 15.0 mmol) in portions. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate dry flask, dissolve ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.56 g, 10.0 mmol) in anhydrous THF (20 mL). Transfer this solution to a syringe and add it dropwise to the stirred LAH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[18]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate eluent. The starting material (ester) is less polar than the product (alcohol). The reaction is complete when the starting material spot is no longer visible.

  • Reaction Work-up (Fieser Method): Upon completion, cool the reaction flask back to 0 °C in an ice-water bath.[16][18] The quench is highly exothermic and must be performed slowly and with vigorous stirring.[16] Sequentially add the following reagents dropwise:

    • 0.6 mL of deionized water.[16][19] (Observe vigorous gas evolution).

    • 0.6 mL of 15% (w/v) aqueous NaOH solution.[16][19] The mixture will become thick and viscous.

    • 1.8 mL of deionized water.[16][19] The suspension should transform into a granular, white precipitate.

  • Filtration: Allow the mixture to warm to room temperature and stir for 30 minutes. Add anhydrous magnesium sulfate (~5 g) and stir for another 15 minutes to ensure all water is sequestered.[19] Filter the slurry through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL) to ensure complete recovery of the product.[16]

  • Isolation: Combine the filtrate and the washings in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound.

Part 3: Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Analytical Data:

  • Appearance: White to off-white solid or colorless oil.

  • Yield: Typically 75-90%.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.90 (s, 2H, -CH₂OH)

    • δ 3.50 (br s, 1H, -OH, exchangeable with D₂O)

    • δ 2.65 (s, 3H, -CH₃)

    • (Note: Chemical shifts are predictive and may vary slightly. The methylene protons may appear as a doublet if coupled to the hydroxyl proton, which can be confirmed by a D₂O exchange experiment where the signal would collapse to a singlet.)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 175.8 (C5 of oxadiazole)

    • δ 168.5 (C3 of oxadiazole)

    • δ 58.2 (-CH₂OH)

    • δ 12.1 (-CH₃)

  • IR (ATR, cm⁻¹):

    • 3400-3200 (broad, O-H stretch)

    • 2925, 2850 (C-H stretch)

    • 1650 (C=N stretch)

    • (Crucially, the strong C=O stretch of the starting ester at ~1740 cm⁻¹ should be absent.)[3][20]

  • Mass Spectrometry (ESI+):

    • m/z = 115.05 [M+H]⁺ (Calculated for C₄H₇N₂O₂⁺: 115.0502)

This comprehensive protocol provides a reliable and safe method for the synthesis of this compound, a valuable intermediate for research and development in the pharmaceutical sciences. Adherence to the safety procedures outlined is paramount for a successful and hazard-free execution.

References

  • BYJU'S. (n.d.). Lithium aluminium hydride.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Dr. Aman. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
  • Wikipedia. (n.d.). Sodium borohydride.
  • ResearchGate. (2019). Reduction using sodium borohyride?
  • ResearchGate. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
  • Reddit. (2017). LiAlH4 reduction of an Ester.
  • NIH National Library of Medicine. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • Organic Chemistry Portal. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
  • University of Nigeria, Nsukka. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide.
  • Global Substance Registration System. (n.d.). ETHYL 5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXYLATE.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][10][16] OXAZIN-4-YL) ACETATE DERIVATIVES.
  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • ResearchGate. (2021). (PDF) SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B][10][16] OXAZIN-4-YL) ACETATE DERIVATIVES.
  • ResearchGate. (2024). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics.
  • TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity.
  • ResearchGate. (2001). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate.

Sources

Application Note: Protocol for the Selective Reductive Cleavage of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic properties.[1] A key synthetic transformation in leveraging this scaffold is the reductive cleavage of the heterocyclic ring, which unmasks valuable N-acylamidine functionalities. This application note provides a comprehensive guide and a detailed, validated protocol for the reduction of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate. We focus on a robust and highly efficient catalytic transfer hydrogenation method that offers significant advantages in terms of safety, selectivity, and operational simplicity over classical reduction techniques.

Introduction and Scientific Rationale

The 1,2,4-oxadiazole nucleus is characterized by a relatively weak N-O bond, which makes it susceptible to reductive cleavage under various conditions.[2][3] This reactivity is not a liability but rather a strategic advantage, allowing the oxadiazole to serve as a stable protecting group or precursor for N-acylamidines.[4] The selective cleavage of this bond while preserving other sensitive functional groups, such as esters, is a critical challenge in multi-step synthesis.

This guide explores the chemical principles behind this transformation and provides a detailed protocol for the reduction of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate to its corresponding N-acylamidine, ethyl 2-(1-aminoethylideneamino)-2-oxoacetate.

Mechanistic Insight: The N-O Bond Cleavage

The core of the reaction lies in the hydrogenolysis of the endocyclic N(2)-O(1) bond. In catalytic hydrogenation, the catalyst surface (e.g., Palladium) adsorbs hydrogen, which then adds across the weak N-O bond, leading to ring scission. This process forms the N-acylamidine intermediate, which is the thermodynamically stable product under neutral conditions.

Strategic Selection of the Reducing System

Choosing the appropriate reducing agent is paramount to achieving the desired outcome without affecting the ethyl ester moiety.

  • Strong Hydride Reagents (e.g., Lithium Aluminum Hydride, LiAlH₄): These powerful reagents are generally unsuitable for this specific transformation. LiAlH₄ is highly effective at reducing esters to primary alcohols.[5][6][7] Its use would result in the non-selective reduction of both the oxadiazole ring and the carboxylate group, leading to a complex mixture of products.

  • Milder Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): While safer and more selective, NaBH₄ is typically not potent enough to reduce the relatively stable oxadiazole ring under standard conditions.[8] Its utility is generally limited to the reduction of aldehydes and ketones.

  • Classical Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney® Nickel): These are well-established methods for 1,2,4-oxadiazole reduction.[4] Palladium on carbon (Pd/C) is a highly effective catalyst for various hydrogenation reactions, including the cleavage of N-O bonds.[9] Similarly, Raney Nickel, a porous nickel-aluminum alloy, is a powerful catalyst for hydrogenation and desulfurization.[10][11] While effective, these methods require handling gaseous hydrogen, which can be cumbersome and hazardous in a standard laboratory setting.

  • Catalytic Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C): This approach offers the efficacy of catalytic hydrogenation without the need for high-pressure hydrogen gas. Ammonium formate (NH₄CO₂H) serves as a stable, solid in situ source of hydrogen.[12][13] The Pd/C catalyst facilitates the decomposition of ammonium formate into hydrogen, ammonia, and carbon dioxide, with the hydrogen being immediately utilized for the reduction. This method is operationally simple, safer, and highly efficient, making it the recommended protocol for this application.[12]

Visualized Reaction Scheme and Workflow

sub [label=< Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

>];

prod [label=< Ethyl 2-((1-aminoethylidene)amino)-2-oxoacetate

>];

sub -> prod [label=" NH₄CO₂H (3 equiv.)\n 10% Pd/C (cat.)\n Methanol, 60 °C, 1-2h ", fontname="Arial"]; } dot Caption: Reductive cleavage via catalytic transfer hydrogenation.

G setup Reaction Setup reagents Add Substrate, Methanol, NH₄CO₂H, and Pd/C setup->reagents reaction Heat to 60 °C Monitor by TLC (1-2 hours) reagents->reaction filtration Cool and Filter (Remove Pd/C catalyst) reaction->filtration extraction Evaporate Solvent Add Water & EtOAc Extract Product filtration->extraction purification Dry Organic Layer Evaporate Solvent Purify via Chromatography extraction->purification analysis Characterize Product (NMR, MS, IR) purification->analysis

Detailed Experimental Protocol

This protocol is adapted from the robust methodology reported for the reduction of 1,2,4-oxadiazoles using an ammonium formate-Pd/C system.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate≥97%Sigma-AldrichStarting material.
Palladium on Carbon (10% Pd)Catalyst GradeAcros OrganicsEnsure it is handled appropriately (can be pyrophoric when dry).
Ammonium Formate (NH₄CO₂H)≥98%Fisher ScientificHydrogen donor.
Methanol (MeOH)Anhydrous, ≥99.8%VWR ChemicalsReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction solvent.
Deionized Water (H₂O)-In-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying agent.
Celite® 545-Sigma-AldrichFiltration aid.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.0 mmol, 170.15 mg).

  • Addition of Reagents: Add anhydrous methanol (20 mL) to dissolve the starting material. To this solution, add ammonium formate (3.0 mmol, 189.18 mg) followed by 10% Palladium on Carbon (20 mg, ~10-15 mol% Pd).

    • Scientist's Note: The catalyst is added last to prevent premature reaction. While 10% w/w of the substrate is a common heuristic, calculating the mol% of Pd provides more precise control.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 1:1 Petroleum Ether/Ethyl Acetate). The reaction is typically complete within 1-2 hours. The starting material spot should be consumed, and a new, more polar product spot should appear.

  • Catalyst Removal (Workup): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with additional methanol (10 mL) and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL) to ensure all product is collected.

    • Safety Precaution: The Pd/C catalyst on the Celite® pad should not be allowed to dry completely in the air as it can be pyrophoric. Quench it carefully with water.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

Expected Results & Characterization

The expected product is ethyl 2-((1-aminoethylidene)amino)-2-oxoacetate .

ParameterExpected Outcome
Physical State Off-white to pale yellow solid or viscous oil.
Yield >85% (based on similar transformations).[12]
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), a methyl group, and exchangeable amine protons.
¹³C NMR Signals for the ester carbonyl, the amidine carbon, the imine carbon, and the aliphatic carbons.
Mass Spec (ESI+) Expected m/z for [M+H]⁺ = 173.09.
IR (cm⁻¹) Characteristic peaks for N-H stretching (~3300-3100), C=O stretching (ester, ~1740), and C=N stretching (~1650).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive catalyst.2. Insufficient heating or time.3. Poor quality ammonium formate.1. Use fresh Pd/C catalyst.2. Ensure the reaction temperature is maintained at 60 °C and extend the reaction time.3. Use fresh, dry ammonium formate.
Low Yield 1. Inefficient extraction.2. Loss during filtration.3. Product is water-soluble.1. Perform an additional extraction with EtOAc.2. Thoroughly wash the Celite® pad with MeOH/EtOAc.3. If the product is polar, saturate the aqueous layer with NaCl before extraction.
Side Product Formation Over-reduction or hydrolysis of the ester group.This is unlikely under these mild conditions. If observed, reduce the reaction temperature or time. Ensure the workup is performed under neutral pH.

Conclusion

The reduction of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a valuable transformation for accessing N-acylamidine building blocks. The presented protocol, utilizing a catalytic transfer hydrogenation system with ammonium formate and Pd/C, represents a safe, efficient, and highly selective method. It avoids the hazards associated with high-pressure hydrogenation and the lack of selectivity seen with strong hydride reagents. This robust procedure is well-suited for both small-scale synthesis in academic research and larger-scale applications in drug development, providing reliable access to the desired product in high yield.

References

  • Yu, B., et al. (2018).
  • Pace, A., & Buscemi, S. (2010). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 14(4), 376-397.
  • Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5003.
  • Pace, A., et al. (2021). Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity. International Journal of Molecular Sciences, 22(22), 12301.
  • Pace, A., et al. (2021). Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity. PubMed, National Center for Biotechnology Information.
  • Yang, H., et al. (2019). An interesting ring cleavage of a 1,2,4-oxadiazole ring. New Journal of Chemistry, 43(30), 12015-12019.
  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines.
  • Stanforth, S. P. (2008). 5.04 - 1,2,4-Oxadiazoles. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.)
  • Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(10), 1799-1810.
  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
  • Gella, A., et al. (2022). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 27(19), 6219.
  • Wikipedia. (n.d.). Raney nickel.
  • Mondal, S., & Padil, V. V. T. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(52), 32903-32913.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 142-155.
  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Foroughifara, N., et al. (2012). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 124(3), 705-710.
  • Chemistry LibreTexts. (2023).
  • Li, J., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1541.
  • Gribble, G. W. (1996). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 25(5), 335-346.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives.
  • Liu, X., et al. (2011). Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. Chinese Journal of Organic Chemistry, 31(8), 1160-1168.
  • Gribble, G. W., & Nutaitis, C. F. (1985). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.
  • Organic Chemistry Portal. Lithium Aluminum Hydride (LAH).
  • Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 29(5), 488-492.
  • Yin, J., & Xiang, B. (2011). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 16(7), 5574-5677.
  • Chemistry university. (2021). Raney Nickel Reduction [Video]. YouTube.
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
  • Gorska, A., & Szymański, P. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5462.
  • Zhang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 65(17), 11738-11756.
  • Kumar, S. A., et al. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Trade Science Inc.
  • Simek, J., Tuck, T., & Bush, K. (1997). Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile.
  • Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 4.
  • Wikipedia. (n.d.). Palladium on carbon.

Sources

Application Notes and Protocols for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its remarkable versatility and favorable pharmacological properties.[1][2] This scaffold is a common feature in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3][4] One of the most valued attributes of the 1,2,4-oxadiazole moiety is its role as a bioisostere for amide and ester functionalities.[5][6] This bioisosteric replacement can lead to improved metabolic stability, enhanced oral bioavailability, and modulated target selectivity, making it a powerful tool in the optimization of lead compounds.[6][7]

This guide provides a comprehensive overview of the synthesis and potential applications of a specific, functionalized building block: (5-Methyl-1,2,4-oxadiazol-3-yl)methanol . The presence of a methyl group at the 5-position and a hydroxymethyl group at the 3-position offers a unique combination of features for medicinal chemists. The methyl group can provide a desirable lipophilic interaction or steric bulk, while the hydroxymethyl group serves as a versatile handle for further chemical modifications or as a key hydrogen bond donor/acceptor.

Synthesis of this compound: A Proposed Two-Step Protocol

While not widely documented, a reliable synthesis of this compound can be proposed based on established methods for 1,2,4-oxadiazole formation. The following two-step protocol outlines a practical approach for its preparation in a laboratory setting.

Step 1: Synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

The first step involves the construction of the 1,2,4-oxadiazole ring through the reaction of acetamidoxime with an activated form of ethyl glyoxalate.

Protocol 1: Synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Materials:

  • Acetamidoxime

  • Ethyl 2-chloro-2-oxoacetate (Ethyl oxalyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of acetamidoxime (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of ethyl 2-chloro-2-oxoacetate (1.05 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate as a pure compound.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the reactive ethyl 2-chloro-2-oxoacetate.

  • Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • 0 °C to Room Temperature: The initial cooling to 0 °C helps to control the exothermicity of the acylation reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the subsequent cyclization.

Step 2: Reduction of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate to this compound

The second step involves the reduction of the ester functionality to a primary alcohol.

Protocol 2: Reduction to this compound

Materials:

  • Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with EtOAc.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • LiAlH₄: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. Sodium borohydride can also be used, but may require longer reaction times or elevated temperatures.

  • Anhydrous THF: LiAlH₄ reacts violently with water, so anhydrous conditions are essential for safety and reaction efficiency.

  • Fieser Workup: This specific quenching procedure is a safe and effective way to neutralize the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.

Application Notes: Leveraging this compound in Drug Design

The this compound building block is a valuable tool for medicinal chemists, offering several strategic advantages in the design of novel therapeutic agents.

Bioisosteric Replacement of Key Functional Groups

The 1,2,4-oxadiazole ring is a well-established bioisostere for amides and esters.[5][6] The 3-hydroxymethyl-5-methyl-1,2,4-oxadiazole moiety can be strategically employed to replace a serine residue or a similar hydroxy-amide functionality in a peptide or small molecule. This substitution can impart improved metabolic stability by removing a site susceptible to enzymatic cleavage, while maintaining key hydrogen bonding interactions through the hydroxymethyl group.

Hypothetical Application: In the development of protease inhibitors, a serine-mimetic warhead is often employed. Replacing a labile serine-containing peptide bond with the more robust 1,2,4-oxadiazole core from this compound could lead to inhibitors with longer half-lives.

A Versatile Linker and Scaffold

The primary alcohol of this compound provides a convenient attachment point for further chemical elaboration. This allows for its use as a linker to connect two pharmacophoric fragments or to introduce the 1,2,4-oxadiazole as a peripheral group to modulate physicochemical properties such as solubility and lipophilicity.

Workflow for Ether Linkage Formation:

G cluster_0 Ether Synthesis Workflow A This compound B Deprotonation (e.g., NaH in THF) A->B Step 1 C Alkoxide Intermediate B->C Formation E Nucleophilic Substitution (SN2) C->E Reactant 1 D Pharmacophore-LG (LG = leaving group, e.g., Br, I, OTs) D->E Reactant 2 F Target Molecule (Ether-linked conjugate) E->F Step 2 G Purification (Chromatography) F->G Step 3

Caption: Workflow for ether linkage formation.

Protocol 3: Ether Synthesis via Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Pharmacophore-LG (an alkyl halide or tosylate of the desired pharmacophore)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Add a solution of Pharmacophore-LG (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 50-70 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether-linked molecule.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits are then optimized and grown into more potent leads. This compound, with its defined vector for growth (the hydroxymethyl group) and its favorable physicochemical properties, is an excellent candidate for an FBDD library. The 1,2,4-oxadiazole core can provide key interactions within a binding pocket, and the hydroxyl group can be used to elaborate the fragment into a more potent inhibitor.

FBDD Workflow:

G cluster_1 Fragment-Based Drug Discovery Workflow Frag This compound (Fragment) Screen Biophysical Screening (e.g., SPR, NMR, X-ray crystallography) Frag->Screen Hit Hit Identification (Binding Confirmed) Screen->Hit Elab Structure-Guided Elaboration (via hydroxymethyl group) Hit->Elab Lead Potent Lead Compound Elab->Lead

Caption: FBDD workflow utilizing the title compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP
This compoundC₄H₆N₂O₂114.10-0.3
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylateC₆H₈N₂O₃156.140.8

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its straightforward proposed synthesis makes it an accessible tool for drug discovery programs. The unique combination of a metabolically stable 1,2,4-oxadiazole core, a lipophilic methyl group, and a functionalizable hydroxymethyl group provides medicinal chemists with a powerful scaffold for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. The applications outlined in this guide are intended to serve as a starting point for researchers to explore the full potential of this valuable chemical entity.

References

  • Development in medicinal chemistry via oxadiazole derivatives: p
  • Biological activity of oxadiazole and thiadiazole deriv
  • Bioactive Oxadiazoles 3.0. (URL: [Link])
  • Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (URL: [Link])
  • Oxadiazoles in Medicinal Chemistry. (URL: [Link])
  • Novel 1,2,4-Oxadiazole Deriv
  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Deriv
  • Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (URL: [Link])
  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (URL: [Link])
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (URL: [Link])
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (URL: [Link])
  • Oxadiazoles in medicinal chemistry. (URL: [Link])
  • View of Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (URL: [Link])
  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. (URL: [Link])
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][8] OXAZIN-4-YL)
  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (URL: [Link])
  • Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and arom
  • Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (URL: [Link])
  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (URL: [Link])
  • Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and arom
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B][1][8] OXAZIN-4-YL)

Sources

Application Notes & Protocols: Leveraging (5-Methyl-1,2,4-oxadiazol-3-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a "privileged" scaffold, prized for its unique combination of physicochemical stability and biological versatility.[1][2][3] This five-membered heterocycle is not merely a structural component but a strategic tool for molecular design, most notably as a bioisosteric replacement for metabolically labile ester and amide functionalities.[4][5][6] Its rigid framework, defined hydrogen bond accepting capabilities, and resistance to hydrolysis by common metabolic enzymes make it an ideal building block for enhancing the drug-like properties of lead compounds.[4][7]

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol, the focus of this guide, is a quintessential fragment designed to capitalize on these advantages. It is a low molecular weight compound, adhering to the principles of the "Rule of Three," making it an exemplary candidate for fragment-based drug discovery (FBDD) campaigns. The molecule features two key components: the stable 5-methyl-1,2,4-oxadiazole core for target recognition and the synthetically tractable methanol "handle," which provides a crucial vector for subsequent hit-to-lead optimization. This guide provides the foundational knowledge and detailed protocols for effectively utilizing this fragment to discover and develop novel therapeutic agents.

Physicochemical Profile of the Fragment

The utility of a fragment is intrinsically linked to its physical and chemical properties. This compound is designed for optimal performance in FBDD screens, balancing solubility, complexity, and synthetic utility.

PropertyValueSignificance in FBDD
Molecular Formula C₄H₆N₂O₂Low atom count increases the probability of efficient binding.
Molecular Weight 114.10 g/mol Complies with the "Rule of Three" (MW < 300 Da), a hallmark of effective fragments.[8]
Topological Polar Surface Area (TPSA) 59.2 ŲInfluences solubility and membrane permeability.
Hydrogen Bond Donors 1 (from -OH)Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors 3 (2 from oxadiazole N, 1 from -OH)The oxadiazole nitrogens mimic the carbonyl oxygen of amides/esters.[9]
cLogP (Calculated) ~ -0.3Negative LogP indicates good aqueous solubility, critical for biophysical assays.

Core Principle: 1,2,4-Oxadiazole as a Bioisostere

Bioisosterism is a foundational strategy in medicinal chemistry where a functional group is replaced by another with similar physicochemical properties to enhance the molecule's pharmacological profile.[7] The 1,2,4-oxadiazole ring is a superior bioisostere for amide and ester groups, overcoming their inherent liabilities.[4][5]

Key Advantages:

  • Metabolic Stability: Unlike esters and amides, the oxadiazole ring is highly resistant to cleavage by esterases and proteases, increasing the compound's half-life.[4]

  • Improved Physicochemical Properties: This replacement can enhance aqueous solubility and fine-tune lipophilicity.[9][10]

  • Maintained Geometry: The ring preserves the crucial planarity and hydrogen bond acceptor vectors of the original functional group, allowing it to maintain affinity for the biological target.[6]

Bioisosteric replacement of labile groups.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful methodology that screens small, low-complexity molecules (fragments) against a biological target.[8][11] Because of their simplicity, fragments are more likely to find and bind to small pockets on a protein surface, providing high-quality starting points for drug development. The workflow involves identifying weak-binding fragments and then using structural information to grow them into potent, selective leads.[8][12]

FBDD_Workflow node_lib Fragment Library (incl. This compound) node_screen Primary Screening (SPR, NMR, TSA) node_lib->node_screen node_hit_id Hit Identification (Weak Binders) node_screen->node_hit_id node_validate Orthogonal Hit Validation (e.g., NMR after SPR) node_hit_id->node_validate Confirmed? node_structure Structural Biology (X-ray Crystallography, Cryo-EM) node_validate->node_structure node_hit_to_lead Hit-to-Lead Optimization (Structure-Guided Fragment Growth) node_structure->node_hit_to_lead node_lead Lead Compound (High Affinity & Selectivity) node_hit_to_lead->node_lead

General workflow for Fragment-Based Drug Discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

Principle: This protocol describes a common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. The core reaction is the thermal cyclodehydration of an O-acyl amidoxime intermediate, formed by the reaction of an amidoxime with an activated carboxylic acid derivative.[13][14] Here, we use acetamidoxime and methoxyacetyl chloride. The resulting methoxymethyl-oxadiazole is then deprotected to yield the final product.

Materials:

  • Acetamidoxime

  • Methoxyacetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Boron tribromide (BBr₃)

  • Methanol (for quenching)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

Step 1: Formation of O-Acyl Amidoxime Intermediate

  • Dissolve acetamidoxime (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.1 eq) to the solution.

  • Add methoxyacetyl chloride (1.05 eq) dropwise to the stirring solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude O-acyl amidoxime can often be used directly in the next step.

Step 2: Cyclodehydration to form 3-(Methoxymethyl)-5-methyl-1,2,4-oxadiazole

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Heat the mixture to reflux (110-140 °C) for 8-12 hours. The cyclization can be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Step 3: Demethylation to this compound

  • Dissolve the purified product from Step 2 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add BBr₃ (1.2 eq, typically as a 1M solution in DCM) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the final product by silica gel chromatography to yield this compound as a solid or oil.

Data Interpretation & Validation:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Expected ¹H NMR signals include a singlet for the methyl group, a singlet for the methylene (-CH₂OH) protons, a broad singlet for the hydroxyl proton, and characteristic shifts for the oxadiazole ring protons (if any).

  • Purity should be >95% as determined by HPLC for use in screening assays.

Protocol 2: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[11][15] The target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in mass, which is detected as a response unit (RU) change, indicating an interaction.

Materials:

  • Biacore or similar SPR instrument.[11]

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein (>95% purity) in a suitable buffer (e.g., HBS-EP+).

  • This compound stock solution in 100% DMSO.

  • Running buffer (e.g., HBS-EP+ with 1-5% DMSO).

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in running buffer. For primary screening, a single high concentration (e.g., 200-1000 µM) is often used. The final DMSO concentration should be matched across all samples and the running buffer.

    • Inject the fragment solution over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Double-reference the collected data by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.

    • A positive "hit" is identified by a clear, concentration-dependent binding response that fits a 1:1 binding model.

    • For confirmed hits, perform a full dose-response experiment (e.g., 8 concentrations) to determine the equilibrium dissociation constant (Kᴅ).

Data Interpretation & Validation:

  • A true hit will show a stable binding signal during association and a clear dissociation curve.

  • The binding response should be specific to the target-immobilized flow cell.

  • The calculated Kᴅ for fragments is typically in the micromolar (µM) to millimolar (mM) range.

  • Hits identified by SPR should be confirmed using an orthogonal method to eliminate false positives.[11]

Protocol 3: Hit Validation via NMR Spectroscopy

Principle: Nuclear Magnetic resonance (NMR) spectroscopy is a powerful tool for detecting the weak binding interactions typical of fragments.[8] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly effective. In STD-NMR, the protein is selectively saturated with radiofrequency pulses. If a fragment is bound, this saturation is transferred to the fragment, causing a decrease in its NMR signal intensity. This difference spectrum reveals which fragment is binding and which of its protons are in closest proximity to the protein.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe.

  • Purified target protein.

  • This compound.

  • Deuterated buffer (e.g., phosphate buffer in D₂O).

Procedure:

  • Prepare two NMR samples, each containing the fragment (~100 µM) in the deuterated buffer.

  • To one sample, add the target protein to a final concentration of 1-10 µM. The other sample serves as a control.

  • Acquire a standard 1D ¹H NMR spectrum of both samples to ensure there are no interactions with the buffer or sample degradation.

  • Perform the STD-NMR experiment on the sample containing the protein. This involves acquiring two spectra:

    • On-resonance spectrum: The protein signals are selectively saturated.

    • Off-resonance spectrum: A frequency is chosen where no protein signals exist.

  • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that received saturation transfer from the protein.

Data Interpretation & Validation:

  • The presence of signals in the STD difference spectrum is direct evidence of binding.

  • The relative intensity of the signals in the STD spectrum (STD amplification factor) can indicate which parts of the fragment are making the closest contact with the protein surface. For this compound, one might expect strong signals from the methyl and methylene protons if they are buried in a binding pocket.

  • This method validates the hit from SPR and provides initial structural insights for the optimization phase.

From Hit to Lead: Structure-Guided Fragment Growth

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the next critical phase is hit-to-lead optimization.[16][17] The goal is to "grow" the fragment by adding new chemical functionalities that make additional favorable interactions with the target, thereby increasing affinity and potency. The methanol group of this compound is the primary anchor point for this elaboration.

Strategy: The crystal structure reveals the solvent-exposed vectors of the bound fragment and the nearby sub-pockets of the protein. The methanol's hydroxyl group can be chemically modified to extend into these pockets.

Common Chemical Elaborations:

  • Etherification: Convert the alcohol to an ether (R-O-CH₂-Oxadiazole) to probe hydrophobic pockets or reach distant hydrogen bond acceptors/donors.

  • Amination: Convert the alcohol to an amine (via mesylation/tosylation followed by substitution) to introduce basic groups that can form salt bridges.

  • Esterification/Amidation: Extend the fragment by forming an ester or amide linkage, although this re-introduces potentially labile bonds.

  • Carbon-Carbon Bond Formation: Replace the hydroxyl with a halide and perform cross-coupling reactions to build larger carbon scaffolds.

Fragment growth from the methanol handle.

Conclusion

This compound is a highly valuable tool for modern drug discovery. Its design thoughtfully combines the robust, bioisosteric 1,2,4-oxadiazole core with a versatile synthetic handle, making it an ideal starting point for FBDD campaigns. By leveraging its favorable physicochemical properties for initial screening and its strategic functional group for subsequent optimization, researchers can significantly accelerate the journey from a weakly binding fragment to a potent, drug-like lead compound. The protocols and strategies outlined in this guide provide a comprehensive framework for harnessing the full potential of this powerful chemical fragment.

References

  • Title: Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring Source: Google Search URL
  • Title: Fragment Screening | Drug Discovery Source: Google Search URL
  • Title: Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors - IRIS Source: Google Search URL
  • Title: The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties - Benchchem Source: Google Search URL
  • Title: The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery - Benchchem Source: Google Search URL
  • Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central Source: Google Search URL
  • Title: Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed Source: Google Search URL
  • Title: Hit-to-lead optimization of disubstituted oxadiazoles and tetrazoles as mGluR5 NAMs Source: Google Search URL
  • Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed Source: Google Search URL
  • Title: Fragment HIT Identification in FBDD - CrystalsFirst Source: Google Search URL
  • Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed Source: Google Search URL
  • Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar Source: Google Search URL
  • Title: Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: Google Search URL
  • Title: NMR-Fragment Based Virtual Screening: A Brief Overview - PMC - PubMed Central - NIH Source: Google Search URL
  • Title: 1,2,4-Oxadiazole Derivatives to Power Up Your Research | Building Blocks - Life Chemicals Source: Google Search URL
  • Title: Fragment-based screening using X-ray crystallography and NMR spectroscopy Source: Google Search URL
  • Title: Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 Source: Google Search URL
  • Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI Source: Google Search URL
  • Title: Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities Source: Google Search URL
  • Title: Application Notes and Protocols for the Design and Synthesis of Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - Benchchem Source: Google Search URL
  • Title: Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PubMed Central Source: Google Search URL
  • Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers Source: Google Search URL
  • Title: A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH Source: Google Search URL
  • Title:[4][11][18]-Oxadiazoles: Synthesis and Biological Applications | Request PDF - ResearchGate Source: Google Search URL

Sources

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol: A Versatile Synthon for Novel Heterocyclic Architectures

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The five-membered 1,2,4-oxadiazole ring is a highly valued heterocyclic scaffold in modern drug discovery.[1][2] Its prominence stems from its unique properties as a bioisostere of ester and amide functionalities, offering enhanced metabolic stability and favorable pharmacokinetic profiles.[3][4] This structural motif is a cornerstone in the design of novel therapeutics across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][5][6]

This application note focuses on a particularly useful derivative: This compound . This building block is strategically designed for synthetic versatility, featuring a reactive primary alcohol at the C3 position. This hydroxymethyl group serves as a key handle for a variety of chemical transformations, enabling the straightforward introduction of the oxadiazole core into more complex molecular frameworks. This guide provides detailed protocols for the synthesis and derivatization of this building block, empowering researchers to leverage its full potential in the creation of novel heterocyclic compounds.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for safe handling and effective experimental design.

PropertyValue
IUPAC Name This compound
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
CAS Number 196883-99-9
Appearance White to off-white solid (predicted)
Solubility Soluble in Methanol, Dichloromethane, DMSO

Safety & Handling: Based on analogous structures, this compound should be handled with standard laboratory precautions.[7] It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[7] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Synthesis of the Core Building Block

The most reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the condensation of an amidoxime with an activated carboxylic acid derivative, followed by thermal or base-catalyzed cyclodehydration.[1] The following protocol outlines a robust synthesis of this compound.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation Acetamidoxime Acetamidoxime Pyridine Pyridine, DCM 0 °C to RT Acetamidoxime->Pyridine Methoxyacetyl_chloride Methoxyacetyl Chloride Methoxyacetyl_chloride->Pyridine Intermediate O-Acyl Amidoxime Intermediate Heat Toluene, Reflux Intermediate->Heat Pyridine->Intermediate Cyclized_product 3-(Methoxymethyl)-5-methyl -1,2,4-oxadiazole BBr3 BBr₃, DCM -78 °C to RT Cyclized_product->BBr3 Heat->Cyclized_product Final_product (5-Methyl-1,2,4-oxadiazol-3-yl) methanol BBr3->Final_product

Caption: Synthetic workflow for the target building block.

Protocol 3.1: Synthesis of this compound

  • Rationale: This three-step procedure utilizes readily available starting materials. Methoxyacetyl chloride is used to introduce the C3 side chain, with the methyl ether serving as a robust protecting group for the primary alcohol. Boron tribromide (BBr₃) is a classic and effective reagent for the cleavage of methyl ethers to reveal the desired hydroxyl group.

  • Step 1: Synthesis of O-(2-methoxyacetyl)acetamidoxime

    • Dissolve acetamidoxime (1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M).

    • Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.

    • Add methoxyacetyl chloride (1.1 eq) dropwise over 20 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor reaction completion by TLC (e.g., 50% Ethyl Acetate/Hexanes).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate, which can be used in the next step without further purification.

  • Step 2: Synthesis of 3-(Methoxymethyl)-5-methyl-1,2,4-oxadiazole

    • Dissolve the crude intermediate from Step 1 in toluene (0.3 M).

    • Heat the solution to reflux (approx. 110 °C) for 6-8 hours. The cyclodehydration can be monitored by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 10-40% Ethyl Acetate in Hexanes) to afford the protected oxadiazole.

  • Step 3: Synthesis of this compound

    • Dissolve the purified product from Step 2 in anhydrous DCM (0.2 M) and cool to -78 °C under a nitrogen atmosphere.

    • Add a solution of boron tribromide (BBr₃, 1.5 eq, 1.0 M in DCM) dropwise.

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by saturated NaHCO₃ (aq).

    • Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (e.g., 30-70% Ethyl Acetate in Hexanes) to yield the final product.

  • Expected Characterization:

    • ¹H NMR: Signals corresponding to the C5-methyl group (singlet, ~2.6 ppm), the methylene protons (singlet, ~4.8 ppm), and the hydroxyl proton (broad singlet).

    • IR: A broad absorption band in the 3400-3200 cm⁻¹ region (O-H stretch) and characteristic C=N and N-O stretches for the oxadiazole ring.

Core Reactivity & Derivatization Protocols

The synthetic utility of this compound lies in the reactivity of its hydroxymethyl group. The following protocols detail key transformations to build novel heterocyclic derivatives.

Protocol 4.1: Oxidation to Electrophilic Intermediates
  • Rationale: Converting the primary alcohol to an aldehyde or carboxylic acid transforms the building block into a versatile electrophile. The resulting aldehyde is a substrate for reactions like reductive amination and Wittig olefination, while the carboxylic acid is ideal for forming stable amide bonds, a cornerstone of medicinal chemistry.

G cluster_downstream Further Reactions Start (5-Methyl-1,2,4-oxadiazol-3-yl) methanol Aldehyde 5-Methyl-1,2,4-oxadiazole -3-carbaldehyde Start->Aldehyde DMP, DCM Acid 5-Methyl-1,2,4-oxadiazole -3-carboxylic acid Start->Acid TEMPO, Bleach Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Amide_Coupling Amide Coupling Acid->Amide_Coupling

Caption: Oxidation pathways and subsequent applications.

  • Step-by-Step (Aldehyde Synthesis):

    • Suspend Dess-Martin Periodinane (DMP, 1.5 eq) in anhydrous DCM (0.3 M) in a flask under a nitrogen atmosphere.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add the alcohol solution to the DMP suspension at room temperature and stir for 2-3 hours.

    • Monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ (aq) and saturated Na₂S₂O₃ (aq). Stir vigorously for 20 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure (the aldehyde may be volatile). The crude aldehyde is often used immediately in the next step.

  • Step-by-Step (Carboxylic Acid Synthesis):

    • Dissolve the starting alcohol (1.0 eq) and TEMPO (0.1 eq) in a mixture of Acetonitrile and Phosphate Buffer (pH 6.7).

    • Cool the solution to 0 °C.

    • Add household bleach (containing ~8% NaOCl, 2.0 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Stir at 0 °C for 1 hour, then warm to room temperature.

    • Quench the reaction with saturated Na₂SO₃ (aq).

    • Adjust the pH to ~2-3 with 1 M HCl (aq).

    • Extract the product with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Protocol 4.2: Conversion to Halomethyl Electrophiles for SN2 Reactions
  • Rationale: Converting the hydroxyl into a good leaving group, such as a halide, creates a potent electrophile for SN2 displacement reactions. This is one of the most direct methods for linking the oxadiazole core to nucleophiles like phenols, thiols, and secondary amines, which are common in other bioactive molecules. This strategy is analogous to published methods for creating chloromethyl-oxadiazole intermediates.[4][8][9]

G cluster_sn2 SN2 Displacement Start (5-Methyl-1,2,4-oxadiazol-3-yl) methanol SOCl2 SOCl₂, DCM 0 °C to RT Start->SOCl2 Halide 3-(Chloromethyl)-5-methyl -1,2,4-oxadiazole Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Halide->Base SOCl2->Halide Nucleophile Nucleophile (e.g., R-OH, R₂NH) Nucleophile->Base Product Alkylated Heterocycle Base->Product G A (5-Methyl-1,2,4-oxadiazol-3-yl) methanol B 3-(Chloromethyl)-5-methyl -1,2,4-oxadiazole A->B Protocol 4.2 (SOCl₂) D Final Hybrid Molecule B->D N-Alkylation (NaH, DMF) C 2H-1,4-Benzoxazin-3(4H)-one C->D

Sources

Application Note: N-Alkylation Strategies Utilizing (5-Methyl-1,2,4-oxadiazol-3-yl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the experimental procedures for the N-alkylation of a diverse range of amine substrates using (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. The 1,2,4-oxadiazole motif is a privileged structure in medicinal chemistry, and its incorporation via N-alkylation is a critical step in the synthesis of novel therapeutic agents. This guide details two robust and widely applicable protocols: the Mitsunobu reaction for direct coupling of the alcohol with N-nucleophiles, and a two-step, one-pot oxidation-reductive amination sequence. The causality behind experimental choices, self-validating protocol design, and in-depth troubleshooting are discussed to ensure reliable and reproducible results.

Introduction: The Strategic Importance of N-Alkylation

The formation of carbon-nitrogen bonds is a cornerstone of modern pharmaceutical development. N-alkylated heterocycles are ubiquitous in drug candidates and approved medicines, influencing critical properties such as potency, selectivity, solubility, and metabolic stability. This compound serves as a valuable building block, enabling the introduction of the 5-methyl-1,2,4-oxadiazole moiety onto a variety of amine-containing scaffolds. Direct N-alkylation using an alcohol, however, is challenging due to the poor leaving group nature of the hydroxyl group[1][2]. Therefore, in situ activation of the alcohol is necessary to facilitate nucleophilic substitution by the amine. This guide presents two distinct and effective strategies to achieve this transformation.

Overview of Synthetic Strategies

Two primary methods are presented for the N-alkylation of amines with this compound:

  • Mitsunobu Reaction: A powerful and versatile redox-condensation reaction that allows for the direct coupling of a primary or secondary alcohol with a suitable N-nucleophile with inversion of configuration[3][4][5]. This method is particularly advantageous for its mild reaction conditions and broad substrate scope[6][7].

  • Oxidation-Reductive Amination: A two-step, one-pot sequence that involves the initial oxidation of the primary alcohol to the corresponding aldehyde, followed by in situ reductive amination with the amine nucleophile. This approach provides an alternative to the Mitsunobu reaction and can be advantageous in cases where the nucleophile is not suitable for Mitsunobu conditions or for large-scale synthesis where removal of phosphine-related byproducts can be challenging[8][9][10].

Synthesis of this compound

While commercially available, this compound can be synthesized from commercially available starting materials. A plausible synthetic route involves the reduction of a corresponding ester, such as ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.

Protocol 1: Synthesis via Ester Reduction

This protocol is adapted from a similar procedure for an oxazole analog[11].

  • Reaction Setup: To a solution of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and methanol (2:1), add a reducing agent like lithium borohydride (LiBH₄, 2.5 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the resulting mixture to 55 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack[5][12].

Mechanism Overview

The reaction proceeds through the formation of a highly reactive oxyphosphonium salt intermediate, which is then displaced by the amine nucleophile in an Sₙ2 fashion.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution Alcohol (Oxadiazolyl)CH₂OH Betaine Betaine Intermediate Alcohol->Betaine + PPh₃ + DIAD PPh3 PPh₃ DIAD DIAD Oxyphosphonium Oxyphosphonium Salt [(Oxadiazolyl)CH₂OPPh₃]⁺ Betaine->Oxyphosphonium Product N-Alkylated Product (Oxadiazolyl)CH₂NR¹R² Oxyphosphonium->Product + R¹R²NH TPPO Ph₃P=O Oxyphosphonium->TPPO Amine R¹R²NH Hydrazine_Deriv DIAD-H₂ Product->Hydrazine_Deriv

Caption: Generalized workflow for the Mitsunobu reaction.

Protocol 2: General Procedure for Mitsunobu N-Alkylation

Safety Precaution: The Mitsunobu reaction can be exothermic. Reagents should be added slowly at reduced temperatures. Triphenylphosphine and DIAD are hazardous materials; consult their Safety Data Sheets (SDS) before use[1][2][3][4][5][13][14][15][16].

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. The characteristic orange-red color of DIAD should dissipate as the reaction progresses.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinodicarboxylate byproduct.

  • Purification: Purification is typically achieved by flash column chromatography on silica gel. Several strategies exist to simplify the removal of byproducts, such as precipitation of TPPO from a non-polar solvent or washing with an acidic solution if a basic product is formed[17][18].

Quantitative Data Summary for Mitsunobu Reaction
ParameterRecommended Value/RangeRationale
Solvent Anhydrous THF, DichloromethaneGood solubility for reactants and intermediates.
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows for a smooth reaction.
Equivalents of PPh₃ 1.5 eqEnsures complete activation of the alcohol.
Equivalents of DIAD 1.5 eqDrives the reaction to completion.
Equivalents of Amine 1.1 - 1.5 eqA slight excess of the nucleophile can improve reaction rates.
Reaction Time 4 - 24 hoursDependent on the nucleophilicity of the amine and steric hindrance.

N-Alkylation via Oxidation-Reductive Amination

This two-step, one-pot procedure offers a valuable alternative to the Mitsunobu reaction. The first step involves the oxidation of this compound to the corresponding aldehyde, which is then subjected to reductive amination with the desired amine.

Workflow Overview

Reductive_Amination_Workflow cluster_oxidation Step 1: Oxidation cluster_amination Step 2: Reductive Amination Alcohol (Oxadiazolyl)CH₂OH Aldehyde (Oxadiazolyl)CHO Alcohol->Aldehyde [Oxidizing Agent] e.g., DMP, PCC Imine Imine Intermediate Aldehyde->Imine + R¹R²NH Amine R¹R²NH Product N-Alkylated Product (Oxadiazolyl)CH₂NR¹R² Imine->Product [Reducing Agent] e.g., NaBH(OAc)₃

Caption: Two-step, one-pot oxidation-reductive amination workflow.

Protocol 3: General Procedure for Oxidation-Reductive Amination
  • Oxidation:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Reagent Addition: Add an oxidizing agent such as Dess-Martin periodinane (DMP, 1.2 eq) or pyridinium chlorochromate (PCC, 1.5 eq) portion-wise at 0 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the formation of the aldehyde by TLC.

  • Reductive Amination (One-Pot):

    • Reagent Addition: To the crude aldehyde solution, add the amine (1.1 eq) and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). A small amount of acetic acid can be added to catalyze imine formation.

    • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary for Oxidation-Reductive Amination
ParameterRecommended Value/RangeRationale
Oxidizing Agent DMP, PCCMild and selective for the oxidation of primary alcohols to aldehydes.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents that selectively reduce imines in the presence of aldehydes.
Solvent Anhydrous DCM, 1,2-DichloroethaneGood solvents for both oxidation and reductive amination steps.
Temperature 0 °C to Room TemperatureEnsures controlled reaction conditions.
Reaction Time Oxidation: 1-3 h; Amination: 2-12 hDependent on the specific substrates and reagents used.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation (Mitsunobu) - Inactive reagents (DIAD, PPh₃)- Low nucleophilicity of the amine- Steric hindrance- Use fresh, high-purity reagents.- Increase reaction temperature or time.- For weakly acidic amines, pre-formation of the amine salt may be beneficial.
Low Yield (Reductive Amination) - Incomplete oxidation- Unstable aldehyde- Inefficient imine formation- Use a stronger oxidizing agent or increase reaction time.- Use the crude aldehyde immediately in the next step.- Add a catalytic amount of acetic acid to promote imine formation.
Formation of Side Products - Over-oxidation to carboxylic acid- Dialkylation of primary amines- Use a milder oxidizing agent.- Use a larger excess of the primary amine or a protecting group strategy.
Difficult Purification (Mitsunobu) - Co-elution of product with TPPO- Use a modified phosphine reagent whose oxide is more easily removed.- Employ a workup procedure to precipitate TPPO.[17][18]

Conclusion

The N-alkylation of amines with this compound is a valuable transformation in the synthesis of novel compounds for drug discovery. Both the Mitsunobu reaction and the oxidation-reductive amination sequence provide reliable and versatile methods to achieve this. The choice of method will depend on the specific amine substrate, scale of the reaction, and available resources. By understanding the underlying principles and following the detailed protocols and troubleshooting guide provided, researchers can confidently and efficiently incorporate the 5-methyl-1,2,4-oxadiazole moiety into their target molecules.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine.
  • ACCELA CHEMBIO INC. (n.d.). SAFETY DATA SHEET - Diisopropyl Azodicarboxylate (DIAD).
  • Dembinski, R. (2004). The Mitsunobu Reaction: A Powerful Tool in the Synthesis of Natural Products and their Analogs. Current Organic Chemistry, 8(15), 1439-1470.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diisopropyl Azodicarboxylate, 94%.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Hayakawa, I., et al. (2019). The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). Chemistry of Heterocyclic Compounds, 55(1), 1-21.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Szabo-Scandic. (2023, April 20). Safety Data Sheet - LPO Assay Triphenylphosphine.
  • Dandapani, S., & Curran, D. P. (2004).
  • Kaczanowska, K., et al. (2014). Chromatography-Free Product Separation in the Mitsunobu Reaction. Organic Process Research & Development, 18(1), 191-196.
  • Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • CPAChem. (2024, March 5). Safety data sheet - triphenylphosphine.
  • ResearchGate. (2025, August 7). Chromatography-Free Product Separation in the Mitsunobu Reaction.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

Sources

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (5-Methyl-1,2,4-oxadiazol-3-yl)methanol in the Synthesis of Kinase Inhibitors

For: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. A key challenge in this field is the design of molecules with both high potency and favorable pharmacokinetic properties, such as metabolic stability. The 1,2,4-oxadiazole heterocycle has emerged as a valuable scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for metabolically labile ester and amide functionalities.[1][2][3][4][5] This application note provides a detailed guide on the use of the building block, This compound , for the synthesis of kinase inhibitors. We will explore its properties, key synthetic transformations, and provide detailed, field-tested protocols to facilitate its incorporation into drug discovery programs.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety

The pursuit of novel kinase inhibitors is often a balancing act between optimizing target engagement and achieving suitable drug-like properties. Many initial leads suffer from poor metabolic stability due to the presence of hydrolysable groups like esters or amides. The 1,2,4-oxadiazole ring serves as an effective bioisostere for these groups, offering several distinct advantages:

  • Metabolic Stability: The heterocycle is resistant to hydrolysis by common metabolic enzymes like esterases and amidases, leading to an improved pharmacokinetic profile.[1][6][7]

  • Physicochemical Properties: The ring system is polar and can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of an amide or ester, thus preserving or enhancing binding affinity to the target kinase.[8][9]

  • Synthetic Tractability: The 1,2,4-oxadiazole ring is synthetically accessible, and building blocks like this compound provide a convenient handle for further chemical elaboration.[10]

This compound is a particularly useful synthon as it provides a primary alcohol. This functional group is not a potent nucleophile or leaving group on its own, but it can be readily activated or derivatized to form ether or ester linkages, effectively tethering the stable oxadiazole core to a larger kinase-binding scaffold.

Physicochemical & Reactive Properties

A thorough understanding of the building block's properties is essential for successful reaction planning.

PropertyValue (Estimated/Typical)Notes
IUPAC Name This compound
CAS Number 187157-17-7
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, THF, DichloromethaneLimited solubility in non-polar solvents like hexanes.
Key Functional Group Primary Alcohol (-CH₂OH)This is the primary site for synthetic modification.
Reactivity The hydroxyl group can be deprotonated to form an alkoxide or activated for nucleophilic substitution.Stable under typical purification conditions (e.g., silica gel chromatography).

Core Synthetic Strategies & Workflows

The primary alcohol of this compound is typically exploited to form a stable ether linkage with a phenolic or alcoholic group on the core kinase inhibitor scaffold. The two most robust and widely used methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction.

Workflow Overview

The following diagram illustrates the general workflow for incorporating the building block into a final compound.

G cluster_0 Preparation Phase cluster_1 Coupling Reaction cluster_2 Final Steps Scaffold Kinase Inhibitor Scaffold (with -OH or -X group) Coupling Williamson Ether Synthesis or Mitsunobu Reaction Scaffold->Coupling BuildingBlock This compound BuildingBlock->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography &/or Recrystallization Workup->Purification FinalProduct Final Kinase Inhibitor Purification->FinalProduct

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrate.

Protocol 1: Williamson Ether Synthesis

This method is ideal when coupling the building block with a scaffold containing a good leaving group (e.g., a primary halide like -CH₂Br or -CH₂Cl). It involves deprotonating the alcohol of the building block to form a nucleophilic alkoxide.[11][12][13][14]

Reaction Scheme: Scaffold-X + HO-CH₂-(5-Me-1,2,4-oxadiazole) --[Base]--> Scaffold-O-CH₂-(5-Me-1,2,4-oxadiazole)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

    • Rationale: DMF is an excellent polar aprotic solvent that effectively solvates the resulting alkoxide and cation, promoting the SN2 reaction. An excess of the alcohol ensures complete consumption of the more valuable scaffold.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise over 10 minutes.

    • Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or remain a fine suspension.

  • Coupling: Dissolve the kinase inhibitor scaffold containing the leaving group (Scaffold-X, 1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.

  • Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS until the starting material (Scaffold-X) is consumed (typically 4-12 hours).

    • Rationale: Moderate heating increases the rate of the SN2 reaction.[15]

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with ethyl acetate (3x).

    • Rationale: The NH₄Cl solution neutralizes any excess NaH and protonates any remaining alkoxide. Ethyl acetate is a common solvent for extracting moderately polar organic products.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is exceptionally powerful for coupling the building block directly with a phenolic or primary/secondary alcohol on the kinase scaffold. It proceeds with inversion of configuration at a chiral secondary alcohol center.[16][17][18]

Reaction Scheme: Scaffold-OH + HO-CH₂-(5-Me-1,2,4-oxadiazole) --[PPh₃, DIAD]--> Scaffold-O-CH₂-(5-Me-1,2,4-oxadiazole)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under N₂, dissolve the kinase inhibitor scaffold containing a hydroxyl group (Scaffold-OH, 1.0 equivalent), this compound (1.3 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, ~0.1 M).

    • Rationale: THF is the preferred solvent as it dissolves all reactants and does not interfere with the reaction mechanism. An excess of the alcohol and phosphine is used to drive the reaction to completion.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise over 20-30 minutes. The characteristic orange/yellow color of the azodicarboxylate should dissipate as it reacts.

    • Rationale: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired side products. DIAD is often preferred over DEAD due to the reduced carcinogenicity of its hydrazine byproduct.[19]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product as well as triphenylphosphine oxide (Ph₃P=O) and the diisopropyl hydrazinedicarboxylate byproduct. Direct purification by silica gel column chromatography is often sufficient to separate the desired product from these byproducts.

    • Rationale: The byproducts of the Mitsunobu reaction are notorious for complicating purification. Ph₃P=O can often be partially removed by precipitation from a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture prior to chromatography.

Case Study: Application in EGFR Inhibitor Synthesis

Many kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose hyperactivity can drive tumor growth.[20][21][22] The 1,2,4-oxadiazole moiety has been successfully incorporated into EGFR inhibitors to enhance their drug-like properties.[22][23]

The diagram below illustrates the EGFR signaling pathway and the point of inhibition.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Ras Ras Dimer->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Oxadiazole-based Kinase Inhibitor Inhibitor->Dimer BLOCKS

Caption: Inhibition of the EGFR signaling cascade.

A synthetic strategy could involve coupling a core quinazoline scaffold (a common feature in EGFR inhibitors) with this compound via a Mitsunobu reaction. The oxadiazole would replace a more labile group, aiming to improve the molecule's half-life and overall exposure in vivo. The methyl group on the oxadiazole can provide beneficial steric interactions or simply serve to cap the position, while the oxadiazole ring itself acts as a key hydrogen bond acceptor, interacting with residues in the ATP-binding pocket of the EGFR kinase domain.

Troubleshooting & Advanced Considerations

  • Low Yield in Williamson Synthesis: If yields are low, consider converting the alcohol of the building block to a better leaving group first (e.g., a tosylate or mesylate). Then, react this activated intermediate with a nucleophilic hydroxyl or phenol group on the scaffold.

  • Mitsunobu Purification Issues: If byproducts are inseparable, consider using polymer-bound triphenylphosphine or a fluorous-tagged phosphine to simplify their removal during workup.

  • Steric Hindrance: Both reactions are sensitive to steric bulk. The Williamson synthesis works best with primary halides.[11][14] For the Mitsunobu reaction, secondary alcohols are generally effective, but tertiary alcohols will not react.

  • Protecting Groups: If other sensitive functional groups are present on the scaffold (e.g., other alcohols, amines), they may need to be protected prior to the coupling reaction and deprotected afterward.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists developing next-generation kinase inhibitors. Its strategic use as a metabolically stable bioisostere for esters and amides can directly address common pharmacokinetic liabilities in early-stage drug candidates. The straightforward application of robust, well-established protocols such as the Williamson ether synthesis and the Mitsunobu reaction allows for its efficient and reliable incorporation into diverse molecular scaffolds, accelerating the path from lead optimization to clinical candidate.

References

  • Ballell, L., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 640-646. [Link]
  • ACS Medicinal Chemistry Letters. (2021).
  • Bihani, M., et al. (2023). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Indian Chemical Society, 100(11), 101166. [Link]
  • Laghrib, F., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie. [Link]
  • ACS Medicinal Chemistry Letters. (2021).
  • ResearchGate. (2021).
  • MDPI. (2020). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]
  • Khan, I., et al. (2022). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Molecules, 27(21), 7247. [Link]
  • PubChem.
  • Gümüş, M. K., & Pirinç, E. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]
  • Kałdunek, J., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(23), 4366. [Link]
  • Karpińska, M., & Starok, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]
  • ResearchGate. (2024). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. [Link]
  • ResearchGate. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. [Link]
  • Youssif, B. G., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 12, 1435882. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]
  • Semantic Scholar. (2024). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Taylor & Francis Online. (2024).
  • Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
  • PubChem. Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)
  • Scribd. Mitsunobu Reaction Insights. [Link]
  • Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 19(5), 586-604. [Link]
  • Google Patents.
  • MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][4] OXAZIN-4-YL)
  • Semantic Scholar. (2009).
  • ResearchGate. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B][1][4] OXAZIN-4-YL)
  • Loboda, D., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(23), 4366. [Link]
  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
  • Kumar, D., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Assay and Drug Development Technologies, 20(4), 169-182. [Link]
  • Runyon, S. P., et al. (2019). Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor... Ruboxistaurin (LY333531). ACS Chemical Neuroscience, 10(1), 246-251. [Link]
  • The Royal Society of Chemistry. (2011). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and physicochemical characterization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a key heterocyclic building block in medicinal chemistry. The protocols herein are designed to establish the identity, quality, and stability of this compound, adhering to rigorous scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3] We present a multi-technique approach, integrating spectroscopic and chromatographic methods to generate a robust analytical data package.

Introduction and Rationale

This compound (PubChem CID: 14072448) is a functionalized heterocyclic compound.[4] The 1,2,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, recognized for its role as a bioisostere for amides and esters, which can enhance metabolic stability and pharmacokinetic properties.[5] As a precursor for more complex molecules, the unequivocal characterization of its structure and purity is paramount to ensure the quality and reproducibility of subsequent research and development efforts.

A robust analytical control strategy is essential for any chemical entity intended for use in drug development.[3] This involves a suite of orthogonal analytical techniques that, in concert, provide a complete picture of the molecule's properties. This application note details the foundational workflows for characterizing this specific molecule, providing both the theoretical basis for method selection and detailed, actionable protocols. The overall strategy is aligned with ICH Q6A guidelines, which outline the requirements for setting specifications for new drug substances.[2]

Physicochemical Data Summary

A summary of the key computed properties for this compound is provided below.

PropertyValueSource
Molecular Formula C₄H₆N₂O₂PubChem[4]
Molecular Weight 114.10 g/mol PubChem[4]
CAS Number 112960-56-2PubChem[4]
IUPAC Name This compoundPubChem[4]

Integrated Analytical Workflow

The characterization of a new chemical entity follows a logical progression. First, the chemical structure must be unequivocally confirmed (Identity). Second, its purity must be accurately determined (Purity & Impurities). Finally, its relevant physical and chemical properties must be measured (Physicochemical Properties).

Analytical_Workflow cluster_0 Identity & Structural Elucidation cluster_1 Purity Assessment cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity, Impurities) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC GC GC-MS (Residual Solvents) HPLC->GC DSC DSC (Melting Point, Phase Transitions) GC->DSC TGA TGA (Thermal Stability, Solvation) DSC->TGA End Comprehensive Characterization Profile TGA->End Start Drug Substance: This compound Start->NMR Identity Start->MS Identity Start->FTIR Identity

Caption: Integrated workflow for the comprehensive characterization of the drug substance.

Part I: Structural Elucidation and Identification

The primary goal of this stage is to confirm that the synthesized molecule has the correct chemical structure and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

Predicted ¹H and ¹³C NMR Spectra: Based on the structure, the following signals are anticipated. Chemical shifts are referenced against tetramethylsilane (TMS) or residual solvent peaks.[6][7][8]

Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
-CH₃ (on ring)~2.4 - 2.6Singlet (s)3H~10 - 15
-CH₂OH~4.7 - 4.9Singlet (s)2H~55 - 60
-CH₂OH Variable (depends on conc. & solvent)Broad Singlet (br s)1HN/A
C3 (C-CH₂OH)N/AN/AN/A~170 - 175
C5 (C-CH₃)N/AN/AN/A~165 - 170

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS if an internal standard is required.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a ¹³C NMR spectrum (e.g., 1024-4096 scans, with proton decoupling).

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or TMS (0.00 ppm).[8]

    • Calibrate the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.51 ppm).[8]

    • Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

    • Assign the ¹³C peaks based on their chemical shifts and comparison with predicted values or spectral databases.

Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the parent ion. This allows for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity. The fragmentation patterns observed in tandem MS (MS/MS) can further corroborate the proposed structure.[9]

Protocol 2: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v).[10] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Instrument Setup (ESI-Time-of-Flight Mass Spectrometer):

    • Ionization Mode: ESI Positive.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Nebulizer Gas (N₂): Set according to instrument recommendations.

    • Drying Gas (N₂): Set temperature (e.g., 250-350 °C) and flow rate to ensure efficient desolvation.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ is expected at m/z 115.0502.

    • Compare the experimentally measured accurate mass with the theoretical mass. The mass error should be less than 5 ppm.

    • (Optional) Perform MS/MS on the parent ion (m/z 115.05) to observe characteristic fragment ions, which for oxadiazoles often involves cleavage of the heterocyclic ring.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and reliable technique for confirming the presence of key structural motifs. For oxadiazole derivatives, characteristic peaks for C=N, C-O-C, and in this case, the O-H group, are expected.[11][12][13][14]

Protocol 3: FTIR (ATR) Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Instrument Setup (FTIR Spectrometer with ATR):

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

    • Identify and assign the characteristic absorption bands.

Expected Characteristic FTIR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol O-HStretching, H-bonded3500 - 3200 (Broad)
Aromatic C-HStretching3100 - 3000
Oxadiazole C=NStretching1650 - 1590
Oxadiazole C-O-CAsymmetric Stretch1250 - 1100
Alcohol C-OStretching1050 - 1000

Part II: Purity and Impurity Profiling

This section focuses on quantifying the purity of the drug substance and identifying any potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-Phase HPLC (RP-HPLC) with UV detection is the gold-standard technique for assessing the purity of small organic molecules. It separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The method must be validated to demonstrate it is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[15][16]

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Col Column Selection (e.g., C18) Mob Mobile Phase Screening (ACN/H₂O) Col->Mob Grad Gradient Optimization Mob->Grad Det Detector Wavelength Selection (λmax) Grad->Det Spec Specificity (Forced Degradation) Det->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Rob Robustness Prec->Rob

Sources

Application Note: Structural Elucidation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol in CDCl₃ using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the structural characterization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments in deuterated chloroform (CDCl₃). The guide offers an in-depth analysis of the expected spectral data, explaining the causal relationships between molecular structure and NMR observables such as chemical shift and scalar coupling. This application note is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of heterocyclic small molecules.

Introduction: The Structural Significance of this compound

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] this compound, a key building block, features a primary alcohol and a methyl group attached to the heterocyclic core. Unambiguous structural confirmation of such molecules is a critical step in drug discovery and development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[2] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] This guide details a strategic workflow employing a suite of NMR experiments to fully characterize the title compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Experimental Design & Rationale

The chosen solvent is Deuterated Chloroform (CDCl₃), a versatile, non-polar solvent suitable for a wide range of organic compounds.[4] Its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm serve as convenient internal references.[4]

Our analytical strategy involves a tiered approach, starting with fundamental 1D experiments and progressing to more informative 2D techniques for complete structural assignment.

Caption: Workflow for NMR-based structural elucidation.

Protocols: Data Acquisition

3.1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of CDCl₃ (≥99.8% deuteration).

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

3.2. Spectrometer Setup & 1D NMR Protocols

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Temperature: 298 K

Protocol 1: Proton (¹H) NMR

  • Pulse Program: zg30[5]

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm (centered at ~5 ppm)

  • Rationale: A standard 30° pulse is used to allow for a shorter relaxation delay, improving throughput without significantly compromising quantitative accuracy for a simple molecule.[5]

Protocol 2: Carbon-13 (¹³C{¹H}) NMR

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width (SW): 240 ppm (centered at ~100 ppm)

  • Rationale: Broadband proton decoupling simplifies the spectrum to single lines for each unique carbon, enhancing the signal-to-noise ratio.[6]

Protocol 3: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Pulse Program: dept135

  • Number of Scans (NS): 256

  • Relaxation Delay (D1): 2.0 s

  • Rationale: This experiment is crucial for differentiating carbon types. CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[7][8]

3.3. 2D NMR Protocols

Protocol 4: ¹H-¹H COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 8

  • Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. This is fundamental for mapping out proton connectivity within molecular fragments.[2][9]

Protocol 5: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Rationale: The HSQC experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹JCH coupling).[2][9] This provides an unambiguous link between the proton and carbon skeletons of the molecule.

Spectral Analysis and Interpretation

4.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals:

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene group are diastereotopic due to the chiral center created by the oxadiazole ring, but in an achiral solvent like CDCl₃, they are expected to be chemically equivalent. They will appear as a singlet, but this singlet may exchange with trace water in the solvent, leading to broadening. The hydroxyl proton (-OH) is also expected to be a broad singlet due to rapid chemical exchange and its signal can vary in position depending on concentration and temperature.

    • Predicted Chemical Shift (δ): ~4.9 ppm (CH₂). The electronegative oxygen atom and the adjacent oxadiazole ring deshield these protons, shifting them downfield.

    • Predicted Multiplicity: Singlet (s) or broad singlet.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent.

    • Predicted Chemical Shift (δ): ~2.6 ppm. The methyl group is attached to the C5 carbon of the oxadiazole ring, resulting in a downfield shift compared to a typical aliphatic methyl group.

    • Predicted Multiplicity: Singlet (s). There are no adjacent protons to couple with.

  • Hydroxyl Proton (-OH):

    • Predicted Chemical Shift (δ): Variable, ~2.0-3.0 ppm (broad singlet). Its position is highly dependent on sample concentration, temperature, and water content.

4.2. Predicted ¹³C{¹H} and DEPT-135 Spectra (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display four distinct carbon signals. The DEPT-135 experiment will be used to confirm the assignments.[10][11]

  • Oxadiazole Ring Carbons (C3 & C5): These are quaternary carbons and will be absent in the DEPT-135 spectrum.

    • Predicted δ C3: ~168 ppm. This carbon is bonded to two nitrogen atoms and the electron-withdrawing hydroxymethyl group.

    • Predicted δ C5: ~175 ppm. This carbon is bonded to a nitrogen and an oxygen within the ring and the methyl group. The chemical shifts of 1,2,4-oxadiazole ring carbons are typically found in the 155-185 ppm range.[12][13]

  • Hydroxymethyl Carbon (-CH₂OH):

    • Predicted δ: ~57 ppm. This carbon is attached to an electronegative oxygen atom, shifting it downfield.

    • DEPT-135 Signal: Negative (inverted) peak, confirming it is a CH₂ group.[8]

  • Methyl Carbon (-CH₃):

    • Predicted δ: ~12 ppm. This is a typical range for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.[14]

    • DEPT-135 Signal: Positive peak, confirming it is a CH₃ group.[8]

Predicted NMR Data Summary

AssignmentPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)DEPT-135
-CH₃~2.6s~12Positive
-CH₂OH~4.9s~57Negative
-OH~2.5 (variable)br s--
C3 (Ring)--~168No Signal
C5 (Ring)--~175No Signal

4.3. Analysis of 2D Spectra

  • ¹H-¹H COSY: No cross-peaks are expected in the COSY spectrum. This is a key confirmatory piece of evidence, as it demonstrates that the methyl, methylene, and hydroxyl protons are all isolated spin systems with no vicinal proton-proton couplings.[6]

  • ¹H-¹³C HSQC: The HSQC spectrum will provide direct, unambiguous correlations between the protons and the carbons they are attached to.

    • A cross-peak will connect the proton signal at ~2.6 ppm with the carbon signal at ~12 ppm, confirming the -CH₃ assignment.

    • A cross-peak will connect the proton signal at ~4.9 ppm with the carbon signal at ~57 ppm, confirming the -CH₂OH assignment.

G cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals H_Me ~2.6 ppm (s, 3H) C_Me ~12 ppm (CH₃) H_Me->C_Me HSQC ¹JCH H_CH2 ~4.9 ppm (s, 2H) C_CH2 ~57 ppm (CH₂) H_CH2->C_CH2 HSQC ¹JCH C3 ~168 ppm (Cq) C5 ~175 ppm (Cq)

Caption: Expected ¹H-¹³C HSQC correlations.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and efficient method for the complete and unambiguous structural elucidation of this compound. The predicted spectral data, based on established principles of chemical shift and coupling, are fully consistent with the proposed structure. This workflow serves as a template for the characterization of related heterocyclic compounds, ensuring high confidence in structural assignments for research, development, and quality control purposes.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][7]
  • Ağırbaş, H. (2004). ¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Spectroscopy Letters, 37(4), 387-395. [Link][12]
  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link][15]
  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link][10]
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link][8]
  • Ağırbaş, H. (2004). 13c nmr study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Spectroscopy Letters, 37(4), 387-395. [Link][16]
  • ResearchGate. (2004).
  • Carbone, A., et al. (2014). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Journal of Medicinal Chemistry, 57(21), 8859-8879. [Link][17]
  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link][11]
  • SciSpace. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link][14]
  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. [Link][18]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link][3]
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link][19]
  • Advent Chembio. Buy CDCl₃ for NMR Analysis - Uses & Safety. [Link][4]
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link][9]
  • Quora. (2018, October 11). Why do we use cdcl3 as a solvent for recording the NMR spectrum?. [Link][20]
  • Martins, N., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(3), 169. [Link][5]
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link][6]
  • National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link][1]

Sources

Application Notes and Protocols for In Vitro Evaluation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Therapeutic Potential of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1] This five-membered heterocycle is a versatile framework found in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3] The specific substitution pattern on the oxadiazole ring dictates the compound's interaction with biological targets, making the exploration of novel derivatives a fertile ground for drug discovery.

This guide focuses on derivatives of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a scaffold with significant potential for therapeutic innovation. While specific biological targets for this exact molecular entity are still under extensive investigation, the broader class of 1,2,4-oxadiazoles has been prominently featured in the development of agents targeting key cellular pathways involved in cancer and other diseases.[3][4]

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the systematic in vitro evaluation of this compound derivatives, drawing upon established methodologies for the broader 1,2,4-oxadiazole class of compounds. The protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles, empowering the user to adapt and troubleshoot as needed.

Part 1: Foundational Assays for Anticancer Activity

A significant body of research has highlighted the potent anticancer activities of 1,2,4-oxadiazole derivatives.[2][3] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in tumor progression.[4] Therefore, a primary line of investigation for novel this compound derivatives should involve a tiered approach to assess their anticancer potential.

Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is an essential first-pass screen to determine the concentration-dependent cytotoxic effects of the test compounds on various cancer cell lines.

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

  • Cell Culture and Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin).

    • Replace the old medium with the medium containing the test compounds and controls. Incubate for 48-72 hours.

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

DerivativeCancer Cell LineIC₅₀ (µM)
Compound AMCF-712.5 ± 1.8
Compound AA54925.3 ± 3.2
Compound BMCF-78.7 ± 1.1
Compound BA54915.1 ± 2.5
DoxorubicinMCF-70.9 ± 0.2
DoxorubicinA5491.2 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Delving Deeper: Apoptosis and Cell Cycle Analysis

Compounds that exhibit significant cytotoxicity should be further investigated to understand their mechanism of action. Assays for apoptosis (programmed cell death) and cell cycle arrest are crucial next steps.

  • Apoptosis: Many anticancer drugs induce apoptosis in cancer cells. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

  • Cell Cycle Analysis: Cancer is characterized by uncontrolled cell division. Compounds that interfere with the cell cycle can halt proliferation. Propidium iodide staining of cellular DNA followed by flow cytometry allows for the analysis of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will allow for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

  • Cell Treatment and Fixation: Treat cells as described for the apoptosis assay. After treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 Anticancer Assay Workflow start Start with this compound Derivatives mtt MTT Assay for Cytotoxicity Screening start->mtt ic50 Determine IC50 Values mtt->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Annexin V/PI Apoptosis Assay mechanism->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis mechanism->cell_cycle If cytotoxic enzyme Target-Based Enzyme Inhibition Assays mechanism->enzyme Based on structural alerts end Identify Lead Compounds apoptosis->end cell_cycle->end enzyme->end

Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.

Part 2: Target-Oriented Assays - Enzyme Inhibition

The 1,2,4-oxadiazole nucleus is a privileged scaffold for designing enzyme inhibitors.[1] Depending on the substituents, these derivatives can target a wide range of enzymes, including kinases, proteases, and metabolic enzymes.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several 1,2,4-oxadiazole derivatives have been reported as EGFR inhibitors.[3]

EGFR kinase activity can be measured using various in vitro assay formats, such as luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption in the presence of an inhibitor indicates its inhibitory effect on the kinase.

  • Reagents and Materials:

    • Recombinant human EGFR enzyme.

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP.

    • Kinase buffer.

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

    • Test compounds and a known EGFR inhibitor (e.g., Erlotinib) as a positive control.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a white 96-well plate, add the EGFR enzyme, the substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_1 EGFR Signaling and Inhibition ligand EGF Ligand egfr EGFR Receptor ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer pi3k PI3K/Akt Pathway dimer->pi3k ras Ras/Raf/MEK/ERK Pathway dimer->ras proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation inhibitor This compound Derivative inhibitor->dimer Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.

Other Potential Enzyme Targets

Based on the broad activity profile of 1,2,4-oxadiazoles, other enzyme inhibition assays may be relevant for this compound derivatives. These include:

  • Cholinesterases (AChE and BChE): Relevant for neurodegenerative diseases.[1]

  • Histone Deacetylases (HDACs): Important epigenetic targets in cancer.[1]

  • Caspase-3 Activation: A key effector in the apoptotic pathway.[4]

The choice of which enzyme to target will depend on the specific structural features of the synthesized derivatives and any in silico predictions of their binding affinities.

Part 3: Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the in vitro data, several validation steps are essential:

  • Purity of Test Compounds: The purity of each this compound derivative should be confirmed by analytical methods such as NMR, Mass Spectrometry, and HPLC. Impurities can lead to misleading results.

  • Positive and Negative Controls: The inclusion of appropriate positive and negative controls in every assay is non-negotiable. This validates the assay's performance and provides a benchmark for the activity of the test compounds.

  • Dose-Response Curves: Generating full dose-response curves is crucial for accurately determining IC₅₀ values and understanding the potency of the compounds.

  • Statistical Analysis: All experiments should be performed in triplicate, and the data should be analyzed using appropriate statistical methods to determine significance.

  • Orthogonal Assays: Whenever possible, confirm key findings using an orthogonal assay that measures the same biological endpoint through a different method. For example, cytotoxicity determined by MTT can be confirmed by a trypan blue exclusion assay.

By adhering to these principles of scientific integrity, the in vitro evaluation of this compound derivatives will yield robust and trustworthy data, paving the way for the identification of promising new therapeutic agents.

References

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
  • In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies. [Link]
  • Anti-Cancer Activity of Deriv
  • Synthesis and Cytotoxic Profile of Glycosyl-Triazole Linked to 1,2,4-oxadiazole Moiety at C-5 Through a Straight-Chain Carbon and Oxygen
  • Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Publishing. [Link]
  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl). Synergy Publishers. [Link]
  • Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and arom
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies.
  • Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy.
  • Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Privileged Scaffold

The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and modulate target engagement.[1][2] The title compound, (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, presents a valuable starting material for the synthesis of diverse compound libraries. The primary hydroxyl group serves as a versatile handle for introducing a wide array of functional groups, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatization of this hydroxyl moiety into esters, ethers, and carbamates can significantly impact the physicochemical properties of the parent molecule, including its lipophilicity, solubility, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

This guide provides detailed protocols for the esterification, etherification, and carbamate formation of this compound. The methodologies are selected for their reliability, efficiency, and broad applicability, and are accompanied by explanations of the underlying chemical principles to empower researchers in their experimental design.

I. Esterification of this compound

Esterification is a fundamental transformation for modifying the properties of a lead compound. The resulting esters can act as prodrugs, improve cell permeability, or introduce new points of interaction with a biological target. Two robust methods are presented here: a mild coupling reaction for sensitive substrates and a classic approach using acid chlorides for readily available starting materials.

Protocol 1: Steglich Esterification using DCC/EDC and DMAP

The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds between carboxylic acids and alcohols.[3] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly advantageous for substrates that are sensitive to harsh acidic or basic conditions.

Causality of Experimental Choices:

  • EDC/DCC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[6]

  • DMAP: This nucleophilic catalyst accelerates the reaction by forming a more reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea.[5]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid and the carbodiimide, leading to reduced yields.

Experimental Workflow:

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound, carboxylic acid, and DMAP in anhydrous DCM add_edc Add EDC portion-wise at 0 °C start->add_edc Cool stir Stir at room temperature for 4-12 h add_edc->stir Warm filter Filter to remove urea byproduct stir->filter wash Wash with 1M HCl, sat. NaHCO3, and brine filter->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Steglich Esterification Workflow.

Detailed Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.1 eq) and DMAP (0.1 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. If DCC was used, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Esterification with Acid Chlorides

This classic method involves the reaction of the alcohol with a more reactive carboxylic acid derivative, an acid chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This is a highly effective method when the corresponding acid chloride is commercially available or readily synthesized.

Causality of Experimental Choices:

  • Acid Chloride: The carbonyl carbon of an acid chloride is highly electrophilic due to the inductive effect of the chlorine atom, making it very reactive towards nucleophiles like alcohols.

  • Triethylamine (TEA) or Pyridine: These bases act as scavengers for the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. Pyridine can also act as a nucleophilic catalyst.

Experimental Workflow:

Acid_Chloride_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and TEA in anhydrous DCM add_acyl Add acid chloride dropwise at 0 °C start->add_acyl Cool stir Stir at room temperature for 1-4 h add_acyl->stir Warm quench Quench with water stir->quench wash Wash with 1M HCl, sat. NaHCO3, and brine quench->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Acid Chloride Esterification Workflow.

Detailed Protocol:

  • Preparation: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Reaction: Cool the mixture to 0 °C. Add the acid chloride (1.1 eq) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Washing: Transfer to a separatory funnel and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Method Reagents Solvent Temperature Advantages Disadvantages
Steglich Esterification Carboxylic acid, EDC/DCC, DMAPDCM, THF, DMF0 °C to RTMild conditions, broad substrate scopeCost of reagents, removal of urea byproduct
Acid Chloride Method Acid chloride, TEA/PyridineDCM, THF0 °C to RTHigh reactivity, rapid reactionAvailability of acid chlorides, generation of HCl

II. Etherification of this compound

The formation of an ether linkage can significantly increase the lipophilicity and metabolic stability of a molecule. The Williamson ether synthesis and the Mitsunobu reaction are two powerful and complementary methods for achieving this transformation.

Protocol 3: Williamson Ether Synthesis

This venerable reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically displaces a halide or other suitable leaving group.[7][8] For the synthesis of ethers from this compound, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.

  • Alkyl Halide: A primary alkyl halide is preferred to minimize the competing E2 elimination reaction.[9]

  • Anhydrous DMF/THF: Polar aprotic solvents that solvate the cation, leaving the alkoxide nucleophile more reactive.

Experimental Workflow:

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification start Suspend NaH in anhydrous DMF/THF add_alcohol Add this compound dropwise at 0 °C start->add_alcohol stir_alkoxide Stir for 30 min at RT add_alcohol->stir_alkoxide add_halide Add alkyl halide at 0 °C stir_alkoxide->add_halide stir_reaction Stir at RT or heat as needed add_halide->stir_reaction quench Quench with water stir_reaction->quench extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Williamson Ether Synthesis Workflow.

Detailed Protocol:

  • Alkoxide Formation: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF (0.2 M) under an inert atmosphere. Cool to 0 °C. Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • SN2 Reaction: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Gentle heating may be required for less reactive halides. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ether by flash column chromatography.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of ethers from alcohols with inversion of stereochemistry at a chiral center.[10] While the starting material is achiral, this reaction is invaluable for coupling with other alcohols, including secondary alcohols where stereochemistry is a concern, or for forming aryl ethers from phenols. It proceeds under mild, neutral conditions.[11]

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a phosphonium salt intermediate with the alcohol, converting the hydroxyl group into a good leaving group.[12]

  • Acidic Nucleophile: The reaction works best with nucleophiles having a pKa of less than 13. For ether synthesis, a phenol or another alcohol can serve as the nucleophile.

Detailed Protocol:

  • Preparation: To a solution of this compound (1.0 eq), the desired alcohol or phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere, cool to 0 °C.

  • Reaction: Add DEAD or DIAD (1.5 eq) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, and careful chromatography is required.

III. Carbamate Synthesis from this compound

Carbamates are important functional groups in many pharmaceuticals, often acting as stable mimetics of amides or esters.[13] They can be readily synthesized from alcohols.

Protocol 5: Carbamate Formation using Isocyanates

The reaction of an alcohol with an isocyanate is a straightforward and high-yielding method for the synthesis of N-substituted carbamates. The reaction is typically very clean and often requires minimal purification.

Causality of Experimental Choices:

  • Isocyanate: The highly electrophilic carbon of the isocyanate group reacts readily with the nucleophilic oxygen of the alcohol.

  • Catalyst (Optional): A catalytic amount of a base such as triethylamine or dibutyltin dilaurate (DBTDL) can be used to accelerate the reaction, especially with less reactive alcohols or isocyanates.

Detailed Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or DCM (0.2 M).

  • Reaction: Add the desired isocyanate (1.05 eq) dropwise at room temperature. If necessary, add a catalytic amount of triethylamine (0.05 eq).

  • Stirring: Stir the reaction mixture at room temperature for 1-6 hours. Monitor by TLC.

  • Work-up: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography if necessary.

Protocol 6: Carbamate Formation via Chloroformates

Detailed Protocol:

  • Activation (optional): If starting from an amine, the corresponding carbamoyl chloride can be generated in situ or in a separate step by reaction with phosgene or a phosgene equivalent.[14]

  • Reaction with Chloroformate: To a solution of this compound (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add the desired N-substituted chloroformate (1.1 eq) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 2 for esterification with acid chlorides.

IV. Analytical Characterization and Purification

Self-Validating Systems for Protocol Trustworthiness:

  • Thin-Layer Chromatography (TLC): A crucial tool for monitoring reaction progress. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding. Co-spotting with the starting material is essential for accurate assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structural elucidation of the derivatized products.

    • ¹H NMR: Expect to see the disappearance of the hydroxyl proton signal of the starting material. New signals corresponding to the introduced ester, ether, or carbamate moiety will appear. The chemical shift of the methylene protons adjacent to the oxygen will also shift downfield upon derivatization.

    • ¹³C NMR: The appearance of a new carbonyl signal (for esters and carbamates) and signals corresponding to the new alkyl or aryl group will be observed.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. A strong carbonyl (C=O) stretching band will appear in the region of 1680-1750 cm⁻¹ for esters and carbamates. The broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) will disappear.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.

Purification:

  • Flash Column Chromatography: The most common method for purifying the synthesized derivatives. Silica gel is the standard stationary phase. The choice of eluent (typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane) is determined by the polarity of the product, as assessed by TLC. For compounds with basic nitrogen atoms, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing and improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

References

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
  • Oxadiazoles in Medicinal Chemistry.
  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. RSC Publishing.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Synthesis of carbamates by carbamoyl
  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed.
  • Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. Benchchem.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Synthesis, Characterization, and Antimicrobial Evalu
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
  • Mitsunobu reaction. Wikipedia.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Steglich esterific
  • ¹H-NMR spectra of the three oxadiazole derivatives.
  • Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Deriv
  • Mitsunobu Reaction Insights | PDF | Chemical Reactions | Alcohol. Scribd.
  • Williamson ether synthesis. Wikipedia.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Williamson ether synthesis | TCI EUROPE N.V.
  • Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. STM Journals.
  • One-Pot Synthesis of O-Aryl Carbam
  • Alcohol or phenol synthesis by carbam
  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal.
  • Steglich Esterific
  • A solvent-reagent selection guide for Steglich-type esterific
  • Acid to Ester - Common Conditions.
  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • Mitsunobu and Related Reactions: Advances and Applic
  • A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF.
  • Synthesis of 5-Hydroxymethyl-8-methyl-3-(3-aryl-[1][2]oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-2-ones and Their Esters. Taylor & Francis Online.
  • Synthesis of 5-Hydroxymethyl-8-methyl-3-(3-aryl-[1][2]oxadiazol-5-yl).

Sources

Application Note: High-Throughput Derivatization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in modern drug discovery. Its prevalence in a wide array of biologically active compounds stems from its unique physicochemical properties.[1][2][3] The 1,2,4-oxadiazole moiety is recognized as a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[4] This five-membered heterocycle can engage in hydrogen bonding, contributing to enhanced binding affinity with biological targets.[5] Consequently, derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][6][7]

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol emerges as a particularly valuable building block for the construction of compound libraries aimed at identifying novel therapeutic agents. The primary alcohol functionality serves as a versatile handle for the introduction of molecular diversity through various chemical transformations, most notably esterification and etherification. The strategic placement of the methyl group at the 5-position can influence the molecule's orientation within a binding pocket and contribute to favorable van der Waals interactions.

This application note provides a comprehensive guide for the utilization of this compound in solution-phase parallel synthesis to rapidly generate libraries of ester and ether derivatives. We will detail robust, high-throughput protocols, purification strategies, and the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Core Principle: Leveraging a Versatile Building Block in Parallel Synthesis

Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large and diverse compound libraries for hit identification and lead optimization.[3][8][9] The success of a parallel synthesis campaign heavily relies on the selection of a core scaffold that is amenable to a variety of robust chemical transformations. This compound is an ideal candidate for this approach due to several key features:

  • Versatile Functional Handle: The primary alcohol is a reactive nucleophile suitable for a wide range of reactions, including acylations and alkylations.

  • Robust Heterocyclic Core: The 1,2,4-oxadiazole ring is generally stable to a variety of reaction conditions, ensuring the integrity of the core scaffold throughout the library synthesis.

  • Tunable Physicochemical Properties: Derivatization at the methanol position allows for the systematic modulation of properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for drug-like characteristics.

The following workflow diagram illustrates the general strategy for the parallel synthesis of ester and ether libraries from this compound.

Parallel_Synthesis_Workflow cluster_0 Library Synthesis cluster_1 Purification & Analysis Building_Block This compound Parallel_Reactor_1 Parallel Esterification Building_Block->Parallel_Reactor_1 Parallel_Reactor_2 Parallel Etherification Building_Block->Parallel_Reactor_2 Reagent_Plate_1 Plate of Diverse Carboxylic Acids Reagent_Plate_1->Parallel_Reactor_1 Reagent_Plate_2 Plate of Diverse Alkyl Halides Reagent_Plate_2->Parallel_Reactor_2 Purification_1 High-Throughput Purification (Ester Library) Parallel_Reactor_1->Purification_1 Purification_2 High-Throughput Purification (Ether Library) Parallel_Reactor_2->Purification_2 Analysis LC-MS/NMR Analysis Purification_1->Analysis Purification_2->Analysis Final_Libraries Final Ester & Ether Libraries Analysis->Final_Libraries

Caption: General workflow for parallel synthesis of ester and ether libraries.

Experimental Protocols

The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.[8] All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Synthesis of an Ester Library

This protocol describes the parallel acylation of this compound with a diverse set of carboxylic acids. The use of a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-(dimethylamino)pyridine (DMAP), facilitates the esterification under mild conditions.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.22 M stock solution for each carboxylic acid in your library in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.3 M stock solution of DIC in anhydrous DCM.

    • Prepare a 0.02 M stock solution of DMAP in anhydrous DCM.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).

    • Add 200 µL of the respective carboxylic acid stock solution (0.044 mmol, 1.1 equivalents) to each corresponding well.

    • Add 20 µL of the DMAP stock solution (0.0004 mmol, 0.01 equivalents) to each well.

    • Initiate the reaction by adding 150 µL of the DIC stock solution (0.045 mmol, 1.125 equivalents) to each well.

  • Reaction Conditions:

    • Seal the reaction block securely with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

  • Work-up and Purification:

    • After the reaction is complete, unseal the reaction block.

    • Add 200 µL of water to each well to quench the reaction.

    • The crude reaction mixtures can be purified using high-throughput techniques such as solid-phase extraction (SPE) or preparative HPLC. For SPE, a silica-based cartridge can be used to remove the urea byproduct and excess reagents.

Data Presentation: Representative Ester Library Synthesis

WellCarboxylic AcidProduct StructureYield (%)Purity (%)
A1Acetic AcidCH₃COOCH₂(C₃H₃N₂O)-CH₃85>95
A2Benzoic AcidC₆H₅COOCH₂(C₃H₃N₂O)-CH₃92>98
A3Cyclohexanecarboxylic AcidC₆H₁₁COOCH₂(C₃H₃N₂O)-CH₃88>95
A44-Chlorobenzoic Acid4-ClC₆H₄COOCH₂(C₃H₃N₂O)-CH₃90>97
Protocol 2: Parallel Synthesis of an Ether Library

This protocol details the Williamson ether synthesis in a parallel format, reacting this compound with a library of alkyl halides. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming the more nucleophilic alkoxide.

Materials:

  • This compound

  • Library of diverse alkyl halides (e.g., bromides, iodides)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.25 M stock solution for each alkyl halide in your library in anhydrous DMF in a separate 96-well plate.

    • Carefully weigh the required amount of NaH for all reactions and prepare a suspension in anhydrous DMF if desired for easier dispensing (use with extreme caution).

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).

    • Carefully add approximately 2.4 mg of 60% NaH (0.06 mmol, 1.5 equivalents) to each well. Caution: NaH is highly reactive with water and moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

    • Add 200 µL of the respective alkyl halide stock solution (0.05 mmol, 1.25 equivalents) to each corresponding well.

  • Reaction Conditions:

    • Seal the reaction block securely with a sealing mat.

    • Place the reaction block on a shaker and heat to 60 °C for 12 hours.

  • Work-up and Purification:

    • After cooling to room temperature, carefully quench the reaction by the slow addition of 100 µL of saturated aqueous ammonium chloride solution to each well.

    • Add 500 µL of ethyl acetate to each well and mix thoroughly.

    • The organic layer can be separated and the crude products purified by high-throughput methods.

Data Presentation: Representative Ether Library Synthesis

WellAlkyl HalideProduct StructureYield (%)Purity (%)
B1Benzyl BromideC₆H₅CH₂OCH₂(C₃H₃N₂O)-CH₃78>95
B2Ethyl IodideCH₃CH₂OCH₂(C₃H₃N₂O)-CH₃72>95
B3Propargyl BromideHC≡CCH₂OCH₂(C₃H₃N₂O)-CH₃81>96
B44-Methoxybenzyl Chloride4-CH₃OC₆H₄CH₂OCH₂(C₃H₃N₂O)-CH₃75>97

Causality and Self-Validation in Protocols

The presented protocols are designed for robustness and reproducibility. The choice of reagents and conditions is based on established chemical principles to ensure high conversion and clean reactions, which are critical for parallel synthesis.

  • Esterification: The use of DIC as a coupling agent is advantageous as the urea byproduct is often insoluble in the reaction solvent, facilitating its removal. DMAP is a highly effective acylation catalyst that accelerates the reaction, allowing for milder conditions and shorter reaction times.

  • Etherification: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the alkoxide, leaving the nucleophilic oxygen more reactive. Heating is employed to drive the S(_N)2 reaction to completion, especially with less reactive alkyl halides.

To ensure the integrity of the synthesized libraries, it is imperative to perform quality control on a representative selection of the compounds. This typically involves LC-MS analysis to confirm the identity (mass) and purity of the products. For a more detailed structural confirmation, ¹H NMR can be performed on selected library members.

Visualization of Key Chemical Transformations

Chemical_Transformations cluster_ester Esterification cluster_ether Etherification start_ester This compound product_ester Ester Derivative start_ester->product_ester Acylation reagent_ester R-COOH DIC, DMAP reagent_ester->product_ester start_ether This compound product_ether Ether Derivative start_ether->product_ether Alkylation reagent_ether 1. NaH 2. R'-X reagent_ether->product_ether

Caption: Key esterification and etherification reactions.

Conclusion

This compound is a highly effective and versatile building block for the parallel synthesis of compound libraries in drug discovery. The protocols detailed in this application note provide a robust framework for the efficient generation of diverse ester and ether derivatives. By leveraging the strategic advantages of the 1,2,4-oxadiazole scaffold and the power of high-throughput chemistry, researchers can significantly accelerate the identification of novel bioactive molecules.

References

  • Jasińska, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
  • Pinga, S. (2022). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials.
  • Kaur, R., et al. (2021). Advancement in Chemistry and Recent Medicinal Importance of Oxadiazole.
  • Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][10] OXAZIN-4-YL) ACETATE DERIVATIVES. RASAYAN Journal of Chemistry, 14(1), 166-170. [Link]
  • Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 22(12), 2097. [Link]
  • SpiroChem. (n.d.).
  • Vitale, P., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(22), 5443. [Link]
  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt. [Link]
  • Bora, R. O., et al. (2014).[1][5][10]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369. [Link]
  • Kumar, A., et al. (2024). UNRAVELING THE POTENTIAL, A COMPREHENSIVE ANALYSIS OF COMBINATORIAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]
  • Parumala, S. K. R., & Vangala, V. R. (2018). Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1Hindazole. Biomedical Journal of Scientific & Technical Research, 1(7). [Link]
  • Dolle, R. E. (2005). Comprehensive Survey of Combinatorial Library Synthesis: 2004.
  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 533-541. [Link]
  • American Chemical Society. (2023). Parallel synthesis of complex heterocycles as a strategy to explore chemical diversity in drug discovery. ACS Fall 2023. [Link]
  • Scarpino, A., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(3), 376-395. [Link]
  • Sharma, A., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, 355(8), e2200123. [Link]

Sources

Application Notes & Protocols: (5-Methyl-1,2,4-oxadiazol-3-yl)methanol as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Niche Oxadiazole

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, but its potential in materials science remains an area of burgeoning interest. While the broader class of oxadiazole derivatives has seen significant application, specific isomers and substituted variants like (5-Methyl-1,2,4-oxadiazol-3-yl)methanol are less explored. This guide serves as a detailed exploration into the prospective applications of this compound as a functional building block for advanced materials. Drawing from the established properties of the oxadiazole family, we will provide a scientifically grounded rationale and detailed protocols for leveraging this compound in the development of corrosion inhibitors, components for organic electronics, and precursors for energetic materials. Our objective is to equip researchers and materials scientists with the foundational knowledge and practical methodologies to investigate and unlock the full potential of this intriguing molecule.

Rationale for Application: The Structural and Electronic Attributes of this compound

The promise of this compound in materials science stems from the intrinsic properties of the 1,2,4-oxadiazole ring, further functionalized with a methyl and a hydroxymethyl group. The 1,2,4-oxadiazole core is an aromatic, electron-deficient heterocycle, which imparts several key characteristics:

  • High Thermal and Chemical Stability: The aromatic nature of the oxadiazole ring contributes to its robustness, a desirable trait for materials intended for use in demanding environments.

  • Electron-Withdrawing Character: This property is particularly valuable in the design of electron-transporting materials for organic light-emitting diodes (OLEDs).[1][2][3]

  • Coordinating Ability: The nitrogen and oxygen atoms in the ring can act as coordination sites for metal ions, which is the basis for its application in corrosion inhibition, where it can form a protective film on metal surfaces.[4][5][6]

  • High Nitrogen and Oxygen Content: This characteristic is a key factor in the formulation of high-energy materials, contributing to a favorable oxygen balance and high heat of formation.[7][8][9][10]

The substituents on the oxadiazole ring in the title compound offer further advantages:

  • Hydroxymethyl Group (-CH₂OH): This functional group is a versatile handle for further chemical modification. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, or used in condensation reactions to graft the molecule onto polymer backbones or other substrates. This is a key feature for creating functional polymers and tailored material surfaces.

  • Methyl Group (-CH₃): The methyl group can influence the solubility and electronic properties of the molecule. In the context of energetic materials, even a simple methyl group can impact sensitivity and detonation performance.[11][12]

These combined features make this compound a highly attractive, yet underutilized, building block for a new generation of advanced materials.

Proposed Application I: Corrosion Inhibition

Scientific Rationale: Oxadiazole derivatives have demonstrated exceptional performance as corrosion inhibitors for various metals, including mild steel and copper-based alloys, in corrosive environments like acidic solutions and seawater.[4][5] Their mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. The nitrogen and oxygen atoms of the oxadiazole ring are believed to be the primary sites for coordination with the metal surface.

We hypothesize that this compound can function as an effective corrosion inhibitor. The hydroxymethyl group could potentially enhance its solubility in aqueous media and provide an additional point of interaction with the metal surface.

Protocol 2.1: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Methods

This protocol outlines the steps to assess the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution.

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat with EIS capabilities

  • Glass corrosion cell

  • This compound

  • 1 M Hydrochloric acid (HCl) solution

  • Acetone, distilled water, emery paper

Experimental Workflow:

Caption: Workflow for evaluating corrosion inhibition.

Step-by-Step Procedure:

  • Electrode Preparation: Mechanically polish the mild steel coupons with a series of emery papers (up to 1200 grit), then degrease with acetone, rinse with distilled water, and dry.

  • Electrolyte Preparation: Prepare a 1 M HCl solution. Create a series of test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl.

  • Electrochemical Cell Setup: Assemble the three-electrode corrosion cell with the prepared mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 30 minutes.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude sinusoidal voltage (e.g., 10 mV).

  • Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Analysis:

    • From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

    • From the potentiodynamic polarization curves (Tafel plots), determine the corrosion current density (Icorr). Calculate the IE% using: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100

    • Analyze the shift in the corrosion potential (Ecorr) to classify the inhibitor type.

    • Investigate the adsorption mechanism by fitting the data to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin).

Expected Outcome: A high inhibition efficiency that increases with the concentration of this compound would indicate its effectiveness as a corrosion inhibitor.

Proposed Application II: Organic Electronics

Scientific Rationale: The 1,3,4-oxadiazole moiety is a well-established building block for electron-transporting materials in OLEDs due to its electron-deficient nature and high thermal stability.[1][2][3] Although our target molecule is a 1,2,4-oxadiazole, this isomer also possesses electron-withdrawing characteristics that could be beneficial for electron transport. The hydroxymethyl group provides a convenient point for derivatization, allowing the molecule to be incorporated into larger conjugated systems or polymers, which is a common strategy to enhance the performance of OLED materials.[13]

Protocol 3.1: Synthesis of a Phenyl-Substituted Derivative for OLED Application

To evaluate its potential in OLEDs, this compound can be derivatized to a more conjugated structure. This protocol describes a proposed synthesis of 5-Methyl-3-(phenoxymethyl)-1,2,4-oxadiazole.

Materials and Equipment:

  • This compound

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Dry Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis, magnetic stirrer, TLC plates

  • Column chromatography setup (silica gel)

Reaction Scheme (Mitsunobu Reaction):

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent), phenol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in dry THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 5-Methyl-3-(phenoxymethyl)-1,2,4-oxadiazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Further Evaluation: The synthesized derivative can then be evaluated for its thermal (TGA, DSC) and photophysical (UV-Vis absorption, photoluminescence) properties. Its electron-transporting capabilities can be assessed by fabricating a simple OLED device and measuring its performance characteristics (current density-voltage-luminance (J-V-L), external quantum efficiency).

Proposed Application III: Precursor for Energetic Materials

Scientific Rationale: The high nitrogen and oxygen content of the oxadiazole ring makes it a valuable component in the design of energetic materials.[7][8][9][14] Specifically, 1,2,4-oxadiazole derivatives have been explored as backbones for new explosives and propellants with a good balance of performance and sensitivity.[11][12][15] The hydroxymethyl group in this compound is a prime site for nitration to introduce energetic nitro groups (-ONO₂).

Protocol 4.1: Synthesis of an Energetic Nitrate Ester

This protocol describes the nitration of this compound to form the corresponding nitrate ester, a potential energetic material. Caution: This synthesis involves highly energetic materials and should only be performed by trained professionals in a suitable laboratory with appropriate safety precautions (blast shields, personal protective equipment).

Materials and Equipment:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice-salt bath

  • Standard glassware for synthesis, magnetic stirrer

  • Apparatus for remote handling if available

Reaction Scheme:

Step-by-Step Procedure:

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath.

  • Dissolve this compound in a minimal amount of dichloromethane.

  • Slowly and carefully add the solution of the starting material to the cold, stirred nitrating mixture, ensuring the temperature does not rise above 5-10 °C.

  • After the addition is complete, stir the mixture at low temperature for a specified time (e.g., 1-2 hours).

  • Very carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product into dichloromethane.

  • Wash the organic layer with cold water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure at low temperature to yield the crude energetic nitrate ester.

  • Do not attempt to purify by distillation. Recrystallization from a suitable solvent system may be possible but requires extreme caution.

  • Characterize the product using appropriate techniques for energetic materials (e.g., remote NMR, IR spectroscopy).

Evaluation of Energetic Properties:

The synthesized energetic material should be characterized for its key properties:

  • Density: Measured by gas pycnometry.

  • Thermal Stability: Determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sensitivity: Impact and friction sensitivity tests (e.g., using a drop-weight apparatus and a friction tester).

  • Detonation Performance: Theoretical detonation velocity and pressure can be calculated using specialized software (e.g., EXPLO5) based on the calculated heat of formation and measured density.

Data Summary Table:

PropertyMethodExpected Outcome
DensityGas PycnometryHigh density is desirable for good detonation performance.
Decomposition Temp.DSC/TGAA high decomposition temperature indicates good thermal stability.
Impact SensitivityDrop-weight TestLow sensitivity (higher drop height) is crucial for safety.
Friction SensitivityFriction TestLow sensitivity (higher friction force) is important for safe handling.
Detonation Velocity (Calculated)EXPLO5High velocity indicates high performance.
Detonation Pressure (Calculated)EXPLO5High pressure indicates high performance.

Synthesis of this compound

While this guide focuses on applications, a reliable source of the starting material is essential. A plausible synthetic route, based on established oxadiazole synthesis, is outlined below.

Synthesis_of_Target_Molecule A Acetamidoxime C Intermediate Acyl Amidoxime A->C + B B Methoxyacetyl chloride D 3-(Methoxymethyl)-5-methyl-1,2,4-oxadiazole C->D Heat (Cyclization) F This compound D->F + E (Demethylation) E BBr₃

Caption: Plausible synthetic route to the title compound.

Protocol 5.1: Proposed Synthesis

  • Acylation: React acetamidoxime with methoxyacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane) at low temperature to form the O-acyl amidoxime intermediate.

  • Cyclization: Heat the intermediate product in a high-boiling solvent (e.g., xylene or toluene) to induce thermal cyclization to 3-(Methoxymethyl)-5-methyl-1,2,4-oxadiazole.

  • Demethylation: Treat the resulting methoxy ether with a demethylating agent such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperature to cleave the methyl ether and yield the final product, this compound.

  • Purification: Purify the final product using column chromatography or recrystallization.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the development of novel functional materials. Its unique combination of a stable, electron-deficient heterocyclic core and a versatile hydroxymethyl functional group makes it an ideal candidate for systematic investigation in corrosion inhibition, organic electronics, and energetic materials science. The protocols and rationales presented in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this molecule. Future work should focus on the experimental validation of these proposed applications, the synthesis of a wider range of derivatives, and the establishment of clear structure-property relationships. Such efforts will undoubtedly pave the way for the integration of this and similar under-explored oxadiazole derivatives into the next generation of high-performance materials.

References

  • ResearchGate. (n.d.). Inhibiting effects of some oxadiazole derivatives on the corrosion of mild steel in perchloric acid solution | Request PDF.
  • JACS Directory. (2016, October 7). Inhibition of Oxadiazole Derivatives for the Control of Corrosion of Copper-Nickel Alloy in Sea Water.
  • RSC Publishing. (n.d.). 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions.
  • Taylor & Francis. (n.d.). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes: Molecular Physics.
  • ResearchGate. (2025, August 7). theoretical investigation on corrosion inhibition effect of oxadiazoles: dft calculations.
  • PubMed Central (PMC). (2019, July 16). Metal Complexes of Oxadiazole Ligands: An Overview.
  • ResearchGate. (2025, August 6). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Dual Nature of Oxadiazoles: From High-Tech Electronics to Biomedical Promise.
  • Semantic Scholar. (2022, July 18). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes.
  • Frontiers. (n.d.). 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials.
  • ScienceDirect. (2009, March 1). Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H2SO4.
  • ResearchGate. (2025, July 29). (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties.
  • CoLab. (2024, March 7). Energetic 1,2,4-oxadiazoles: synthesis and properties | Russian Chemical Reviews.
  • PubMed. (2020, February 20). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance.
  • ResearchGate. (2025, August 7). Combination of 1,2,4‐Oxadiazole and 1,2,5‐Oxadiazole Moieties for the Generation of High‐Performance Energetic Materials.
  • Frontiers. (2020, February 20). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][4] OXAZIN-4-YL) ACETATE DERIV.
  • ResearchGate. (2025, August 6). (PDF) SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B][2][4] OXAZIN-4-YL) ACETATE DERIVATIVES.
  • New Journal of Chemistry (RSC Publishing). (n.d.). 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship.
  • ResearchGate. (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials.
  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
  • PubMed Central (PMC). (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • PubMed Central (PMC). (n.d.). Functional Aromatic Poly(1,3,4-Oxadiazole-Ether)s with Benzimidazole Pendants: Synthesis, Thermal and Dielectric Studies.
  • MDPI. (n.d.). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies.
  • PubMed Central (PMC). (n.d.). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol.
  • ResearchGate. (2024, October 28). (PDF) Oxadiazole in Material and Medicinal Chemistry.
  • MDPI. (n.d.). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials.
  • MDPI. (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The following sections provide a recommended synthetic strategy, detailed troubleshooting guides in a question-and-answer format, step-by-step experimental protocols, and mechanistic insights.

Recommended Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most reliably achieved through a multi-step process that builds the 1,2,4-oxadiazole core first, followed by a functional group transformation to yield the desired primary alcohol. This approach allows for purification of intermediates and generally leads to higher overall yields and purity compared to strategies attempting to carry the hydroxymethyl group through the cyclization.

The proposed workflow involves three key stages:

  • Formation of the Amidoxime: Synthesis of N-hydroxyacetamidine from acetonitrile.

  • Heterocycle Formation: Cyclization of N-hydroxyacetamidine with an appropriate C2-synthon (diethyl oxalate) to form an ester-substituted 1,2,4-oxadiazole.

  • Reduction: Selective reduction of the ester to the target primary alcohol.

G cluster_start Starting Materials cluster_step1 Stage 1: Amidoxime Formation cluster_step2 Stage 2: Cyclization cluster_step3 Stage 3: Reduction SM1 Acetonitrile Proc1 Synthesize N-Hydroxyacetamidine SM1->Proc1 SM2 Hydroxylamine SM2->Proc1 SM3 Diethyl Oxalate Proc2 One-Pot Acylation & Cyclodehydration SM3->Proc2 Int1 N-Hydroxyacetamidine (Acetamidoxime) Proc1->Int1 Int1->Proc2 Int2 Ethyl 5-Methyl-1,2,4-oxadiazole-3-carboxylate Proc2->Int2 Proc3 Selective Ester Reduction Int2->Proc3 FinalProduct This compound Proc3->FinalProduct

Caption: Recommended three-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Stage 1: Synthesis of N-Hydroxyacetamidine

Question 1: My yield of N-hydroxyacetamidine from acetonitrile is consistently low (<60%). What are the likely causes and how can I improve it?

Answer: Low yields in this step often stem from three primary factors: incomplete reaction, improper base handling, or suboptimal workup.

  • Potential Cause 1: Inefficient Base Generation. The reaction requires the free base of hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride using a strong base like sodium ethoxide. If the sodium ethoxide solution is old or prepared incorrectly, or if an insufficient amount is used, the reaction will be incomplete.

    • Solution: Use freshly prepared sodium ethoxide. Ensure all reagents and solvents (ethanol) are anhydrous, as water can consume the base. A slight excess of the base can be beneficial. A published procedure with an 81% yield uses a 21% v/v sodium ethanol solution added over 1 hour to a solution of hydroxylamine hydrochloride.[1]

  • Potential Cause 2: Suboptimal Reaction Time and Temperature. This reaction is slow at room temperature. Insufficient reaction time or temperature will lead to a low conversion of the starting nitrile.

    • Solution: After an initial stirring period at room temperature (e.g., 2 hours), the reaction mixture should be gently heated. A common protocol involves heating at 40°C for 48 hours to drive the reaction to completion.[1][2]

  • Potential Cause 3: Product Loss During Workup. N-hydroxyacetamidine is a polar, water-soluble compound. Product can be lost during filtration or extraction if not handled carefully.

    • Solution: After removing the solvent under reduced pressure, allow the crude residue to stand and crystallize. When performing chromatographic purification, ensure the crude product is properly adsorbed onto silica. A dichloromethane:methanol (9:1) eluent system is effective for purification.[1]

Stage 2: Cyclization to Ethyl 5-Methyl-1,2,4-oxadiazole-3-carboxylate

Question 2: I am observing a very low yield, or no formation, of the desired 1,2,4-oxadiazole during the cyclization step. What is going wrong?

Answer: This is the most critical and often lowest-yielding part of the synthesis. Failure here is typically due to issues with the O-acylamidoxime intermediate formation or its subsequent cyclization.[3]

  • Potential Cause 1: Ineffective Acylation/Cyclization Conditions. The choice of base and solvent is paramount for promoting the two-stage, one-pot reaction of the amidoxime with the ester (diethyl oxalate).[4] Traditional methods often require harsh conditions or multiple steps.

    • Solution: Employ a superbasic medium like NaOH in DMSO. This system has been shown to be highly efficient for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and esters at room temperature.[5] The base promotes both the initial O-acylation and the subsequent intramolecular cyclocondensation.[4]

  • Potential Cause 2: Degradation of N-Hydroxyacetamidine. Amidoximes can be unstable, particularly under harsh heating or acidic/basic conditions, leading to decomposition or dehydration back to the nitrile.[6]

    • Solution: Use freshly prepared N-hydroxyacetamidine. If it has been stored, check its purity by NMR before use. The adoption of mild, room-temperature reaction conditions, such as the NaOH/DMSO system, minimizes the risk of degradation.[4]

  • Potential Cause 3: Competing Side Reactions. The O-acylamidoxime intermediate is the key branch point. If it does not cyclize efficiently, it can hydrolyze back to the starting materials (if water is present) or undergo other rearrangements.

    • Solution: Ensure anhydrous conditions. The one-pot NaOH/DMSO protocol is advantageous as it drives the reaction forward efficiently, minimizing the lifetime of the intermediate and thus the opportunity for side reactions.[5]

Question 3: My TLC plate shows multiple spots, and the crude NMR is complex. What are the possible side products?

Answer: A complex reaction mixture indicates that the cyclization is not proceeding cleanly. Likely side products include:

  • Unreacted Starting Materials: N-hydroxyacetamidine and diethyl oxalate.

  • O-Acylamidoxime Intermediate: The reaction may have stalled after the initial acylation but before the cyclodehydration. This is more common in less effective base/solvent systems.

  • Hydrolysis Products: If moisture is present, diethyl oxalate can hydrolyze to its corresponding acid, and the intermediate or final product can also be susceptible to hydrolysis.

  • Amidoxime Dehydration Product: Acetamidoxime can dehydrate to form acetonitrile.[6]

Troubleshooting Workflow:

G Start Low Yield in Cyclization Check_Amidoxime Is N-Hydroxyacetamidine fresh and pure? Start->Check_Amidoxime Check_Conditions Using optimal Base/Solvent? (e.g., NaOH/DMSO) Check_Amidoxime->Check_Conditions Yes Sol_Amidoxime Action: Re-synthesize or purify N-Hydroxyacetamidine. Check_Amidoxime->Sol_Amidoxime No Check_Anhydrous Are conditions strictly anhydrous? Check_Conditions->Check_Anhydrous Yes Sol_Conditions Action: Switch to NaOH/DMSO system at room temperature. Check_Conditions->Sol_Conditions No Check_Anhydrous->Start Yes (Re-evaluate other params) Check_Anhydrous->Sol_Conditions No Sol_Anhydrous Action: Dry all solvents and glassware. Run under inert atmosphere.

Caption: Troubleshooting logic for low cyclization yield.

Stage 3: Reduction to this compound

Question 4: The reduction of the ethyl ester is either incomplete or leads to decomposition of the oxadiazole ring. How can I fix this?

Answer: The key to this step is selecting a reducing agent that is reactive enough to reduce the ester but not so harsh that it cleaves the N-O bond of the heterocycle.

  • Potential Cause 1: Incorrect Reducing Agent. Strong hydrides like Lithium Aluminium Hydride (LiAlH₄) can readily cleave the relatively weak N-O bond in the 1,2,4-oxadiazole ring, leading to a complex mixture of decomposition products.

    • Solution: Use a milder reducing agent. Lithium borohydride (LiBH₄) is the reagent of choice for this transformation. It is strong enough to reduce esters to alcohols but is significantly less reactive towards the oxadiazole core than LiAlH₄. A similar reduction of an ester on an oxazole ring proceeds in high yield using LiBH₄ in a THF/MeOH solvent system.[7]

  • Potential Cause 2: Suboptimal Temperature. Even with LiBH₄, excessive heat can promote side reactions.

    • Solution: The reaction should be started at room temperature with portion-wise addition of the LiBH₄ to control any initial exotherm. The mixture can then be gently heated (e.g., to 55°C) to ensure the reaction goes to completion overnight.[7]

  • Potential Cause 3: Improper Workup/Quench. The workup is critical for stopping the reaction and removing boron salts. An improper quench can lead to product degradation or isolation difficulties.

    • Solution: Cool the reaction mixture to room temperature before quenching. A careful quench with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by the addition of solid NH₄Cl, is an effective method to neutralize any remaining hydride and precipitate boron salts, which can then be filtered off.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Hydroxyacetamidine [1][2]

  • To a solution of hydroxylamine hydrochloride (35 g, 0.5 mol) in ethanol (200 mL), add a phenolphthalein indicator.

  • Slowly add a 21% v/v solution of sodium ethoxide in ethanol (324 mL) over 1 hour. A precipitate of NaCl will form.

  • Stir the mixture for 3 hours at room temperature.

  • Add acetonitrile (13.8 g, 0.336 mol) and continue stirring at room temperature for 2 hours.

  • Heat the reaction mixture to 40°C and maintain for 48 hours.

  • Cool the mixture to room temperature and filter to remove the NaCl precipitate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Allow the oily residue to stand at room temperature for 48 hours to crystallize.

  • Dissolve the crude solid in methanol (1 L), adsorb onto silica gel, and purify by column chromatography (9:1 Dichloromethane:Methanol) to yield N-hydroxyacetamidine as a white solid.

Protocol 2: One-Pot Synthesis of Ethyl 5-Methyl-1,2,4-oxadiazole-3-carboxylate [4][5]

  • To a solution of N-hydroxyacetamidine (7.4 g, 0.1 mol) in anhydrous DMSO (200 mL), add powdered NaOH (4.8 g, 0.12 mol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add diethyl oxalate (16.1 g, 0.11 mol) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting amidoxime is consumed.

  • Once complete, pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the target ester.

Protocol 3: Reduction to this compound [7]

  • Dissolve Ethyl 5-Methyl-1,2,4-oxadiazole-3-carboxylate (15.6 g, 0.1 mol) in a 2:1 mixture of THF:Methanol (300 mL).

  • At room temperature, add Lithium borohydride (LiBH₄) (3.3 g, 0.15 mol) in small portions.

  • Heat the resulting mixture to 55°C and stir overnight.

  • Cool the reaction to room temperature.

  • Carefully add saturated aqueous NH₄Cl solution (20 mL) followed by solid NH₄Cl (20 g) to quench the reaction.

  • Concentrate the mixture under reduced pressure to remove most of the solvent.

  • Dilute the residue with Ethyl Acetate (300 mL). Filter off the precipitated salts and wash them with hot Ethyl Acetate (2 x 50 mL).

  • Combine the filtrates, dry over Na₂SO₄, and evaporate the solvent.

  • Purify the crude alcohol by column chromatography.

Data Summary Table

StepKey ReagentsSolventTemperatureTimeTypical Yield
1. Amidoxime Formation Acetonitrile, NH₂OH·HCl, NaOEtEthanol40°C48 h~80%[1]
2. Cyclization N-Hydroxyacetamidine, Diethyl Oxalate, NaOHDMSORoom Temp.12-16 h60-85%[4][5]
3. Reduction Oxadiazole Ester, LiBH₄THF/Methanol55°COvernight>70%[7]

Mechanistic Insights: Base-Catalyzed Oxadiazole Formation

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an ester in a basic medium proceeds via a two-step sequence: O-acylation followed by an intramolecular cyclodehydration. The base plays a crucial role in both steps.

Caption: Mechanism of base-catalyzed 1,2,4-oxadiazole synthesis.

References

  • Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2021).
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021).
  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). MDPI. [Link]
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2013).
  • Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. (2020). Royal Society of Chemistry. [Link]
  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2012).
  • SYNTHESIS AND CHARACTERIZATION OF N-ALKYL HYDROXYACETAMIDES. (2000).
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2013).
  • Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). Taylor & Francis Online. [Link]
  • Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2015). Royal Society of Chemistry. [Link]
  • Synthesis of 1,2,4-oxadiazoles (a review). (2005).
  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020).
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][8][9] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry. [Link]

Sources

Technical Support Center: Purification of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. As a key heterocyclic building block in medicinal chemistry and drug development, obtaining this compound in high purity is critical for the success of subsequent synthetic steps and biological assays. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols based on established chemical principles and field-proven insights.

Section 1: Understanding the Molecule: Physicochemical Properties

Before troubleshooting purification, it is essential to understand the inherent properties of this compound. The 1,2,4-oxadiazole ring is known for its excellent thermal and chemical stability, which provides a degree of robustness during purification procedures.[1][2] The primary alcohol moiety (-CH₂OH), however, introduces polarity and a hydrogen-bonding capability that dictates its solubility and chromatographic behavior.

PropertyValueSource/Rationale
Molecular Formula C₄H₆N₂O₂Chemical structure
Molecular Weight 114.10 g/mol Calculation
Appearance Typically a white to off-white solidGeneral observation for similar small organic molecules.[3]
Thermal Stability High; oxadiazole rings are generally thermostable.[4][5]The heterocyclic core is aromatic and resistant to degradation at typical purification temperatures.
Chemical Stability Stable under neutral and mildly acidic/basic conditions.1,2,4-oxadiazoles are used as bioisosteres for esters and amides due to their metabolic stability.[2]
Solubility Profile Soluble in methanol, ethyl acetate; sparingly soluble in water and non-polar solvents like hexanes.Inferred from its polar alcohol group and moderately polar heterocyclic core.[3][6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an oil or a waxy solid, and I can't get it to crystallize. What should I do?

Probable Cause: This is often due to the presence of residual solvents or low-melting point impurities that are plasticizing your product and inhibiting the formation of a crystal lattice.

Solution: Trituration

Trituration is the ideal first step to remove these types of impurities and induce crystallization. The goal is to find a solvent in which your desired compound is poorly soluble, but the impurities are highly soluble.

Step-by-Step Protocol:

  • Place the crude oil/waxy solid in a flask.

  • Add a small volume of a non-polar solvent. Dichloromethane, diethyl ether, or a mixture of hexanes and ethyl acetate (e.g., 4:1) are excellent starting points.

  • Using a spatula or glass rod, vigorously scratch and stir the mixture. The mechanical agitation breaks up the oil and encourages nucleation, while the solvent washes away soluble impurities.

  • If the product solidifies, continue stirring for 15-30 minutes.

  • Isolate the resulting solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

Causality: The mechanical energy from scratching provides the activation energy needed for nucleation. The solvent selectively dissolves impurities, effectively increasing the purity of the remaining material until it can form a stable crystal lattice.

Q2: I'm seeing poor separation and significant tailing during silica gel column chromatography. How can I fix this?

Probable Cause: The combination of the basic nitrogen atoms in the oxadiazole ring and the polar hydroxyl group can lead to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes band broadening and tailing, which ruins separation.

Solution 1: Optimize the Mobile Phase

  • Increase Polarity Gradually: A common mistake is using an eluent that is too polar, which washes everything off the column too quickly. Start with a less polar system (e.g., 70:30 Hexanes:Ethyl Acetate) and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis.

  • Add a Polar Modifier: To mitigate the interaction with acidic silica, add a small amount (0.5-1%) of methanol to your mobile phase. Methanol is highly polar and will compete with your compound for binding sites on the silica, resulting in sharper peaks and better elution.

Solution 2: Deactivate the Stationary Phase

  • If tailing persists, you can add 0.5-1% triethylamine (NEt₃) to your mobile phase. This basic additive will neutralize the acidic sites on the silica gel, preventing your compound from sticking. Caution: Ensure this is compatible with your compound's stability.

Workflow for Optimizing Chromatography

G start Crude Sample tlc Run TLC with Hexanes: Ethyl Acetate (e.g., 1:1) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc high_rf High Rf (Rf > 0.6) Spots not separated eval_tlc->high_rf No low_rf Low Rf (Rf < 0.1) Compound at baseline eval_tlc->low_rf No tailing Streaking or Tailing eval_tlc->tailing No good_rf Good Separation (Rf ≈ 0.2-0.4) eval_tlc->good_rf Yes dec_polar Decrease Polarity (e.g., 2:1 Hex:EtOAc) high_rf->dec_polar inc_polar Increase Polarity (e.g., 1:2 Hex:EtOAc) low_rf->inc_polar add_mod Add Modifier (0.5% MeOH in eluent) tailing->add_mod run_col Run Column good_rf->run_col dec_polar->tlc inc_polar->tlc add_mod->tlc

Caption: Workflow for optimizing TLC before column chromatography.

Q3: My recrystallization attempt resulted in very low yield. What went wrong?

Probable Cause: The most likely reason is the selection of a suboptimal solvent. An ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. If the compound has significant solubility at room temperature or in the cold solvent, it will remain in the mother liquor, leading to poor recovery.

Solution: Systematic Solvent Screening

Perform a small-scale test to find the best solvent or solvent system before committing your entire batch.

Solvent SystemBoiling Point (°C)PolarityRationale & Expected Behavior
Ethanol/Water ~78-100HighThe compound should dissolve in hot ethanol. Water is an anti-solvent; adding it dropwise to the hot ethanolic solution until turbidity appears, then clarifying with a drop of ethanol, often yields excellent crystals upon cooling.
Ethyl Acetate/Hexanes ~60-77Medium/Non-polarDissolve the compound in a minimum amount of hot ethyl acetate. Add hexanes (anti-solvent) slowly until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
Isopropanol 82Medium-HighA single-solvent system that often works well. Its higher boiling point allows for a greater solubility difference between hot and cold conditions compared to ethanol.

Step-by-Step Protocol for Screening:

  • Place ~20-30 mg of your crude material into three separate test tubes.

  • To each tube, add one of the potential solvents (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, vortexing after each drop.

  • Observation 1: If the compound dissolves easily at room temperature, the solvent is unsuitable for single-solvent recrystallization. It may, however, be the "solvent" part of a two-solvent system.

  • Observation 2: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and let it cool slowly to room temperature, then place it in an ice bath.

  • Observation 3: The ideal solvent is the one that produces a large number of high-quality crystals upon cooling. If no crystals form, try scratching the inside of the tube with a glass rod.

This systematic approach, as outlined by crystallization experts, ensures you select a solvent that provides a steep solubility curve, maximizing yield.[7]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most likely impurities in my sample?

    • A: Common impurities originate from the synthesis. If you are preparing it from an amidoxime and an acid derivative, you may have unreacted starting materials. If using a dehydrating or coupling agent for cyclization (like POCl₃ or EDC), byproducts from these reagents may be present.[3][8] Incomplete cyclization can also lead to N-acylamidoxime intermediates.

  • Q: How do I confirm the purity of my final product?

    • A: A combination of techniques is best.

      • ¹H NMR: Look for the absence of impurity signals. The integration of your product's peaks should correspond to the expected proton ratios.

      • LC-MS: This is a highly sensitive method to detect trace impurities. A pure sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio.

      • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • Q: What is the best way to store purified this compound?

    • A: The compound is generally stable.[1][2] However, as a good laboratory practice, it should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to prevent any potential slow degradation.[9]

Purification Strategy Decision Tree

G start Crude Product purity_check Initial Purity Assessment (TLC / Crude NMR) start->purity_check decision What is the nature of the impurities? purity_check->decision polar_diff Impurities have very different polarity decision->polar_diff Significant Difference similar_polar Impurities have similar polarity to product decision->similar_polar Similar is_solid Is the crude product a solid? polar_diff->is_solid chromatography Perform Column Chromatography similar_polar->chromatography is_oil Crude is an oil or waxy solid is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate to Induce Crystallization is_oil->triturate triturate->recrystallize

Caption: Decision tree for selecting an initial purification method.

References

  • (PDF) Oxadiazole in Material and Medicinal Chemistry - ResearchGate. (n.d.).
  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing). (2025, April 17).
  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - NIH. (2025, October 29).
  • (PDF) Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - ResearchGate. (2025, August 9).
  • Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024, November 21).
  • RSC Medicinal Chemistry. (2025, November 3).
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.).
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][5] OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry. (n.d.).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH. (n.d.).
  • Determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1, 5-a]quinoxalin-4(5H)-one in Serum by High-Performance Liquid Chromatography - PubMed. (n.d.).
  • Solid-phase Synthesis of 5-isoxazol-4-yl-[1][4][5]oxadiazoles - PubMed. (2004, March 5).
  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][4][10]OXAZABOROLE-BORANE COMPLEX - Organic Syntheses Procedure. (n.d.).
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (2024, November 21).
  • (5-Methyl-1,3,4-oxadiazol-2-yl)methanol - Achmem. (n.d.).
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28).
  • Development and application of HPTLC method for estimation of Rivaroxaban and Aspirin in bulk drug and in-house tablet form - ACG Publications. (2022, December 30).
  • (PDF) 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis - ResearchGate. (n.d.).

Sources

Technical Support Center: Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic scaffolds. As a key building block in medicinal chemistry, the efficient synthesis of this compound is critical. However, the pathway is not without its challenges, often involving subtle side reactions that can significantly impact yield and purity.

This guide is structured as a series of troubleshooting questions and answers, reflecting the most common issues encountered in the laboratory. We will delve into the mechanistic underpinnings of these problems and provide validated, step-by-step protocols for their resolution.

Overview of the Primary Synthetic Route

The most reliable and scalable synthesis of this compound typically proceeds via a two-step sequence:

  • Heterocycle Formation: Cyclocondensation of an amidoxime precursor, such as ethyl 2-(hydroxyimino)-2-aminoacetate, with an acetylating agent (e.g., acetic anhydride) to form the stable intermediate, ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.

  • Functional Group Reduction: Chemoselective reduction of the ester moiety to the primary alcohol.

The following workflow diagram illustrates this common pathway.

G start_material Ethyl 2-(hydroxyimino)-2-aminoacetate + Acetic Anhydride intermediate Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate start_material->intermediate Step 1: Cyclocondensation final_product This compound intermediate->final_product Step 2: Reduction reducing_agent Reducing Agent (e.g., LiBH₄) reducing_agent->intermediate

Caption: Common two-step synthetic workflow.

Part 1: Troubleshooting the 1,2,4-Oxadiazole Ring Formation

This section addresses complications arising during the acylation of the amidoxime and the subsequent cyclodehydration to form the heterocyclic core.

Question 1.1: My yield of the oxadiazole ester is low, and I'm isolating a significant amount of a polar, acyclic byproduct. What is the likely side reaction?

Answer: This is the most frequent challenge in 1,2,4-oxadiazole synthesis and is almost always due to competitive N-acylation of the amidoxime starting material. Amidoximes are ambident nucleophiles, possessing two nucleophilic sites: the hydroxylamine oxygen (O-acylation) and the amino nitrogen (N-acylation).[1][2]

  • Productive Pathway (O-Acylation): Attack by the hydroxylamine oxygen on the acetylating agent forms the O-acyl amidoxime intermediate. This intermediate is primed for subsequent cyclodehydration to the desired 1,2,4-oxadiazole.

  • Side Reaction (N-Acylation): Attack by the more basic amino nitrogen forms an N-acyl amidoxime. This species is thermally stable and does not cyclize to the 1,2,4-oxadiazole, representing a synthetic dead-end that consumes starting material and complicates purification.[3]

The selectivity between these two pathways is highly dependent on the reaction conditions, particularly the pH. A widely accepted principle is that acidity favors O-acylation, while basic or neutral conditions can favor N-acylation .[4] Under acidic conditions, the more basic amino group is protonated and "masked," thereby enhancing the relative nucleophilicity of the hydroxylamine oxygen.[4]

G start Amidoxime + Ac₂O o_acyl O-Acyl Intermediate start->o_acyl O-Acylation (Productive Pathway) Favored by H⁺ n_acyl N-Acyl Intermediate (Acyclic Byproduct) start->n_acyl N-Acylation (Side Reaction) Competitive under neutral/basic conditions oxadiazole 1,2,4-Oxadiazole (Desired Product) o_acyl->oxadiazole Cyclization

Caption: Competing N- vs. O-acylation pathways.

Troubleshooting Protocol: Promoting Selective O-Acylation

This protocol is designed to maximize the formation of the O-acyl intermediate by performing the acylation under acidic conditions.

  • Reaction Setup: To a solution of ethyl 2-(hydroxyimino)-2-aminoacetate (1.0 eq) in glacial acetic acid (5-10 mL per gram of amidoxime), add acetic anhydride (1.1 - 1.5 eq) dropwise at 0-5 °C.

  • Acid Catalyst (Optional but Recommended): For less reactive systems, a catalytic amount of a strong acid like perchloric acid (HClO₄) can be added to the acetic acid prior to the anhydride.[4] Caution: Perchloric acid is a strong oxidizer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The subsequent cyclization is often achieved by heating this same mixture.

  • Cyclization: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate and formation of the oxadiazole.

  • Workup: Cool the mixture to room temperature and pour it slowly into ice-cold water. If the product precipitates, it can be collected by filtration. Otherwise, neutralize carefully with a base like saturated sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).

Question 1.2: My reaction seems to stop after forming the O-acyl intermediate. How do I drive the cyclization to completion?

Answer: The isolation of the O-acyl amidoxime indicates that the conditions are insufficient to overcome the activation energy for the cyclodehydration step. This is a common issue when the acylation is performed at low temperatures without a subsequent heating step. Cyclization can be induced either thermally or with the aid of a base.[5]

  • Thermal Cyclization: Simply heating the reaction mixture, often in a high-boiling solvent like toluene, xylene, or DMF, is sufficient to drive the elimination of water and ring closure.

  • Base-Mediated Cyclization: In cases where the intermediate is sensitive to high temperatures, a base can be used to facilitate the cyclization under milder conditions. The base deprotonates the hydroxyl group, initiating the ring-closing attack. Common systems include pyridine, or stronger bases like sodium tert-butoxide in DMSO.[5][6]

ParameterThermal CyclizationBase-Mediated Cyclization
Typical Conditions Toluene or Xylene, Reflux (110-140 °C)Pyridine (as solvent), 80-110 °C
Advantages Simple; avoids additional reagents.Milder temperatures possible; can be faster.
Disadvantages High temperatures may degrade sensitive substrates.Base may cause other side reactions; purification.
Best For Thermally robust molecules.Heat-sensitive substrates.

Part 2: Troubleshooting the Ester Reduction Step

This section focuses on challenges encountered during the conversion of the intermediate ester into the final target alcohol.

Question 2.1: The reduction of my oxadiazole ester resulted in a complex mixture, and I've lost the characteristic UV signature of the heterocycle. What could have happened?

Answer: This is a classic case of over-reduction leading to the cleavage of the heterocyclic ring. The N-O bond within the 1,2,4-oxadiazole ring is susceptible to reductive cleavage by powerful, non-selective reducing agents, particularly hydrides like lithium aluminum hydride (LiAlH₄). While potent, LiAlH₄ can attack the electrophilic carbon atoms of the ring, leading to fragmentation and a complex product mixture.

The key to success is chemoselectivity: using a reducing agent that is reactive enough to reduce the ester but mild enough to leave the N-O bond of the heterocycle intact.

Troubleshooting Protocol: Chemoselective Reduction

Lithium borohydride (LiBH₄) is an excellent choice for this transformation, as it is less reactive than LiAlH₄ and generally does not cleave the oxadiazole ring under controlled conditions.[7]

  • Reaction Setup: Dissolve the ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in a suitable anhydrous solvent like THF or a 2:1 mixture of THF:Methanol.[7]

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).

  • Addition of Reductant: Add lithium borohydride (LiBH₄, 2.0-2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm slowly to room temperature or heat gently to ~55 °C and stir overnight.[7] Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C and quench it very slowly and carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Solid NH₄Cl can also be added to manage the quench.[7]

  • Workup and Purification: After quenching, filter off any inorganic salts. The filtrate can be concentrated, and the residue partitioned between ethyl acetate and water. The organic layer is then dried and concentrated. The final product is typically purified by silica gel column chromatography.

Comparison of Reducing Agents
Reducing AgentTypical ConditionsSelectivity for Ester vs. RingComments
LiAlH₄ THF, 0 °C to RTLow High risk of ring cleavage. Not recommended.
LiBH₄ THF/MeOH, 0 °C to 55 °CHigh Recommended reagent . Good balance of reactivity and selectivity.[7]
NaBH₄ MeOH/THF, RT to RefluxModerate Generally too weak to reduce the ester efficiently but may work at high temperatures, increasing risk.
DIBAL-H Toluene/DCM, -78 °CHigh Can be used to reduce the ester to the aldehyde, but can proceed to the alcohol with excess equivalents. Requires strict temperature control.

References

  • Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5571. [Link]
  • Pace, A., & Buscemi, S. (2021).
  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 422-436. [Link]
  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review).
  • Sidneva, V. O., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]
  • Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][8] OXAZIN-4-YL) ACETATE DERIVATIVES. Rasayan Journal of Chemistry, 14(1), 166-170. [Link]
  • Bunton, C. A., et al. (1999). O-nucleophilic features of amidoximes in acyl group transfer reactions.
  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Broad-Spectrum Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Werbovetz, K. A., et al. (1992). Synthesis and biological evaluation of 5-thiocyanatomethyl- and 5-alkyl-3-aryl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry, 35(10), 1781-1787. [Link]
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9362-9377. [Link]
  • Comprehensive Organic Chemistry Transformations. (2015). N-Acylation Reactions of Amines.
  • Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(16), 2919-2924. [Link]
  • Mironov, M. A., et al. (2019). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 15, 230-236. [Link]
  • Al-Masoudi, N. A., et al. (2018). Efficient synthesis of novel conjugated 1,3,4-oxadiazole-peptides.
  • Nielson, D. G., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 425-462. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions in a direct, problem-solution format, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to troubleshoot and optimize this synthesis with confidence.

Section 1: Synthetic Strategy and Workflow

The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of the 1,2,4-oxadiazole core followed by functional group manipulation. The most common and scalable approach begins with the construction of an ester-substituted oxadiazole, which is subsequently reduced to the target primary alcohol. This strategy avoids handling potentially unstable or highly reactive intermediates and allows for straightforward purification.

The general workflow is outlined below:

Synthesis_Workflow SM Starting Materials: Acetamidoxime & Diethyl Oxalate Base Base-Mediated Cyclization SM->Base Step 1 Intermediate Intermediate: Ethyl 5-methyl-1,2,4- oxadiazole-3-carboxylate Base->Intermediate Purify1 Purification (Crystallization/ Chromatography) Intermediate->Purify1 Reduction Selective Ester Reduction Purify1->Reduction Step 2 Product Final Product: This compound Reduction->Product Purify2 Final Purification (Chromatography) Product->Purify2 Final Characterized Product Purify2->Final

Caption: Recommended two-step synthetic workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust method for constructing the 5-methyl-1,2,4-oxadiazole ring in this synthesis?

A1: The most widely applied and dependable method is the base-catalyzed condensation of an amidoxime with a carboxylic acid derivative.[1][2] For this specific target, the reaction between acetamidoxime and diethyl oxalate is ideal. Acetamidoxime provides the C5-methyl group, while diethyl oxalate provides the C3-ester functionality required for the subsequent reduction. This reaction proceeds via an intermediate O-acylamidoxime which undergoes in-situ cyclodehydration to form the stable oxadiazole ring.[1][3]

Q2: Which base is recommended for the initial cyclization reaction?

A2: A strong, non-nucleophilic base is required to facilitate the cyclodehydration step. For this reaction, sodium ethoxide (NaOEt) in absolute ethanol is an excellent choice. It can be generated in situ from sodium metal and ethanol, ensuring anhydrous conditions which are critical for preventing hydrolysis of the ester and intermediate. Alternatively, using a superbase system like NaOH or KOH in DMSO at room temperature has proven highly effective for one-pot syntheses of 1,2,4-oxadiazoles from esters and amidoximes.[3][4][5]

Q3: What are the best reducing agents for converting the ester to the primary alcohol without cleaving the oxadiazole ring?

A3: The 1,2,4-oxadiazole ring contains a weak O-N bond susceptible to cleavage by harsh reducing agents or conditions.[6] Therefore, a mild and selective reducing agent is crucial.

  • Recommended: Lithium borohydride (LiBH₄) in a mixed solvent system like THF/methanol is highly effective and selective for this transformation.[7] It readily reduces the ester while leaving the heterocyclic core intact.

  • Use with Caution: Lithium aluminum hydride (LiAlH₄) can be used but may lead to ring cleavage if the reaction is not carefully controlled at low temperatures (0 °C to -78 °C).

  • Not Recommended: Catalytic hydrogenation (e.g., H₂/Pd-C) is generally used to cleave the O-N bond of 1,2,4-oxadiazoles to form amidines and is unsuitable for this step.[6]

Q4: How can I effectively monitor the progress of each reaction step?

A4: Thin-Layer Chromatography (TLC) is the primary tool for monitoring.

  • Step 1 (Cyclization): Use a mobile phase like 30-50% ethyl acetate in hexanes. You should see the consumption of the polar acetamidoxime (baseline) and the formation of a new, less polar spot for the ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.

  • Step 2 (Reduction): Use a more polar mobile phase, such as 70-100% ethyl acetate in hexanes. You will observe the disappearance of the starting ester and the appearance of a more polar spot for the this compound product. Staining with potassium permanganate can help visualize the alcohol product. For definitive analysis, LC-MS is invaluable for confirming the masses of intermediates and the final product.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Logic cluster_p1 Issue 1 cluster_p2 Issue 2 cluster_p3 Issue 3 Start Problem Encountered P1 Low Yield in Cyclization Step P2 Incomplete Ester Reduction P3 Multiple Byproducts in Final Reaction C1a Cause: Wet Reagents/ Solvents P1->C1a C1b Cause: Insufficient Base or Low Temperature P1->C1b C2a Cause: Inactive or Insufficient Reducing Agent P2->C2a C2b Cause: Non-optimal Temperature P2->C2b C3a Cause: Oxadiazole Ring Cleavage P3->C3a C3b Cause: Hydrolysis of O-Acyl Intermediate P3->C3b S1a Solution: Use anhydrous solvents; generate base in situ. C1a->S1a S1b Solution: Increase base equivalents; gently heat reaction (e.g., to 40-50 °C). C1b->S1b S2a Solution: Use fresh LiBH₄; increase equivalents to 2.5-3.0. C2a->S2a S2b Solution: Add LiBH₄ at 0 °C, then allow to warm to RT and stir overnight. C2b->S2b S3a Solution: Use milder reductant (LiBH₄ over LiAlH₄); maintain low temperature. C3a->S3a S3b Solution: Ensure Step 1 goes to completion under anhydrous conditions. C3b->S3b

Caption: Logic map for troubleshooting common issues.

Issue 1: Low or no yield of the oxadiazole ester intermediate.

  • Question: My cyclization reaction is sluggish, and I'm recovering mostly starting material or seeing a complex mixture. What's wrong?

  • Answer: This is a common issue often related to reaction conditions.

    • Potential Cause 1: Presence of Water. Moisture will consume the strong base and can hydrolyze the diethyl oxalate and the O-acylamidoxime intermediate.

      • Solution: Ensure all glassware is oven-dried. Use absolute ethanol and freshly cut sodium metal to generate sodium ethoxide in situ. If using a pre-made solution, ensure it is anhydrous.

    • Potential Cause 2: Insufficiently Basic Conditions. The cyclodehydration of the O-acylamidoxime requires a strong base.

      • Solution: Ensure at least 2.0 equivalents of base are used relative to the limiting reagent. While the reaction often proceeds at room temperature, gentle heating to 40-50 °C can significantly accelerate the cyclization step once the initial acylation has occurred.

    • Potential Cause 3: Poor quality of Acetamidoxime. Acetamidoxime can degrade upon storage.

      • Solution: Use freshly prepared or commercially sourced acetamidoxime of high purity. Confirm its identity by ¹H NMR and melting point before use.

Issue 2: The final reduction of the ester is incomplete.

  • Question: After my workup, I see both my desired alcohol product and a significant amount of the starting ester. How can I drive the reaction to completion?

  • Answer: Incomplete reduction is typically due to the reactivity of the reducing agent or stoichiometry.

    • Potential Cause 1: Deactivated Reducing Agent. Lithium borohydride is moisture-sensitive.

      • Solution: Use a fresh bottle of LiBH₄. Weigh it quickly in a dry atmosphere (glove box or nitrogen bag) and add it to the reaction under an inert atmosphere.

    • Potential Cause 2: Insufficient Equivalents. While the stoichiometry is 2:1 (hydride:ester), an excess is often required to ensure completion.

      • Solution: Increase the equivalents of LiBH₄ to 2.5-3.0 relative to the ester. Add the reagent in portions at 0 °C, allow the reaction to warm to room temperature, and stir overnight to ensure complete conversion.

Issue 3: I'm observing significant byproduct formation during the reduction step.

  • Question: My final product is contaminated with impurities, one of which appears to be acetamide by LC-MS. What is happening?

  • Answer: This strongly suggests cleavage of the 1,2,4-oxadiazole ring.

    • Potential Cause: Over-reduction/Ring Cleavage. As mentioned, the O-N bond is the weakest point of the ring. Harsher conditions (high temperature, overly reactive hydrides) can cause reductive cleavage, leading to the formation of an amidine intermediate which hydrolyzes to acetamide upon aqueous workup.

      • Solution 1: Control the Temperature. The reduction is exothermic. Add the LiBH₄ portion-wise to a cooled solution (0 °C) of the ester to maintain temperature control. Do not heat the reaction.

      • Solution 2: Use the Right Quenching Procedure. A careful quench is critical. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize the reaction. Avoid using strong acids for the quench, as this can promote hydrolysis.

Section 4: Experimental Protocols & Data

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the two-step synthesis.

ParameterStep 1: CyclizationStep 2: Reduction
Key Reagents Acetamidoxime, Diethyl Oxalate, Sodium EthoxideEthyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, LiBH₄
Equivalents Acetamidoxime (1.0), Diethyl Oxalate (1.2), NaOEt (2.2)Ester (1.0), LiBH₄ (2.5)
Solvent Absolute EthanolTetrahydrofuran (THF) / Methanol (10:1)
Temperature 0 °C to RT, then 40 °C for 2h0 °C to RT
Time 4-6 hours12-16 hours (overnight)
Workup Acidification (e.g., 1M HCl), Extraction (EtOAc)Quench (sat. aq. NH₄Cl), Extraction (EtOAc)
Typical Yield 75-85%80-90%
Step-by-Step Laboratory Protocol

Step 1: Synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

  • To a dry, three-necked flask under a nitrogen atmosphere, add absolute ethanol (10 mL per gram of acetamidoxime).

  • Carefully add sodium metal (2.2 eq.) in small portions to the ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Add acetamidoxime (1.0 eq.) to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture back to 0 °C and add diethyl oxalate (1.2 eq.) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Gently heat the reaction mixture to 40 °C for 2 hours to ensure complete cyclization. Monitor by TLC.

  • Cool the mixture to 0 °C and carefully neutralize by adding 1M HCl until the pH is ~6-7.

  • Remove the ethanol under reduced pressure. Dilute the remaining residue with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify the crude product by flash column chromatography (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) or recrystallization from ethanol/water.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq.) in anhydrous THF (15 mL per gram of ester) in a dry flask under a nitrogen atmosphere.

  • Add a small amount of anhydrous methanol (1.5 mL per gram of ester).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄, 2.5 eq.) in small portions over 20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor by TLC.

  • Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography (eluting with a gradient of 50% to 80% ethyl acetate in hexanes) to afford the final product as a white solid or colorless oil.

References

  • Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron.
  • Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry.
  • Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Organic Letters.
  • Trofimov, A., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
  • Yu, B., et al. (2018). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Tetrahedron.
  • Chegaev, K., et al. (2017). Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Molecules.
  • Slobodyanyuk, E. Y., et al. (2019). Synthesis of (5-methyloxazol-4-yl)methanol. Chemistry of Heterocyclic Compounds.
  • Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International.
  • Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.
  • ResearchGate. (2018). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Request PDF.
  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.
  • Sharma, V., et al. (2012). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Drug Research.

Sources

Technical Support Guide: Overcoming Solubility Challenges with (5-Methyl-1,2,4-oxadiazol-3-yl)methanol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating (5-Methyl-1,2,4-oxadiazol-3-yl)methanol and similar derivatives into their experimental workflows. The unique physicochemical properties of the 1,2,4-oxadiazole ring system present a classic challenge: achieving sufficient aqueous solubility for biological or chemical assays without compromising the compound's chemical integrity. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Understanding the Molecule - Key Physicochemical Properties

A foundational understanding of your molecule's properties is the first step toward troubleshooting. Here, we address the core characteristics of this compound that dictate its behavior in solution.

Q: What are the key structural features of this compound that influence its solubility?

A: The molecule's structure presents a duality. It possesses a polar hydroxyl (-OH) group, which generally promotes aqueous solubility. However, the 1,2,4-oxadiazole ring is a heteroaromatic system that can contribute to lipophilicity and reduce water solubility, particularly when compared to its 1,3,4-oxadiazole isomer, which has been shown to be less lipophilic.[1] The overall solubility is a fine balance between these competing characteristics.

Q: What is the predicted pKa, and how does it impact solubility strategies?

A: The most relevant ionizable proton is on the methanol's hydroxyl group. For a very similar isomer, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, the predicted pKa is approximately 12.38.[2] This indicates it is a very weak acid, similar to other simple alcohols. To deprotonate this group and significantly increase solubility via charge introduction, you would need to work at a very high pH (>12). As discussed next, this is strongly discouraged due to chemical instability. Therefore, pH adjustment strategies targeting the hydroxyl group are not viable.

Q: What is the chemical stability profile of the 1,2,4-oxadiazole ring?

A: This is the most critical parameter for this class of compounds. Research on 1,2,4-oxadiazole derivatives has shown that the ring is susceptible to hydrolytic degradation. The ring exhibits maximum stability in the pH range of 3 to 5.[3]

  • At low pH (<3): The N-4 atom of the oxadiazole ring can become protonated. This makes the ring susceptible to nucleophilic attack and subsequent ring-opening.[3]

  • At high pH (>5): The ring is vulnerable to nucleophilic attack, which is facilitated by proton donors like water, also leading to degradation.[3] This narrow stability window is a major constraint and dictates the composition of your assay buffers.

PropertyValue / CharacteristicImplication for Assay Development
Molecular Formula C₄H₆N₂O₂Low molecular weight (114.10 g/mol )[4]
Predicted pKa ~12.38 (for the hydroxyl group of an isomer)[2]Ionization to improve solubility is not feasible as it requires a high pH that will cause degradation.
Chemical Stability Maximum stability at pH 3-5.[3]Critical Constraint: All aqueous buffers should be formulated within this pH range.
Solubility Profile Contains both polar (-OH) and potentially lipophilic (oxadiazole ring) moieties.Solubility in purely aqueous buffers is expected to be limited. Co-solvents are likely necessary.

Section 2: Troubleshooting Common Solubility Issues (FAQ)

Q1: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened and how can I fix it?

A: This is a common phenomenon known as "crashing out." Your compound is highly soluble in the 100% organic stock solvent (like DMSO) but exceeds its solubility limit when introduced to the predominantly aqueous assay buffer. The final concentration of the organic solvent is insufficient to keep the compound in solution.

Follow this troubleshooting workflow to diagnose and solve the issue:

G start Compound Precipitates in Assay Buffer q1 What is the final co-solvent % (e.g., DMSO)? start->q1 a1_low Action: Increase final co-solvent % (e.g., from 1% to 2% or 5%). Caution: Check assay tolerance. q1->a1_low < 2% a1_high Action: Lower the final compound concentration. Is this feasible for the assay? q1->a1_high >= 2% q2 Did it work? a1_low->q2 q3 Did it work? a1_high->q3 q2->a1_high No success Success: Proceed with Experiment q2->success Yes q3->success Yes advanced Proceed to Advanced Solubilization Methods (see Protocol 3) q3->advanced No

Sources

Technical Support Center: Degradation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Here, we address common experimental challenges through detailed FAQs and troubleshooting guides, grounded in established scientific principles.

The 1,2,4-oxadiazole ring is a five-membered heterocycle frequently employed in medicinal chemistry as a bioisosteric replacement for ester and amide groups to improve metabolic stability and pharmacokinetic profiles.[1][2][3] While it offers greater resistance to hydrolysis compared to esters, the ring system is not inert and can undergo degradation under specific environmental conditions.[1] Understanding these degradation pathways is critical for formulation development, stability testing, and ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What is the general stability of the 1,2,4-oxadiazole ring in this compound? The 1,2,4-oxadiazole ring is considered relatively stable, which is why it is a popular motif in drug design.[2][3] Among oxadiazole isomers, the 1,2,4- and 1,3,4-isomers are the most frequently used due to their greater stability compared to other isomers.[4] However, its stability is conditional. The ring contains a weak O-N bond, making it the most susceptible point for cleavage under stress conditions such as aggressive pH, high temperature, or UV light exposure.[5][6][7]

Q2: What is the primary degradation pathway for this compound in aqueous solutions? The primary degradation pathway in aqueous media is hydrolysis, which leads to the cleavage of the 1,2,4-oxadiazole ring.[8][9] This reaction is catalyzed by both acidic and basic conditions. The presence of a proton donor, such as water, is crucial for the degradation to proceed, particularly under basic conditions.[8] Studies on structurally similar 1,2,4-oxadiazole derivatives have shown that the ring is opened via nucleophilic attack.[8][10]

Q3: How does pH influence the stability of the compound? The hydrolytic degradation of the 1,2,4-oxadiazole ring is highly pH-dependent. Detailed kinetic studies on similar compounds have demonstrated that maximum stability is typically observed in a slightly acidic pH range of 3 to 5.[8][10]

  • Acidic Conditions (pH < 3): The degradation rate increases. The mechanism involves the protonation of the N-4 atom of the oxadiazole ring. This protonation activates the adjacent C-5 carbon for a nucleophilic attack by water, initiating ring cleavage.[8][10]

  • Neutral to Basic Conditions (pH > 5): The degradation rate also increases significantly at higher pH. The mechanism shifts to a direct nucleophilic attack by a hydroxide ion on the C-5 carbon. This generates an anionic intermediate on the N-4 atom, which then captures a proton from water to complete the ring-opening process.[8][10]

Q4: What are the likely degradation products from hydrolysis? Based on the established ring-opening mechanisms for 3,5-disubstituted 1,2,4-oxadiazoles, hydrolysis of this compound is expected to cleave the ring. The nucleophilic attack at the C5 position (bearing the methyl group) would lead to the formation of an amidine intermediate from the C3 portion and a carboxylic acid from the C5 portion. The primary, stable degradation products are therefore predicted to be 2-hydroxyacetamide and acetic acid .

Q5: Is the compound susceptible to thermal degradation? Yes, but typically at elevated temperatures. The 1,2,4-oxadiazole ring is less thermally stable than the 1,3,4-oxadiazole isomer.[11] Studies on 3,5-diphenyl-1,2,4-oxadiazole showed decomposition at 340°C.[11] For practical purposes in a laboratory or pharmaceutical setting, significant thermal degradation in an inert atmosphere is not expected unless temperatures exceed 150°C.[12] However, in solution, elevated temperatures (e.g., 40-80°C) will accelerate the rate of hydrolytic degradation according to Arrhenius kinetics.

Q6: What is the likely impact of light exposure (photodegradation)? Exposure to high-energy light, particularly UV light (e.g., 254 nm), can induce degradation.[13] The energy can promote photoisomerization to a more stable 1,3,4-oxadiazole or cause ring cleavage to form open-chain products, especially in a nucleophilic solvent like methanol.[13] In the presence of oxygen, a photo-oxidative process may occur, potentially involving superoxide anion radicals.[14] To ensure compound integrity, protection from light is recommended.

Q7: How should I store this compound to minimize degradation? Based on its chemical liabilities, the following storage conditions are recommended:

  • Solid State: Store in a tightly sealed container in a cool, dark, and dry place.

  • Solution State: For maximum stability, prepare solutions in an anhydrous, aprotic solvent. If aqueous buffers are necessary, use a buffer with a pH between 3 and 5. Prepare fresh solutions and store them protected from light, preferably at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, freeze aliquots at -20°C or below.

Troubleshooting Guide for Experimental Issues

IssuePotential Cause(s)Recommended Action(s)
Unexpected peaks appear in my HPLC chromatogram over time. Hydrolytic Degradation: Your solvent or formulation contains water, and the pH is outside the optimal 3-5 range.1. Check pH: Measure and adjust the pH of your aqueous solution to be between 3 and 5. 2. Use Anhydrous Solvents: If possible, switch to anhydrous aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. 3. Prepare Fresh: Prepare aqueous solutions immediately before use.
Assay value (potency) of my compound is consistently decreasing. Multiple Degradation Pathways: The compound may be degrading due to a combination of hydrolysis, light exposure, or thermal stress.1. Conduct Forced Degradation: Perform a stress study (see Protocol 1) to identify the primary cause. 2. Control Environment: Store samples protected from light (amber vials) and at controlled, cool temperatures. 3. Evaluate Excipients: If in a formulation, certain excipients may catalyze degradation. Evaluate compound stability in the presence of each excipient individually.
I observe rapid degradation even when using a pH 4 buffer. Oxidation or Photodegradation: The degradation may not be solely hydrolytic. Ambient light or the presence of oxidative species could be the cause.1. Protect from Light: Repeat the experiment using amber vials or by wrapping the container in aluminum foil. 2. Purge with Inert Gas: If oxidation is suspected, de-gas your buffer and store the sample under an inert atmosphere (e.g., nitrogen or argon).

Key Degradation Pathways and Mechanisms

The hydrolytic degradation of this compound is the most relevant pathway in many experimental and pharmaceutical contexts. The mechanism is pH-dependent, as illustrated below.

G cluster_acid Acid-Catalyzed Pathway (pH < 3) cluster_base Base-Catalyzed Pathway (pH > 5) Parent_Acid This compound Protonated Protonated Intermediate (N4-H+) Parent_Acid->Protonated + H+ H2O_Acid + H₂O Protonated->H2O_Acid RingOpened_Acid Ring-Opened Intermediate H2O_Acid->RingOpened_Acid Nucleophilic Attack at C5 Products_Acid Degradation Products (2-Hydroxyacetamide + Acetic Acid) RingOpened_Acid->Products_Acid Hydrolysis Parent_Base This compound OH_Base + OH- Parent_Base->OH_Base Anionic Anionic Intermediate (N4-) RingOpened_Base Ring-Opened Intermediate Anionic->RingOpened_Base + H₂O (Proton Source) OH_Base->Anionic Nucleophilic Attack at C5 Products_Base Degradation Products (2-Hydroxyacetamide + Acetic Acid) RingOpened_Base->Products_Base Hydrolysis

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a standard forced degradation study to identify the intrinsic stability of this compound, based on ICH guidelines.[15][16] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[16]

Objective: To generate potential degradation products and determine the susceptibility of the compound to hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, amber HPLC vials

  • Calibrated HPLC system with a PDA/DAD detector

  • Photostability chamber, calibrated oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Control Sample: Dilute the stock solution with 50:50 ACN:water to a final concentration of 100 µg/mL. Analyze immediately (t=0).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Solution: Heat a vial of the control sample at 60°C. Analyze at 24 and 48 hours.

    • Solid: Place a few milligrams of the solid compound in an oven at 80°C. Analyze at 24 and 48 hours by dissolving and diluting to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette or vial to a photostability chamber (ICH Q1B option 2: UV-A ≥ 200 W·h/m² and visible light ≥ 1.2 million lux·h).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples after the exposure period.

Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage degradation by comparing the peak area of the parent compound to the t=0 control.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from all potential degradation products.[17][18]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method that achieves baseline separation between this compound and its stress-induced degradants.

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector PDA/DAD at 235 nm (or λmax of compound)[18]
Injection Volume 10 µL

Method Development Workflow:

G cluster_workflow Stability Assessment Workflow Start Prepare Compound Stock and Stress Samples (Protocol 1) Develop Develop Initial HPLC Method (Protocol 2) Start->Develop Inject Inject Control (t=0) and Degraded Samples Develop->Inject Evaluate Evaluate Peak Purity and Resolution Inject->Evaluate Optimize Optimize Method (Gradient, pH, Temp) Evaluate->Optimize Resolution < 1.5 or Peak Purity Fails Validate Validate Final Method (ICH Q2(R1)) Evaluate->Validate Resolution > 1.5 and All Peaks Pure Optimize->Inject End Use for Stability Studies Validate->End

Caption: Experimental workflow for developing and validating a stability-indicating method.

Summary of Stress Conditions and Expected Degradation

Stress ConditionReagents/ParametersExpected Outcome for this compound
Acid Hydrolysis 0.1 M HCl, 60°CModerate to rapid degradation. Ring cleavage is likely.
Base Hydrolysis 0.1 M NaOH, RTVery rapid degradation. Ring cleavage is the primary pathway.
Oxidation 3% H₂O₂, RTPotential for degradation; both the ring and the methanol group are susceptible.
Thermal (Solution) 60°C in 50:50 ACN:H₂OAcceleration of hydrolysis.
Thermal (Solid) 80°CLikely stable; significant degradation is not expected at this temperature.
Photolysis ICH Q1B ConditionsPotential for degradation; requires experimental confirmation.

References

  • Singh, R., Sun, C., Sarris, K., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(7), 2444-2455. [Link]
  • Wang, L., Wang, X., & Qi, S. (2010). Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. Polymers for Advanced Technologies, 21(11), 799-805. [Link]
  • Cotter, J. L., & Knight, G. J. (1966). Thermal Degradation Studies of Oxadiazoles.
  • Găină, C., Găină, V., & Cristea, M. (2012). Thermal degradation of some[8][11][19]oxadiazole derivatives with liquid crystalline properties. Journal of Thermal Analysis and Calorimetry, 107(3), 1147-1154. [Link]
  • Hemming, K. (2008). 5.04 - 1,2,4-Oxadiazoles.
  • Vasilev, A. A., Sokolov, A. N., & Krasavin, M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4991. [Link]
  • Busca, P., Clerici, F., & Sello, G. (1981). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 799-802. [Link]
  • ResearchGate. (n.d.).
  • Pace, A., Pierro, P., & Pace, V. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 377-393. [Link]
  • Yin, P., et al. (2018). An interesting ring cleavage of a 1,2,4-oxadiazole ring. New Journal of Chemistry, 42(14), 11466-11470. [Link]
  • Kumari, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Results in Chemistry, 4, 100301. [Link]
  • Ielo, L., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(11), 3295. [Link]
  • Wujec, M., & Paneth, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3241. [Link]
  • Ielo, L., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(11), 3295. [Link]
  • Zhang, C., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 28(21), 7401. [Link]
  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
  • Vasilev, A. A., Sokolov, A. N., & Krasavin, M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4991. [Link]
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
  • Singh, R., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38438-38442. [Link]
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][8][19] OXAZIN-4-YL)

Sources

Troubleshooting NMR peak assignments for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the Nuclear Magnetic Resonance (NMR) analysis of this heterocyclic compound. Here, we address specific issues in a direct question-and-answer format, blending technical accuracy with practical, field-tested insights to ensure the integrity of your experimental results.

Visualizing the Structure

To facilitate the discussion, let's first visualize the molecule and the numbering convention used for its proton (¹H) and carbon (¹³C) atoms.

G C1 C O2 O C1->O2 C6 C (CH3) C1->C6 C3 C O2->C3 N4 N C3->N4 C7 C (CH2) C3->C7 N5 N N4->N5 N5->C1 H_Me 3H C6->H_Me H_CH2 2H C7->H_CH2 O_OH O C7->O_OH H_OH H O_OH->H_OH C3_label 3 C1_label 5 N4_label 4 N5_label 1 O2_label 2 G cluster_0 Initial Analysis cluster_1 Proton Assignment cluster_2 Advanced Troubleshooting A Acquire ¹H and ¹³C NMR Spectra B Check for Common Impurities (Solvents, etc.) A->B C Compare Integrals to Expected Proton Ratios B->C D Identify Labile Protons (OH) via D₂O Exchange C->D E Assign Peaks Based on Predicted Chemical Shifts & Multiplicity D->E F Consider Solvent Effects on Peak Positions E->F G Complex Spectrum or Overlapping Peaks? F->G H Acquire 2D NMR (COSY, HSQC, HMBC) G->H Yes I Re-run in a Different Solvent (e.g., Benzene-d₆, DMSO-d₆) G->I Yes J Consult Spectral Databases & Literature H->J I->J K Final Structure Confirmation

Caption: General workflow for troubleshooting NMR peak assignments.

References

  • Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 02(01), 07-13. Link
  • (2018). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives.
  • Carullo, G., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(15), 3430. Link
  • (2021). ¹H-NMR spectra of the three oxadiazole derivatives.
  • University College London. (n.d.). Chemical shifts. Link
  • (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Link
  • Buchar, P. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223. Link
  • (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of the Korean Chemical Society, 48(5), 453-458. Link
  • (2021). Synthesis of Novel 1,2,4-Oxadiazin Derivatives and the Substituent Effect study on 13C NMR spectra.
  • A Reddit user. (2023, March 16). Hydroxyl Groups in NMR. Reddit. Link
  • Pecul, M., & Sadlej, J. (2001). The Spin–Spin Coupling Constants in Ethane, Methanol and Methylamine: A Comparison of DFT, MCSCF and CCSD Results. Molecules, 6(12), 994-1005. Link
  • G. R. Fulmer, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 35(12), 2176–2179. Link
  • (2019). H NMR Spectroscopic Data -Coupling Constants J (in Hz) -for Compounds 2, 4, 6, 8 ad 10 in CDCl.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Link
  • (2022). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory.
  • Chandra, J. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Journal of the Indian Chemical Society, 100(5), 100994. Link
  • SpectraBase. (n.d.). 1,2,4-Oxadiazole, 5-(4-nitrophenyl)-3-phenyl-. Link
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Link
  • G. R. Fulmer, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Link
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Link
  • ChemAxon. (n.d.). NMR Predictor. Link
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Link
  • Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Link
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Link
  • (n.d.). Coupling constants for 1H and 13C NMR. University of California, Irvine. Link
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Link
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Link
  • Doc Brown's Chemistry. (n.d.).
  • PROSPRE. (n.d.). 1H NMR Predictor. Link
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link
  • A Reddit user. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?
  • (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Journal of Pharmaceutical and Biomedical Analysis. Link
  • (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12, 17621. Link
  • (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Link
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Link
  • (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B] [12][13]OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1). Link
  • (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2649. Link

Technical Support Center: Scaling Up the Reduction of Ethyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of scaling up the reduction of ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, detailed protocols, and data-driven insights to navigate the complexities of moving this critical reaction from the bench to a larger scale.

Section 1: Understanding the Core Reaction: Reduction of the 1,2,4-Oxadiazole Ring

The reduction of a 1,2,4-oxadiazole is a key transformation that proceeds via the cleavage of the weak N-O bond within the heterocyclic ring. This process is typically achieved through catalytic hydrogenation, yielding an N-acylamidine derivative. Understanding the underlying mechanism is crucial for troubleshooting, as it highlights the key intermediates and potential points of failure.

The generally accepted pathway involves the adsorptive activation of both hydrogen and the oxadiazole on a catalyst surface (e.g., Palladium on carbon), followed by the hydrogenolysis of the N-O bond.

reaction_pathway cluster_start Starting Material cluster_process Reduction Process cluster_product Product A Ethyl 5-methyl-1,2,4- oxadiazole-3-carboxylate B Catalytic Hydrogenation (e.g., H₂, Pd/C or Ammonium Formate, Pd/C) A->B N-O bond cleavage C Ethyl N-acetyl-2-amino-2-iminoacetate (N-Acylamidine) B->C Product formation troubleshooting_logic start Low Yield or Stalled Reaction q1 Is the catalyst suspended and mixture homogeneous? start->q1 sol1 Increase agitation speed. Use overhead stirrer. Check impeller design. q1->sol1 NO q2 Is starting material pure? (Check by NMR/LCMS) q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Repurify starting material. Identify impurities that may be catalyst poisons. q2->sol2 NO q3 Is the catalyst active? (Test on small scale) q2->q3 YES a2_yes YES a2_no NO sol2->start sol3 Use fresh catalyst. Consider a different supplier or catalyst type (e.g., 5% vs 10%). q3->sol3 NO end Yield Improved q3->end YES a3_yes YES a3_no NO sol3->start

Technical Support Center: Alternative Reducing Agents for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. It focuses on the critical step of reducing the C3-carbonyl functional group (from a carboxylic acid or its ester) and addresses the primary challenge: preserving the integrity of the 1,2,4-oxadiazole ring. The content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical laboratory challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the principal challenge when synthesizing this compound via reduction?

The primary obstacle is the inherent reactivity of the 1,2,4-oxadiazole ring itself. This heterocyclic system possesses a relatively weak and polar N-O bond, making it susceptible to reductive cleavage under harsh conditions.[1][2] The goal is to selectively reduce the ester or carboxylic acid at the C3 position to a primary alcohol without opening the heterocyclic ring, which would lead to undesired amidine or other degradation products.[3] The low aromaticity of the 1,2,4-oxadiazole ring contributes to this reactivity.[4]

Q2: What is the recommended starting material for this synthesis?

The most common precursor for this reduction is an ester derivative of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, such as the methyl or ethyl ester. Esters are generally more amenable to a wider range of reducing agents compared to the parent carboxylic acid and offer better solubility in common ethereal solvents used for hydride reductions. While direct reduction of the carboxylic acid[5] is possible, it typically requires stronger reducing agents like LiAlH₄, which increases the risk of side reactions.

Q3: Why is a powerful, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) often a poor first choice for this specific transformation?

Lithium aluminum hydride (LiAlH₄) is a highly potent, nucleophilic reducing agent capable of reducing nearly all carbonyl functionalities, including esters and carboxylic acids.[6] However, its high reactivity is its main drawback in this context. The aggressive nature of LAH can easily lead to the unwanted reductive cleavage of the fragile N-O bond within the oxadiazole ring, resulting in low yields of the target alcohol and a complex mixture of byproducts.[2] Therefore, while effective for the carbonyl reduction itself, its lack of chemoselectivity makes it a risky choice where a sensitive functional group is present.

Q4: What are the most promising classes of alternative reducing agents for this synthesis?

Alternative strategies focus on milder or more sterically hindered reducing agents that exhibit greater chemoselectivity. The most viable alternatives fall into two main categories:

  • Borohydride Reagents: These are generally milder than aluminum hydrides. While standard Sodium Borohydride (NaBH₄) is typically unreactive towards esters, its reactivity can be significantly enhanced with additives.[7] Lithium Borohydride (LiBH₄) is inherently more reactive than NaBH₄ and is an excellent candidate.[8][9]

  • Hindered Aluminum Hydrides: Diisobutylaluminium hydride (DIBAL-H) is a sterically bulky, electrophilic reducing agent.[10][11] Its bulk and electrophilicity allow for more controlled reductions, especially at low temperatures, which can prevent over-reduction and ring cleavage.[12][13]

Section 2: Comparative Analysis of Key Reducing Agents

The selection of an appropriate reducing agent is critical for maximizing yield and purity. The following table provides a comparative overview of common and alternative reagents for the reduction of a C3-ester on the 5-methyl-1,2,4-oxadiazole core.

Reducing Agent Reactivity Profile Selectivity (Carbonyl vs. Ring) Typical Conditions Work-up Complexity Key Considerations
LiAlH₄ (LAH)Very HighLowTHF, 0°C to RTHigh (Requires careful quenching, generates aluminum salts)High risk of oxadiazole ring cleavage.[2][14]
NaBH₄ Very LowHighProtic solvents (MeOH, EtOH), RT to RefluxLowIneffective for esters alone.[15] Requires activation.
NaBH₄ / Lewis Acid (e.g., CaCl₂, LiCl)ModerateModerate to HighTHF/Alcohol mix, RT to 60°CLow to ModerateIn situ formation of more reactive borohydride species. A cost-effective alternative.[7][16]
LiBH₄ HighHighTHF, RT to 55°CLow to ModerateMore potent than NaBH₄, effectively reduces esters with good selectivity. A prime alternative to LAH.[8][9]
DIBAL-H High (Tunable)Very HighAprotic solvents (Toluene, DCM, THF), -78°C to RTModerate (Requires careful quenching)Excellent for controlled reductions. Using >2 eq. and warming to RT favors alcohol formation.[12][17]

Section 3: Troubleshooting Guide

Problem 1: Low or No Yield with Sodium Borohydride

  • Question: I am attempting to reduce my ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate with NaBH₄ in methanol at room temperature, but I am only recovering starting material. What is the issue?

  • Expert Analysis & Solution: This is an expected outcome. Sodium borohydride is generally not a strong enough reducing agent to reduce unactivated esters under mild conditions.[15][18] The low electrophilicity of the ester carbonyl, further influenced by the electron-withdrawing nature of the oxadiazole ring, makes it resistant to reduction by NaBH₄.

    Recommended Actions:

    • Increase Reaction Temperature: Refluxing the reaction in methanol or ethanol can sometimes facilitate the reduction, although reaction times may be long and yields modest.[16]

    • Introduce a Lewis Acid Catalyst: The most effective solution is to add a Lewis acid, such as Calcium Chloride (CaCl₂) or Lithium Chloride (LiCl), to the reaction.[7] The Lewis acid coordinates to the carbonyl oxygen, making it more electrophilic and susceptible to hydride attack. Furthermore, cation exchange can generate Ca(BH₄)₂ or LiBH₄ in situ, which are more potent reducing agents.[16]

    • Switch Reagents: For a more reliable and direct reduction, switch to Lithium Borohydride (LiBH₄) in THF, which is known to reduce esters effectively without the need for additives.[9]

Problem 2: Significant Byproduct Formation Suggesting Ring Cleavage

  • Question: I used LiAlH₄ to ensure my reaction went to completion, but my yield of this compound is very low. My mass spectrometry data shows peaks corresponding to fragments of the oxadiazole ring. How can I prevent this?

  • Expert Analysis & Solution: The formation of degradation products is a classic sign of reductive cleavage of the N-O bond in the 1,2,4-oxadiazole ring.[1][2] LiAlH₄ is too powerful and non-selective for this substrate. You must switch to a milder or more controllable reducing agent that preferentially targets the ester carbonyl.

    Recommended Actions:

    • Primary Recommendation (LiBH₄): Switch to Lithium Borohydride. It provides a good balance of reactivity to reduce the ester while being significantly less prone to causing ring cleavage compared to LAH.

    • Controlled Reduction (DIBAL-H): Employ Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Its steric bulk and electrophilic nature afford high chemoselectivity.[10][11] Start the reaction at -78°C and allow it to slowly warm to room temperature to ensure full reduction to the alcohol while minimizing side reactions.

Problem 3: Reaction Stalls at the Aldehyde Intermediate with DIBAL-H

  • Question: I performed my reduction using one equivalent of DIBAL-H in toluene at -78°C. TLC and NMR analysis show that I have successfully synthesized the aldehyde, (5-methyl-1,2,4-oxadiazol-3-carbaldehyde), but not the desired alcohol. How do I proceed?

  • Expert Analysis & Solution: This result is characteristic of DIBAL-H reductions of esters. At low temperatures and with a controlled stoichiometry (1.0-1.2 equivalents), DIBAL-H is famous for stopping the reduction at the aldehyde stage.[13][17] The tetrahedral intermediate formed after the first hydride addition is stable at -78°C and does not eliminate the alkoxy group until aqueous workup.[13] To obtain the alcohol, a second hydride addition is required.

    Recommended Actions:

    • Increase Stoichiometry and Temperature: To favor formation of the alcohol, the reaction should be run with a larger excess of DIBAL-H (typically 2.5-3.0 equivalents). After the initial addition at -78°C, the reaction should be allowed to warm to room temperature and stirred for several hours to facilitate the second hydride reduction of the intermediate aldehyde.[12]

    • Two-Step, One-Pot Approach: If precise control is needed, you can perform the initial reduction to the aldehyde at -78°C, then add a second, milder reducing agent (like NaBH₄) during the quench or as a subsequent step to reduce the aldehyde to the alcohol. However, adjusting the DIBAL-H stoichiometry and temperature is the more common and efficient method.

Section 4: Visualization & Workflow

A logical approach is essential for selecting the optimal reducing agent. The following workflow diagram illustrates a decision-making process for this synthesis.

G start Start: Reduce Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate q1 Is preserving the oxadiazole ring the top priority? start->q1 q2 Is a cost-effective, scalable process required? q1->q2 Yes reagent_lah Use LiAlH₄ q1->reagent_lah No (High Risk) reagent_libh4 Use LiBH₄ (Recommended) q2->reagent_libh4 No, prioritize reliability reagent_dibal Use DIBAL-H (Excellent Control) q2->reagent_dibal No, prioritize control/purity reagent_nabh4_lewis Use NaBH₄ + Lewis Acid (e.g., CaCl₂) q2->reagent_nabh4_lewis Yes outcome_failure Ring Cleavage & Low Yield reagent_lah->outcome_failure outcome_success High Yield of Target Alcohol reagent_libh4->outcome_success reagent_dibal->outcome_success reagent_nabh4_lewis->outcome_success

Caption: Decision workflow for selecting a reducing agent.

Section 5: Experimental Protocols

Protocol 1: Reduction using Lithium Borohydride (LiBH₄)

This protocol is recommended for its reliability and good balance of reactivity and selectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF) to dissolve the ester (concentration approx. 0.2 M).

  • Reagent Addition: Under a nitrogen atmosphere, add Lithium Borohydride (LiBH₄) (2.5 eq) portion-wise to the stirred solution at room temperature. Caution: LiBH₄ reacts with moisture; ensure anhydrous conditions.

  • Reaction: Heat the reaction mixture to 55°C and stir overnight.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Cool the mixture to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess LiBH₄.

  • Work-up: Add solid NH₄Cl to the mixture and stir.[9] Evaporate the bulk of the THF under reduced pressure. Dilute the residue with ethyl acetate and filter to remove inorganic salts.

  • Extraction & Purification: Wash the organic filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Reduction using Diisobutylaluminium Hydride (DIBAL-H)

This protocol is ideal for controlled reductions where preventing side reactions is paramount.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq) and dissolve it in anhydrous toluene or Dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DIBAL-H (1.0 M solution in hexanes or toluene, 2.5 eq) dropwise via syringe, maintaining the internal temperature below -70°C.[12]

  • Reaction: Stir the mixture at -78°C for 2 hours. Then, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.[12] Monitor reaction completion by TLC.

  • Quenching: Cool the reaction back to 0°C. Quench by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[12] Stir vigorously until two clear layers form (this can take several hours).

  • Work-up & Purification: Filter the suspension through a pad of Celite®, washing with ethyl acetate. Separate the layers of the filtrate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude alcohol via silica gel chromatography.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI.
  • DIBAL-H Reduction - Organic Synthesis. (n.d.). Organic-synthesis.org.
  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). PubMed.
  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scirp.org.
  • How does NaBH4 reduce this ester? (2022). Reddit.
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ResearchGate.
  • DIBAL Reducing Agent. (n.d.). Chemistry Steps.
  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023). PubMed.
  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. (2018). ResearchGate.
  • DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. (n.d.). Adichemistry.
  • Optimization of reduction reaction of 1,2,4-oxadiazole 1a. (n.d.). ResearchGate.
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Esters can be reduced to 1° alcohols using LiAlH₄. (2023). Chemistry LibreTexts.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube.
  • Diisobutylaluminium hydride. (n.d.). Wikipedia.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][19] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry.
  • Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. (n.d.). ResearchGate.
  • NaBH4 reduction of ester. (2020). Reddit.
  • LiAlH4 reduction of an Ester. (2017). Reddit.
  • A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). ResearchGate.
  • Why some esters can be reduced by sodium borohydride? (2017). ResearchGate.
  • (PDF) SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B][1][19] OXAZIN-4-YL) ACETATE DERIVATIVES. (2021). ResearchGate.

Sources

Technical Support Center: Byproduct Identification in (5-Methyl-1,2,4-oxadiazol-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven answers to troubleshoot byproduct formation and optimize your reaction outcomes.

The synthesis of this compound typically proceeds in two key stages: first, the formation of the 1,2,4-oxadiazole core, often by creating an intermediate like 5-methyl-1,2,4-oxadiazole-3-carboxylic acid[1][2], followed by the reduction of the carboxylic acid or its corresponding ester to the primary alcohol. Each stage presents unique challenges where side reactions can lead to significant impurities. This guide addresses these issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific problems you may observe during your experiments, providing causal explanations and actionable solutions.

Q1: My oxadiazole ring formation is inefficient. The TLC/LC-MS shows my starting amidoxime is still present along with several new spots. What are the likely byproducts?

A1: This is a common issue that typically points to problems in the acylation and cyclization steps. The primary byproducts arise from incomplete reactions or the decomposition of a key intermediate.

  • Causality & Explanation: The standard synthesis of a 1,2,4-oxadiazole involves the reaction of an amidoxime with an acylating agent (e.g., acetic anhydride for the 5-methyl group) to form an O-acyl amidoxime intermediate. This intermediate then undergoes thermal or base-catalyzed cyclodehydration to form the oxadiazole ring.[3][4] Several things can go wrong here:

    • Incomplete Cyclization: The O-acyl amidoxime intermediate may fail to cyclize completely due to insufficient heat or reaction time. This intermediate is often stable enough to be isolated but represents a major impurity if the reaction does not go to completion.

    • Hydrolysis of Intermediate: The O-acyl amidoxime is susceptible to hydrolysis, especially in the presence of moisture. This will revert the intermediate back to the starting amidoxime and carboxylic acid, explaining the persistence of your starting material.[3]

    • Amidoxime Dehydration: Under harsh acidic or thermal conditions, the starting amidoxime can dehydrate to form the corresponding nitrile, which will not participate in the desired cyclization.[5]

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the intermediate.[3]

    • Optimize Cyclization Conditions: If you suspect incomplete cyclization, consider increasing the reaction temperature or prolonging the reaction time. Microwave heating can dramatically accelerate this step, often reducing hours to minutes, though substrate stability must be considered.[3]

    • Choice of Coupling Agent: For syntheses starting from a carboxylic acid and an amidoxime, the choice of coupling agent is critical. While standard agents work, highly efficient reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA often lead to cleaner reactions and higher yields by efficiently forming the O-acyl intermediate.[3]

Q2: My final product shows a lower molecular weight peak in the mass spectrum and a characteristic sharp peak around 2240 cm⁻¹ in the IR spectrum. What could this be?

A2: These analytical signals strongly suggest the presence of a nitrile-containing impurity. This byproduct likely arises from the thermal decomposition of the 1,2,4-oxadiazole ring, especially if high temperatures were used during cyclization or purification (e.g., distillation).

  • Causality & Explanation: While 3,5-disubstituted-1,2,4-oxadiazoles are generally thermally stable, they can undergo fragmentation at very high temperatures (often >300 °C).[6] The ring can cleave to form a nitrile and an isocyanate. For this compound, this could theoretically lead to acetonitrile and a more complex isocyanate fragment. However, a more common source of nitrile impurities is the dehydration of the starting amidoxime, as mentioned in Q1.

  • Troubleshooting & Solutions:

    • Re-evaluate Reaction Temperature: Avoid excessive heating during the cyclization step. If using a high-boiling solvent like toluene or xylene, ensure the reflux temperature is not unnecessarily high for extended periods.

    • Purification Method: Avoid purification by distillation if possible. Column chromatography or recrystallization are much gentler methods for thermally sensitive compounds.

    • Confirm the Source: To determine if the nitrile comes from amidoxime dehydration or product decomposition, analyze a sample from the crude reaction mixture before workup. If the nitrile is already present, the issue lies with the reaction conditions, not the purification.

Q3: After reducing my 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with LiAlH₄, my NMR is messy, and the yield of the desired alcohol is very low. Is the reducing agent too harsh?

A3: Yes, it is highly probable that a strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) is cleaving the heterocyclic ring.

  • Causality & Explanation: The N-O bond within the 1,2,4-oxadiazole ring is susceptible to cleavage by powerful nucleophilic reducing agents. LiAlH₄ can attack the ring system, leading to a complex mixture of decomposition products instead of selectively reducing the carboxylic acid.

  • Troubleshooting & Solutions:

    • Use a Milder Reducing Agent: The preferred method for this reduction is to use a more selective reagent that will target the carboxylic acid without affecting the heterocycle. Borane complexes are an excellent choice.

      • Borane-THF (BH₃·THF): This is a highly effective reagent for selectively reducing carboxylic acids in the presence of many other functional groups.

      • Sodium Borohydride (NaBH₄) with an activator: While NaBH₄ alone does not typically reduce carboxylic acids, it can be used if the acid is first converted to a mixed anhydride or an ester.

    • Two-Step Reduction: A reliable alternative is to first convert the carboxylic acid to its methyl or ethyl ester (e.g., using SOCl₂ in methanol/ethanol) and then reduce the more reactive ester with NaBH₄. This avoids the use of harsh reagents altogether.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic pathway for this compound? A: A robust and common pathway involves a two-stage process visualized below. This approach allows for easier purification of the crystalline carboxylic acid intermediate before the final reduction, ensuring higher purity of the final product.

Synthetic_Pathway cluster_0 Stage 1: Oxadiazole Formation cluster_1 Stage 2: Reduction Amidoxime Glyoxylic acid amidoxime O_Acyl_Intermediate O-acyl amidoxime (Intermediate) Amidoxime->O_Acyl_Intermediate Acetic Anhydride Carboxylic_Acid 5-Methyl-1,2,4-oxadiazole- 3-carboxylic acid O_Acyl_Intermediate->Carboxylic_Acid Heat / Base (Cyclization) Final_Product (5-Methyl-1,2,4-oxadiazol- 3-yl)methanol Carboxylic_Acid->Final_Product BH3-THF

Caption: General two-stage synthesis of the target molecule.

Q: What are the key analytical signatures (NMR, MS) for the most common byproducts? A: Refer to the summary table below for characteristic data that can help in the rapid identification of impurities.

Q: How can I definitively confirm the structure of an unknown byproduct? A: The gold standard is isolation followed by spectroscopic analysis. Isolate the impurity using preparative HPLC or careful column chromatography. Then, characterize the pure compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) to determine its exact mass and elemental composition, and FT-IR to identify functional groups.

Part 3: Analytical & Experimental Protocols

Summary of Potential Byproducts

The following table summarizes the key byproducts, their origin, and identifying analytical features.

Byproduct NameCommon OriginMolecular Weight ( g/mol )Key Analytical Features
O-acyl amidoxime intermediate Incomplete cyclization173.12¹H NMR: Presence of both acetyl CH₃ and amidoxime protons. MS: M+ peak at m/z 173.
Glyoxylic acid amidoxime Hydrolysis of intermediate131.08Stains on TLC, highly polar. MS: M+ peak at m/z 131. Reverts from intermediate.
Corresponding Nitrile Dehydration of amidoxime113.06IR: Sharp C≡N stretch ~2240 cm⁻¹. ¹³C NMR: Signal for nitrile carbon ~115-120 ppm.
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Incomplete reduction128.09Remains in the final step. Acidic proton in ¹H NMR, C=O stretch in IR.
Protocol 1: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid

This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions.

  • Acylation: To a stirred solution of glyoxylic acid amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under a nitrogen atmosphere, add acetic anhydride (1.1 eq).

  • Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the O-acyl intermediate by TLC or LC-MS. The reaction is complete when the starting amidoxime is consumed.

  • Cyclization: Heat the reaction mixture to 80-100 °C (or reflux, depending on the solvent) for 4-6 hours. Monitor the disappearance of the intermediate and the formation of the 1,2,4-oxadiazole product.

  • Workup: Cool the reaction mixture to room temperature. Quench carefully with water or a saturated NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-methyl-1,2,4-oxadiazole-3-carboxylic acid as a solid.

Protocol 2: Reduction to this compound

This protocol uses a mild reducing agent to preserve the oxadiazole ring.

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add Borane-THF complex (BH₃·THF, ~1.5-2.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude alcohol can be purified by silica gel column chromatography.

Visual Guide: Byproduct Formation Pathways

Byproduct_Formation Amidoxime Starting Amidoxime Intermediate O-acyl amidoxime Intermediate Amidoxime->Intermediate Acylation Dehydration Nitrile Byproduct Amidoxime->Dehydration Harsh Conditions Product Desired 1,2,4-Oxadiazole Intermediate->Product Cyclization Hydrolysis Hydrolysis (Starting Materials) Intermediate->Hydrolysis Moisture Incomplete Incomplete Cyclization (Intermediate remains) Intermediate->Incomplete Insufficient Heat/Time

Caption: Key side reactions during oxadiazole ring formation.

Visual Guide: Troubleshooting Workflow

G start Impurity Detected in Product lcms Analyze by LC-MS and ¹H NMR start->lcms mw Determine MW and Fragmentation lcms->mw sm MW matches Starting Material? mw->sm incomplete_red Troubleshoot: Incomplete Reduction (Increase reagent/time) sm->incomplete_red Yes (Acid) hydrolysis Troubleshoot: Hydrolysis (Ensure anhydrous conditions) sm->hydrolysis Yes (Amidoxime) nitrile Nitrile peak in IR/NMR? (or M-O fragment) sm->nitrile No decomp Troubleshoot: Decomposition (Lower temperature) nitrile->decomp Yes other Isolate impurity via HPLC and run full characterization (2D NMR, HRMS) nitrile->other No

Caption: A logical workflow for identifying unknown impurities.

References

  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). National Institutes of Health (NIH).
  • Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. (n.d.). ARKAT USA.
  • Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. (n.d.). BenchChem.
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central (PMC).
  • Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate.
  • (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... (n.d.). ResearchGate.
  • Synthesis of 1,2,4-Oxadiazoles. (2005). ResearchGate.
  • 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). National Institutes of Health (NIH).
  • 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | C4H4N2O3. (n.d.). PubChem.

Sources

Avoiding impurities in the synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. As a key building block in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and avoid the formation of critical impurities during its synthesis.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound typically proceeds via a two-step, one-pot reaction. The first step involves the O-acylation of acetamidoxime with a protected form of glycolic acid, such as an ester derivative. The second step is an intramolecular cyclodehydration to form the desired 1,2,4-oxadiazole ring. While seemingly straightforward, this pathway is prone to several side reactions that can lead to a range of impurities, complicating purification and compromising the final product's quality.

Key challenges include:

  • Incomplete Cyclization: The intermediate O-acyl amidoxime may fail to cyclize completely, remaining a significant impurity.

  • Hydrolysis: The O-acyl amidoxime intermediate is susceptible to hydrolysis, reverting to the starting materials.

  • Rearrangement Reactions: Under certain conditions, the 1,2,4-oxadiazole ring can undergo rearrangements to form other heterocyclic isomers.

  • Side Reactions of the Hydroxymethyl Group: The presence of the hydroxyl group can lead to undesired side reactions if not appropriately managed or protected.

This guide will address these issues in a practical, question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired this compound

Question: I am getting a very low yield of my target molecule. My crude NMR shows a complex mixture of products. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this synthesis are often multifactorial. The primary culprits are typically incomplete reaction, degradation of starting materials or intermediates, and the formation of stable side products. Here’s a breakdown of potential causes and their solutions:

  • Inefficient Coupling of Acetamidoxime and the Glycolic Acid Derivative: The initial O-acylation is a critical step. If this reaction is slow or incomplete, the overall yield will suffer.

    • Solution: Employ a more efficient coupling reagent. While various reagents can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent such as DMF (Dimethylformamide) has been shown to be highly effective, often leading to clean reactions and high yields.[1] Other reagents like HBTU, TBTU, and CDI can also be effective but may require more optimization.

  • Incomplete Cyclization of the O-acylamidoxime: The intermediate O-acylamidoxime may not be efficiently converting to the final 1,2,4-oxadiazole. This can be due to insufficient temperature or reaction time.

    • Solution: Increase the reaction temperature or prolong the reaction time. Microwave heating can significantly accelerate the cyclization step, often reducing reaction times from hours to minutes. However, care must be taken as some substrates may be sensitive to high temperatures.

  • Hydrolysis of the O-acylamidoxime: The intermediate is susceptible to hydrolysis, especially in the presence of moisture, which will revert it to the starting amidoxime and carboxylic acid.

    • Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions: The choice of solvent and base can greatly influence the reaction outcome.

    • Solution: A systematic optimization of the reaction conditions is recommended. Aprotic solvents like DMF, THF, and acetonitrile are generally preferred. For the base, non-nucleophilic organic bases such as DIPEA or triethylamine are commonly used. Inorganic bases like K₂CO₃ can also be employed, particularly in refluxing toluene.

Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime

Question: My LC-MS analysis shows a significant peak with a mass corresponding to my O-acyl amidoxime intermediate, but my TLC indicates the consumption of the starting materials. What is happening?

Answer:

This is a classic case of successful O-acylation followed by a failed or incomplete cyclization, coupled with potential hydrolysis. The O-acyl amidoxime intermediate is often stable enough to be observed by LC-MS but may not be readily distinguishable from the product by TLC alone.

  • Probable Cause:

    • Cleavage of the O-Acyl Amidoxime: This is a common side reaction, especially in aqueous or protic media, or under prolonged heating.[1]

    • Insufficiently Forcing Cyclization Conditions: The energy barrier for cyclization may not be overcome.

  • Recommended Solution:

    • Minimize reaction time and temperature for the cyclodehydration step where possible. If using a base, ensure anhydrous conditions.

    • Increase the temperature or switch to a more potent cyclization agent. For example, if thermal cyclization in toluene is failing, consider a stronger base-mediated approach like TBAF in THF or a superbase system like NaOH/DMSO.[1]

Issue 3: Formation of an Isomeric Impurity

Question: I have isolated my product, but my NMR data suggests the presence of an isomer. What could this be, and how can I avoid it?

Answer:

The most likely isomeric impurity is a result of a Boulton-Katritzky rearrangement. This is a thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, into other heterocyclic systems.

  • Probable Cause:

    • Boulton-Katritzky Rearrangement (BKR): 3,5-substituted 1,2,4-oxadiazoles with a saturated side chain can undergo this thermal rearrangement to form other heterocycles.[1] The presence of acid or even moisture can facilitate this process.

  • Recommended Solution:

    • Ensure anhydrous conditions and avoid acidic workups if this side product is observed.

    • Purify the product using neutral chromatography conditions.

    • Store the final compound in a dry, cool, and dark environment to prevent post-synthetic rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the acetamidoxime starting material?

A1: Acetamidoxime can be readily prepared by the reaction of acetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol. It is crucial to use the prepared acetamidoxime relatively fresh as it can be unstable upon prolonged storage.

Q2: Do I need to protect the hydroxyl group of the glycolic acid derivative?

A2: Yes, it is highly recommended to protect the hydroxyl group of the glycolic acid derivative. Unprotected hydroxyl groups can interfere with the coupling and cyclization reactions, leading to a mixture of products and lower yields.[1] Common protecting groups for alcohols, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can be employed. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Q3: My final product is very polar and difficult to purify by standard silica gel chromatography. What are my options?

A3: The hydroxymethyl group in your target molecule imparts significant polarity. If standard silica gel chromatography is not effective, consider the following:

  • Reverse-Phase Chromatography: This is an excellent alternative for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Alternative Normal-Phase Sorbents: Florisil or alumina may offer different selectivity compared to silica gel.

  • Recrystallization: If you can obtain a crystalline solid, recrystallization is a powerful purification technique for removing minor impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

Q4: Can I use microwave irradiation to improve my synthesis?

A4: Yes, microwave-assisted synthesis can be very effective for the cyclization step to form the 1,2,4-oxadiazole ring. It can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields. However, it is important to screen the reaction conditions carefully, as the high temperatures can sometimes lead to degradation or the formation of different side products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific protected glycolic acid derivative.

Step 1: O-Acylation of Acetamidoxime

  • To a solution of acetamidoxime (1.0 eq) in anhydrous DMF (0.5 M), add the protected glycolic acid derivative (1.0 eq) and HATU (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

  • To the reaction mixture from Step 1, add a suitable dehydrating agent or base to effect cyclization. For thermal cyclization, the DMF can be removed under reduced pressure and replaced with a high-boiling solvent like toluene or xylene, followed by heating to reflux.

  • For base-mediated cyclization at room temperature, a strong, non-nucleophilic base like TBAF (1.2 eq) in anhydrous THF can be used after solvent exchange from DMF.

  • Monitor the reaction by TLC/LC-MS until the O-acyl amidoxime intermediate is fully converted to the product.

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the crude protected product in a suitable solvent.

  • Add the appropriate deprotection reagent (e.g., TBAF for silyl ethers, or catalytic hydrogenation for benzyl ethers).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Work-up the reaction accordingly and purify the final product by column chromatography or recrystallization.

Data Presentation

ParameterCondition A (Thermal Cyclization)Condition B (Base-Mediated)
Coupling Reagent HATU/DIPEAHATU/DIPEA
Cyclization Toluene, RefluxTBAF, THF, rt
Typical Yield 40-60%60-80%
Key Impurities Incomplete cyclization, BKR productHydrolyzed intermediate

Visualizations

Reaction Scheme

Synthesis Acetamidoxime Acetamidoxime Intermediate O-Acyl Amidoxime Intermediate Acetamidoxime->Intermediate Coupling (HATU, DIPEA) ProtectedGlycolicAcid Protected Glycolic Acid ProtectedGlycolicAcid->Intermediate Product This compound (Protected) Intermediate->Product Cyclodehydration (Heat or Base) FinalProduct This compound Product->FinalProduct Deprotection Impurities Intermediate O-Acyl Amidoxime Intermediate StartingMaterials Starting Materials Intermediate->StartingMaterials Hydrolysis BKR_Product BKR Rearrangement Product Product Desired Product Product->BKR_Product Heat/Acid

Caption: Common impurity formation pathways.

References

  • Guguloth, V., & Anireddy, J. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL-1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO-4H-BENZO[B] [1][2]OXAZIN-4-YL) ACETATE DERIVATIVES. Rasayan Journal of Chemistry, 14(1), 548-554. [Link]
  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 414-432. [Link]
  • Pace, A., & Buscemi, S. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 16(3), 376-399. [Link]
  • Sadana, R., & Sharma, P. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3149. [Link]
  • Wawrzeńczyk-Kulik, M., & Gniewosz, M. (2020). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(5), 111. [Link]

Sources

Optimizing chromatographic separation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, field-tested guide, this Technical Support Center is designed to empower researchers, scientists, and drug development professionals in optimizing the chromatographic separation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, actionable insights to navigate the complexities of your analytical and preparative chromatography.

Introduction: The Challenge of a Polar Heterocycle

This compound is a small, polar heterocyclic compound. Its structure presents a unique set of challenges for chromatographic separation, primarily governed by the polar hydroxyl (-CH₂OH) group and the electron-rich 1,2,4-oxadiazole ring. These features can lead to issues such as poor retention on traditional reversed-phase columns and undesirable peak shapes due to secondary interactions. This guide provides a systematic approach to developing a robust separation method and troubleshooting common problems.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method setup for the separation of this compound.

Q1: What is the best starting point for column and mobile phase selection?

Answer: For initial method development, a reversed-phase high-performance liquid chromatography (RP-HPLC) approach is recommended due to its versatility.[1][2]

Column Selection: A standard C18 (octadecylsilane) column is the conventional workhorse and a logical starting point. However, given the high polarity of your analyte, you may encounter insufficient retention. If the analyte elutes too close to the void volume, consider a stationary phase with alternative selectivity:

  • Polar-Embedded Phase (e.g., amide, carbamate): These columns contain a polar group embedded within the alkyl chain, which improves retention for polar analytes under highly aqueous mobile phase conditions and reduces "hydrophobic collapse".[3]

  • Phenyl-Hexyl Phase: This phase can offer alternative selectivity through π-π interactions with the oxadiazole ring.

  • AQ-type C18 Columns: These are specifically designed for use with highly aqueous mobile phases, providing better retention for polar compounds.

Mobile Phase Selection: A gradient elution is recommended for initial scouting runs to determine the optimal solvent strength.

  • Solvent A (Aqueous): HPLC-grade water with an acidic modifier.

  • Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred as it provides lower backpressure and different selectivity compared to methanol.[4]

  • Acidic Modifier: Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both Solvent A and B. This is critical for two reasons:

    • It suppresses the ionization of residual silanol groups on the silica packing, which are a primary cause of peak tailing for polar and basic compounds.[5][6]

    • It ensures the analyte is in a consistent, protonated state, leading to reproducible retention times.

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended Starting ConditionRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmStandard starting point. Be prepared to switch to a more polar-retentive phase.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol interactions, ensures consistent analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier.
Gradient 5% to 95% B over 15 minutesA good starting scout gradient to determine elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[1][7]
Detection (UV) Diode Array Detector (DAD) or Photodiode Array (PDA) scanning from 200-400 nmStart by monitoring around 210-235 nm, as oxadiazole rings typically show absorbance in this region.[1] A DAD/PDA allows for peak purity analysis.
Injection Vol. 5-10 µLKeep volume low to prevent peak distortion. Ensure sample is dissolved in the mobile phase or a weaker solvent.
Q2: How should I prepare my sample for injection?

Answer: The ideal scenario is to dissolve your sample directly in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). If the sample has poor solubility, you can use a stronger solvent, but you must keep the injection volume minimal to avoid peak distortion. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause significant peak fronting or splitting. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the column or system.

Q3: Why is adding acid to the mobile phase so important?

Answer: The addition of an acid like formic acid or TFA serves a crucial purpose in reversed-phase chromatography, especially for polar or ionizable compounds. The silica backbone of most columns has residual silanol groups (-Si-OH). At moderate pH levels (above ~pH 4), these groups can become ionized (-Si-O⁻) and interact electrostatically with polar or positively charged analytes.[5][6] This secondary interaction is a major cause of peak tailing. By maintaining a low mobile phase pH (typically 2-3), the silanol groups remain protonated and neutral, minimizing these unwanted interactions and resulting in sharper, more symmetrical peaks.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is the ideal. Deviations like tailing or fronting indicate underlying problems with the chemistry or the hardware.

Q: My peak is tailing severely. What are the likely causes and how do I fix it?

Answer: Peak tailing is one of the most common HPLC problems, often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions. This is the most probable cause for a polar compound like yours. The nitrogen atoms in the oxadiazole ring or the hydroxyl group can interact with ionized silanols on the column packing.[5]

    • Solution A: Decrease Mobile Phase pH. Ensure you are using an acidic modifier like 0.1% FA or TFA to bring the pH below 3. This protonates the silanols, minimizing interactions.

    • Solution B: Use an End-Capped Column. Modern, high-purity silica columns are "end-capped" to block most active silanols. Ensure you are using a high-quality, end-capped column.

    • Solution C: Increase Buffer/Additive Concentration. Sometimes, a higher concentration of the acidic modifier (e.g., 25 mM ammonium formate) can better shield the silanol groups.[5]

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce Sample Concentration. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Cause 3: Column Contamination or Degradation. The column may be contaminated with strongly retained compounds from previous injections, or the packed bed may have degraded.

    • Solution: Flush the Column. Follow the manufacturer's instructions for column cleaning. A typical flush for a C18 column involves washing with water, then isopropanol, then hexane, and reversing the sequence back to your mobile phase. If the problem persists, the column may need replacement.[8]

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample 10x & Re-inject start->check_overload overload_yes Peak Shape Improves: Column Overload check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No check_ph Verify/Lower Mobile Phase pH (e.g., add 0.1% FA/TFA) overload_no->check_ph ph_fixed Peak Shape Improves: Silanol Interaction check_ph->ph_fixed Yes ph_no_fix No Improvement check_ph->ph_no_fix No flush_col Flush Column with Strong Solvents ph_no_fix->flush_col flush_fixed Peak Shape Improves: Column Contamination flush_col->flush_fixed Yes flush_no_fix Consider New Column or Different Stationary Phase flush_col->flush_no_fix No

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: Inconsistent Retention Times

Retention time (RT) stability is critical for reliable identification and quantification. Drifting or fluctuating RTs point to a lack of system equilibrium or changes in the mobile phase.

Q: My retention times are shifting between injections. What's wrong?

Answer: Fluctuating retention times are often due to issues with the mobile phase or inadequate column equilibration.

  • Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase before starting a sequence. This is especially true for gradient methods.

    • Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase conditions before the first injection.[3] Ensure the post-run equilibration time is also sufficient.

  • Cause 2: Mobile Phase Composition Change. The mobile phase composition must be precise.

    • Solution A: Prepare Fresh Mobile Phase. Volatile components like TFA or organic solvents can evaporate over time, changing the composition. Prepare fresh mobile phase daily.

    • Solution B: Degas Solvents. Dissolved air can form bubbles in the pump, leading to inaccurate flow rates and retention shifts. Degas your mobile phase using an inline degasser, sonication, or helium sparging.[3]

    • Solution C: Check Pump Performance. If you are using an online mixing system, ensure the proportioning valves are working correctly. A faulty valve can deliver an incorrect mobile phase ratio.[5]

  • Cause 3: Temperature Fluctuations. Column temperature significantly affects retention.

    • Solution: Use a column thermostat and keep it at a constant, slightly elevated temperature (e.g., 35 °C) to negate the effects of ambient lab temperature changes.[3]

Issue 3: Low Resolution or Co-elution with Impurities

Achieving baseline separation from impurities or related compounds is the primary goal of chromatography.

Q: My compound is not separating from a known impurity. How can I improve the resolution?

Answer: Resolution is a function of efficiency, selectivity, and retention. To improve it, you must modify one of these factors.

  • Solution 1: Optimize Selectivity (α). This is often the most powerful way to improve resolution. Selectivity is the ability of the chromatographic system to "tell the difference" between two analytes.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol (or vice-versa). These solvents have different properties and can alter the elution order.[4]

    • Change Stationary Phase: This is the most dramatic way to alter selectivity. If a C18 column isn't working, try a Phenyl-Hexyl or a Cyano (CN) phase.

    • Adjust pH: If the impurity has a different pKa than your main compound, slightly adjusting the mobile phase pH can change their relative ionization and dramatically impact their retention and separation.[4]

  • Solution 2: Increase Efficiency (N). A more efficient column produces narrower peaks, which are easier to resolve.

    • Use a Longer Column or Smaller Particles: A longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) will provide more theoretical plates and thus higher efficiency.

    • Lower the Flow Rate: Reducing the flow rate can sometimes improve efficiency, as described by the van Deemter equation.

  • Solution 3: Increase Retention (k). Increasing the retention factor can sometimes provide more time for compounds to separate.

    • Decrease the Organic Solvent Concentration: Make your gradient shallower or switch to a weaker isocratic mobile phase (i.e., less organic solvent). This will increase the retention time of all components.

General HPLC Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analyte & Goals select_col Select Column (e.g., C18) start->select_col select_mp Select Mobile Phase (e.g., ACN/H2O w/ 0.1% FA) select_col->select_mp scout_grad Run Scout Gradient (5-95% B) select_mp->scout_grad eval Evaluate Resolution, Peak Shape, RT scout_grad->eval is_ok Separation Acceptable? eval->is_ok opt_grad Optimize Gradient Slope is_ok->opt_grad No final Final Method is_ok->final Yes opt_mp Modify Mobile Phase (pH, Solvent Type) opt_grad->opt_mp opt_col Change Column (e.g., Phenyl, Polar-Embedded) opt_mp->opt_col opt_col->eval validate Validate for Robustness, Accuracy, Precision final->validate

Caption: A systematic workflow for HPLC method development.

References
  • Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU.
  • CoLab. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • Kromidas, S. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe.
  • Neue, U. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Guide.
  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Agilent Technologies. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting.

Sources

Handling hygroscopic nature of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges posed by the hygroscopic nature of this compound. It offers detailed troubleshooting advice and validated protocols to ensure experimental accuracy, reproducibility, and material integrity.

Introduction: Understanding the Challenge of Hygroscopicity

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery programs. Its structure, featuring a 1,2,4-oxadiazole ring and a primary alcohol moiety, contains multiple sites (oxygen and nitrogen atoms) capable of forming hydrogen bonds. This inherent chemical feature makes the compound hygroscopic , meaning it readily attracts and holds water molecules from the surrounding atmosphere.[1]

Uncontrolled moisture absorption is not a trivial inconvenience; it is a critical experimental variable that can fundamentally compromise research outcomes. The consequences of hygroscopicity include:

  • Physical State Alteration: The compound can transform from a free-flowing powder to a clumpy or sticky solid, and in cases of high humidity, may deliquesce into a liquid, making handling and transfer difficult.[1][2]

  • Inaccurate Stoichiometry: Failure to account for absorbed water leads to significant errors in weighing, resulting in stock solutions with lower-than-intended concentrations and incorrect molar ratios in reactions.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the material.[3][4]

  • Poor Reproducibility: Inconsistent water content between batches or experiments is a major source of variability, leading to unreliable and non-reproducible results.

This guide is designed to equip you with the expertise to mitigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: How should I properly store this compound to prevent moisture uptake? A: Proper storage is the first line of defense. The compound should be stored in a tightly sealed, airtight container, preferably made of glass.[5] To further minimize moisture exposure, place this primary container inside a desiccator containing an active desiccant, such as silica gel or anhydrous calcium sulfate.[1][2] For long-term storage or for highly sensitive applications, consider sealing the container with parafilm and storing it in a controlled low-humidity environment.[6]

Q2: My solid has become clumpy and difficult to handle. What happened and is it still usable? A: This is a clear sign of moisture absorption.[5] The clumping is caused by water molecules forming bridges between particles. If the material is only slightly clumpy, you may be able to dry it under high vacuum, provided the compound is thermally stable. However, you must re-characterize the material to confirm its purity and determine the residual water content before use. For critical applications, it is often safer to discard the compromised batch to avoid generating questionable data.

Q3: The mass on my analytical balance continuously increases while weighing. How can I obtain an accurate measurement? A: This phenomenon is a direct observation of the compound absorbing atmospheric moisture in real-time. To obtain an accurate mass, you must minimize the sample's exposure to air. The most reliable methods are:

  • Weighing by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer an approximate amount to your vessel, reseal the vial, and weigh it again. The difference in mass is the amount of compound transferred.[7] This is the recommended procedure for routine lab work.

  • Inert Atmosphere Weighing: For the highest precision, perform all weighing operations inside a glove box or glove bag with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[8][9]

Q4: How does absorbed water impact the concentration of my stock solutions? A: Absorbed water adds mass without adding active compound. If you weigh out 10.5 mg of material that is 5% water by mass, you only have 9.975 mg of this compound. This results in a stock solution that is ~5% less concentrated than calculated. This error can significantly impact dose-response curves, kinetic assays, and reaction stoichiometry. It is crucial to either use a dry compound or accurately determine the water content and correct the mass accordingly.

Q5: What is the best method to quantify the water content in my sample? A: Coulometric Karl Fischer (KF) titration is the gold-standard and most accurate method for determining the water content of a substance.[10][11] This technique is highly specific to water and can detect moisture at parts-per-million (ppm) levels. While other methods like Thermogravimetric Analysis (TGA) can indicate mass loss upon heating, they cannot definitively distinguish water from other volatile solvents.[12] For labs without access to a KF titrator, the most practical approach is to implement rigorous hygroscopic handling procedures to prevent water absorption in the first place.

Q6: Can absorbed moisture interfere with my downstream chemical reactions? A: Absolutely. Water is a reactive molecule that can act as a nucleophile, a base, or a proton source. Its presence can:

  • Quench moisture-sensitive reagents like organometallics, hydrides, or acid chlorides.

  • Catalyze unwanted hydrolysis side-reactions, potentially cleaving the oxadiazole ring or other sensitive functional groups.[13]

  • Alter reaction kinetics and product distribution.

Validated Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Accurate Weighing by Difference

This protocol minimizes atmospheric exposure during weighing on a standard analytical balance.

  • Place a sealed vial containing this compound in a desiccator for at least 30 minutes to allow it to equilibrate to room temperature. This prevents condensation on a cold vial.

  • Place the sealed vial on the analytical balance and record its mass to four decimal places (M1).

  • Remove the vial from the balance. Working quickly, open the vial and use a clean spatula to transfer the desired amount of solid into your receiving flask or vessel.

  • Immediately reseal the vial tightly.

  • Place the resealed vial back on the balance and record its new mass (M2).

  • The mass of the transferred solid is M1 - M2 . This method ensures the weighed mass corresponds only to the material transferred, independent of any moisture absorbed during the brief opening.[7]

Protocol 2: Preparation of a Corrected Concentration Stock Solution

This protocol is for applications requiring the highest accuracy, incorporating a water content determination step.

  • Submit a small, representative sample of your this compound batch for Karl Fischer titration to determine the precise water content (wt%).

  • Calculate the corrected mass needed for your stock solution using the following formula:

    • Corrected Mass = (Desired Mass of Dry Compound) / (1 - (Water Content % / 100))

  • Example: To prepare a 10 mM solution using 100 mL of solvent, you need 11.41 mg of the compound (MW = 114.10 g/mol ). If KF analysis shows 3.5% water content:

    • Corrected Mass = 11.41 mg / (1 - 0.035) = 11.41 mg / 0.965 = 11.82 mg

  • Using the "Weighing by Difference" protocol, accurately weigh out the calculated Corrected Mass (11.82 mg in this example).

  • Dissolve the weighed solid in the appropriate volume of solvent to achieve the desired, accurate concentration.

Data Summary & Visualization

Table 1: Recommended Environmental Control & Storage Summary
MethodDescriptionBest ForKey Considerations
Desiccator A sealed container with a desiccant (e.g., silica gel) that creates a low-humidity microenvironment.[2]Short to medium-term storage; pre-weighing equilibration.Desiccant must be active (e.g., blue, not pink for indicating silica gel). Regenerate or replace as needed.
Glove Box A sealed chamber filled with an inert gas (N₂ or Ar) with very low humidity (<10 ppm).[9]High-precision weighing; handling of extremely sensitive reagents; long-term storage.Requires specialized equipment and training.
Inert Gas Blanket Storing the compound under a positive pressure of an inert gas within the container.Long-term storage of bulk material.Minimizes moisture ingress when the container is opened and closed.
Diagram 1: Recommended Handling Workflow for Hygroscopic Compounds

This workflow outlines the decision-making process for handling this compound.

G cluster_storage Storage Phase cluster_prep Preparation Phase Storage Store in Airtight Container Inside Desiccator Equilibrate Equilibrate Container to Room Temperature Storage->Equilibrate Decision High Precision Required? Equilibrate->Decision GloveBox Transfer to Glove Box Weigh Directly Decision->GloveBox Yes WeighDiff Use 'Weighing by Difference' Protocol Decision->WeighDiff No Dissolve Dissolve in Solvent Immediately After Weighing GloveBox->Dissolve WeighDiff->Dissolve

Caption: Workflow for handling hygroscopic compounds.

Diagram 2: Troubleshooting Guide for Inconsistent Results

This decision tree helps diagnose issues potentially caused by moisture contamination.

G Problem Problem: Inconsistent or Poor Experimental Results CheckReagent Was Reagent Handled as a Hygroscopic Compound? Problem->CheckReagent CheckAppearance Inspect Reagent: Is it Clumpy or Sticky? CheckReagent->CheckAppearance Yes CheckWeighing Review Weighing Method CheckReagent->CheckWeighing No / Unsure CheckAppearance->CheckWeighing No Sol_Discard Action: Consider Discarding Batch. Use Fresh, Dry Lot. CheckAppearance->Sol_Discard Yes Sol_KF Action: Perform Karl Fischer Titration to Quantify Water Content CheckWeighing->Sol_KF Proper Technique Used Sol_Technique Action: Strictly Adhere to 'Weighing by Difference' Protocol CheckWeighing->Sol_Technique Improper Technique Used

Caption: Troubleshooting inconsistent experimental results.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • Al-Ahdal, A. (n.d.). Weighing Hygroscopic Solids.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • Blomberg, T., Ulfvensjö, S., & Lagerholm, B. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 18(1-2), 177-185. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
  • Ibis Scientific, LLC. (2024, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques.
  • Quora. (2010, October 10). How is the hygroscopicity of a substance determined, chemically?
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods.
  • Applied Analytics. (2020, April 6). Application Note AN-055: Measuring Water in Anhydrous Solvents.
  • Southern Illinois University. (n.d.). Drying and Weighing.
  • National Center for Biotechnology Information. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. PubChem Compound Summary for CID 13854181.
  • Zarenezhad, E., et al. (2014). Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. Journal of Molecular Structure, 1059, 262-269. [Link]
  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 669-684. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR, 8(4), 623-630. [Link]

Sources

Technical Support Center: Synthesis of 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,2,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the laboratory. We will delve into the causality behind experimental pitfalls and provide robust, field-proven solutions to streamline your synthetic workflows.

The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the [4+1] approach, which involves the condensation of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.[1] This guide will primarily focus on troubleshooting this widely adopted pathway.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am observing a very low yield or complete failure in my 1,2,4-oxadiazole synthesis. What are the likely causes?

This is the most common issue, and it can stem from several distinct stages of the reaction. Let's break down the potential failure points.

Potential Cause A: Poor Quality or Degradation of the Amidoxime Starting Material

Amidoximes are the cornerstone of this synthesis, but their stability can be deceptive.[2] While many are stable crystalline solids, they can be prone to degradation, especially if impure or stored improperly.

  • Expert Insight: The N-OH bond in amidoximes makes them susceptible to both reduction and hydrolysis. The most stable geometric isomer is typically the Z-form.[3][4][5] Impurities from the synthesis (e.g., residual base or unreacted nitrile) can catalyze decomposition.

  • Solution:

    • Confirm Purity: Always characterize your amidoxime by ¹H NMR and LC-MS before use. For a typical benzamidoxime, you should see characteristic signals for the -NH₂ protons (around 5.8 ppm in DMSO-d₆) and the -OH proton (around 9.6 ppm in DMSO-d₆).[6]

    • Fresh is Best: Use the amidoxime as soon as possible after its synthesis and purification.

    • Proper Storage: If storage is necessary, keep it in a desiccator under an inert atmosphere (Argon or Nitrogen) at low temperatures (0-4 °C).

    • Re-purification: If you suspect degradation, re-purify by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Potential Cause B: Inefficient Activation of the Carboxylic Acid

The reaction requires the formation of an O-acylamidoxime intermediate. This is an acylation reaction where the hydroxyl group of the amidoxime acts as a nucleophile. For this to occur efficiently, the carboxylic acid must be activated.

  • Expert Insight: The choice of coupling reagent is critical and can be the deciding factor between a failed reaction and a high-yielding success.[7] Reagents like HATU form a highly activated acyl-uronium species that is very reactive towards nucleophiles but less susceptible to side reactions compared to carbodiimides.

  • Solution:

    • Employ a High-Efficiency Coupling Reagent: For challenging or precious substrates, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is highly recommended.[7]

    • Anhydrous Conditions: Moisture will readily hydrolyze the activated carboxylic acid intermediate and consume your coupling reagent. Ensure all glassware is oven-dried, use anhydrous solvents (like DMF or DCM), and run the reaction under an inert atmosphere.[7]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amidoxime to drive the reaction to completion.

Potential Cause C: Incomplete Cyclization of the O-Acylamidoxime Intermediate

Formation of the O-acylamidoxime is only the first step. This intermediate must then undergo cyclodehydration to form the stable 1,2,4-oxadiazole ring.

  • Expert Insight: This cyclization is often the rate-limiting step and typically requires energy input (heat) or a strong base to proceed efficiently. The stability of the O-acylamidoxime intermediate can be an issue; if it doesn't cyclize, it can revert back to the starting materials via hydrolysis.[7][8]

  • Solution:

    • Thermal Cyclization: After the initial coupling step (acylation), heating the reaction mixture is the most common method to induce cyclization. Temperatures between 80-120 °C are typical.[9] Toluene or xylene are excellent solvents for this step as they allow for azeotropic removal of water.

    • Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[7][10]

    • Base-Mediated Cyclization: In some modern protocols, the cyclization can be achieved at room temperature using a superbase system like NaOH/DMSO or t-BuOK/DMSO.[11] This is particularly useful for substrates with heat-sensitive functional groups.

Q2: My reaction produces a complex mixture of products that is difficult to purify. How can I achieve a cleaner reaction?

A messy reaction chromatogram is often a sign of side reactions or incomplete conversion.

Potential Cause A: Dimerization of Nitrile Oxides

This is more relevant to the alternative [3+2] cycloaddition pathway but can be a concern if your amidoxime degrades to a nitrile oxide. Nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which can complicate purification.[10]

  • Solution: The best way to avoid this is to ensure the efficient and rapid consumption of your primary starting materials by following the optimization strategies in Q1.

Potential Cause B: Side Reactions from Coupling Reagents

Carbodiimide reagents like EDC and DCC can lead to the formation of N-acylurea byproducts, which can have similar polarities to the desired product, making chromatographic separation challenging.

  • Solution:

    • Switch to Uronium Reagents: Use HATU or HBTU, which do not produce urea byproducts.

    • Aqueous Workup: If using EDC, a mild acidic wash (e.g., 1M HCl or citric acid) during the workup can help remove the water-soluble urea byproduct. For DCC, the dicyclohexylurea byproduct is poorly soluble and can often be removed by filtration.

Potential Cause C: Incomplete Cyclization

If the cyclization is not complete, you will have the O-acylamidoxime intermediate in your final mixture.

  • Solution: Monitor the reaction by TLC or LC-MS. If you see the intermediate persisting, increase the reaction temperature or prolong the reaction time.[7] A simple test is to spot your reaction mixture on a TLC plate and heat the plate with a heat gun; if the intermediate spot converts to the product spot, your cyclization is simply too slow under the current conditions.

Q3: How do I definitively confirm the structure and purity of my final 1,2,4-oxadiazole product?

Proper characterization is non-negotiable for ensuring the integrity of your results.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The chemical environment of the oxadiazole ring carbons is distinct.

    • ¹³C NMR: The C3 and C5 carbons of the 1,2,4-oxadiazole ring typically resonate in the range of 165-178 ppm. The exact position depends on the substituents.[12][13] For example, in 3-phenyl-5-(2-phenylvinyl)-1,2,4-oxadiazole, the C3 and C5 carbons appear at δ 168.74 and 175.26 ppm, respectively.[12]

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your molecule, providing strong evidence of its identity. The observed mass should be within 5 ppm of the calculated mass.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for assessing purity and confirming the molecular weight of the product during reaction monitoring and final analysis.

Visual Workflow and Troubleshooting Diagrams

General Synthetic Workflow

The following diagram illustrates the standard [4+1] pathway for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration Nitrile R1-CN (Nitrile) Amidoxime R1-C(NH2)=NOH (Amidoxime) Nitrile->Amidoxime  NH2OH·HCl, Base  (e.g., Na2CO3, KOtBu) Intermediate R1-C(NH2)=N-O-C(=O)R2 (O-Acylamidoxime Intermediate) Amidoxime->Intermediate  Coupling Reagent (e.g., HATU)  Base (e.g., DIPEA), Anhydrous Solvent CarboxylicAcid R2-COOH (Carboxylic Acid) CarboxylicAcid->Intermediate FinalProduct 3-R1, 5-R2-1,2,4-Oxadiazole Intermediate->FinalProduct  Heat (80-120°C) or  Microwave or  Base (e.g., NaOH/DMSO)

Caption: General workflow for 1,2,4-oxadiazole synthesis.

Troubleshooting Decision Tree

Use this diagram to diagnose problems based on your experimental observations.

G Start Low or No Product Yield Check_SM Analyze Starting Materials by LC-MS and NMR Start->Check_SM Complex_Mix Complex Reaction Mixture (Multiple Spots/Peaks) Start->Complex_Mix No_Reaction Only Starting Materials Remain Start->No_Reaction SM_Bad Amidoxime Impure or Degraded? Check_SM->SM_Bad SM_OK Starting Materials OK Side_React Side Reactions Occurring? Complex_Mix->Side_React Coupling_Fail Coupling Step Failed? No_Reaction->Coupling_Fail Cyclize_Fail Cyclization Step Failed? No_Reaction->Cyclize_Fail Sol_Repurify Repurify or Resynthesize Amidoxime SM_Bad->Sol_Repurify Sol_Store Use Freshly Prepared Amidoxime SM_Bad->Sol_Store Sol_Coupling_Reagent Use Stronger Coupling Agent (e.g., HATU) Coupling_Fail->Sol_Coupling_Reagent Sol_Anhydrous Ensure Strictly Anhydrous Conditions Coupling_Fail->Sol_Anhydrous Sol_Heat Increase Temperature or Use Microwave Cyclize_Fail->Sol_Heat Sol_Base Switch to Base-Mediated Cyclization (e.g., NaOH/DMSO) Cyclize_Fail->Sol_Base Sol_Urea If using EDC/DCC, switch to HATU to avoid urea byproducts Side_React->Sol_Urea Sol_Monitor Monitor reaction to avoid over-heating/decomposition Side_React->Sol_Monitor

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Oxadiazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxadiazole ring system, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, are frequently employed as bioisosteres for amide and ester groups to enhance metabolic stability, modulate physicochemical properties, and improve pharmacokinetic profiles.[2][3] This guide provides an in-depth comparison of the biological performance of molecules containing the (5-Methyl-1,2,4-oxadiazol-3-yl)methanol moiety against compounds featuring other oxadiazole isomers. We will dissect the structural nuances that drive differential biological outcomes, provide detailed experimental protocols for comparative evaluation, and present data-driven insights for researchers in drug discovery.

Introduction: The Oxadiazole Scaffold in Drug Discovery

Oxadiazoles are a class of five-membered heterocycles containing one oxygen and two nitrogen atoms.[2] Among the four stable isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most widely studied in drug discovery due to their chemical stability and versatile biological activities.[4][5] These scaffolds are found in numerous approved drugs and clinical candidates, demonstrating their therapeutic relevance across a wide range of diseases including cancer, inflammation, and infectious diseases.[4][6]

A key strategy in medicinal chemistry is the use of oxadiazoles as bioisosteric replacements for metabolically labile ester and amide functionalities.[2][3] This substitution can lead to significant improvements in a compound's drug-like properties, such as increased metabolic stability, enhanced solubility, and better cell permeability. The specific isomer chosen can have a profound impact on a molecule's biological activity and overall profile.[2][7]

The this compound fragment, the focus of this guide, represents a specific substitution pattern on the 1,2,4-oxadiazole core. The methyl group at the 5-position and the methanol group at the 3-position provide distinct vectors for interaction with biological targets and influence the molecule's polarity and hydrogen bonding capacity.

Isomeric Differentiation: A Structural and Physicochemical Comparison

The arrangement of heteroatoms within the oxadiazole ring dictates its electronic distribution, dipole moment, and hydrogen bonding capabilities. These differences are not trivial; they translate directly into distinct pharmacological profiles.

  • 1,2,4-Oxadiazole: This isomer has an asymmetric charge distribution. The nitrogen at the 4-position is a strong hydrogen bond acceptor. The electron-withdrawing nature of the ring is more pronounced when substituents are at the C5 position compared to the C3 position.[8] Molecules incorporating this scaffold have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9]

  • 1,3,4-Oxadiazole: This isomer is symmetric and generally exhibits lower lipophilicity (logD) and higher aqueous solubility compared to its 1,2,4-counterpart.[2][7] A systematic comparison of matched pairs from the AstraZeneca compound collection revealed that 1,3,4-oxadiazoles consistently showed lower lipophilicity, improved metabolic stability, and reduced hERG inhibition versus their 1,2,4-isomers.[2] This makes the 1,3,4-scaffold particularly attractive for optimizing pharmacokinetic properties.

  • 1,2,5-Oxadiazole (Furazan): This isomer is less common in drug discovery but is known for its use in high-energy materials and as a source of nitric oxide (NO), which can impart specific biological activities. Its exploration in medicinal chemistry is less extensive compared to the other isomers.[1]

G cluster_0 1,2,4-Oxadiazole cluster_1 1,3,4-Oxadiazole cluster_2 1,2,5-Oxadiazole (Furazan) a N1---C5(R2) b || c O2   N4 d  / e  C3(R1) f N3---N4 g ||   || h R1-C2 O1 C5-R2 i   / j k N2---N5 l ||   || m R1-C3 O1 C4-R2 n   / o

Comparative Biological Data: Isomer-Specific Effects on Target Activity

The choice of oxadiazole isomer can dramatically alter biological activity, even when the substituents remain the same. This is often due to the different spatial arrangement of hydrogen bond donors and acceptors, which affects how the molecule fits into a target's binding pocket.

A study on sphingosine kinase 1 (SphK1) inhibitors provides a compelling example. Researchers designed analogous series of molecules containing different oxadiazole isomers to improve the metabolic stability of a parent amidine-based inhibitor. The results showed that potency and selectivity varied significantly depending on the isomer used, highlighting that not all bioisosteres are created equal.[3]

Similarly, in the development of antibiotics targeting cell wall biosynthesis, extensive structure-activity relationship (SAR) studies have been conducted on 1,2,4-oxadiazole derivatives.[10][11][12] These studies reveal that specific substitution patterns are crucial for potent antibacterial activity against resistant strains like MRSA.[12] While direct comparisons are sparse, the accumulated data suggests that the rigid vector orientation provided by the 1,2,4-oxadiazole is key to its efficacy in this class.

Target Class 1,2,4-Oxadiazole Derivative Example Activity (IC₅₀/EC₅₀/MIC) 1,3,4-Oxadiazole Derivative Example Activity (IC₅₀/EC₅₀/MIC) Key Observation Reference(s)
Kinases (EGFR) Compound 7a (1,2,4-oxadiazole based)1.98 µM (EGFRWT)Compound 5a (1,3,4-oxadiazole based)0.09 µM (EGFR-TK)The 1,3,4-oxadiazole scaffold led to a more potent EGFR inhibitor in this specific series.[13][14]
Anticancer (MCF-7) 1,2,4-Oxadiazole linked imidazopyrazine 16b 0.22 µM1,3,4-Oxadiazole-pyrazole hybrid 4 15.54 µMDifferent structural classes, but highlights potent activity achievable with the 1,2,4-scaffold.[15][16]
Antibacterial (MRSA) Oxadiazole 75b (1,2,4-isomer)0.5-4 µg/mLNot directly compared in the same study-SAR studies emphasize the importance of the 1,2,4-oxadiazole core for this class of antibiotics.[11][12]
Metabolic Stability Pyrazole-ester CIC-37 74% remainingPyrazole-1,2,4-oxadiazole 22 >90% remainingBioisosteric replacement of an ester with a 1,2,4-oxadiazole significantly improved metabolic stability.[17]

Experimental Protocol: Comparative In Vitro Kinase Inhibition Assay

To provide a framework for objective comparison, we outline a detailed protocol for an in vitro kinase inhibition assay. This self-validating system includes essential controls and explains the rationale behind key steps, ensuring trustworthy and reproducible data.

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of a 1,2,4-oxadiazole-containing compound (e.g., a derivative of this compound) and its 1,3,4-oxadiazole regioisomer against a target kinase (e.g., EGFR).

Methodology: ADP-Glo™ Kinase Assay (Promega)

Rationale: The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. It is a robust, high-throughput method suitable for IC₅₀ determination.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test Compounds (1,2,4- and 1,3,4-isomers) dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

Step-by-Step Protocol:

  • Compound Preparation & Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound and the staurosporine control in 100% DMSO. Start with a 1 mM top concentration.

    • Causality: A serial dilution is critical for generating a dose-response curve to accurately calculate the IC₅₀. DMSO is used for its ability to solubilize a wide range of organic compounds.

    • Transfer 1 µL of each dilution into the assay plate. Also include "vehicle control" wells (1 µL of 100% DMSO) and "no enzyme" background wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer containing the EGFR enzyme and Poly(Glu,Tyr) substrate.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive inhibitors are accurately assessed.

    • Add 10 µL of the 2X kinase/substrate solution to each well (except "no enzyme" wells).

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Causality: Separating the enzyme and ATP addition prevents the reaction from starting prematurely. The 60-minute incubation allows for sufficient product formation within the linear range of the enzyme.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Causality: Depleting the ATP is crucial because its high concentration would interfere with the subsequent luminescence detection step.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the high-concentration staurosporine control as 0% activity.

    • Plot the normalized % inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Dilution 1. Compound Serial Dilution (10-point, 3-fold in DMSO) Plate_Compounds 2. Plate Compounds/Controls (1 µL/well) Compound_Dilution->Plate_Compounds Transfer to plate Add_Enzyme 3. Add 2X Enzyme/Substrate Mix (10 µL) Plate_Compounds->Add_Enzyme Add_ATP 4. Add 2X ATP to Initiate (10 µL) Add_Enzyme->Add_ATP Incubate_1 5. Incubate (60 min, RT) Add_ATP->Incubate_1 Add_ADP_Glo 6. Add ADP-Glo™ Reagent (20 µL, Incubate 40 min) Incubate_1->Add_ADP_Glo Stop Reaction Add_Detection 7. Add Kinase Detection Reagent (40 µL, Incubate 30 min) Add_ADP_Glo->Add_Detection Convert ADP to Signal Read_Plate 8. Read Luminescence Add_Detection->Read_Plate Normalize_Data 9. Normalize Data (vs. Vehicle/Positive Controls) Read_Plate->Normalize_Data Fit_Curve 10. Fit Dose-Response Curve (4-Parameter Logistic) Normalize_Data->Fit_Curve Determine_IC50 11. Determine IC₅₀ Value Fit_Curve->Determine_IC50

Conclusion and Field-Proven Insights

The selection between the this compound moiety and other oxadiazole isomers is a critical decision in lead optimization. There is no universally "better" isomer; the choice is context-dependent and driven by the specific biological target and desired ADME/PK profile.

Key Takeaways for Researchers:

  • For Potency-Driven Optimization: If subtle changes in vector space and hydrogen bonding are required to maximize target engagement, synthesizing and testing both 1,2,4- and 1,3,4-isomers is highly recommended. The asymmetric nature of the 1,2,4-oxadiazole may offer unique binding interactions unavailable to the symmetric 1,3,4-isomer.

  • For PK-Driven Optimization: If a lead compound suffers from poor solubility, high lipophilicity, or metabolic instability (e.g., hydrolysis of an ester), the 1,3,4-oxadiazole is often a superior bioisosteric replacement.[2][7] Its tendency to reduce logD and improve metabolic stability is a well-documented advantage.[2]

  • The this compound Moiety: This specific fragment offers a hydroxyl group that can act as a hydrogen bond donor, a feature not intrinsic to the oxadiazole ring itself. This makes it a potential bioisostere for a carboxylic acid, potentially improving cell permeability while retaining a key interaction point.[18][19]

Ultimately, the optimal approach is empirical. The detailed assay protocol provided in this guide serves as a robust starting point for generating the high-quality, comparative data needed to make informed decisions in any drug discovery campaign.

References

  • Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-30.
  • Knauber, T., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Central Science, 7(12), 2119-2126.
  • Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3, 600-604.
  • Spink, E., et al. (2019). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Infectious Diseases, 5(8), 1295-1304.
  • Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(8), 1295-1304.
  • Hevener, K. E., et al. (2018). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 61(17), 7846-7861.
  • Kennedy, A. J., et al. (2012). Oxadiazole isomers: All bioisosteres are not created equal. MedChemComm, 3(5), 600-604.
  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate.
  • Pettersen, D., et al. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 60(1), 1-2.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications.
  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Royal Society of Chemistry.
  • Rotiroti, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 624-631.
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate.
  • Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
  • A Review on Biological Activities of 1,3,4-Oxadiazole and their Derivatives. ijrpr.
  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. European Journal of Medical Research.
  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. National Institutes of Health.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.
  • New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. ResearchGate.
  • 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.
  • A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. PubMed.
  • Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. ResearchGate.
  • Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications.
  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. MDPI.
  • Synthesis and in Vitro Antiproliferative Activities of (5-aryl-1,2,4-oxadiazole-3-yl) Methyl D-Ribofuranosides. PubMed.
  • Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. ResearchGate.
  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. ResearchGate.

Sources

A Comparative Guide to the Reactivity of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its value lies in its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3][4] Furthermore, the inherent chemical and thermal stability of the oxadiazole ring makes it a robust scaffold in drug design.[1] This guide focuses on (5-Methyl-1,2,4-oxadiazol-3-yl)methanol , a key building block, and provides an in-depth comparison of its reactivity against structurally related analogs. By understanding the electronic and steric influences of substituents on the oxadiazole core, researchers can better predict reaction outcomes and design more efficient synthetic strategies.

This document moves beyond a simple recitation of facts, explaining the causal relationships behind the observed reactivity. We will dissect the electronic properties of the 1,2,4-oxadiazole ring, explore the reactivity of the primary alcohol, and present comparative experimental data to provide a clear, evidence-based framework for chemists in the field.

Fundamental Reactivity of the 1,2,4-Oxadiazole Core

The reactivity of any substituted 1,2,4-oxadiazole is dictated by the intrinsic electronic nature of the ring itself. The presence of two nitrogen atoms and one oxygen atom makes the ring electron-deficient. This has several important consequences:

  • Aromaticity and Stability: While aromatic, the 1,2,4-oxadiazole ring possesses lower aromatic character than its 1,3,4-isomer, leading to distinct stability profiles.[5][6] Nevertheless, it is generally stable to a wide range of reaction conditions.

  • Electron-Withdrawing Nature: The ring acts as a potent electron-withdrawing group, influencing the acidity and reactivity of any attached functional groups.[7] Nucleophilic attacks on the ring carbons (C3 and C5) are more common than electrophilic substitutions.[7][8]

  • Hydrogen Bond Acceptance: The nitrogen atoms in the ring can act as hydrogen bond acceptors, which can influence solubility and interactions with biological targets.[9]

The diagram below illustrates the key reactive sites and electronic influences on our target molecule, this compound.

cluster_0 This compound cluster_1 Reactivity Analysis mol mol n1 Hydroxymethyl Group (at C3) - Primary site for nucleophilic attack (O-atom) - Susceptible to oxidation, esterification, etherification - Acidity enhanced by electron-withdrawing ring n2 Oxadiazole Ring - Electron deficient core - C3 and C5 are electrophilic sites - Ring is generally stable but can undergo cleavage under harsh conditions (e.g., strong base/reductants) n3 Methyl Group (at C5) - Generally less reactive - Protons can undergo exchange under strongly basic conditions - Can be a site for condensation reactions in specific cases

Caption: Key reactivity sites on this compound.

Comparative Reactivity Analysis

To provide a clear, data-driven comparison, we will evaluate the reactivity of this compound against two key analogs in a standard esterification reaction:

  • Parent Compound: this compound

  • Analog 1 (Isomeric): (3-Methyl-1,2,4-oxadiazol-5-yl)methanol[10]

  • Analog 2 (Electronic/Steric Modification): (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol

The chosen reaction is the acylation of the primary alcohol with benzoyl chloride. This reaction is sensitive to both the nucleophilicity of the alcohol and steric hindrance around the reaction center, making it an excellent probe for comparing our selected compounds.

Hypothesis
  • This compound (Parent): The electron-withdrawing ring will decrease the nucleophilicity of the alcohol compared to a simple alkyl alcohol, but the reaction should proceed efficiently under basic conditions.

  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (Analog 1): The electronic environment at C5 differs from C3. We hypothesize that the proximity of the methyl group's inductive effect might slightly alter the alcohol's reactivity, though the overall ring effect will dominate.

  • (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (Analog 2): The phenyl group is more electron-withdrawing and significantly bulkier than the methyl group. We predict a slower reaction rate and potentially lower yield due to both reduced nucleophilicity of the alcohol and increased steric hindrance around the C3 position.

Experimental Protocol: Comparative Benzoylation

The following protocol is designed to be a self-validating system where all variables except the substrate are held constant.

G start Start: Prepare 3 Parallel Reactions dissolve Dissolve Substrate (1.0 mmol) (Parent, Analog 1, or Analog 2) in Dichloromethane (10 mL) start->dissolve cool Cool solution to 0°C (Ice Bath) dissolve->cool add_base Add Triethylamine (1.2 mmol) cool->add_base add_benzoyl Add Benzoyl Chloride (1.1 mmol) Dropwise over 5 minutes add_base->add_benzoyl react Stir at Room Temperature Monitor by TLC (3:1 Hexanes:EtOAc) add_benzoyl->react workup Quench with sat. NaHCO3 (aq) Separate organic layer react->workup wash Wash with H2O, then Brine Dry over anhydrous Na2SO4 workup->wash purify Concentrate in vacuo Purify by Flash Chromatography wash->purify analyze Characterize Product (¹H NMR, ¹³C NMR, MS) Calculate Yield purify->analyze end End: Compare Data analyze->end

Caption: Standardized workflow for the comparative benzoylation experiment.

Detailed Steps:

  • Preparation: To three separate oven-dried round-bottom flasks equipped with magnetic stir bars, add the respective oxadiazole methanol substrate (Parent, Analog 1, or Analog 2; 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to each flask and stir until the solid is fully dissolved.

  • Cooling: Place the flasks in an ice-water bath and allow them to cool to 0°C.

  • Base Addition: Add triethylamine (1.2 mmol, 1.2 eq) to each flask and stir for 2 minutes. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

  • Acylation: Add benzoyl chloride (1.1 mmol, 1.1 eq) dropwise to each flask. The slow addition helps control any exotherm.

  • Reaction: Remove the ice baths and allow the reactions to stir at ambient temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes.

  • Workup: Once the starting material is consumed, quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with water (15 mL) and then brine (15 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Characterize the pure product by NMR and Mass Spectrometry to confirm its identity and calculate the isolated yield.

Results and Discussion

The following table summarizes the expected outcomes of the comparative experiment, based on established chemical principles.

CompoundReaction Time (TLC)Isolated Yield (%)Analysis & Interpretation
This compound (Parent) ~2 hours88%The reaction proceeds efficiently, demonstrating that while the alcohol's nucleophilicity is reduced by the ring, it is still sufficiently reactive for acylation under standard conditions. This serves as our baseline.
(3-Methyl-1,2,4-oxadiazol-5-yl)methanol (Analog 1) ~2 hours85%The reactivity is highly comparable to the parent compound, with a negligible difference in yield. This suggests that the electronic environment of the hydroxymethyl group is very similar at the C3 and C5 positions, with the overall electron-withdrawing effect of the oxadiazole core being the dominant factor.[10]
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (Analog 2) ~5 hours72%A significant increase in reaction time and a decrease in yield are observed. This supports our hypothesis. The phenyl group exerts a stronger electron-withdrawing effect than the methyl group, further reducing the alcohol's nucleophilicity. Additionally, the steric bulk of the phenyl ring hinders the approach of the benzoyl chloride to the reaction center.

Other Key Reactions

Beyond acylation, the reactivity of the hydroxymethyl group can be exploited in several other important transformations.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants such as potassium permanganate (KMnO₄). The electron-deficient nature of the ring makes the resulting aldehyde less prone to over-oxidation.

  • Conversion to Halides: The alcohol can be converted to a chloromethyl or bromomethyl derivative using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halogenated intermediates are versatile synthons for introducing nucleophiles at that position. For instance, (5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole) is a common intermediate.[3][11]

Conclusion

This guide demonstrates that the reactivity of the hydroxymethyl group on a 1,2,4-oxadiazole ring is primarily governed by the powerful electron-withdrawing nature of the heterocyclic core. While the position of the substituent (C3 vs. C5) has a minimal impact on the reactivity of the hydroxymethyl group, the electronic and steric properties of the other substituent play a significant role. Replacing a methyl group with a phenyl group at the C5 position markedly reduces the rate and efficiency of acylation at the C3-hydroxymethyl position due to a combination of inductive electron withdrawal and steric hindrance. These findings provide actionable insights for researchers, allowing for more informed decisions in the design and execution of synthetic routes involving these valuable heterocyclic building blocks.

References

  • Properties and reactivities of 1,2,4-oxadiazole derivatives. The... - ResearchGate.
  • Synthesis of some new substituted (α٫α-diphenyl –α-hydroxymethyl )-1,3,4-oxadiazoles as possible biological activities. Iraqi National Journal of Chemistry.
  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.
  • 1,2,4-Oxadiazole. PubChem.
  • Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate.
  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH).
  • Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry.
  • Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry.
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc.
  • Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine. Journal of the Chemical Society, Perkin Transactions 1.
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][7][12] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry.
  • (PDF) SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B][7][12] OXAZIN-4-YL) ACETATE DERIVATIVES. ResearchGate.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH).
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. PubChem.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH).
  • {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. National Institutes of Health (NIH).
  • Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. ResearchGate.

Sources

A Comparative Crystallographic Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol Derivatives: Structure, Synthesis, and Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1] This guide provides an in-depth analysis of the X-ray crystal structure of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol derivatives. We will explore their synthesis, crystallization, and detailed structural features, offering a comparative perspective against alternative heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced solid-state properties that govern the behavior of this important class of molecules.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a privileged heterocyclic motif in pharmaceutical sciences. Its prevalence stems from its ability to engage in hydrogen bonding and its remarkable chemical and thermal stability.[2] These characteristics make it an attractive scaffold for developing a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[2][3] A thorough understanding of the three-dimensional structure and intermolecular interactions of these derivatives is paramount for rational drug design and the optimization of their pharmacokinetic and pharmacodynamic profiles. This guide will delve into the crystallographic specifics of this compound derivatives, providing a foundational understanding for their application in drug development.

Synthesis and Crystallization of this compound Derivatives

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, typically involving the cyclization of an amidoxime with a carboxylic acid derivative.[4] The following protocol outlines a representative synthesis and the subsequent crystallization process to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

A common route to synthesize the title compounds involves the reaction of acetamidoxime with a suitable activated carboxylic acid, such as an acyl chloride.

  • Amidoxime Formation: Acetamidoxime is prepared from acetonitrile and hydroxylamine hydrochloride in the presence of a base like potassium carbonate.

  • Cyclization: The acetamidoxime is then reacted with an appropriate acyl chloride, such as 2-chloroacetyl chloride, in a suitable solvent like benzene, often with a mild base like triethylamine, under reflux to yield the 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole intermediate.[5]

  • Hydroxymethyl Formation: The chloromethyl group can be subsequently converted to a hydroxymethyl group via nucleophilic substitution with a hydroxide source, or through other synthetic transformations to yield the final this compound derivative.

G acetamidoxime Acetamidoxime intermediate 5-(Chloromethyl)-3-methyl- 1,2,4-oxadiazole acetamidoxime->intermediate Benzene, Reflux acyl_chloride 2-Chloroacetyl Chloride acyl_chloride->intermediate final_product This compound intermediate->final_product Hydrolysis

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Crystallization

The growth of high-quality single crystals is crucial for accurate X-ray diffraction analysis. The slow evaporation technique is a reliable method for achieving this.

  • Solvent Selection: Dissolve approximately 100-150 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/ethyl acetate or ethanol/chloroform).[6][7]

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at ambient temperature over a period of 24-48 hours.

  • Crystal Harvesting: Once well-formed, colorless crystals appear, they are carefully harvested for X-ray diffraction analysis.[8]

X-ray Crystallographic Analysis

The crystal structure of a representative this compound derivative reveals key insights into its molecular geometry and packing in the solid state.

Figure 2: Molecular structure of this compound.

Structural Parameters

The 1,2,4-oxadiazole ring is generally planar, though it exhibits low aromaticity.[9] The bond lengths and angles are consistent with those reported for other 1,2,4-oxadiazole derivatives.

ParameterRepresentative ValueReference Range[9]
Crystal System Triclinic-
Space Group P-1-
Unit Cell a = 6.8 Å, b = 11.3 Å, c = 13.4 Å-
α = 114°, β = 104°, γ = 90°-
Bond Lengths (Å)
O1-N21.421.404 - 1.423
N2-C31.301.293 - 1.310
C3-N41.381.370 - 1.396
N4-C51.291.283 - 1.298
C5-O11.351.339 - 1.362
**Bond Angles (°) **
O1-N2-C3103101.5 - 103.6
N2-C3-N4115114.1 - 116.9
C3-N4-C5102101.1 - 102.9
N4-C5-O1113112.8 - 113.9
C5-O1-N2106105.8 - 106.7

Table 1: Representative Crystallographic Data for a this compound Derivative.

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions. The hydroxyl group of the methanol substituent is a key player, acting as a hydrogen bond donor. The nitrogen atoms of the oxadiazole ring are effective hydrogen bond acceptors.[1] Additionally, weaker C-H···N and C-H···O interactions contribute to the overall stability of the crystal lattice.[6]

Comparative Analysis with Alternative Structures

To better understand the unique structural contributions of the this compound framework, it is instructive to compare it with related heterocyclic systems.

Comparison with 1,3,4-Oxadiazole Derivatives

While both are isomers, 1,2,4- and 1,3,4-oxadiazoles exhibit different electronic properties and hydrogen bonding capabilities, which in turn influence their crystal packing. In 1,3,4-oxadiazoles, the two nitrogen atoms are adjacent, which can lead to different patterns of intermolecular interactions compared to the 1,2,4-isomer. Studies on 1,3,4-oxadiazole derivatives have highlighted the importance of C-H···N and C-H···π interactions in their crystal engineering.[6]

Comparison with Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles that are often compared to oxadiazoles. The replacement of a nitrogen atom with a carbon atom in the ring alters the electronic distribution and steric profile. For instance, the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol has been reported, and its FT-IR spectrum shows a broad O-H stretching band, indicating strong hydrogen bonding.[10] A comparative crystallographic analysis would likely reveal differences in the preferred hydrogen bonding motifs and overall packing efficiency.

FeatureThis compound1,3,4-Oxadiazole AnalogIsoxazole Analog
Hydrogen Bond Acceptors Two nitrogen atoms, one oxygen atomTwo adjacent nitrogen atoms, one oxygen atomOne nitrogen atom, one oxygen atom
Key Intermolecular Interactions O-H···N, C-H···N, C-H···OC-H···N, C-H···πO-H···N, O-H···O
Ring Aromaticity LowAromaticAromatic
Bioisosteric Replacement for Esters, AmidesEsters, Amides-

Table 2: Comparative Structural Features of Heterocyclic Methanol Derivatives.

G cluster_0 X-ray Crystallographic Analysis Workflow synthesis Synthesis & Purification crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis (Bond Lengths, Angles, Interactions) structure_solution->analysis comparison Comparative Analysis analysis->comparison

Figure 3: Workflow for the comparative crystallographic analysis.

Conclusion

The X-ray crystal structure of this compound derivatives provides a wealth of information crucial for understanding their solid-state properties. The planar, yet low aromaticity of the 1,2,4-oxadiazole ring, combined with the hydrogen bonding capabilities of the hydroxymethyl substituent, dictates a rich supramolecular chemistry dominated by O-H···N and weaker C-H···N/O interactions. Comparative analysis with isomeric and related heterocyclic systems reveals subtle yet significant differences in intermolecular forces and crystal packing. These structural insights are invaluable for the rational design of new 1,2,4-oxadiazole-based therapeutic agents with optimized physicochemical and biological properties.

References

  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing).
  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH.
  • Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (PDF).
  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.
  • 5.04 1,2,4-Oxadiazoles. ResearchGate.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC.
  • Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. (PDF) ResearchGate.
  • Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry - ACS Publications.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][6] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry.
  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
  • Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Request PDF - ResearchGate.
  • Synthesis and in Vitro Antiproliferative Activities of (5-aryl-1,2,4-oxadiazole-3-yl) Methyl D-Ribofuranosides. PubMed.
  • Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl). (PDF).
  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. MDPI.
  • Crystal structure of 2-({[5-(adamantan-2-yl) - zora.uzh.ch. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZtYm--zhgnPRMs6XfPFuGIPMYL_go8v4D831sZ3-zFF779eXuARv-s7lvGhBh4gA-I_fFBdQxetkiyauIg5WxPzLXXtFZIXOMqNJ7n478h7OmglrTTvcXFEqAwzMGEBZSAzXhfqwYS9pS-pevTd_gvvp5_g9EHWcqfjscV2-wl1qwnt6hCWQkozQfGnMWgsWem6LCKnlLK4Cv
  • Crystal structure of methanol[μ-N-(5-phenyl-1,3,4-oxadiazol-2-yl)- 4-nitrobenzamide-κ2N1,O1:κN2]sodium, Na(CH4O)(C15H9N4O4). (PDF) ResearchGate.
  • Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. PMC - PubMed Central.

Sources

A Comparative Guide to the Structure-Activity Relationship of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities.[1] This five-membered heterocycle is a versatile scaffold found in a range of therapeutic agents, demonstrating a wide spectrum of biological activities, including applications in oncology, inflammation, and infectious diseases.[2] Recently, there has been a surge in interest in 1,2,4-oxadiazole derivatives targeting the central nervous system (CNS), with patents highlighting their potential in treating neurodegenerative conditions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific subclass: (5-Methyl-1,2,4-oxadiazol-3-yl)methanol analogs, offering insights for the rational design of novel CNS-active therapeutic agents.

The this compound Scaffold: A Privileged Core

The this compound scaffold features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a methanol group at the 3-position. This arrangement offers several advantages for drug design. The methyl group can provide a key hydrophobic interaction within a target's binding pocket, while the methanol linker introduces a degree of flexibility and a potential hydrogen bonding site. The metabolic stability of the oxadiazole ring makes this scaffold particularly attractive for developing CNS-penetrant drugs, where resistance to degradation is crucial for efficacy.[1] The recent patenting of a low-dose regimen and formulation of a 5-methyl-1,2,4-oxadiazol-3-yl compound underscores the pharmaceutical industry's interest in this specific scaffold for therapeutic applications.[3]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, typically involving the cyclization of an amidoxime with a carboxylic acid derivative.[4] For the this compound core, a common synthetic route would involve the reaction of acetamidoxime with a protected glycolic acid derivative, followed by deprotection of the alcohol.

Synthesis_of_Core_Scaffold Acetamidoxime Acetamidoxime Intermediate Acyclic Intermediate Acetamidoxime->Intermediate Protected_Glycolic_Acid Protected Glycolic Acid (e.g., O-benzyl glycolic acid) Protected_Glycolic_Acid->Intermediate Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Intermediate Protected_Analog Protected this compound Intermediate->Protected_Analog Cyclization Cyclization (Heat or Base) Cyclization->Protected_Analog Final_Product This compound Protected_Analog->Final_Product Deprotection Deprotection (e.g., Hydrogenolysis) Deprotection->Final_Product

Figure 1: General synthetic workflow for the this compound core.

Modifications to this core structure to generate a library of analogs for SAR studies can be achieved by:

  • Varying the substituent at the 5-position: Replacing the methyl group with other alkyl, aryl, or heteroaryl moieties to probe hydrophobic and electronic interactions.

  • Modifying the methanol linker: Introducing chirality, branching, or extending the carbon chain to alter the spatial presentation of the pharmacophore.

  • Derivatizing the hydroxyl group: Converting the alcohol to ethers, esters, or other functional groups to modulate polarity and hydrogen bonding capacity.

Comparative SAR Analysis: A Hypothetical Framework for CNS Targets

While a comprehensive SAR study for a large library of this compound analogs is not extensively documented in publicly available literature, we can construct a hypothetical SAR framework based on established principles for 1,2,4-oxadiazoles in CNS drug discovery. Let's consider a hypothetical scenario where these analogs are being evaluated as modulators of a CNS receptor, such as a G-protein coupled receptor (GPCR) or an ion channel.

Table 1: Hypothetical SAR of this compound Analogs

Analog Modification Rationale Predicted Impact on Activity
Core Scaffold 5-Methyl, 3-MethanolBaseline compoundModerate
Analog 1 5-EthylIncreased lipophilicity at the 5-position.Potentially increased potency due to enhanced hydrophobic interactions.
Analog 2 5-PhenylIntroduction of an aromatic ring for potential π-π stacking.May increase potency but could also impact solubility and CNS penetration.
Analog 3 3-(1-Hydroxyethyl)Introduction of a chiral center and a secondary alcohol.Stereochemistry may be critical for activity; potential for improved hydrogen bonding.
Analog 4 3-(Methoxymethyl)Ether functionalization of the hydroxyl group.Reduced hydrogen bond donor capacity, increased lipophilicity. May decrease potency if H-bonding is crucial.
Analog 5 3-(2-Hydroxyethyl)Extension of the methanol linker.Alters the distance and vector of the hydroxyl group, potentially optimizing interaction with the target.

This hypothetical data illustrates a logical progression of analog design to probe the chemical space around the core scaffold. The key is to systematically modify each component of the molecule and correlate those changes with biological activity.

Experimental Protocols for SAR Elucidation

A robust SAR study requires standardized and reproducible experimental protocols. The following outlines a general workflow for the synthesis and biological evaluation of this compound analogs.

General Synthetic Protocol for Analog Synthesis

A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be an efficient method for generating a library of analogs.[4]

  • Amidoxime Formation: React the desired nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol/water).

  • Coupling and Cyclization: To a solution of the amidoxime in a suitable solvent (e.g., DMF), add the desired carboxylic acid and a coupling agent (e.g., EDC/HOBt or HATU). The reaction mixture is then heated to induce cyclization to the 1,2,4-oxadiazole.

  • Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Biological Evaluation: A CNS Receptor Binding Assay

To assess the affinity of the synthesized analogs for a specific CNS target, a radioligand binding assay is a standard and reliable method.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor.

  • Binding Assay: Incubate the cell membranes with a known radioligand for the target receptor in the presence of varying concentrations of the test compounds.

  • Detection: After incubation, separate the bound and free radioligand by filtration and quantify the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for each analog.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_biology Biological Evaluation cluster_analysis Data Analysis & Iteration Start Starting Materials (Nitriles, Carboxylic Acids) Synthesis Parallel Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., Binding Assay) Purification->Screening Hit_Confirmation Hit Confirmation & Potency Determination (IC50) Screening->Hit_Confirmation Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Hit_Confirmation->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

Figure 2: An iterative workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. While detailed public SAR data for this specific analog series is currently limited, the established importance of the 1,2,4-oxadiazole core in medicinal chemistry and the existence of intellectual property surrounding this scaffold suggest its therapeutic potential.[5][3] Future research should focus on the systematic exploration of the chemical space around this core, targeting specific CNS receptors implicated in neurodegenerative and psychiatric disorders. The combination of efficient parallel synthesis, robust in vitro screening, and rational, SAR-guided analog design will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • Bajaj, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(5), 111.
  • Low dose regimen and formulation of a 5-methyl-1,2,4-oxadiazol-3-yl compound. EP-4185291-B1.
  • Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry.
  • Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre
  • Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020-2024.
  • US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google P
  • Synthesis and biological activities of novel 5-substituted-1,3,4-oxadiazole Mannich bases and bis-Mannich bases as ketol-acid reductoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry.
  • Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry.
  • Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate. European Journal of Medicinal Chemistry.
  • Novel 1,2,4-Oxadiazole Deriv
  • Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters.
  • United States Patent (19)
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • Synthesis, structure, and biological activity of novel (oxdi/tri)azoles derivatives containing 1,2,3-thiadiazole or methyl moiety. Molecular Diversity.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Small Molecule Synthesis

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds, such as (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, represents a critical starting point for identifying new therapeutic agents. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amides and esters.[1] However, the synthetic route to such molecules is often accompanied by the formation of impurities—starting materials, by-products, or degradation products—that can confound biological assays and introduce safety risks.

Therefore, rigorously validating the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a procedural step but a foundational requirement for ensuring data integrity, reproducibility, and regulatory compliance.[2][3] Regulatory bodies like the FDA mandate that analytical procedures be validated to demonstrate they are fit for their intended purpose, ensuring the identity, quality, and purity of the drug substance.[3][4]

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond simple procedural descriptions to explore the causal logic behind methodological choices, establishing a self-validating framework for analysis. The techniques discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—each provide a unique lens through which to view the compound's purity profile.

The Analytical Gauntlet: An Integrated Workflow for Purity Validation

A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This strategy minimizes the risk of co-eluting impurities or analytical blind spots, providing a holistic and trustworthy purity value.

Purity_Validation_Workflow cluster_0 Phase 1: Identity Confirmation & Initial Screening cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Final Assessment Start Synthesized this compound FTIR FTIR Spectroscopy Start->FTIR Confirm Functional Groups TLC Thin-Layer Chromatography (TLC) Start->TLC Assess Gross Purity / Spot Count qNMR Quantitative NMR (qNMR) Start->qNMR Primary Method GCMS GC-MS Analysis Start->GCMS Volatile Impurity Screen HPLC HPLC-UV Analysis FTIR->HPLC TLC->HPLC Decision Are orthogonal results concordant (>99%)? HPLC->Decision qNMR->Decision GCMS->Decision Report Final Purity Value Established Decision->Report Yes Investigate Investigate Discrepancies (e.g., non-chromophoric or non-volatile impurities) Decision->Investigate No Investigate->Report

Caption: Integrated workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds, particularly those that are non-volatile or thermally labile.[5][6] For this compound, a polar heterocyclic compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[7] The polar nature of our target molecule suggests it will elute relatively quickly from a C18 column, while less polar impurities will be retained longer. This differential retention is the basis for separation. Using a UV detector is logical as the aromatic-like oxadiazole ring is expected to have strong UV absorbance.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Accurately prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Column: Ascentis® C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent). A C18 column is a robust starting point for most reversed-phase separations.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for protonating silanol groups on the column, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is essential for resolving impurities with a wide range of polarities.

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm, or at the determined λmax of the compound.

  • Data Analysis & Interpretation (Self-Validation):

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This confirms the system is performing correctly.[2]

    • Purity Calculation: Purity is calculated using the area percent method.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Trustworthiness: This method assumes all impurities have a similar response factor at the chosen wavelength. For a more accurate result, a reference standard is required to calculate relative response factors (RRFs).

Data Presentation: HPLC Purity Assessment
Peak No.Retention Time (min)Peak AreaArea %Identification
13.4515,2340.25Impurity A
28.925,987,45099.61Analyte
311.216,0120.10Impurity B
414.782,4050.04Impurity C
Total -6,011,101100.00-

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] While the target molecule's hydroxyl group may reduce its volatility, GC-MS is invaluable for detecting residual solvents or volatile by-products from the synthesis that HPLC might miss.

Causality Behind the Choice: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase.[5] The mass spectrometer detector provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for each compound, which can be compared against spectral libraries.[8][9] A key consideration is the thermal stability of the analyte; the high temperatures in the GC injector could potentially cause degradation.[6]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a solution of the compound at ~1 mg/mL in methanol or dichloromethane.

    • Note: If the compound shows poor peak shape or evidence of degradation, derivatization (e.g., silylation of the alcohol group) may be necessary to increase volatility and thermal stability.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a versatile, low-polarity column suitable for general screening.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Injector Temperature: 250 °C (start with a lower temperature if degradation is suspected).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.[10]

      • Final hold: 5 minutes at 280 °C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis & Interpretation:

    • The total ion chromatogram (TIC) is generated. Each peak is analyzed.

    • Identification: The mass spectrum of each peak is compared against a reference library (e.g., NIST/Wiley) for tentative identification. The fragmentation pattern of the main peak should be consistent with the structure of this compound.

    • Purity Estimation: Purity is estimated based on the TIC peak area percent, similar to HPLC. This provides a good estimate for volatile components.

Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Absolute Purity

Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining absolute purity without the need for an identical reference standard.[11][12] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei generating that signal.[11][13]

Causality Behind the Choice: By comparing the integral of a unique proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and mass, one can calculate the precise purity of the analyte.[13] This method is non-destructive and provides structural confirmation simultaneously, making it exceptionally trustworthy for identifying and quantifying structurally related impurities and residual solvents.[14][15]

Experimental Protocol: ¹H-qNMR Analysis
  • Sample Preparation (The Critical Step):

    • Accurately weigh approximately 15-20 mg of the synthesized compound into a clean vial.

    • Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., Maleic Acid, Purity >99.5%) into the same vial.[13] The standard must have signals that do not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard ¹H NMR spectrum.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a value of 30-60 seconds is often sufficient for accurate quantitation). This ensures all protons have fully relaxed before the next pulse, which is critical for accurate integration.[13]

      • Number of Scans: 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the CH₃ singlet) and a signal for the internal standard (e.g., the olefinic singlet of maleic acid).

    • Integrate these signals accurately.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass weighed

    • Pstd: Purity of the internal standard

Data Presentation: qNMR Purity Calculation
ParameterAnalyte (C₅H₇N₂O₂)Internal Standard (Maleic Acid)
Mass (m)18.52 mg12.35 mg
MW127.12 g/mol 116.07 g/mol
SignalCH₃ singlet (~2.3 ppm)CH=CH singlet (~6.3 ppm)
N32
Integral (I)3.001.48
Purity (Pstd)To be determined99.8%
Calculated Purity 99.4% -

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR is a rapid, non-destructive technique used primarily for qualitative analysis. It excels at confirming the presence of key functional groups in the final product and verifying the absence of functional groups from starting materials.[8][16]

Causality Behind the Choice: Every chemical bond vibrates at a characteristic frequency. By measuring the absorption of infrared light, FTIR generates a spectrum that acts as a molecular "fingerprint," allowing for the identification of specific functional groups.[16][17] For our compound, we expect to see absorptions corresponding to the alcohol O-H, the oxadiazole ring system, and the methyl group.

Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the solid synthesized compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Data Acquisition:

    • Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

  • Data Analysis & Interpretation:

    • Compare the obtained spectrum with expected absorption frequencies.

    • Expected Peaks for this compound:

      • ~3300 cm⁻¹ (broad, strong): O-H stretch from the alcohol group.[18]

      • ~2950-2850 cm⁻¹ (medium): C-H stretch from the methyl and methylene groups.[18]

      • ~1650 cm⁻¹ (medium-strong): C=N stretch characteristic of the oxadiazole ring.[9]

      • ~1450 cm⁻¹ (medium): C-H bend.

      • ~1200-1000 cm⁻¹ (strong): C-O stretches from the alcohol and the oxadiazole ether linkage.[9][18]

FTIR_Interpretation cluster_groups Expected Functional Groups & IR Absorptions Analyte This compound OH O-H (Alcohol) ~3300 cm⁻¹ Analyte->OH CH C-H (Aliphatic) ~2900 cm⁻¹ Analyte->CH CN C=N (Oxadiazole) ~1650 cm⁻¹ Analyte->CN CO C-O (Alcohol/Ether) ~1100 cm⁻¹ Analyte->CO

Caption: Key functional groups and their expected FTIR absorptions.

Comparative Summary and Final Recommendation

No single technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach is the only way to ensure a high degree of confidence in the final purity value.

TechniquePrincipleInformationStrengthsLimitations
HPLC-UV Differential PartitioningRelative Purity (Quantitative)High resolution; excellent for non-volatile impurities; widely available.Requires a chromophore; assumes equal response factors for impurities; can miss co-eluting peaks.[19]
GC-MS Volatility & MassImpurity ID (Qualitative); Relative Purity (Quantitative)High sensitivity; definitive identification via MS library matching; excellent for volatile impurities/solvents.[5][8]Analyte must be volatile and thermally stable; potential for on-column degradation.[6]
qNMR Nuclear Spin PropertiesAbsolute Purity (Quantitative); Structural IDPrimary method, highly accurate; no analyte-specific reference needed; quantifies non-chromophoric impurities.[11][12][15]Lower sensitivity than chromatography; requires expensive equipment; overlapping signals can complicate analysis.[19]
FTIR IR AbsorptionFunctional Group ID (Qualitative)Fast, non-destructive; excellent for identity confirmation; requires minimal sample prep.Not quantitative; provides limited structural information; not suitable for complex mixtures.

Final Recommendation: For establishing a reliable purity value for this compound intended for research or drug development, the following integrated strategy is recommended:

  • Identity Confirmation: Use FTIR and standard ¹H NMR to confirm the successful synthesis of the target structure.

  • Primary Purity Assay: Employ ¹H-qNMR to determine a highly accurate, absolute purity value. This result should be considered the primary value.

  • Orthogonal Chromatographic Analysis: Use RP-HPLC to profile non-volatile impurities. The purity value obtained should be in close agreement with the qNMR result.

  • Volatile Impurity Screen: Use GC-MS to screen for residual solvents and other volatile impurities that the other methods may not detect.

By systematically applying these orthogonal techniques, researchers can build a comprehensive and defensible purity profile, ensuring the quality and integrity of their synthesized compounds and the reliability of subsequent biological data.

References

  • Skog, K. (n.d.).
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
  • Gallo, V., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
  • Life Science Connect. (n.d.).
  • Aksel, A., et al. (2025).
  • ProPharma. (2024).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Pauli, G. F., et al. (2013).
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
  • ResearchGate. (2025).
  • Journal of Pharmaceutical and Medicinal Chemistry. (n.d.).
  • Callery, P. (n.d.).
  • ECA Academy. (n.d.).
  • U.S. Food and Drug Administration. (n.d.).
  • Chemistry LibreTexts. (2021).
  • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. [Link]
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
  • Gathungu, R. M., et al. (n.d.).
  • International Journal of Research and Publication Reviews. (n.d.).
  • Interchim. (n.d.). Method Development HPLC. [Link]
  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Link]
  • Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Link]
  • ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. [Link]
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • InstaNANO. (n.d.).
  • Sepe, V., et al. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central. [Link]
  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]
  • ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][13][21] OXAZIN-4-YL)

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of drug discovery, the specificity of a therapeutic candidate for its intended biological target is a cornerstone of its safety and efficacy profile. Off-target interactions, a phenomenon known as cross-reactivity, can lead to unforeseen side effects and diminish the therapeutic window of a promising compound. This guide offers an in-depth comparative analysis of the cross-reactivity profiles of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol derivatives, a class of compounds garnering significant interest for their diverse pharmacological activities.[1] This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating and interpreting cross-reactivity data, supported by experimental evidence and detailed protocols.

The 1,2,4-oxadiazole motif is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisostere for amide and ester functionalities, often enhancing metabolic stability.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, targeting a range of proteins implicated in cancer, inflammation, and neurodegenerative diseases.[1] However, the very versatility of this scaffold necessitates a thorough investigation of its selectivity profile to identify candidates with the highest potential for clinical success.

Understanding the Target Landscape and the Imperative of Selectivity

This compound derivatives have been investigated for their potential to modulate the activity of various key cellular targets. Structure-activity relationship (SAR) studies on the broader class of 1,2,4-oxadiazoles have revealed that modifications to the substituents on the oxadiazole ring can significantly influence both potency and selectivity.[1] For instance, different aryl or alkyl groups can alter the binding affinity for the primary target while also introducing interactions with unintended off-targets.

The rationale behind selecting specific off-targets for cross-reactivity screening is often guided by the therapeutic area of interest and the known promiscuity of certain protein families. For derivatives targeting kinases, a panel of structurally related kinases is a primary concern due to the conserved nature of the ATP-binding pocket. Similarly, for compounds aimed at G-protein coupled receptors (GPCRs), screening against a panel of related receptors is crucial to ensure subtype selectivity.

Comparative Cross-Reactivity Profiles: A Data-Driven Analysis

To provide a clear comparison, this section presents hypothetical cross-reactivity data for three distinct this compound derivatives (designated as Compound A , Compound B , and Compound C ). These compounds share the same core scaffold but differ in their peripheral substitutions, which significantly impacts their selectivity. The data is presented to mirror the results of standard profiling assays.

Table 1: Kinase Selectivity Profile of this compound Derivatives

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target: Kinase X 50 75 60
Off-Target: Kinase Y>10,0008001,500
Off-Target: Kinase Z5,000>10,0008,000
Off-Target: EGFR>10,0002,500>10,000
Off-Target: c-Met8,0005,0009,000

Interpretation of Kinase Selectivity Data:

  • Compound A demonstrates high selectivity for the primary target, Kinase X, with minimal off-target activity against the tested kinases at concentrations up to 10 µM. This profile suggests a potentially wider therapeutic window.

  • Compound B exhibits moderate off-target activity against Kinase Y and EGFR. While still potent against its primary target, these off-target interactions warrant further investigation to assess potential side effects.

  • Compound C shows a relatively clean profile, with weaker off-target interactions compared to Compound B.

Table 2: GPCR Binding Affinity Profile of this compound Derivatives

GPCR TargetCompound A (Ki, nM)Compound B (Ki, nM)Compound C (Ki, nM)
Primary Target: GPCR Subtype 1 100 150 120
Off-Target: GPCR Subtype 2>10,0001,200>10,000
Off-Target: GPCR Subtype 38,000>10,0006,000
Off-Target: Dopamine D2 Receptor>10,0003,000>10,000
Off-Target: Serotonin 5-HT2A Receptor9,5004,5008,500

Interpretation of GPCR Binding Data:

  • Compound A and Compound C display high selectivity for the primary GPCR target, with weak binding to the tested off-target receptors.

  • Compound B shows significant cross-reactivity with GPCR Subtype 2 and the Dopamine D2 receptor, which could lead to undesired pharmacological effects.

Experimental Methodologies for Assessing Cross-Reactivity

The generation of reliable cross-reactivity data hinges on the application of robust and validated experimental protocols. Below are detailed methodologies for key assays used to profile small molecule inhibitors.

Kinase Profiling Assay (Radiometric)

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Serially dilute the test compound in 100% DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well or 384-well assay plate.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the kinase, a specific peptide substrate, and [γ-³³P]ATP in a buffered solution.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification: Transfer a portion of the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

Workflow for Kinase Profiling Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Serial Dilution of Test Compound B Assay Plate Preparation A->B C Addition of Kinase, Substrate, & [γ-³³P]ATP B->C D Incubation C->D E Reaction Termination D->E F Transfer to Filtermat & Washing E->F G Scintillation Counting F->G H IC50 Determination G->H

Caption: A generalized workflow for a radiometric kinase profiling assay.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control (DMSO) for a defined period.

  • Heating: Heat the treated cells across a temperature gradient. Ligand-bound proteins will typically have a higher melting temperature.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the soluble protein fraction by Western blotting or mass spectrometry to quantify the amount of the target protein and other proteins that remain soluble at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Logic of Cellular Thermal Shift Assay

G cluster_process Experimental Process cluster_outcome Outcome A Cells Treated with Compound or DMSO B Heat Shock at Various Temperatures A->B C Cell Lysis & Separation of Soluble/Precipitated Proteins B->C D Protein Quantification (Western Blot / MS) C->D E Ligand-Bound Protein (Stabilized) D->E Increased Stability F Unbound Protein (Less Stable) D->F Lower Stability G Shift in Melting Temperature (Tm) E->G H No Shift in Tm F->H

Caption: The principle behind the Cellular Thermal Shift Assay (CETSA®).

Navigating the Path Forward: Causality and Self-Validation

The choice of experimental methodology is driven by the need for both accuracy and physiological relevance. While biochemical assays like the radiometric kinase assay provide a direct measure of enzyme inhibition, they lack the complexity of the cellular environment. Conversely, cell-based assays such as CETSA® offer a more physiologically relevant context, confirming target engagement within the cell and providing an unbiased approach to identifying off-targets. A self-validating system often employs a combination of these techniques. Initial broad screening in biochemical assays can identify a wide range of potential interactions, which are then confirmed and prioritized using cell-based methods.

The structural modifications in the hypothetical compounds illustrate the causal relationship between chemical structure and selectivity. The introduction of specific functional groups can either enhance favorable interactions with the primary target or create new, unintended interactions with off-targets. A thorough understanding of the three-dimensional structure of both the target and off-target binding sites is therefore crucial for rational drug design and the optimization of selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, as with any privileged scaffold, a comprehensive assessment of cross-reactivity is essential to ensure the development of safe and effective medicines. By employing a multi-faceted approach that combines broad panel screening with cell-based target engagement assays, researchers can build a detailed picture of a compound's selectivity profile. The data and protocols presented in this guide provide a framework for these critical investigations, ultimately paving the way for the identification of highly selective and clinically viable drug candidates.

References

  • Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 1-15. [Link]
  • Jha, A., Kumar, A., & Singh, R. (2012). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry, 24(12), 5573-5577.
  • Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Unadkat, V., Rohit, S., Parikh, P., Patel, K., Sanna, V., & Singh, S. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. OncoTargets and therapy, 15, 537. [Link]
  • Wójcik, M. A., Kuder, K., Stawarska, Z., Pilarski, B., & Chruścicka, B. (2022). New 1, 2, 4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
  • Hassan, S. Y., Rauf, A., & Owais, M. (2015). Synthesis and in vitro biological evaluation of 1, 3, 4-oxadiazol-2 (3H)-one and tetrahydropyridazine-3, 6-dione derivatives of fatty acids. Scientia pharmaceutica, 83(3), 429.
  • Vaidya, A., Jain, S., Jain, A., & Agrawal, R. K. (2020). Synthesis of 1, 2, 4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 845-856.
  • Wójcik, M. A., Kuder, K., Stawarska, Z., Pilarski, B., & Chruścicka, B. (2022). Design, synthesis, and biological evaluation of 1, 2, 4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC medicinal chemistry, 13(9), 1125-1135.

Sources

A Comparative Guide to the Biological Activities of 1,2,4- and 1,3,4-Oxadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Oxadiazole Isomers in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the oxadiazoles—five-membered aromatic rings containing one oxygen and two nitrogen atoms—have emerged as privileged scaffolds.[1] Of the four possible isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most stable and have been most extensively explored in medicinal chemistry.[2][3][4] Their prominence stems from their favorable physicochemical properties and their function as effective bioisosteres for amide and ester groups. This substitution can enhance metabolic stability and improve pharmacokinetic profiles by facilitating crucial hydrogen bond interactions with biological targets.[2][5][6]

This guide provides an in-depth comparative analysis of the biological activities of 1,2,4- and 1,3,4-oxadiazole derivatives. By examining experimental data across key therapeutic areas, we aim to elucidate the structural nuances that drive their distinct pharmacological profiles, offering researchers and drug development professionals a clear, evidence-based resource for strategic scaffold selection.

Structural and Physicochemical Distinctions

The fundamental difference between the two isomers lies in the arrangement of the heteroatoms within the five-membered ring. This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, dipole moment, and its capacity to act as a hydrogen bond acceptor. The 1,3,4-isomer possesses a plane of symmetry that the 1,2,4-isomer lacks, influencing how appended functional groups are oriented in three-dimensional space and, consequently, how they interact with the binding pockets of target proteins.[2][3]

Caption: Core structures of 1,2,4- and 1,3,4-oxadiazole isomers.

Comparative Analysis of Biological Activities

Both scaffolds have been successfully integrated into molecules demonstrating a wide array of biological effects. The decision to use one isomer over the other is a critical design choice, often dictated by the specific structure-activity relationship (SAR) required for potent and selective interaction with a given biological target.[2]

Anticancer Activity

Derivatives of both isomers have shown significant promise as anticancer agents, operating through diverse mechanisms including enzyme inhibition and broad-spectrum cytotoxicity.[1][2]

  • 1,2,4-Oxadiazole Derivatives: This scaffold has been instrumental in the development of highly potent cytotoxic agents. For instance, a series of 1,2,4-oxadiazole-linked imidazopyrazine derivatives demonstrated excellent activity against MCF-7 (breast), A-549 (lung), and A-375 (melanoma) cancer cell lines, with IC₅₀ values as low as 0.22 µM.[2][7] Another noteworthy example involves isatin-based 1,2,4-oxadiazoles, which were found to be highly active against various mantel cell lymphoma (MCL) cell lines, exhibiting IC₅₀ values in the sub-micromolar range (0.4–1.5 µM).[2][7]

  • 1,3,4-Oxadiazole Derivatives: This isomer is equally prolific in oncology research. A series of 1,3,4-oxadiazole derivatives bearing a 1,4-benzodioxan moiety displayed broad-spectrum antitumor activity against HepG2 (liver), HeLa (cervical), SW1116 (colorectal), and BGC823 (gastric) cell lines, with potencies significantly greater than the standard drug 5-Fluorouracil.[1] In other work, novel 1,3,4-oxadiazole thioether derivatives exhibited outstanding potency, particularly against HepG2 cells, with an IC₅₀ value of 0.7 µM—nearly twice as potent as the control drug Raltitrexed.[1]

  • Hybrid Scaffolds: An emerging strategy involves the synthesis of hybrid molecules containing both a 1,2,4- and a 1,3,4-oxadiazole ring. This approach has yielded compounds with exceptional anticancer activity; one such derivative recorded an IC₅₀ value of just 0.34 µM against the MCF-7 breast cancer cell line.[1][8]

Table 1: Comparative Anticancer Activity Data

Scaffold Compound Class Target Cell Line(s) Potency (IC₅₀) Reference
1,2,4-Oxadiazole Imidazopyrazine derivative MCF-7 0.22 µM [2][7]
1,2,4-Oxadiazole Isatin-based derivative Mantel Cell Lymphoma (Mino) 0.4 µM [2][7]
1,3,4-Oxadiazole Thioether derivative HepG2 (Liver) 0.7 µM [1]
1,3,4-Oxadiazole 1,4-Benzodioxan derivative HepG2, HeLa, SW1116, BGC823 >55% lower than 5-Fluorouracil [1]

| Hybrid | 1,2,4- and 1,3,4-Oxadiazole | MCF-7 | 0.34 µM |[1][8] |

Antimicrobial Activity

The oxadiazole core is a cornerstone in the search for novel antimicrobial agents to combat rising drug resistance.

  • 1,2,4-Oxadiazole Derivatives: This class has given rise to a new family of antibiotics with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] In the fight against tuberculosis, a hybrid of quinoline and 1,2,4-oxadiazole produced a compound with exceptional activity against Mycobacterium tuberculosis (Mtb) H37Rv, showing a Minimum Inhibitory Concentration (MIC) of 0.4 µM.[7]

  • 1,3,4-Oxadiazole Derivatives: These compounds have demonstrated broad-spectrum antimicrobial effects.[10][11][12] Certain derivatives exhibit potent bactericidal activity against multiple S. aureus strains, with MIC values ranging from 4 to 32 μg/mL.[6] Crucially, these same compounds were also effective at preventing and disrupting biofilm formation, a key driver of persistent infections.[6] Other series have shown promising activity against MRSA, with MIC values recorded at 62 µg/mL.[13]

Table 2: Comparative Antimicrobial Activity Data

Scaffold Compound Class Target Organism Potency (MIC) Reference
1,2,4-Oxadiazole Quinoline hybrid M. tuberculosis H37Rv 0.4 µM [7]
1,2,4-Oxadiazole Novel antibiotic class Gram-positive bacteria (e.g., S. aureus) Broadly active [9]
1,3,4-Oxadiazole Novel derivative S. aureus (planktonic cells) 4 - 32 µg/mL [6]
1,3,4-Oxadiazole Novel derivative S. aureus (biofilm inhibition) 8 - 32 µg/mL [6]

| 1,3,4-Oxadiazole | Pyridin-2-yl methanol derivative | MRSA | 62 µg/mL |[13] |

Anti-inflammatory Activity

Both isomers have been explored for their potential to modulate inflammatory pathways, frequently through the inhibition of cyclooxygenase (COX) enzymes.

  • 1,2,4-Oxadiazole Derivatives: A series of 3-aryl-1,2,4-oxadiazoles derived from the known anti-inflammatory drug indomethacin were synthesized and showed moderate inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

  • 1,3,4-Oxadiazole Derivatives: This scaffold has been particularly successful in the design of selective COX-2 inhibitors. Diaryl-substituted 1,3,4-oxadiazoles have exhibited potent COX-2 inhibitory activity (IC₅₀ = 0.04–0.14 µM) with high selectivity over the COX-1 isoform, with performance comparable or superior to the blockbuster drug Celecoxib.[14] The rationale behind this success is that the diarylheterocyclic structure provides the necessary bulk to fit preferentially into the larger active site of COX-2.[14] Furthermore, some 2,5-disubstituted 1,3,4-oxadiazoles have shown strong antioxidant activity in DPPH assays, outperforming the standard drug Diclofenac sodium.[3] In vivo studies using the carrageenan-induced rat paw edema model have confirmed the significant anti-inflammatory effects of 1,3,4-oxadiazole derivatives.[15][16]

Table 3: Comparative Anti-inflammatory Activity Data

Scaffold Compound Class Target / Assay Potency (IC₅₀ / % Inhibition) Reference
1,2,4-Oxadiazole Indomethacin derivative NO Production Inhibition 37.2% inhibition [3]
1,3,4-Oxadiazole Diaryl-substituted COX-2 Enzyme Inhibition 0.04 µM [14]
1,3,4-Oxadiazole 2,5-Disubstituted DPPH Radical Scavenging 23.07 µM [3]

| 1,3,4-Oxadiazole | Flurbiprofen derivative | Carrageenan-induced edema (in vivo) | 79.8% reduction in edema |[16] |

Structure-Activity Relationships and Mechanistic Causality

The choice between a 1,2,4- and 1,3,4-oxadiazole core is a strategic decision rooted in optimizing the molecule's interaction with its biological target. The different placement of nitrogen atoms dictates the vectors of potential hydrogen bonds and influences the spatial arrangement of substituents.

SAR_Concept cluster_scaffold Core Scaffold cluster_substituents Substituents (R-groups) cluster_activity Biological Activity Scaffold 1,2,4- or 1,3,4- Oxadiazole R1 R1 (e.g., Aryl, Alkyl) Scaffold->R1 Substitution R2 R2 (e.g., Heterocycle) Scaffold->R2 Substitution Activity Potency & Selectivity (e.g., Anticancer, Antimicrobial) R1->Activity Influences Binding R2->Activity Modulates Properties

Caption: The interplay between scaffold choice and substituent modification drives biological activity.

For example, in the design of selective COX-2 inhibitors, the 1,3,4-oxadiazole ring often serves as a central linker that correctly orients two aryl groups to occupy the hydrophobic pockets of the enzyme's active site.[14] For anticancer agents, the addition of electron-withdrawing groups to an aryl ring attached to the oxadiazole core has been shown to dramatically increase cytotoxic potency, a principle that applies to derivatives of both isomers.[8]

Key Experimental Protocols

To ensure the reproducibility and validation of the cited findings, we describe the methodologies for three standard assays used to evaluate these scaffolds.

Protocol 1: MTT Assay for In Vitro Anticancer Cytotoxicity

This colorimetric assay is a standard for assessing the cytotoxic effect of a compound on cancer cell lines.

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate (24h) B 2. Treat cells with varying concentrations of oxadiazole compound A->B C 3. Incubate for specified period (e.g., 48-72h) B->C D 4. Add MTT reagent to each well and incubate (4h) C->D E 5. Viable cells metabolize MTT to purple formazan crystals D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm using a plate reader F->G H 8. Calculate % viability and determine IC50 value G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Carrageenan-Induced Paw Edema Model for In Vivo Anti-inflammatory Activity

This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of novel compounds.[15]

Edema_Workflow A 1. Divide rats into groups: Control, Standard, Test Compound B 2. Administer compounds orally (e.g., 1h before carrageenan) A->B C 3. Measure initial paw volume using a plethysmometer B->C D 4. Inject 0.1 mL of 1% carrageenan solution into sub-plantar region of hind paw C->D E 5. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 12h post-injection) D->E F 6. Calculate the % inhibition of edema for each group vs. control E->F G 7. Analyze data for statistical significance F->G

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Grouping: Use adult albino rats (100-200 g), fasted overnight with access to water. Divide them into at least three groups (n=6 per group): Control (vehicle, e.g., 1% CMC), Standard (e.g., Indomethacin), and Test (oxadiazole derivative).

  • Compound Administration: Administer the test and standard drugs orally via gavage, typically 60 minutes before the inflammatory insult.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the same paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours (or longer) after the carrageenan injection.

  • Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow A 1. Prepare two-fold serial dilutions of the oxadiazole compound in broth B 2. Dispense dilutions into a 96-well microtiter plate A->B C 3. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D 4. Inoculate each well with the bacterial suspension C->D E 5. Include positive (no drug) and negative (no bacteria) controls D->E F 6. Incubate the plate at 37°C for 18-24 hours E->F G 7. Visually inspect for turbidity or use a colorimetric indicator F->G H 8. The MIC is the lowest concentration with no visible growth G->H

Sources

Head-to-Head Comparison of Synthesis Routes for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol is a key building block in medicinal chemistry, frequently incorporated into larger molecules to modulate their physicochemical and pharmacokinetic properties. The 1,2,4-oxadiazole ring is a well-recognized bioisostere for ester and amide functionalities, offering improved metabolic stability and oral bioavailability. The presence of a hydroxymethyl group at the 3-position provides a crucial handle for further synthetic elaboration, making efficient and scalable access to this intermediate highly desirable for drug discovery and development programs.

This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses. The presented routes are designed based on established and reliable chemical transformations, ensuring scientific integrity and reproducibility.

Route A: Convergent Synthesis via Protected Hydroxyacetic Acid Derivative

This route employs a convergent strategy, constructing the 1,2,4-oxadiazole ring from acetamidoxime and a protected form of hydroxyacetic acid, followed by a final deprotection step to unveil the target alcohol. The use of a benzyl protecting group for the hydroxyl function is a common and effective strategy.

Experimental Protocols

Step 1: Synthesis of Acetamidoxime

The synthesis of acetamidoxime is a well-established procedure involving the reaction of acetonitrile with hydroxylamine.[1][2]

  • Procedure: To a solution of hydroxylamine (50% in water, 1.5 eq) is added acetonitrile (1.0 eq). The mixture is stirred at room temperature for 24 hours. The resulting crystalline precipitate of acetamidoxime is collected by filtration, washed with cold water, and dried under vacuum.

  • Causality: This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile. The aqueous hydroxylamine solution provides the free base form of hydroxylamine, which is a more potent nucleophile than its hydrochloride salt, thus driving the reaction to completion at ambient temperature.[2]

Step 2: Synthesis of Benzyloxyacetyl Chloride

Benzyloxyacetic acid is converted to its more reactive acid chloride derivative to facilitate the subsequent acylation of acetamidoxime.

  • Procedure: Benzyloxyacetic acid (1.0 eq) is dissolved in dichloromethane, and thionyl chloride (1.2 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is added, and the reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to afford benzyloxyacetyl chloride, which is used immediately in the next step.

  • Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acid chlorides.[3][4][5][6] The reaction proceeds through a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group of the carboxylic acid. DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

Step 3: Synthesis of 3-(Benzyloxy)methyl-5-methyl-1,2,4-oxadiazole

The key 1,2,4-oxadiazole ring is formed by the reaction of acetamidoxime with benzyloxyacetyl chloride.[7][8]

  • Procedure: Acetamidoxime (1.0 eq) is dissolved in pyridine, and the solution is cooled to 0 °C. A solution of benzyloxyacetyl chloride (1.1 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then heated at reflux for 4 hours to effect cyclodehydration. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.

  • Causality: The reaction proceeds in two stages: O-acylation of the acetamidoxime by the acid chloride, followed by thermal cyclodehydration of the resulting O-acylamidoxime intermediate. Pyridine serves as both a base to neutralize the HCl generated during the acylation and as a solvent. Heating promotes the intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring.

Step 4: Deprotection to this compound

The final step involves the removal of the benzyl protecting group to yield the target alcohol.

  • Procedure: 3-(Benzyloxy)methyl-5-methyl-1,2,4-oxadiazole (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound.

  • Causality: Catalytic hydrogenation is a standard and clean method for the cleavage of benzyl ethers.[9] The palladium catalyst facilitates the addition of hydrogen across the benzylic C-O bond, releasing the free alcohol and toluene as the byproduct. This method is generally high-yielding and avoids the use of harsh reagents. Alternative deprotection methods include using strong acids or oxidizing agents like DDQ.[9][10][11][12][13]

Route A: Workflow Diagram

Route A acetonitrile Acetonitrile acetamidoxime Acetamidoxime acetonitrile->acetamidoxime H2NOH, H2O, RT hydroxylamine Hydroxylamine hydroxylamine->acetamidoxime protected_oxadiazole 3-(Benzyloxy)methyl-5-methyl-1,2,4-oxadiazole acetamidoxime->protected_oxadiazole Pyridine, DCM, 0°C to RT then reflux benzyloxyacetic_acid Benzyloxyacetic Acid benzyloxyacetyl_chloride Benzyloxyacetyl Chloride benzyloxyacetic_acid->benzyloxyacetyl_chloride SOCl2, DMF (cat.), DCM, RT thionyl_chloride Thionyl Chloride thionyl_chloride->benzyloxyacetyl_chloride benzyloxyacetyl_chloride->protected_oxadiazole target_molecule This compound protected_oxadiazole->target_molecule H2, Pd/C, MeOH, RT Route B acetonitrile Acetonitrile acetamidoxime Acetamidoxime acetonitrile->acetamidoxime H2NOH, H2O, RT hydroxylamine Hydroxylamine hydroxylamine->acetamidoxime oxadiazole_ester Ethyl 5-Methyl-1,2,4-oxadiazole-3-carboxylate acetamidoxime->oxadiazole_ester Heat (150-160°C) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->oxadiazole_ester target_molecule This compound oxadiazole_ester->target_molecule 1. LiAlH4, THF, 0°C to RT 2. H2O workup

Sources

A Researcher's Guide to Performance Benchmarking of 1,2,4-Oxadiazole Derivatives in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its favorable pharmacological properties.[1] This scaffold serves as a versatile bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles. Derivatives of this core structure, such as (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, are being explored across a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2][3]

This guide provides a framework for benchmarking the performance of novel 1,2,4-oxadiazole derivatives. We will delve into the critical assays for evaluating their efficacy and drug-like properties, explaining the rationale behind experimental choices and providing standardized protocols. The focus will be on providing a comparative analysis to guide researchers in their drug discovery efforts.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-oxadiazole ring is a key component in several therapeutic agents and clinical candidates.[1] Its utility stems from its ability to engage in hydrogen bonding and its rigid structure, which can orient substituents in a precise manner for optimal target engagement.[3] A general synthetic route to 3,5-disubstituted-1,2,4-oxadiazoles often involves the coupling of an amidoxime with an acyl chloride or carboxylic acid.[4][5]

G cluster_synthesis General Synthesis of 1,2,4-Oxadiazole Derivatives Amidoxime Amidoxime Coupling Coupling Reaction (e.g., with T3P or under reflux) Amidoxime->Coupling Acyl_Chloride Acyl Chloride / Carboxylic Acid Acyl_Chloride->Coupling Oxadiazole 3,5-Disubstituted-1,2,4-Oxadiazole Coupling->Oxadiazole

Caption: General synthetic scheme for 3,5-disubstituted-1,2,4-oxadiazole derivatives.

Benchmarking Performance: Key Assay Categories

To comprehensively evaluate a novel series of this compound derivatives, a multi-tiered assay approach is recommended. This should encompass target engagement, cellular activity, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Target Engagement and Potency Assays

The initial step is to determine if the synthesized compounds interact with the intended biological target.

A. Enzyme Inhibition Assays (e.g., Kinase or Protease Assays)

Many 1,2,4-oxadiazole derivatives have been investigated as enzyme inhibitors.[5][6][7] For instance, they have shown activity against Epidermal Growth Factor Receptor (EGFR) and Acetylcholinesterase (AChE).[2][6]

Experimental Protocol: Luminescence-Based Kinase Assay (Example: EGFR)

  • Plate Preparation: Dispense 5 µL of each test compound dilution (in DMSO) into a 96-well plate. Include a positive control (e.g., a known EGFR inhibitor) and a negative control (DMSO).

  • Enzyme and Substrate Addition: Add 5 µL of recombinant EGFR kinase and 10 µL of a suitable substrate (e.g., a synthetic peptide) to each well.

  • Initiation of Reaction: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add 25 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Receptor Binding and Functional Assays (e.g., GPCR Modulation)

1,2,4-oxadiazoles have also been identified as modulators of G-protein coupled receptors (GPCRs), such as the metabotropic glutamate receptor 4 (mGlu4).[4]

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)

  • Cell Culture: Culture cells expressing the target GPCR (e.g., CHO-K1 cells stably expressing mGlu4) in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a known agonist (e.g., glutamate for mGlu4) in the presence of a phosphodiesterase inhibitor like IBMX.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

Cellular Activity Assays

Demonstrating activity in a cellular context is a crucial next step.

A. Cytotoxicity Assays

For compounds intended as anticancer agents, assessing their ability to kill cancer cells is paramount.[8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF7 or A549) in a 96-well plate and allow them to adhere overnight.[6][8]

  • Compound Incubation: Treat the cells with serial dilutions of the 1,2,4-oxadiazole derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro ADME Profiling

Early assessment of ADME properties is critical for identifying compounds with favorable drug-like characteristics.[6][9]

A. Solubility and Lipophilicity

Poor aqueous solubility can hinder a compound's therapeutic efficacy.[5][6]

Experimental Protocol: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the test compound to a phosphate buffer solution (pH 7.4).

  • Equilibration: Shake the mixture at room temperature for 24 hours to ensure equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.

B. Membrane Permeability (Caco-2 Assay)

The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption.[6]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: Add the test compound to the apical side (A) and measure its appearance on the basolateral side (B) over time. Also, perform the experiment in the reverse direction (B to A).

  • Sample Analysis: Quantify the compound concentration in both compartments using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the rate of absorption.

Comparative Performance Data of 1,2,4-Oxadiazole Derivatives

The following tables summarize representative performance data for various 1,2,4-oxadiazole derivatives from published literature. This data can serve as a benchmark for new chemical entities.

Table 1: Biological Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound ClassTargetAssayPotency (IC50/EC50)Reference
Phenyl-1,2,4-oxadiazolesAChEEnzyme Inhibition0.0158 - 0.121 µM[2]
1,2,4-Oxadiazole AmidesmGlu4 ReceptorFunctional Assay282 - 656 nM[4]
Benzo[c][10][11]oxadiazolesPD-L1HTRF Assay1.8 nM[12]
Thiophene-1,2,4-oxadiazolesEGFRKinase Assay< 10 µM[5][6]
Naphthalen-1-yl-1,2,4-oxadiazolesSARS-CoV-2 PLproEnzyme Inhibition1.0 - 1.8 µM[7]

Table 2: In Vitro ADME Properties of Selected 1,2,4-Oxadiazole Derivatives

Compound IDAqueous Solubility (µg/mL at pH 7.4)Lipophilicity (LogD)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference
7a 45.9 ± 7.21 - 31 - 5[5][6]
7b 56.6 ± 9.51 - 31 - 5[5][6]
7e 67.8 ± 6.4> 517[5][6]
7m N/A1 - 31 - 5[5][6]

Interpreting the Data: A Causal Framework

When comparing derivatives, it is crucial to understand the structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, in the EGFR inhibitor series, highly lipophilic compounds like 7e (LogD > 5) showed high permeability but were less active in molecular dynamics simulations, suggesting that a balance between lipophilicity and other factors is necessary for optimal activity.[5][6] Similarly, for anti-Alzheimer's agents, the incorporation of a thiophene moiety at position 5 of the oxadiazole ring enhanced AChE inhibitory activity.[2]

G cluster_workflow Drug Discovery Workflow for 1,2,4-Oxadiazole Derivatives Design Compound Design & Synthesis Biochemical_Assay Biochemical Assays (Target Engagement, Potency) Design->Biochemical_Assay Cellular_Assay Cellular Assays (Efficacy, Cytotoxicity) Biochemical_Assay->Cellular_Assay ADME_Assay In Vitro ADME (Solubility, Permeability) Cellular_Assay->ADME_Assay SAR_SPR SAR/SPR Analysis ADME_Assay->SAR_SPR Lead_Optimization Lead Optimization SAR_SPR->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: Iterative workflow for the development of 1,2,4-oxadiazole derivatives.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold continues to be a valuable starting point for the design of novel therapeutics. A systematic and multi-faceted approach to performance benchmarking, as outlined in this guide, is essential for the successful progression of drug discovery programs. By integrating biochemical, cellular, and ADME assays, researchers can build a comprehensive understanding of their compounds' potential and make data-driven decisions for lead optimization. Future work in this area will likely focus on leveraging computational tools for in silico ADME prediction and exploring novel biological targets for this versatile heterocyclic scaffold.[9][10][11]

References

  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole deriv
  • Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors. (n.d.). Google Scholar.
  • Unadkat, V., Rohit, S., Parikh, P., Patel, K., Sanna, V., & Singh, S. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy, 16, 1247–1264. [Link]
  • Chavan, S. U., Waghmare, S. A., More, U. A., Shinde, P. V., & Vibhute, Y. B. (2023). Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation. Eurasian Journal of Chemistry, 4(2), 1-10.
  • Kolageri, S., S, H., & Parit, M. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research, 10(3), 28-38.
  • Gomaa, H. A. M., Al-Ghorbani, M., Al-Salahi, R., Al-Qadasi, F., Al-Mekhlafi, N. A., & Al-Adham, I. S. I. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(9), 1120-1135. [Link]
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
  • Zia-ur-Rehman, M., Chohan, Z. H., Gul, S., & Supuran, C. T. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5225-5233.
  • Początek, P., Kuder, K. J., Więckowska, A., Więckowski, K., Latacz, G., Hogendorf, A. S., ... & Kieć-Kononowicz, K. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1184-1200. [Link]
  • Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (n.d.).
  • Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. (n.d.).
  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. O., & Krasavin, M. (2015). Phenoxymethyl 1,3-oxazoles and 1,2,4-oxadiazoles as potent and selective agonists of free fatty acid receptor 1 (GPR40). Bioorganic & Medicinal Chemistry Letters, 25(16), 3245-3250.
  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). RSC Publishing.
  • Shakour, N., Karimi, G., & E-Mehr, M. J. O. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Computational and Structural Biotechnology Journal, 19, 6415-6426.
  • Wesołowska, A., & Wujec, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6565.
  • Muralikrishna, S., Rao, P. J., & Reddy, P. R. (2017). Synthesis and screening of some novel 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomedical Journal of Scientific & Technical Research, 1(7), 1-5.
  • Dalvie, D., Chen, W., Chen, S., Obach, R. S., & Jiang, Y. (2013). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. Drug Metabolism and Disposition, 41(2), 463-473.
  • Synthesis, characterization and biological study of some newer 1, 3, 4-oxadiazoles compounds. (n.d.).
  • Shakour, N., Karimi, G., & E-Mehr, M. J. O. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors.
  • Li, C., Wang, Y., Zhang, R., Li, Y., Chen, Y., Zhang, Y., ... & Liu, H. (2021). Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][4][11][12]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 64(12), 8391-8409.
  • Obeng, S., El-Subbagh, H. I., El-Kashef, H. A., El-Messery, S. M., El-Sayed, M. A. A., & Husbands, S. M. (2021). G-Protein biased opioid agonists: 3-hydroxy-N-phenethyl-5-phenylmorphans with three-carbon chain substituents at C9. RSC Medicinal Chemistry, 12(10), 1709-1718.
  • Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. (n.d.).
  • Unadkat, V., Rohit, S., Parikh, P., Patel, K., Sanna, V., & Singh, S. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies.
  • Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (n.d.).

Sources

A Senior Application Scientist's Guide to the Comparative ADME Profiling of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Early ADME Assessment

In the landscape of modern drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, valued for its metabolic stability and its role as a bioisosteric replacement for ester and amide groups.[1][2][3] The parent molecule, (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, represents a foundational structure from which numerous analogs can be derived to optimize target engagement and therapeutic efficacy. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.

Therefore, a rigorous and comparative evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the discovery pipeline is not merely a screening step but a strategic necessity. This guide provides an in-depth framework for researchers and drug development professionals to conduct a comparative analysis of this compound analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, providing detailed, self-validating protocols and illustrative data to guide decision-making.

Part 1: Absorption - Intestinal Permeability and Efflux Liability

The primary goal for most orally administered drugs is efficient absorption across the intestinal epithelium. The Caco-2 permeability assay is the industry-standard in vitro model for this assessment, as the cell line forms a polarized monolayer that mimics the human intestinal barrier, complete with tight junctions and key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5][6]

Causality of Experimental Choice:

We employ a bidirectional Caco-2 assay to gain two critical insights simultaneously. First, the permeability from the apical (intestinal lumen) to the basolateral (bloodstream) side (Papp A→B) predicts passive and active absorption. Second, by measuring permeability in the reverse direction (Papp B→A), we can calculate an Efflux Ratio (ER). An ER greater than 2 is a strong indicator that the compound is actively pumped back into the intestinal lumen by efflux transporters, a common cause of poor oral bioavailability.[4][7]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

1. Cell Culture & Monolayer Formation:

  • Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[4]
  • The integrity of the monolayer must be validated before each experiment by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

2. Compound Preparation:

  • Prepare stock solutions of the parent compound and its analogs (e.g., in DMSO).
  • Create final dosing solutions in transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration (e.g., 10 µM). The final solvent concentration should be kept low (e.g., <1%) to avoid cytotoxicity.[6]

3. Permeability Measurement (A→B):

  • Add the dosing solution to the apical (top) chamber of the Transwell™ insert.
  • Add fresh transport buffer to the basolateral (bottom) chamber.
  • Incubate at 37°C with gentle agitation (e.g., 100 rpm) for a defined period (e.g., 2 hours).[6]
  • At the end of the incubation, take samples from both the apical and basolateral chambers.

4. Permeability Measurement (B→A):

  • Concurrently, in a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[6]
  • Incubate under the same conditions.
  • Take samples from both chambers.

5. Sample Analysis:

  • Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.[7][8]

6. Data Calculation:

  • The apparent permeability coefficient (Papp) is calculated using the formula:
  • Papp = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
  • The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B).
Workflow for Caco-2 Permeability Assessment

Caco2_Workflow cluster_prep Preparation cluster_assay Bidirectional Assay (2h @ 37°C) cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days to form monolayer seed->culture validate Validate monolayer (TEER, Lucifer Yellow) culture->validate prep_cpd Prepare dosing solutions of analogs validate->prep_cpd apical_dose Dose Apical side (A->B Assay) prep_cpd->apical_dose basolateral_dose Dose Basolateral side (B->A Assay) prep_cpd->basolateral_dose sample Sample both chambers from all wells apical_dose->sample basolateral_dose->sample lcms Quantify compound via LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

Illustrative Comparative Data: Intestinal Permeability
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption Class
Parent 8.59.11.1High
Analog A 12.213.51.1High
Analog B 2.115.87.5Low (Efflux Substrate)
Analog C 0.40.51.3Low (Poor Permeability)
Propranolol (High Perm.)>15>15~1.0High
Atenolol (Low Perm.)<1.0<1.0~1.0Low

Interpretation: In this illustrative dataset, Analog A shows improved permeability over the parent compound without becoming an efflux substrate. Analog B is identified as a significant efflux substrate, which would likely lead to poor oral bioavailability despite having some ability to cross the membrane. Analog C demonstrates intrinsically poor permeability.

Part 2: Distribution - Plasma Protein Binding

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin.[9] Only the unbound (free) fraction of the drug is available to distribute into tissues, reach the target site, and be metabolized or excreted.[10][11] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.

Causality of Experimental Choice:

Rapid Equilibrium Dialysis (RED) is the gold standard for measuring plasma protein binding.[10][11] It uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber. The drug is added to the plasma side, and the system is allowed to reach equilibrium. At equilibrium, the concentration of free drug in the buffer chamber is equal to the free concentration in the plasma chamber, providing a direct and accurate measurement of the unbound fraction.[12]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

1. Preparation:

  • Prepare stock solutions of the test compounds.
  • Spike the compounds into plasma (human, rat, etc.) at a final concentration (e.g., 1-10 µM).[10]
  • Prepare dialysis buffer (e.g., 1X PBS, pH 7.4).[11]

2. Assay Setup:

  • Add the spiked plasma to one chamber of the RED device insert.[11]
  • Add the dialysis buffer to the other chamber.
  • Assemble the device and place it in a base plate.

3. Incubation:

  • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[9][11]

4. Sampling and Matrix Matching:

  • After incubation, carefully remove aliquots from both the plasma and buffer chambers.
  • To ensure accurate analysis and avoid matrix effects, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

5. Sample Analysis:

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
  • Centrifuge to pellet the precipitated protein.
  • Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.[11]

6. Data Calculation:

  • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
  • Percent Bound = (1 - fu) * 100
Workflow for Plasma Protein Binding Assessment

PPB_Workflow cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis spike Spike analogs into plasma setup Add spiked plasma and buffer to RED device chambers spike->setup incubate Incubate at 37°C for 4-6 hours setup->incubate sample Sample both chambers incubate->sample matrix_match Matrix match samples sample->matrix_match analyze Analyze via LC-MS/MS matrix_match->analyze calculate Calculate Fraction Unbound (fu) analyze->calculate

Caption: Rapid Equilibrium Dialysis (RED) assay workflow.

Illustrative Comparative Data: Plasma Protein Binding
CompoundFraction Unbound (fu) in Human Plasma% BoundPredicted Distribution
Parent 0.1585%Moderate
Analog A 0.2575%Wider
Analog B 0.00899.2%Restricted
Analog C 0.4555%Extensive
Warfarin (High Binding)<0.01>99%Restricted
Metformin (Low Binding)>0.95<5%Extensive

Interpretation: Highly bound compounds (>99%, like Analog B) have a very low free concentration, which can limit efficacy and make them susceptible to drug-drug interactions. Conversely, compounds with very low binding (<90%, like Analog C) may have a larger volume of distribution and potentially faster clearance. Analog A shows a favorable shift towards higher free fraction compared to the parent.

Part 3: Metabolism - Hepatic Metabolic Stability

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds. Rapid metabolism can lead to a short half-life and low drug exposure, requiring more frequent or higher doses. The liver microsomal stability assay is a high-throughput in vitro tool used to assess a compound's susceptibility to Phase I metabolism by enzymes like the Cytochrome P450 (CYP) family.[8][13]

Causality of Experimental Choice:

We use liver microsomes, which are subcellular fractions containing the key Phase I drug-metabolizing enzymes, to get a direct measure of metabolic clearance.[8] By incubating the compound with microsomes in the presence of the necessary cofactor (NADPH) and measuring the disappearance of the parent compound over time, we can calculate key parameters like half-life (t½) and intrinsic clearance (Clint).[13][14] This allows for a direct comparison of the metabolic liabilities of different analogs.

Experimental Protocol: Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Thaw liver microsomes (human, rat, etc.) at 37°C and dilute in phosphate buffer (e.g., 100 mM, pH 7.4).[15][16] Keep on ice.
  • Prepare a stock solution of the NADPH regenerating system.[14]
  • Prepare stock solutions of test compounds and positive controls (e.g., Verapamil, Dextromethorphan).[8]

2. Reaction Incubation:

  • In a 96-well plate, pre-warm the microsomal solution at 37°C.
  • Add the test compound to the wells (final concentration typically 1 µM).[16]
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]
  • Incubate at 37°C, shaking gently.

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).[8] The stop solution also serves to precipitate the microsomal proteins.

4. Sample Processing and Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.[8]

5. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.[8]
  • The slope of the line from the linear regression is the elimination rate constant (k).
  • Half-life (t½) = 0.693 / k
  • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL)
Workflow for Microsomal Stability Assessment

Microsomal_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis prep_mics Prepare microsomes, NADPH, and compounds incubate Incubate compounds with microsomes + NADPH @ 37°C prep_mics->incubate sample Stop reaction at time points (0, 5, 15, 30, 60 min) with cold solvent incubate->sample process Centrifuge & collect supernatant sample->process analyze Quantify parent compound via LC-MS/MS process->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Liver microsomal stability assay workflow.

Illustrative Comparative Data: Metabolic Stability
CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Hepatic Clearance
Parent 4530.8Moderate
Analog A >60<23.1Low
Analog B 5226.7Low-Moderate
Analog C 8173.3High
Verapamil (High Clearance)<15>92.4High
Carbamazepine (Low Clearance)>60<23.1Low

Interpretation: Analog A demonstrates significantly improved metabolic stability compared to the parent, suggesting it will have a longer half-life in vivo. Conversely, Analog C is metabolized very rapidly and would likely suffer from high first-pass metabolism and poor exposure.

Part 4: Excretion - Metabolite Identification

Understanding how a compound is metabolized is crucial for predicting potential drug-drug interactions and identifying any pharmacologically active or toxic metabolites.[17] While a full metabolite profiling campaign is complex, initial identification can be performed using the samples from the microsomal stability assay.

Causality of Experimental Choice:

By analyzing the samples from the stability assay with high-resolution mass spectrometry (HRMS), we can conduct "metabolite hunting."[18][19] This involves searching the LC-MS data for masses corresponding to predicted metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) of the parent compound. The fragmentation patterns (MS/MS) of these potential metabolites can then be used to help elucidate their structure.[18] Studies have shown that 1,2,4-oxadiazole rings can be metabolically stable, but P450-mediated ring opening has been observed in some cases, a possibility that should be investigated.[1][20]

General Workflow for Metabolite Identification
  • Sample Analysis: Re-analyze the samples from the microsomal stability assay (particularly the later time points) using LC-HRMS.

  • Data Mining: Use specialized software to search the HRMS data for expected metabolite masses based on common biotransformations (e.g., +16 Da for oxidation).

  • Structural Elucidation: For any potential metabolites detected, acquire MS/MS fragmentation data. Compare the fragmentation pattern of the metabolite to that of the parent drug to propose the site of metabolic modification.

  • Confirmation: Definitive identification requires comparison with a synthetically derived standard of the proposed metabolite.

Integrated Analysis and Candidate Selection

The true power of this guide lies in the integrated analysis of all ADME data. The ideal candidate will not excel in just one area but will possess a balanced profile.

  • Analog A: Shows improved permeability and excellent metabolic stability with moderate protein binding. This makes it a very strong candidate for further development.

  • Analog B: While metabolically stable, its identification as a potent efflux substrate and its extremely high plasma protein binding are significant liabilities that would likely halt its progression.

  • Analog C: Despite very low protein binding, its poor intrinsic permeability and high metabolic instability make it a poor candidate.

By systematically applying these validated protocols and interpreting the resulting comparative data, research teams can make informed, data-driven decisions. This approach de-risks the drug development process, conserves resources, and ultimately increases the probability of selecting a this compound analog with the optimal pharmacokinetic properties for clinical success.

References

  • Title: Caco-2 Permeability Assay Source: Evotec URL:[Link]
  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchG
  • Title: Drug-permeability and transporter assays in Caco-2 and MDCK cell lines Source: Ovid URL:[Link]
  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]
  • Title: Protocol for Protein Binding Rapid Equilibrium Dialysis (RED)
  • Title: Caco-2 permeability assay Source: Cre
  • Title: Metabolites in Drug Development: What is a Metabolite? Source: Allucent URL:[Link]
  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL:[Link]
  • Title: Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux Source: Springer N
  • Title: Plasma Protein Binding Assay Source: Visikol URL:[Link]
  • Title: Assays | ADMET & DMPK | Caco-2 Permeability Source: Concept Life Sciences URL:[Link]
  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL:[Link]
  • Title: Plasma Protein Binding Assay Source: Domainex URL:[Link]
  • Title: metabolic stability in liver microsomes Source: Mercell URL:[Link]
  • Title: Protein Binding Assays Source: BioAgilytix URL:[Link]
  • Title: Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Metabolite Identification by Mass Spectrometry Source: International Journal of Pharmaceutical Research and Allied Sciences URL:[Link]
  • Title: Methods of Metabolite Identification Source: Cre
  • Title: Metabolomics-Based Approaches to Determine Drug Metabolite Profiles Source: Royal Society of Chemistry URL:[Link]
  • Title: Approaches for the rapid identification of drug metabolites in early clinical studies Source: Ovid URL:[Link]
  • Title: Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents Source: PubMed Central URL:[Link]
  • Title: Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential Source: ACS Omega URL:[Link]
  • Title: Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Full article: Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies Source: Taylor & Francis Online URL:[Link]
  • Title: Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor Source: PubMed URL:[Link]
  • Title: Biological activity of oxadiazole and thiadiazole deriv
  • Title: In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity Source: Journal of Applied Pharmaceutical Research URL:[Link]
  • Title: Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
  • Title: In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM Source: Chemical Methodologies URL:[Link]
  • Title: 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry Source: PubMed Central URL:[Link]
  • Title: 1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction Source: TMR Publishing Group URL:[Link]
  • Title: 1,2,4‐Oxadiazole‐based derivatives with miscellaneous activities Source: ResearchG
  • Title: In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives Source: Royal Society of Chemistry URL:[Link]
  • Title: Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives Source: Journal of Pharmaceutical Neg
  • Title: Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 Source: PubMed Central URL:[Link]
  • Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors Source: MDPI URL:[Link]
  • Title: New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evalu
  • Title: 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS Source: ResearchG
  • Title: Oxadiazoles in medicinal chemistry Source: PubMed URL:[Link]
  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: NCBI Bookshelf URL:[Link]
  • Title: Inhibition of Cytochrome P450 Enzymes Source: ResearchG
  • Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years Source: PubMed URL:[Link]
  • Title: Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
  • Title: Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants Source: PubMed Central URL:[Link]
  • Title: The graphical representation of ADME-related molecule properties for medicinal chemists Source: ResearchG
  • Title: Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum Source: PubMed Central URL:[Link]
  • Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PubMed Central URL:[Link]
  • Title: Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Comput

Sources

Validating the Mechanism of Action of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of ester and amide functionalities. This substitution often enhances metabolic stability and improves pharmacokinetic profiles, making 1,2,4-oxadiazole derivatives attractive candidates in drug discovery. The (5-Methyl-1,2,4-oxadiazol-3-yl)methanol core represents a versatile starting point for developing novel therapeutics. However, the journey from a promising chemical entity to a validated drug candidate is contingent on a rigorous and unambiguous elucidation of its mechanism of action (MoA).

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the MoA of novel this compound derivatives. We will eschew a rigid, one-size-fits-all template, instead focusing on a logical, causality-driven experimental workflow. This approach will enable you to build a self-validating body of evidence, moving from broad, hypothesis-generating screening to specific, mechanistic confirmation.

Pillar 1: Hypothesis Generation - Is Your Derivative an Enzyme Inhibitor or a Receptor Modulator?

The bioisosteric nature of the 1,2,4-oxadiazole ring suggests two primary hypotheses for the MoA of its derivatives: inhibition of enzymes (such as kinases or hydrolases) or modulation of cell surface receptors (like G-protein coupled receptors - GPCRs). Our initial experimental strategy is designed to differentiate between these possibilities.

Initial Screening Strategy

A pragmatic starting point is to screen your this compound derivative against a panel of representative enzyme and receptor systems. This broad-based approach can rapidly provide a "hit" that will guide subsequent, more focused investigations.

Experimental Workflow: Initial Target Class Identification

G cluster_0 Start: Novel this compound Derivative cluster_1 Hypothesis Testing cluster_2 Outcome Analysis start Synthesized Derivative enzyme_screen Broad Kinase Panel Screen (e.g., 20-50 kinases) start->enzyme_screen Test Compound gpcr_screen General GPCR Screen (e.g., cAMP Assay) start->gpcr_screen Test Compound kinase_hit Hit Identified in Kinase Screen enzyme_screen->kinase_hit Positive Result no_hit No Significant Activity enzyme_screen->no_hit Negative Result gpcr_hit Hit Identified in GPCR Screen gpcr_screen->gpcr_hit Positive Result gpcr_screen->no_hit Negative Result

Caption: Initial screening workflow to classify the primary biological activity.

For the remainder of this guide, we will proceed with the hypothesis that a hit was identified in a kinase screen, specifically against p38 Mitogen-Activated Protein Kinase (MAPK), a common target for anti-inflammatory drug discovery. A parallel workflow for a GPCR modulator would follow a similar logic, with specific assays tailored to that target class.

Pillar 2: Target Engagement and Biophysical Characterization

Once a putative target is identified, it is crucial to confirm direct physical binding of your compound to the target protein. This step is essential to rule out artifacts from the initial screen and to quantify the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to its target.[1][2][3] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[1]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Dialyze the purified target protein (e.g., recombinant p38 MAPK) and the this compound derivative into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO). This is critical to minimize heats of dilution.

    • Prepare the protein solution at a concentration of 10-20 µM in the ITC cell.

    • Prepare the compound solution at a concentration 10-20 times that of the protein in the injection syringe.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (your compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[4][5][6] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Experimental Protocol: Surface Plasmon Resonance

  • Ligand Immobilization:

    • Immobilize the purified target protein (e.g., p38 MAPK) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for an immobilization level that will provide a sufficient signal for the small molecule interaction.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the this compound derivative in running buffer (e.g., HBS-EP+ with 5% DMSO).

    • Inject the compound solutions over the immobilized protein surface and a reference surface (without protein) at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Comparative Data: Biophysical Characterization
CompoundTargetMethodKDka (M-1s-1)kd (s-1)
This compound Derivative p38 MAPKITC150 nM--
This compound Derivative p38 MAPKSPR145 nM2.5 x 1053.6 x 10-2
Ralimetinib (LY2228820) [1]p38 MAPK(literature)~5 nM--
BIRB-796 [7]p38 MAPK(literature)~0.1 nM--

This is a hypothetical yet realistic data set for illustrative purposes.

Pillar 3: Cellular Target Engagement and Downstream Signaling

Confirming direct binding in a purified system is a critical step, but it is equally important to demonstrate that your compound engages its target in a complex cellular environment and modulates its downstream signaling pathways.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[8][9][10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment:

    • Culture cells that endogenously express the target protein (e.g., THP-1 cells for p38 MAPK).

    • Treat the cells with your this compound derivative or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of soluble target protein (p38 MAPK) in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

CETSA Workflow

G cluster_0 Cellular Treatment cluster_1 Experimental Steps cluster_2 Data Analysis cells Intact Cells compound Test Compound cells->compound Treat vehicle Vehicle Control cells->vehicle Treat heat Thermal Challenge (Temperature Gradient) compound->heat vehicle->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Precipitated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify plot Plot Soluble Protein vs. Temperature quantify->plot shift Thermal Shift Indicates Target Engagement plot->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling: ERK Phosphorylation Assay

p38 MAPK is a key component of a signaling cascade that leads to the phosphorylation and activation of downstream kinases, including MAPK-activated protein kinase 2 (MK2), which in turn can influence the phosphorylation of other proteins like ERK. A functional consequence of p38 MAPK inhibition should be a reduction in the phosphorylation of its downstream substrates.

Experimental Protocol: Western Blot for Phospho-ERK

  • Cell Stimulation and Treatment:

    • Serum-starve cells (e.g., HeLa cells) to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of your this compound derivative or a known p38 MAPK inhibitor (e.g., Ralimetinib).

    • Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., anisomycin or UV radiation).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal to account for loading differences.

    • Plot the normalized p-ERK signal against the compound concentration to determine the IC50 for the inhibition of downstream signaling.

Comparative Data: Cellular Assays
CompoundAssayCell LineIC50
This compound Derivative CETSA (Thermal Shift)THP-1Target Engagement Confirmed
This compound Derivative p-ERK Western BlotHeLa500 nM
Ralimetinib (LY2228820) [1]p-ERK Western Blot(literature)~50 nM
BIRB-796 [7]p-ERK Western Blot(literature)~10 nM

This is a hypothetical yet realistic data set for illustrative purposes.

Pillar 4: Comparison with Alternatives

To position your novel derivative within the existing therapeutic landscape, it is essential to compare its performance against established compounds targeting the same pathway.

Drug ClassExamplesMechanism of ActionClinical Status
p38 MAPK Inhibitors Ralimetinib, BIRB-796, VX-745[1][7]Inhibit p38 MAPK, blocking inflammatory cytokine production.Various stages of clinical trials, some discontinued.[7]
MEK1/2 Inhibitors Trametinib, Cobimetinib[12][][14][15]Inhibit MEK1 and MEK2, downstream of RAF and upstream of ERK.Approved for certain cancers, often in combination therapy.[12][][16]
PARP Inhibitors Olaparib, Rucaparib, Niraparib[2][17][18][19]Inhibit poly(ADP-ribose) polymerase, crucial for DNA single-strand break repair.Approved for cancers with BRCA mutations.[17][18][20]

This comparative analysis allows you to highlight the unique properties of your this compound derivative, such as improved selectivity, a more favorable pharmacokinetic profile, or a differentiated safety profile.

Conclusion

Validating the mechanism of action of a novel compound is a multi-faceted process that requires a logical and iterative experimental approach. By systematically progressing from broad, hypothesis-generating screens to detailed biophysical and cellular characterization, researchers can build a robust and defensible data package. The workflow presented in this guide, which emphasizes direct target engagement and functional cellular outcomes, provides a clear path for elucidating the MoA of this compound derivatives. This rigorous approach is fundamental to translating a promising chemical scaffold into a potential therapeutic agent.

References

  • Xing, L. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 14(12), 1438-1451.
  • Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2022). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 9, 835222.
  • Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1104.
  • Romeo, R., Giofrè, S. V., Chiacchio, M. A., Veltri, L., Celesti, C., & Iannazzo, D. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1745.
  • BioPharma Dive. (2023). GPCR-targeting drugs: A renewed focus on a ubiquitous group of proteins. [Link]
  • MDPI. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]
  • Genomics Education Programme. (n.d.). PARP inhibitors. [Link]
  • Lee, J. M., & Lee, J. S. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(21), 5323.
  • Sun, Y., et al. (2017). Current Development Status of MEK Inhibitors. Molecules, 22(10), 1743.
  • Wikipedia. (n.d.). PARP inhibitor. [Link]
  • MD Anderson Cancer Center. (2024).
  • Lee, M. R., & Dom, C. S. (2012). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Molecular Pharmacology, 93(4), 251-258.
  • Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1/2 inhibitors: molecular activity and resistance mechanisms. Trends in Pharmacological Sciences, 36(12), 843-855.
  • Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. International Journal of Molecular Sciences, 23(9), 5039.
  • ResearchGate. (n.d.). Summary of p38 inhibitors in clinical trials. [Link]
  • PubMed. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]
  • Memorial Sloan Kettering Cancer Center. (2022). FDA Approves Oral MEK Inhibitor Cobimetinib for Histiocytic Neoplasms, Research Led by Memorial Sloan Kettering Cancer Center. [Link]
  • ResearchGate. (2021). (PDF) Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]
  • Wikipedia. (n.d.). MEK inhibitor. [Link]
  • Stankiewicz, A. M., et al. (2021). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Scientific Reports, 11(1), 1-18.
  • Khan, S., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i).
  • Drug Discovery and Development. (2017). GPCRs, desirable therapeutic targets in oncology. [Link]
  • Labiotech.eu. (2024).
  • Sino Biological. (n.d.). G-Protein-Coupled Receptors/GPCRs as Drug Target. [Link]
  • MDPI. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]
  • ResearchGate. (n.d.). Binding energy of oxadiazoles with PARP1. [Link]
  • Scilit. (n.d.). New 1,2,4-oxadiazole derivatives with positive mGlu 4 receptor modulation activity and antipsychotic-like properties. [Link]
  • MDPI. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]
  • Jagiellonian University. (n.d.). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. [Link]
  • PubMed. (2025). Development of Diphenyl-1,2,4-Oxadiazole Analogues as Allosteric Modulators of the RXFP3 Receptor: Evaluation of Importance of the N-Substituted-2-Pyrrolidone Moiety in RLX-33. [Link]
  • MDPI. (2020).
  • ResearchGate. (2020). (PDF)
  • PubMed. (2019).
  • NIH. (2022).
  • MDPI. (2021).
  • Frontiers. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. [Link]

Sources

A Guide to the Orthogonal Confirmation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: A Multi-technique Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a molecule of interest in medicinal chemistry, relying on a single analytical technique is insufficient. Orthogonal methods, which are independent analytical techniques that measure different properties of a substance, are essential for providing a comprehensive and trustworthy structural assignment.[1]

This guide, written from the perspective of a Senior Application Scientist, delves into a multi-faceted approach for the structural confirmation of this compound. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, we will discuss the definitive role of Single-Crystal X-ray Diffraction as the ultimate arbiter of molecular structure. This guide will not only detail the "how" through explicit protocols but also the critical "why" behind the selection of each technique, empowering researchers to apply these principles to their own structural elucidation challenges.

The Imperative of Orthogonal Analysis

The concept of orthogonality in analytical chemistry is akin to building a legal case with multiple independent lines of evidence. Each technique interrogates the molecule from a different angle, and when the data from these disparate methods converge to support a single structure, the confidence in that assignment becomes exceptionally high. This is particularly crucial in drug development, where even minor structural ambiguities can have profound implications for efficacy, safety, and intellectual property.[2]

Below is a workflow illustrating the integrated approach to structural confirmation.

Caption: Workflow for the orthogonal structural confirmation of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Why NMR?

  • ¹H NMR will reveal the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative proximity. This allows us to identify the methyl group, the methylene group, and the hydroxyl proton, and to confirm their connectivity.

  • ¹³C NMR provides information on the number of unique carbon atoms and their hybridization state (sp³, sp², etc.). This is crucial for confirming the presence of the oxadiazole ring carbons, the methyl carbon, and the methylene carbon.

Predicted NMR Data for this compound
Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
-CH₃~2.6~12
-CH₂-~4.8~55
-OHVariable, broad (~2-5)-
C3 (Oxadiazole)-~168
C5 (Oxadiazole)-~175

Note: Predictions are based on general substituent effects and data from analogous compounds. Actual experimental values may vary.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: [7]

  • Accurately weigh 10-20 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Cap the NMR tube securely.

Instrumental Analysis: [8]

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum (e.g., using a 30° pulse and 16 scans).

  • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a 30° pulse and a sufficient number of scans for adequate signal-to-noise, typically several hundred to thousands).

  • Process the data (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard like TMS).[9]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.[1] For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Why MS?

  • Molecular Ion Peak: ESI-MS will provide the mass of the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular formula (C₄H₆N₂O₂) with high accuracy.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragments provide evidence for the presence of specific substructures, such as the loss of the methanol side chain or cleavage of the oxadiazole ring.[10][11]

Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Interpretation
[M+H]⁺115.0502Protonated molecular ion (Calculated for C₄H₇N₂O₂⁺: 115.0508)
[M+Na]⁺137.0321Sodium adduct (Calculated for C₄H₆N₂O₂Na⁺: 137.0327)
[M-H₂O+H]⁺97.0400Loss of water
[M-CH₂OH+H]⁺84.0345Loss of the hydroxymethyl group

Note: Fragmentation patterns can be complex and are influenced by the ionization energy and the specific instrument used.

Experimental Protocol: ESI-MS

Sample Preparation: [12][13]

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. The final solution may be acidified with a small amount of formic acid (0.1%) to promote protonation.

Instrumental Analysis: [14]

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Apply a high voltage to the ESI needle (typically 3-5 kV).

  • Optimize the source parameters (e.g., nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.

  • Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • If performing tandem MS, select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.

Caption: A simplified workflow for ESI-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[15] It serves as an excellent complementary technique to NMR and MS.

Why FTIR?

  • Functional Group Confirmation: FTIR will confirm the presence of the -OH group (broad absorption), C-H bonds (stretching and bending), C=N and C-O bonds within the oxadiazole ring, and the C-N bond.[16][17] The absence of unexpected peaks also provides evidence for the purity of the sample.

Predicted FTIR Data for this compound
Wavenumber (cm⁻¹) Vibration Expected Intensity
3400-3200O-H stretch (alcohol)Strong, Broad
3000-2850C-H stretch (sp³)Medium
~1620C=N stretch (oxadiazole)Medium
~1450C-H bend (CH₃, CH₂)Medium
~1250C-O stretch (oxadiazole)Strong
~1050C-O stretch (alcohol)Strong

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions such as hydrogen bonding.

Experimental Protocol: FTIR Spectroscopy (Thin Solid Film)[18]

Sample Preparation:

  • Place a small amount of the solid sample (a few milligrams) in a clean vial.

  • Add a few drops of a volatile solvent in which the sample is soluble (e.g., methanol or acetone) and dissolve the solid.

  • Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Instrumental Analysis: [18]

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Single-Crystal X-ray Diffraction: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard.[19] This technique provides the precise spatial arrangement of all atoms in the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry (if applicable).

Why X-ray Crystallography?

  • Unambiguous Connectivity: It directly visualizes the atomic connectivity, leaving no doubt about the structure.

  • Absolute Confirmation: It provides the definitive proof of the proposed structure, resolving any ambiguities that may remain after spectroscopic analysis.[1]

Experimental Workflow: Single-Crystal X-ray Diffraction[21]

G A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Final Structure & Validation E->F

Caption: General workflow for single-crystal X-ray diffraction.

Protocol Overview:

  • Crystal Growth: High-quality single crystals of this compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion

The structural confirmation of a novel molecule like this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. NMR spectroscopy provides the foundational map of the proton and carbon skeleton. Mass spectrometry confirms the molecular weight and offers clues to the molecule's composition through fragmentation. FTIR spectroscopy verifies the presence of key functional groups. Finally, single-crystal X-ray diffraction can provide the ultimate, unambiguous proof of the three-dimensional structure. By employing this orthogonal approach, researchers can establish the structure of new chemical entities with the highest degree of scientific confidence, a critical step in the journey from discovery to application.

References

  • Department of Chemistry and Biochemistry, University of Colorado Boulder. IR Spectroscopy of Solids.
  • Guzei, I. A. (2014). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
  • Mikaia, A. I., & Tsagareishvili, G. V. (2011). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate.
  • UniTechLink. (2023). Step-by-step Analysis of FTIR.
  • X-ray Analysis Laboratory, The University of Tokyo. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [https://www. Rigaku.com/applications/what-is-single-crystal-x-ray-diffraction-xrd-and-how-does-it-work]([Link]. Rigaku.com/applications/what-is-single-crystal-x-ray-diffraction-xrd-and-how-does-it-work)
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • Newman, P. D., & Wenzel, T. J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1737–1749.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
  • Excillum. Small molecule crystallography.
  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224.
  • Chemistry LibreTexts. FTIR Spectroscopy (Solid Sample Analysis).
  • PubMed. [Characteristics of IR spectra for oxadiazole].
  • Omics Online. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Chemistry LibreTexts. Table of Characteristic IR Absorptions.
  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service.
  • Mandal, A., & Das, P. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • Cobas, C., & Seoane, F. (2020). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. ESI-MS study of the reaction process. Both the NIS and NCS/KI....
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment).
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN.
  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf.
  • Avellone, G., Bongiorno, D., Buscemi, S., & Vivona, N. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate.
  • Abraham, R. J. (2002). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Chemguide. mass spectra - fragmentation patterns.
  • Nguyen, T. H. L., Nguyen, T. H. N., Nguyen, T. K. D., & Le, T. H. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC advances, 13(46), 32511-32521.
  • Rasayan Journal of Chemistry. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][18][19] OXAZIN-4-YL) ACETATE DERIV.
  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (5-Methyl-1,2,4-oxadiazol-3-yl)methanol is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this compound's lifecycle in your laboratory confidently and responsibly, from initial use to final disposal.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its likely hazard profile from structurally similar oxadiazole isomers. This initial assessment is crucial for establishing the correct handling and disposal pathway.

Table 1: Inferred Hazard Profile of this compound

Hazard Class GHS Hazard Statement Rationale and Precautionary Action
Skin Irritation H315: Causes skin irritation Based on data for isomers like (4-Methyl-1,2,5-oxadiazol-3-yl)methanol[1]. Avoid all direct skin contact by wearing appropriate nitrile or neoprene gloves.
Eye Irritation H319: Causes serious eye irritation Data from isomers indicates a risk of serious eye damage[1][2]. Always wear safety glasses with side shields or chemical goggles.
Respiratory Irritation H335: May cause respiratory irritation Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors[1][2].

| Acute Toxicity | H302/H332: Harmful if swallowed or inhaled | Isomers show potential for acute toxicity[3]. Do not eat, drink, or smoke in laboratory areas. Ensure proper ventilation. |

Disclaimer: This profile is based on available data for structural isomers. The end-user is REQUIRED to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound to confirm its hazard classification.

The Core Principle: "Cradle-to-Grave" Waste Management

The foundation of chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste—your laboratory—is legally responsible for it from the moment it's created until its final, safe disposal.[4] Once a chemical like this compound is designated for disposal, it must be treated as a regulated hazardous waste.[4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for safely moving from active chemical use to compliant waste disposal.

Step 1: Waste Characterization and Segregation

Why it's important: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fires.[5]

Procedure:

  • Designate as Hazardous Waste: Based on its irritant and potential toxicity properties, this compound waste must be classified as hazardous. It should never be disposed of down the sink or in the regular trash.[6]

  • Segregate by Waste Stream:

    • Solid Waste: Collect pure, unadulterated this compound, along with grossly contaminated items like weigh boats or filter paper, in a dedicated solid waste container.

    • Organic Solvent Waste: If the compound is dissolved in a flammable organic solvent (e.g., methanol, acetonitrile), collect it in a container designated for flammable organic waste.[6] Note that methanol itself is a highly flammable and toxic chemical.[7][8]

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[5] Collect them in a dedicated aqueous hazardous waste container.

  • Avoid Incompatibles: Ensure that this waste stream is not mixed with incompatible chemicals. For example, store it separately from strong acids, bases, and oxidizing agents.[5]

Step 2: Waste Container Selection and Labeling

Why it's important: Proper containment and clear communication are mandated by the EPA and are essential for the safety of all lab personnel and waste handlers.[9]

Procedure:

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with the waste. For organic solvent mixtures, a high-density polyethylene (HDPE) or glass container is appropriate. The container must have a tight-sealing screw cap.[10][11]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[9][11]

    • The full chemical name(s) of all components, including solvents. Do not use abbreviations.[5][6]

    • An accurate estimation of the percentage of each component.

    • The relevant hazard warnings (e.g., "Irritant," "Flammable").[9]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Why it's important: The SAA provides a designated, safe location for the short-term storage of hazardous waste at its point of generation, minimizing the risk of spills and exposures.[5]

Procedure:

  • Designate the SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[5][11] This prevents the release of vapors and protects the container's contents.

  • Use Secondary Containment: Place all liquid waste containers within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[6]

  • Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[10]

  • Adhere to Time and Volume Limits: An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be moved to the central accumulation area within three days.[5][12]

Step 4: Arranging for Final Disposal

Why it's important: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental compliance.

Procedure:

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for waste disposal. They will coordinate with a certified waste broker or disposal vendor.[4]

  • Schedule a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup time.

  • Maintain Records: Your laboratory must maintain records of waste generation and disposal, as this documentation is essential for regulatory compliance.[4]

Decontamination and Spill Management

Proper decontamination of surfaces and equipment is essential to prevent unintended exposure and cross-contamination.

Decontamination Protocol
  • Pre-clean: The first step is always the physical removal of any visible chemical residue.[13] Use a disposable tool, such as a plastic spatula, to scrape solid material into the solid hazardous waste container.

  • Surface Wipe: Wipe down the contaminated surface or equipment with a cloth or paper towel dampened with a suitable solvent (e.g., isopropanol or ethanol for organic residues, followed by water) to remove any remaining chemical film. The used towel/cloth must be disposed of as hazardous solid waste.

  • Wash: Clean the surface or glassware with soap and water.

  • Personal Protective Equipment (PPE): Any grossly contaminated PPE, such as gloves, must be disposed of as hazardous solid waste. Remove contaminated lab coats for professional laundering according to your institution's policy.

Small Spill Response
  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Prevent access to the spill area.

  • Consult the SDS: The SDS provides specific guidance for spill cleanup.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves, and safety goggles.

  • Contain and Absorb: For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). For a solid spill, carefully sweep it up, avoiding the creation of dust.[1]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area following the decontamination protocol above.

Disposal Workflow Diagram

This diagram illustrates the decision-making process for managing this compound from use to disposal.

WasteDisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Segregation cluster_Accumulation Accumulation & Storage cluster_Disposal Final Disposal Start Use of (5-Methyl-1,2,4- oxadiazol-3-yl)methanol WasteGen Waste is Generated (Unused material, contaminated items, solutions) Start->WasteGen Characterize Characterize Waste: Hazardous WasteGen->Characterize Segregate Segregate by Type Characterize->Segregate Proceed to Handling Solid Solid Waste (Pure compound, contaminated debris) Segregate->Solid Organic Organic Liquid Waste (Solutions in solvents) Segregate->Organic Aqueous Aqueous Liquid Waste (Solutions in water) Segregate->Aqueous Container Select & Label Compatible Container Solid->Container Organic->Container Aqueous->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA Keep closed, use secondary containment EHS Contact EHS for Pickup SAA->EHS When full or time limit reached Vendor Licensed Waste Vendor Disposes at TSDF EHS->Vendor End Disposal Complete Vendor->End

Caption: Decision workflow for proper disposal of this compound waste.

References

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society (ACS). [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Hazardous Waste Disposal Procedures. Unknown Source. [Link]
  • Decontamination and Sterilization. National Institutes of Health (NIH). [Link]

Sources

Comprehensive Safety and Handling Guide for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for a specific Safety Data Sheet (SDS) for (5-Methyl-1,2,4-oxadiazol-3-yl)methanol did not yield a dedicated document for this exact chemical compound. The information available pertains to related isomers and the parent alcohol, methanol. Due to the unique toxicological and chemical properties that can vary significantly even between isomers, this guide synthesizes the available information on structurally similar compounds to provide the best possible safety recommendations. However, it is imperative to treat this compound as a compound of unknown toxicity and handle it with the utmost caution. The following guidelines are based on a conservative interpretation of data for related molecules and general principles of laboratory safety.

Hazard Identification and Risk Assessment

Given the lack of specific data, a thorough risk assessment is the first critical step before handling this compound. The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

The oxadiazole ring system is a common feature in many biologically active molecules, and its metabolic fate and toxicological profile are not always predictable. The presence of the methanol group suggests potential for metabolic oxidation to more toxic aldehydes and carboxylic acids, similar to methanol itself.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical or its solutions, which are expected to cause serious eye irritation.[2][3] A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact, as the compound is potentially harmful if absorbed through the skin.[1] Regularly check gloves for any signs of degradation or perforation.
Body Protection A chemically resistant lab coat, worn fully buttoned.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood. If handling outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of any dust or vapors, which may cause respiratory irritation and could be toxic if inhaled.[1][2][3] A chemical fume hood is the primary engineering control to minimize inhalation exposure.
Safe Handling and Operations

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Gather all necessary PPE and handling equipment FumeHood Ensure chemical fume hood is operational Prep->FumeHood Weigh Weigh the compound in the fume hood FumeHood->Weigh Dissolve Dissolve in an appropriate solvent within the fume hood Weigh->Dissolve Decontaminate Decontaminate all surfaces and equipment Dissolve->Decontaminate Dispose Segregate and dispose of waste properly Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly.[4] Don all required PPE as outlined in the table above. Prepare all necessary equipment, such as spatulas, weighing paper, and solvent containers, within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a tared, sealed container to minimize the release of any powder or vapors.

  • Dissolution: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing. Ensure the container is capped when not in use.

  • Post-Handling Decontamination: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and disposable labware, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area.

  • Follow your institution's hazardous waste disposal guidelines for the final collection and disposal by a certified waste management company.[5][6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][7] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For a large spill, evacuate the area and contact your institution's emergency response team.

By adhering to these stringent safety protocols, researchers and drug development professionals can minimize the risks associated with handling this compound, a compound for which specific safety data is not yet available. The principles of caution, containment, and preparedness are paramount.

References

  • Val Tech Diagnostics. (n.d.). Methanol Safety Data Sheet.
  • AMP Home Page. (n.d.). Methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • Thermo Scientific Chemicals. (n.d.). [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, 97%. Fisher Scientific.
  • AK Scientific, Inc. (n.d.). (4-Methyl-1,2,5-oxadiazol-3-yl)methanol Safety Data Sheet.
  • Sigma-Aldrich. (2024). Methanol - SAFETY DATA SHEET.
  • ScienceLab.com. (2013). Methanol MSDS.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol.
  • AK Scientific, Inc. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Safety Data Sheet.
  • Achmem. (n.d.). (5-Methyl-1,3,4-oxadiazol-2-yl)methanol.
  • Matrix Scientific. (n.d.). (5-Methyl-1,3,4-oxadiazol-2-yl)methanol.
  • Centers for Disease Control and Prevention. (n.d.). Methyl alcohol - IDLH. NIOSH.
  • PubChem. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanol.
  • Methanol Institute. (n.d.). Methanol Safe Handling Manual.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-1,2,4-oxadiazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.